molecular formula Am B1195910 Americium CAS No. 7440-35-9

Americium

Cat. No.: B1195910
CAS No.: 7440-35-9
M. Wt: 243.06138 g/mol
InChI Key: LXQXZNRPTYVCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Americium (atomic number 95, symbol Am) is a synthetic, radioactive actinide element first discovered in 1944 by Glenn T. Seaborg and his team . It is a silvery-white metal that is solid at room temperature and tarnishes slowly in dry air . As a transuranium element, it does not occur naturally in significant quantities and is produced artificially in nuclear reactors, primarily as a byproduct of plutonium processing and from the beta decay of plutonium-241 . The most prevalent and commercially significant isotope is this compound-241, with a half-life of 432.2 years . It decays by emitting alpha particles and gamma rays . This profile makes it invaluable for specific research and industrial applications. Its primary use is as an ionization source in household smoke detectors . In research and industry, this compound-241 serves as a key component in neutron sources when alloyed with beryllium, via an (α,n) nuclear reaction, for use in neutron moisture gauges, well logging in the oil and gas industry, and neutron radiography . It is also employed as a calibrated source of gamma rays for density and thickness gauging in manufacturing and for X-ray fluorescence (XRF) instrumentation . Furthermore, its potential as a heat source in radioisotope thermoelectric generators (RTGs) for long-duration space missions is actively being explored . This product is offered as a high-purity material to support these advanced research and development activities. It is critical to note that all isotopes of this compound are radioactive . This compound is a radiological hazard, particularly if ingested or inhaled, as it can accumulate in bones and liver, posing a long-term cancer risk due to its alpha emission . Appropriate engineering controls and personal protective equipment are essential when handling this material. This product is intended For Research Use Only and is strictly not for personal, household, or public use.

Properties

CAS No.

7440-35-9

Molecular Formula

Am

Molecular Weight

243.06138 g/mol

IUPAC Name

americium

InChI

InChI=1S/Am

InChI Key

LXQXZNRPTYVCNG-UHFFFAOYSA-N

SMILES

[Am]

Canonical SMILES

[Am]

boiling_point

2,067 °C /Americium metal/

Color/Form

Silvery metal /Zero valence americium/
Silver-white crystalline /Zero valence americium/
Ductile, very malleable, non-magnetic metal. /Americium metal/

density

13.671/Americium metal/

melting_point

1,173 °C /Americium metal/

Other CAS No.

22541-46-4
7440-35-9

shelf_life

Am3+ ion /is/ stable;  difficult to oxidize. /from table/

solubility

Dissolves readily in aq HCl;  insoluble in liquid ammonia. /Americium metal/

Synonyms

Americium

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Americium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the history and synthesis of americium (Am), element 95. It details the initial discovery by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso in 1944, a significant achievement of the Manhattan Project. The guide delves into the experimental protocols for the synthesis of this compound-241, the first isotope to be identified, through the neutron bombardment of plutonium-239. Furthermore, it outlines the complex chemical separation techniques that were pivotal in isolating and identifying this new transuranic element. Quantitative data, including nuclear cross-sections and isotopic half-lives, are presented in tabular format for clarity. Diagrams generated using Graphviz illustrate the synthesis pathway and the intricate separation workflow, providing a visual representation of the scientific processes involved. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the foundational discoveries in actinide chemistry.

Introduction

The discovery of this compound was a pivotal moment in the expansion of the periodic table into the transuranic elements.[1][2][3] Occurring in late 1944, its synthesis was a direct result of the intensive nuclear research conducted during the Manhattan Project at the University of Chicago's Metallurgical Laboratory and the University of California, Berkeley.[1][4] This guide will explore the historical context of this discovery and provide a detailed technical examination of the synthesis and separation processes.

The Discovery of this compound

This compound was the fourth transuranic element to be discovered, though it was the third in the actinide series.[1] The team of Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso successfully synthesized and identified this compound.[2][3][5] The discovery was initially kept classified due to its connection with the Manhattan Project and was only declassified and announced to the public in November 1945.[1] Seaborg famously first revealed the existence of elements 95 and 96 on the children's radio show "Quiz Kids" just days before the official presentation at an American Chemical Society meeting.[3]

The naming of element 95, this compound (Am), was proposed by Seaborg by analogy with its lanthanide homolog, europium, which was named after Europe.[1][3]

Synthesis of this compound-241

The first isotope of this compound to be synthesized was this compound-241.[3] This was achieved by irradiating plutonium-239 with neutrons in the 60-inch cyclotron at the University of California, Berkeley.[1][4] The synthesis is a multi-step process involving successive neutron captures and a subsequent beta decay.

Nuclear Reactions

The primary pathway for the production of this compound-241 from Plutonium-239 involves the following nuclear reactions:

  • Neutron Capture by Plutonium-239: A target of Plutonium-239 (²³⁹Pu) is bombarded with neutrons. A significant portion of the ²³⁹Pu nuclei capture a neutron to form Plutonium-240 (²⁴⁰Pu).

  • Neutron Capture by Plutonium-240: The newly formed ²⁴⁰Pu, still within the target, captures another neutron to become Plutonium-241 (²⁴¹Pu).

  • Beta Decay of Plutonium-241: Plutonium-241 is unstable and undergoes beta decay, emitting a beta particle (an electron) and an antineutrino, transforming into this compound-241 (²⁴¹Am).[3][6]

The overall reaction sequence can be summarized as:

²³⁹Pu (n, γ) → ²⁴⁰Pu (n, γ) → ²⁴¹Pu → ²⁴¹Am + β⁻

Quantitative Nuclear Data

The efficiency of this synthesis pathway is dependent on the neutron capture cross-sections of the plutonium isotopes and the half-life of Plutonium-241.

IsotopeReactionThermal Neutron Cross-Section (barns)
Plutonium-239(n, γ)269.3 ± 2.9
Plutonium-240(n, γ)289.5 ± 1.4
IsotopeHalf-LifeDecay Mode
Plutonium-24114.33 yearsβ⁻
This compound-241432.6 yearsα

Experimental Protocol: Synthesis and Separation

The initial experiments to produce and identify this compound were incredibly challenging due to the microscopic quantities of the new element produced and its intense radioactivity. The separation of this compound from the unreacted plutonium and the concurrently produced element curium was so arduous that the Berkeley group initially nicknamed them "pandemonium" and "delirium".[1]

Target Preparation and Irradiation
  • Target Preparation: A solution of plutonium-239 nitrate (B79036) was coated onto a platinum foil.[1]

  • Conversion to Oxide: The solution was evaporated, and the residue was calcined to convert the plutonium nitrate to plutonium dioxide (PuO₂).[1]

  • Irradiation: The PuO₂ target was then bombarded with neutrons in a cyclotron.[1]

Chemical Separation and Purification

A multi-step chemical process was developed to isolate the newly formed this compound. This process relied on the differing chemical properties of the elements present in the irradiated target.

  • Dissolution: The irradiated plutonium dioxide was dissolved in nitric acid.[1]

  • Initial Precipitation: The dissolved solution was treated with concentrated aqueous ammonia (B1221849) to precipitate the hydroxides of the heavy elements, including plutonium, this compound, and curium.[1]

  • Redissolution: The hydroxide (B78521) precipitate was then dissolved in perchloric acid.[1]

  • Ion Exchange Chromatography: The final and most critical step in the separation of this compound and curium was ion-exchange chromatography.[1] This technique separates ions based on their differing affinities for an ion-exchange resin. While the specific details of the resin and elution conditions from the original 1944 experiment are not extensively documented in readily available literature, the principle involved exploiting the subtle differences in the trivalent ions of this compound and curium.

Modern methods for separating this compound from plutonium and other actinides often utilize anion exchange chromatography. In a typical procedure, a solution containing these elements in a high concentration of hydrochloric or nitric acid is passed through an anion exchange column. Plutonium in its higher oxidation states forms anionic complexes that are strongly adsorbed by the resin, while trivalent this compound and curium pass through.

Visualizing the Process

The following diagrams illustrate the key processes in the discovery and synthesis of this compound.

Americium_Synthesis_Pathway cluster_neutron_capture Neutron Capture cluster_beta_decay Beta Decay Pu239 Plutonium-239 Pu240 Plutonium-240 Pu239->Pu240 + neutron (n, γ) Pu241 Plutonium-241 Pu240->Pu241 + neutron (n, γ) Am241 This compound-241 Pu241->Am241 β⁻ decay (t½ = 14.33 y)

Figure 1: Nuclear reaction pathway for the synthesis of this compound-241.

Americium_Separation_Workflow start Irradiated PuO₂ Target (contains Pu, Am, Cm) dissolution Dissolution in Nitric Acid start->dissolution precipitation Hydroxide Precipitation (with NH₄OH) dissolution->precipitation redissolution Redissolution in Perchloric Acid precipitation->redissolution ion_exchange Ion Exchange Chromatography redissolution->ion_exchange pu_fraction Plutonium Fraction ion_exchange->pu_fraction Adsorbed am_cm_fraction This compound & Curium Fraction ion_exchange->am_cm_fraction Eluted further_separation Further Separation of Am and Cm am_cm_fraction->further_separation This compound Isolated this compound further_separation->this compound curium Isolated Curium further_separation->curium

Figure 2: Generalized workflow for the chemical separation of this compound.

Conclusion

The discovery and synthesis of this compound marked a significant advancement in our understanding of nuclear science and the chemistry of heavy elements. The innovative techniques developed for its production and separation laid the groundwork for the discovery of subsequent transuranic elements. The meticulous work of Seaborg, James, Morgan, and Ghiorso not only added a new element to the periodic table but also opened up new avenues of research in nuclear chemistry and physics that continue to be explored today.

References

A Technical Guide to the Nuclear Properties of Americium-241 and Americium-243

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core nuclear properties of two significant isotopes of americium, This compound-241 (B77009) (²⁴¹Am) and This compound-243 (B1218457) (²⁴³Am). It is intended for researchers, scientists, and professionals in fields such as nuclear physics, radiochemistry, and nuclear waste management who require detailed data on these isotopes. The guide summarizes key quantitative data in comparative tables, outlines the experimental methodologies used for their determination, and provides visualizations for production and decay pathways.

Introduction to this compound Isotopes

This compound is a synthetic actinide element first isolated in 1944.[1][2][3][4] All of its isotopes are radioactive.[1][4][5] Among the sixteen known isotopes, ²⁴¹Am and ²⁴³Am are of particular interest due to their long half-lives and significant presence in spent nuclear fuel and nuclear waste.[1][5][6] this compound-241, with a half-life of 432.2 years, is the most common isotope and is utilized in various applications, including ionization-type smoke detectors and as a source for gamma-ray spectroscopy calibration.[7][8][9][10][11][12] this compound-243 is the longest-lived isotope with a half-life of approximately 7,370 years and serves as a target material for the production of heavier transcurium elements.[4][6][13]

Isotope Production Pathways

Neither ²⁴¹Am nor ²⁴³Am occurs naturally; they are produced artificially in nuclear reactors through a series of neutron capture and beta decay events originating from uranium and plutonium isotopes.[1][13]

  • This compound-241 Production: The primary pathway for ²⁴¹Am production involves the neutron irradiation of Plutonium-239 (²³⁹Pu). A ²³⁹Pu nucleus captures two neutrons to become Plutonium-241 (²⁴¹Pu). Subsequently, ²⁴¹Pu, which has a half-life of about 14 years, undergoes beta decay to form ²⁴¹Am.[8][14]

  • This compound-243 Production: The production of ²⁴³Am follows a similar path of successive neutron captures. It can be formed when ²⁴¹Am captures two neutrons.[1] Alternatively, it is produced from the beta decay of Plutonium-243 (²⁴³Pu), which itself is formed through neutron capture by lighter plutonium isotopes.[1]

The following diagram illustrates the primary production pathways for these isotopes from ²³⁹Pu.

G Production Pathways of this compound-241 and this compound-243 Pu239 ²³⁹Pu Pu240 ²⁴⁰Pu Pu239->Pu240 +n (n,γ) Pu241 ²⁴¹Pu Pu240->Pu241 +n (n,γ) Pu242 ²⁴²Pu Pu241->Pu242 +n (n,γ) Am241 ²⁴¹Am Pu241->Am241 β⁻ decay (14.3 yr) Pu243 ²⁴³Pu Pu242->Pu243 +n (n,γ) Am243 ²⁴³Am Pu243->Am243 β⁻ decay (5 hr) Am242 ²⁴²Am Am241->Am242 +n (n,γ) Am242->Am243 +n (n,γ)

Primary production routes for ²⁴¹Am and ²⁴³Am in nuclear reactors.

Comparative Nuclear Properties

The fundamental nuclear characteristics of ²⁴¹Am and ²⁴³Am are summarized below. These properties dictate their behavior, applications, and radiological considerations.

General and Decay Properties

This table presents the half-lives, decay modes, specific activities, and primary decay products for both isotopes.

PropertyThis compound-241This compound-243
**Half-Life (t₁/₂) **432.2 years[8][9][12][15]7,370 years[4][16]
Decay Mode α (~100%), Spontaneous Fission (SF)[17][18]α (~100%), Spontaneous Fission (SF)[6][19][20]
Alpha Decay Product Neptunium-237 (²³⁷Np)[3][4][8]Neptunium-239 (²³⁹Np)[3][4][6]
Specific Activity 127 GBq/g (3.43 Ci/g)[7][8]7.4 GBq/g (0.2 Ci/g)[4][19]
Spontaneous Fission Half-Life ~2 x 10¹⁴ years[21]~1.3 x 10¹¹ years (derived)
SF Branching Ratio 3.6 x 10⁻¹⁰ %[7][18]3.7 x 10⁻⁹ %[20]
Nuclear Spin and Parity 5/2-[17][22]5/2-[19][23]
Alpha and Gamma Emissions

The decay of both isotopes involves the emission of alpha particles at several distinct energies, corresponding to transitions to different energy levels in the daughter nucleus. These alpha transitions are often accompanied by the emission of gamma rays.

IsotopeEmission TypeEnergy (MeV)Intensity / Probability (%)
This compound-241 Alpha (α)5.48685.2%[14][24]
Alpha (α)5.44312.8%[14][24]
Alpha (α)5.3881.7%[24]
Gamma (γ)0.059535.9%[3][7][8][14]
This compound-243 Alpha (α)5.27587.4%[25]
Alpha (α)5.23311.0%[25]
Alpha (α)5.1811.1%[25]
Gamma (γ)0.074768.2%[25]
Neutron Cross-Section Data

Neutron cross-section is a measure of the probability of a neutron-induced reaction. These values are critical for reactor physics calculations and transmutation studies. The data below are for thermal neutrons (0.0253 eV).

Reaction TypeThis compound-241This compound-243
Neutron Capture (n,γ) 628 barns[17]78.5 barns[26]
Neutron-induced Fission (n,f) 3.15 barns[17]0.116 barns[26]
Total (n,total) -86.15 barns[26]
Resonance Integral (Capture) -1,822 barns[26]

Decay Chains

Upon decay, ²⁴¹Am and ²⁴³Am initiate a series of subsequent decays, known as a decay chain, that continues until a stable, non-radioactive isotope is formed.

  • ²⁴¹Am Decay Chain: this compound-241 decays to Neptunium-237, which has a very long half-life (2.14 million years) and is the head of the Neptunium series (4n+1). This series proceeds through various isotopes of protactinium, uranium, thorium, and others, ultimately ending at the stable isotope Bismuth-209.[4][10][27]

  • ²⁴³Am Decay Chain: this compound-243 decays to Neptunium-239.[4][6] ²³⁹Np is short-lived (t₁/₂ = 2.36 days) and beta decays to Plutonium-239.[3] ²³⁹Pu is the start of a decay chain that is part of the Uranium series (4n+2), which concludes with the stable isotope Lead-207.

The initial steps of these decay chains are visualized below.

G Initial Decay Steps of this compound-241 and this compound-243 cluster_0 This compound-241 Decay cluster_1 This compound-243 Decay Am241 ²⁴¹Am (t½ = 432.2 y) Np237 ²³⁷Np (t½ = 2.14 My) Am241->Np237 α decay Pa233 ²³³Pa Np237->Pa233 α decay U233 ... Pa233->U233 β⁻ decay Am243 ²⁴³Am (t½ = 7370 y) Np239 ²³⁹Np (t½ = 2.36 d) Am243->Np239 α decay Pu239 ²³⁹Pu (t½ = 24110 y) Np239->Pu239 β⁻ decay U235 ... Pu239->U235 α decay

The beginning of the decay series for ²⁴¹Am and ²⁴³Am.

Experimental Protocols for Property Determination

The determination of this compound's nuclear properties requires sophisticated and sensitive measurement techniques. These protocols often involve initial chemical separation to isolate this compound from complex sample matrices (like soil, sediment, or nuclear waste) followed by radiometric measurement.[24][28]

Radiochemical Separation

Before measurement, this compound must be chemically separated from interfering elements. This is crucial for techniques like alpha spectrometry where the presence of other alpha-emitters or matrix components can degrade the energy spectrum.[28]

  • Sample Digestion: Solid samples (e.g., soil, sediment) are typically completely dissolved using methods like fusion with lithium metaborate (B1245444) or aggressive acid leaching to bring the this compound into a liquid solution.[28]

  • Pre-concentration: this compound can be co-precipitated with other elements, such as rare earth fluorides or hydroxides, to separate it from the bulk sample matrix.[28][29]

  • Chromatographic Separation: Extraction chromatography is a highly selective method used for final purification. A column containing a resin with a high affinity for actinides (like TRU® Resin) is used. The sample solution is passed through the column, which retains this compound and other actinides. Interfering elements are washed away, and then this compound can be selectively eluted (stripped) from the column using a specific acid solution.[28][30]

Alpha Spectrometry

Alpha spectrometry is used to measure the energy and intensity of alpha particles emitted by a sample, allowing for the identification and quantification of alpha-emitting radionuclides like ²⁴¹Am.[24]

  • Source Preparation: After chemical separation, the purified this compound solution is deposited onto a small, flat metal disc. The solution is evaporated, and the residue is heated to create a very thin, uniform layer of sample material. This "infinitely thin" source minimizes self-absorption of the alpha particles, which would otherwise degrade the energy measurement.[28]

  • Measurement: The source is placed in a vacuum chamber with a semiconductor detector (e.g., a silicon detector). The vacuum prevents the alpha particles from losing energy to air molecules. When an alpha particle strikes the detector, it creates a charge pulse proportional to its energy.

  • Data Analysis: A multichannel analyzer (MCA) records the pulses, generating a spectrum of counts versus energy.[31] The spectrum for ²⁴¹Am shows distinct peaks at its characteristic energies (5.486 MeV, 5.443 MeV, etc.).[32] The energy of the peaks identifies the isotope, and the area under the peaks is proportional to its activity.

Gamma Spectrometry

Gamma spectrometry is used to detect the gamma rays emitted during radioactive decay. For ²⁴¹Am, this is a powerful non-destructive technique, as its 59.5 keV gamma ray is prominent and can be measured directly in some samples.[24][29][33]

  • Detector: High-purity germanium (HPGe) detectors are commonly used due to their excellent energy resolution, which allows them to distinguish between gamma rays of very similar energies.[11][29]

  • Measurement: The sample is placed in front of the detector, which is heavily shielded (typically with lead) to reduce background radiation. The detector converts the energy of incident gamma photons into electrical pulses.

  • Data Analysis: As with alpha spectrometry, an MCA is used to build an energy spectrum. The 59.5 keV peak is the primary signature for ²⁴¹Am.[10][33] The efficiency of the detector at this energy must be determined using a calibrated source to convert the peak's count rate into an absolute activity.

The following diagram outlines a general workflow for the radiochemical analysis of this compound in an environmental sample.

G General Experimental Workflow for this compound Analysis Sample 1. Sample Collection (e.g., Soil, Sediment) Spike 2. Add Isotopic Tracer (e.g., ²⁴³Am for ²⁴¹Am analysis) Sample->Spike Digest 3. Sample Digestion (Acid Leaching / Fusion) Spike->Digest Separate 4. Radiochemical Separation (Precipitation & Chromatography) Digest->Separate SourcePrep 5a. Alpha Source Prep (Electrodeposition / Micro-precipitation) Separate->SourcePrep For Alpha Spec. GammaCount 5b. Gamma Spectrometry (Direct measurement of solution/solid) Separate->GammaCount For Gamma Spec. (optional) AlphaSpec 6a. Alpha Spectrometry SourcePrep->AlphaSpec Data 7. Data Analysis (Calculate Activity & Concentration) AlphaSpec->Data GammaCount->Data

A typical workflow for the determination of this compound isotopes.
Neutron Cross-Section Measurement

Neutron cross-sections are measured using particle accelerators to produce controlled beams of neutrons. The time-of-flight (TOF) technique is a common method.[34]

  • Experimental Setup: A pulsed beam of neutrons is produced by an accelerator, such as an electron linear accelerator (linac).[35][36] This beam is directed at a high-purity sample of the this compound isotope being studied. Detectors are placed after the sample to measure the transmitted neutrons and at an angle to the beam to detect gamma rays from capture events.

  • Time-of-Flight Principle: The energy of a neutron is determined by measuring the time it takes to travel from the source to the detector over a known distance (the "flight path").[35] Faster neutrons arrive earlier than slower ones.

  • Data Analysis: By analyzing the number of neutrons detected at each "time-of-flight" (and thus at each energy), with and without the sample in the beam, the total cross-section can be calculated. Similarly, by analyzing the gamma rays detected in coincidence with neutrons of a specific energy, the capture cross-section can be determined.[34]

References

chemical and physical properties of metallic americium

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical and Physical Properties of Metallic Americium

Introduction

This compound (Am) is a synthetic, radioactive, transuranic element with the atomic number 95.[1][2] First synthesized in 1944 by Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso, it was the fourth transuranic element to be discovered.[3][4][5] Named after the Americas, in analogy to its lanthanide homologue europium, metallic this compound is a silvery-white, relatively soft, and malleable metal.[1][4][6] Its most common and longest-lived isotopes are this compound-241 (half-life of 432.2 years) and this compound-243 (half-life of 7,370 years).[3][7] Due to its radioactivity, this compound and its compounds must be handled with specialized equipment and precautions. This guide provides a detailed overview of the core physical and chemical properties of metallic this compound, along with the experimental methodologies used for their determination.

Physical Properties of Metallic this compound

Freshly prepared this compound metal exhibits a silvery-white luster but slowly tarnishes in dry air at room temperature.[1][8][9] It is a relatively soft, easily deformable, and very malleable metal.[1][4] A key characteristic of this compound and its compounds is the self-damage to its crystal lattice caused by irradiation from its own alpha particle decay. This effect is particularly pronounced at low temperatures and can influence properties like electrical resistivity over time.[1]

Quantitative Physical Data

The fundamental physical properties of metallic this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotes
Appearance Silvery-white metal[3][8][10]Tarnishes slowly in air.[3][8]
Phase at STP Solid[1][3]
Melting Point 1173-1176 °C (1446-1449 K)[1][2][3][11]Significantly higher than plutonium (639 °C).[1]
Boiling Point 2011-2607 °C (2284-2880 K)[3][4][11][12]
Density ~12 to 13.69 g/cm³[1][2][11]Less dense than plutonium (19.8 g/cm³) and curium (13.52 g/cm³).[1]
Crystal Structure (α-Am) Double hexagonal close-packed (dhcp)[1][13]Space Group: P6₃/mmc; Lattice Parameters: a = 346.8 pm, c = 1124 pm.[1][14]
Bulk Modulus Significantly lower than preceding actinides (Th, Pa, U, Np, Pu).[1]Indicates it is relatively soft and easily deformable.[1]
Thermal Expansion Coeff. Anisotropic: (7.5 ± 0.2) × 10⁻⁶ /°C (a-axis); (6.2 ± 0.4) × 10⁻⁶ /°C (c-axis)[1]
Electrical Resistivity ~69 μΩ·cm at room temperature.[1]At 4.2 K, resistivity increases over time due to self-irradiation damage, from ~2 μΩ·cm to a saturation value of ~16 μΩ·cm after 140 hours.[1]
Magnetic Susceptibility Paramagnetic over a wide temperature range.[1]Molar susceptibility (χm) at 300 K is approximately 1000 x 10⁻⁶ cgs units.[15]
Enthalpy of Fusion 14.4 - 20.5 kJ/mol[8][16]
Enthalpy of Vaporization 238.5 kJ/mol[16]
Enthalpy of Dissolution -620.6 ± 1.3 kJ/mol in hydrochloric acid at standard conditions.[1]

Chemical Properties of Metallic this compound

Metallic this compound is a reactive element.[6] It readily reacts with oxygen and dissolves in aqueous acids.[1] Its chemistry is largely dominated by the +3 oxidation state, in which it shares many similarities with lanthanide(III) compounds.[1] However, it exhibits the widest range of oxidation states among the actinides, from +2 to +7.[1]

  • Reactivity in Air : Freshly prepared this compound has a silvery-white metallic luster but slowly tarnishes in air as an oxide layer forms.[1][8][9]

  • Reactivity with Acids : The metal dissolves readily in aqueous acids, such as hydrochloric acid.[1][7]

  • Oxidation States : The most stable oxidation state is +3.[1] Compounds in states +2, +4, +5, +6, and +7 have also been synthesized and studied.[1] The various oxidation states in aqueous solution have characteristic colors: Am³⁺ (pink), Am⁴⁺ (rose), AmO₂⁺ (+5, yellow), and AmO₂²⁺ (+6, light tan).[9]

  • Reactivity with Halogens : this compound metal reacts with halogens to form trihalides (e.g., AmCl₃, AmF₃, AmI₃).[1][9]

  • Aqueous Chemistry : Trivalent this compound forms insoluble fluoride (B91410), oxalate, iodate, hydroxide, and phosphate (B84403) salts, similar to lanthanides.[1]

Experimental Protocols

The characterization of metallic this compound requires specialized techniques due to its high radioactivity and the small quantities typically available.

Synthesis of Metallic this compound

The primary method for producing metallic this compound is the reduction of its compounds at elevated temperatures in a high-vacuum or inert atmosphere to prevent oxidation.

  • Reactant Preparation : High-purity this compound compounds, such as this compound(III) fluoride (AmF₃) or this compound(IV) oxide (AmO₂), are used as the starting material.[1][16]

  • Reduction Agent : A highly electropositive metal, typically barium or lanthanum, is used as the reducing agent.[1][16]

  • Apparatus : The reaction is conducted inside a sealed apparatus, often constructed from tantalum or tungsten, which can withstand high temperatures and maintain an oxygen- and water-free environment.[1]

  • Procedure :

    • The this compound compound and the reducing agent are placed in a crucible within the apparatus.

    • The system is evacuated to a high vacuum and then typically backfilled with an inert gas like argon.

    • The crucible is heated to a temperature above the melting point of the resulting slag and this compound metal (e.g., 1200-1400 °C). The reaction for the fluoride reduction is: 2 AmF₃ + 3 Ba → 2 Am + 3 BaF₂

    • After the reaction is complete, the molten this compound metal, being denser, separates from the lighter slag (e.g., BaF₂).

    • The apparatus is cooled, and the metallic this compound is mechanically separated from the slag.

  • Purification : Further purification can be achieved through techniques like vacuum distillation, where the more volatile this compound is separated from less volatile impurities.[17]

Determination of Crystal Structure

The crystal structure of this compound metal is determined using X-ray diffraction (XRD).

  • Sample Preparation : A small, pure sample of metallic this compound is prepared, often by the reduction method described above. The sample may be in the form of a powder or a small piece of consolidated metal. Due to its reactivity, it must be handled in an inert atmosphere (e.g., inside a glovebox).[17]

  • XRD Analysis :

    • The sample is mounted in an X-ray diffractometer. To study the structure at different temperatures, a high-temperature or cryogenic sample stage is used.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffraction pattern—the angles and intensities of the scattered X-rays—is recorded by a detector.

  • Data Analysis :

    • The observed diffraction pattern (a plot of intensity vs. diffraction angle 2θ) is analyzed.

    • The positions of the diffraction peaks are used to determine the lattice parameters (a and c for a hexagonal cell) and the crystal system.[1]

    • The relative intensities of the peaks are compared with calculated values for different possible crystal structures to confirm the correct one, such as the double hexagonal close-packed (dhcp) structure for α-americium.[15]

Measurement of Magnetic Susceptibility

The paramagnetic nature of this compound is confirmed by measuring its magnetic susceptibility.

  • Sample Preparation : A small, well-characterized sample of metallic this compound is weighed and encapsulated in a sample holder suitable for magnetic measurements.

  • Measurement Technique : A SQUID (Superconducting Quantum Interference Device) magnetometer is a common instrument for such measurements.

  • Procedure :

    • The sample is placed within the magnetometer.

    • A known magnetic field is applied.

    • The magnetic moment of the sample is measured.

    • The measurement is typically repeated at various temperatures (from liquid helium temperatures to above room temperature) to determine the temperature dependence of the susceptibility.[1]

  • Data Analysis : The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied field, and the amount of the sample. For this compound, the susceptibility is found to be positive and follows the Curie-Weiss law, characteristic of paramagnetic materials.[1]

Logical Relationships of this compound Properties

The macroscopic properties of metallic this compound are a direct consequence of its fundamental atomic characteristics, as illustrated in the diagram below.

AmericiumProperties cluster_atomic Fundamental Atomic Properties cluster_physical Macroscopic Physical Properties cluster_chemical Chemical Properties Am Metallic this compound (Am) AtomicNumber Atomic Number: 95 Am->AtomicNumber Appearance Silvery-White Luster Am->Appearance Reactivity Reactive Metal (Tarnishes in air) Am->Reactivity ElectronConfig Electron Config: [Rn] 5f⁷ 7s² Radioactivity Radioactive Isotopes (e.g., ²⁴¹Am, ²⁴³Am) Structure DHCP Crystal Structure ElectronConfig->Structure Mechanical Soft & Malleable ElectronConfig->Mechanical Magnetic Paramagnetic ElectronConfig->Magnetic Oxidation Multiple Oxidation States (+3 is most stable) ElectronConfig->Oxidation SelfIrrad Self-Irradiation Damage Radioactivity->SelfIrrad Density High Density (~12-13.7 g/cm³) Structure->Density Thermal High Melting/Boiling Points Structure->Thermal Oxidation->Reactivity LanthanideSim Lanthanide-like Chemistry (in +3 state) Oxidation->LanthanideSim

Caption: Logical flow from this compound's atomic characteristics to its bulk properties.

References

An In-depth Technical Guide to the Electron Configuration and Oxidation States of Americium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration and diverse oxidation states of americium (Am), a synthetic actinide element with significant applications in various scientific and industrial fields. This document details the fundamental electronic properties of this compound and offers insights into the experimental methodologies used to characterize its various oxidation states, which is crucial for its application in nuclear medicine, waste reprocessing, and fundamental chemical research.

Electron Configuration of this compound

This compound (atomic number 95) is a member of the actinide series. Its ground-state electron configuration is [Rn] 5f⁷ 7s² .[1][2] This configuration, with a half-filled 5f subshell, is analogous to its lanthanide homologue, europium ([Xe] 4f⁷ 6s²), and is a key determinant of its chemical behavior.[3] The outermost 7s electrons and the 5f electrons are the valence electrons involved in chemical bonding, leading to a range of accessible oxidation states.

Oxidation States of this compound

This compound exhibits a wide range of oxidation states, from +2 to +7, which is the broadest range observed among the actinide elements.[1] The relative stability of these oxidation states is highly dependent on the chemical environment, such as the solvent, pH, and the presence of complexing or oxidizing/reducing agents.

Summary of this compound Oxidation States

The following table summarizes the known oxidation states of this compound, their corresponding electron configurations, and observed colors in aqueous solutions.

Oxidation StateIon/Compound ExampleElectron ConfigurationColor in Aqueous SolutionStability and Notes
+2AmO, AmCl₂[Rn] 5f⁷-Highly unstable, has only been produced in solid compounds.[4]
+3 Am³⁺ [Rn] 5f⁶ Pink-yellowish Most stable and common oxidation state in aqueous solutions. [1]
+4AmO₂, AmF₄[Rn] 5f⁵Yellow-reddishUnstable in acidic solution but can be stabilized by complexing agents like fluoride (B91410) or phosphate (B84403) ions.[5]
+5AmO₂⁺[Rn] 5f⁴YellowStable in a narrow range of conditions, often prepared by oxidation of Am(III) in near-neutral or alkaline solutions.[5]
+6AmO₂²⁺[Rn] 5f³Brown/Light TanA strong oxidizing agent, can be prepared in both acidic and alkaline media using strong oxidants.
+7AmO₆⁵⁻[Rn] 5f²Dark GreenUnstable and requires strongly oxidizing and alkaline conditions for its formation.

Relationship between Electron Configuration and Oxidation States

The variety of oxidation states in this compound arises from the close energy levels of the 5f and 6d orbitals and the involvement of the 7s electrons in bonding. The following diagram illustrates the sequential removal of electrons from the valence shells to form the different positive oxidation states.

G This compound Electron Configuration and Oxidation States cluster_config Ground State Electron Configuration cluster_states Oxidation States Am_ground Am (0) [Rn] 5f⁷ 7s² Am2 Am(II) [Rn] 5f⁷ Am_ground->Am2 -2e⁻ (7s²) Am3 Am(III) [Rn] 5f⁶ Am2->Am3 -1e⁻ (5f¹) Am4 Am(IV) [Rn] 5f⁵ Am3->Am4 -1e⁻ (5f¹) Am5 Am(V) [Rn] 5f⁴ Am4->Am5 -1e⁻ (5f¹) Am6 Am(VI) [Rn] 5f³ Am5->Am6 -1e⁻ (5f¹) Am7 Am(VII) [Rn] 5f² Am6->Am7 -1e⁻ (5f¹)

Caption: Relationship between this compound's ground state electron configuration and its various oxidation states.

Experimental Protocols for Characterization of Oxidation States

The determination and characterization of this compound's oxidation states are critical for understanding its chemical behavior and for its application in various fields. Several analytical techniques are employed for this purpose, with UV-Visible spectroscopy, X-ray absorption spectroscopy, and electrochemical methods being the most prominent.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the identification and quantification of different this compound oxidation states in solution, as each oxidation state exhibits a characteristic absorption spectrum.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of Am(III) of known concentration in a suitable non-complexing acid, such as perchloric acid or nitric acid.

    • To generate other oxidation states, treat the Am(III) solution with appropriate oxidizing or reducing agents under controlled conditions (e.g., sodium bismuthate for Am(V) and Am(VI)).[6] For instance, Am(III) can be oxidized to Am(VI) by contacting the solution with sodium bismuthate powder.[6]

    • After the reaction, filter the solution to remove any solid residues.[4]

  • Instrumentation:

    • A double-beam UV-Vis spectrophotometer, such as a CARY 6000i, is suitable for these measurements.[4]

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).

  • Data Acquisition:

    • Record the absorption spectrum of the prepared this compound solution over a wavelength range of approximately 300 to 1100 nm.

    • Use a reference cuvette containing the same acid matrix without this compound to obtain a baseline correction.

  • Data Analysis:

    • Identify the oxidation state(s) present in the solution by comparing the obtained spectrum with the known characteristic absorption peaks for each oxidation state:

      • Am(III): ~503 nm and ~813 nm[4]

      • Am(V): ~513 nm and ~718 nm[4]

      • Am(VI): ~666 nm and ~999 nm[4]

    • Quantify the concentration of each species using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique that provides information on the oxidation state and local coordination environment of this compound in both solid and liquid samples. X-ray Absorption Near Edge Structure (XANES) is particularly sensitive to the oxidation state.

Experimental Protocol:

  • Sample Preparation:

    • Solid Samples: Prepare thin, uniform pellets of the this compound-containing material. For highly radioactive samples, they are often doubly encapsulated in a sample holder.

    • Liquid Samples: Use a liquid cell with windows transparent to X-rays (e.g., Kapton or Mylar). The concentration of this compound should be optimized for the specific beamline and detector setup.

  • Instrumentation:

    • XAS measurements are performed at a synchrotron radiation facility.

    • The experiment is typically conducted at the Am L₃-edge (~18.5 keV) or M₄,₅-edges.

  • Data Acquisition:

    • The sample is irradiated with a monochromatic X-ray beam, and the energy of the beam is scanned across the absorption edge of this compound.

    • The absorption is measured either in transmission mode (for concentrated samples) or in fluorescence mode (for dilute samples) using an appropriate detector (e.g., an ion chamber or a fluorescence detector).

  • Data Analysis:

    • The energy position of the absorption edge (the "white line" in the XANES spectrum) is sensitive to the oxidation state of this compound. A shift to higher energy generally indicates a higher oxidation state.

    • Compare the XANES spectrum of the unknown sample with the spectra of well-characterized this compound standards in different oxidation states (e.g., Am₂O₃ for Am(III) and AmO₂ for Am(IV)).

    • Linear combination fitting of the XANES spectrum with a set of standards can be used to determine the proportion of different oxidation states in a mixed-valence sample.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry and controlled-potential electrolysis, can be used to both prepare and characterize different oxidation states of this compound in solution.

Experimental Protocol:

  • Sample Preparation:

    • Prepare an electrolyte solution containing a known concentration of Am(III) in a suitable supporting electrolyte (e.g., nitric acid).

    • Use a three-electrode electrochemical cell consisting of a working electrode (e.g., platinum, gold, or a modified electrode), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Instrumentation:

    • A potentiostat/galvanostat is used to control the potential of the working electrode and measure the resulting current.

  • Data Acquisition:

    • Cyclic Voltammetry (CV): The potential of the working electrode is scanned linearly with time between two set potentials, and the resulting current is measured. The resulting voltammogram will show peaks corresponding to the oxidation and reduction of different this compound species.

    • Controlled-Potential Electrolysis: A constant potential is applied to the working electrode to selectively oxidize or reduce this compound to a desired oxidation state. The progress of the electrolysis can be monitored by measuring the charge passed or by periodically analyzing the solution using another technique like UV-Vis spectroscopy.

  • Data Analysis:

    • From the CV, the formal reduction potentials for the different Am redox couples can be determined from the peak potentials.

    • The number of electrons transferred in the redox process can be determined from the peak separation.

    • The concentration of the electrochemically generated species can be quantified using Faraday's laws of electrolysis.

Conclusion

The rich and complex chemistry of this compound is fundamentally governed by its [Rn] 5f⁷ 7s² electron configuration, which gives rise to a wide array of oxidation states. Understanding the preparation, stability, and characterization of these oxidation states is paramount for the safe handling and innovative application of this element. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and utilize the unique properties of this compound in their respective fields, from advancing nuclear fuel cycles to developing novel radiopharmaceuticals. Further research into the more exotic oxidation states and the development of more refined analytical techniques will continue to expand our understanding of this fascinating actinide element.

References

Synthesis of Americium Isotopes in Nuclear Reactors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis routes for americium isotopes within nuclear reactors. This compound, a transuranic element, is not found in nature but is a significant byproduct of nuclear power generation. Understanding its formation pathways is crucial for nuclear waste management, the design of advanced reactor systems, and the potential utilization of specific this compound isotopes in various applications, including medicine and industry.

Principal Production Pathways

The primary mechanism for the synthesis of this compound isotopes in nuclear reactors is through a series of neutron captures and beta decays, originating from uranium and plutonium isotopes in the nuclear fuel. The most significant pathways leading to the formation of this compound-241 (²⁴¹Am), this compound-242m (²⁴²ᵐAm), and this compound-243 (²⁴³Am) are detailed below.

Formation of this compound-241 (²⁴¹Am)

The production of ²⁴¹Am is predominantly linked to the beta decay of Plutonium-241 (²⁴¹Pu).[1][2][3] The formation of ²⁴¹Pu itself is a result of successive neutron captures starting from Uranium-238 (²³⁸U) and Plutonium-239 (²³⁹Pu). The key reactions are:

  • ²³⁸U(n,γ) → ²³⁹U → (β⁻) → ²³⁹Np → (β⁻) → ²³⁹Pu

  • ²³⁹Pu(n,γ) → ²⁴⁰Pu

  • ²⁴⁰Pu(n,γ) → ²⁴¹Pu

Once formed, ²⁴¹Pu undergoes beta decay with a half-life of approximately 14.3 to 14.4 years to produce ²⁴¹Am.[1][2][3]

G Pu239 ²³⁹Pu Pu240 ²⁴⁰Pu Pu239->Pu240 +n Pu241 ²⁴¹Pu Pu240->Pu241 +n Am241 ²⁴¹Am Pu241->Am241 β⁻ (14.3 y)

Formation of this compound-242m (²⁴²ᵐAm) and this compound-242 (²⁴²Am)

This compound-242 exists in a metastable state, ²⁴²ᵐAm, and a ground state, ²⁴²Am. Both are formed by neutron capture on ²⁴¹Am. The branching ratio for the formation of the metastable state is dependent on the neutron energy spectrum.

  • ²⁴¹Am(n,γ) → ²⁴²ᵐAm

  • ²⁴¹Am(n,γ) → ²⁴²Am

²⁴²ᵐAm has a half-life of 141 years and primarily decays via isomeric transition (IT) to ²⁴²Am (99.54% of the time), with a small alpha decay branch.[4][5] The ground state, ²⁴²Am, has a much shorter half-life of 16.02 hours and decays through beta emission to Curium-242 (²⁴²Cm) or electron capture to Plutonium-242 (²⁴²Pu).[5]

G Am241 ²⁴¹Am Am242m ²⁴²ᵐAm Am241->Am242m +n Am242 ²⁴²Am Am241->Am242 +n Am242m->Am242 IT (99.54%) Cm242 ²⁴²Cm Am242->Cm242 β⁻ (82.7%) Pu242 ²⁴²Pu Am242->Pu242 EC (17.3%)

Formation of this compound-243 (²⁴³Am)

There are two main pathways for the production of this compound-243 (²⁴³Am):

  • Successive neutron capture on ²⁴¹Am : This involves the formation of ²⁴²Am followed by another neutron capture.

    • ²⁴¹Am(n,γ) → ²⁴²Am(n,γ) → ²⁴³Am

  • Beta decay of Plutonium-243 (²⁴³Pu) : ²⁴³Pu is formed by neutron capture on ²⁴²Pu.[1]

    • ²⁴²Pu(n,γ) → ²⁴³Pu → (β⁻) → ²⁴³Am

The half-life of ²⁴³Pu is short, at approximately 4.96 hours.[6]

G Pu242 ²⁴²Pu Pu243 ²⁴³Pu Pu242->Pu243 +n Am243 ²⁴³Am Pu243->Am243 β⁻ (4.96 h) Am241 ²⁴¹Am Am242 ²⁴²Am Am241->Am242 +n Am242->Am243 +n

Quantitative Data

The production rate of this compound isotopes is highly dependent on the neutron energy spectrum of the reactor, the initial fuel composition, and the fuel burnup. The following tables summarize key quantitative data.

Half-Lives of Key Precursor Isotopes
IsotopeHalf-LifeDecay Mode
²⁴¹Pu14.33 - 14.4 yearsβ⁻
²⁴³Pu4.96 hoursβ⁻

Sources:[1][3][6]

Neutron Capture Cross-Sections of Plutonium Isotopes

Neutron capture cross-sections are a measure of the probability of a nucleus capturing a neutron. These values are highly energy-dependent.

IsotopeThermal (0.0253 eV) Capture Cross-Section (barns)Fast (representative values) Capture Cross-Section (barns)
²³⁹Pu271.5~0.5
²⁴⁰Pu289.5~0.4
²⁴¹Pu368~0.3
²⁴²Pu18.6~0.2

Note: Fast neutron cross-sections are highly dependent on the specific energy spectrum. The values presented are indicative for a typical fast reactor spectrum. Thermal cross-sections are from ENDF/B-VIII.0 and other evaluated data libraries. Sources:[7][8][9]

This compound Production in Spent Nuclear Fuel

The amount of this compound in spent nuclear fuel varies with reactor type and operational history.

Reactor TypeTypical this compound Content ( g/metric ton of heavy metal)Key Isotopes
Pressurized Water Reactor (PWR)~600²⁴¹Am, ²⁴³Am
Boiling Water Reactor (BWR)~220²⁴¹Am, ²⁴³Am

These values are approximate and depend on fuel burnup and cooling time. Sources:[1][2][10]

Experimental Protocols

The determination of this compound synthesis routes and the quantification of relevant nuclear data rely on sophisticated experimental techniques. Furthermore, the separation of this compound from spent nuclear fuel is a critical step for both waste management and potential utilization.

Measurement of Neutron Capture Cross-Sections

A primary method for measuring neutron capture cross-sections is the time-of-flight (TOF) technique .[11][12][13][14]

Experimental Workflow: Time-of-Flight (TOF) Method

G cluster_0 Neutron Production cluster_1 Neutron Transport cluster_2 Measurement cluster_3 Data Acquisition PulsedSource Pulsed Neutron Source (e.g., LINAC) FlightPath Evacuated Flight Path PulsedSource->FlightPath Timing Timing Electronics PulsedSource->Timing Start Signal (t₀) Sample Target Sample FlightPath->Sample Detector Gamma-ray Detector Sample->Detector Capture γ-rays Detector->Timing Detector->Timing Stop Signal (t)

Methodology:

  • Neutron Production: A pulsed beam of neutrons is generated using a particle accelerator, such as a linear accelerator (LINAC).[15]

  • Neutron Flight: The neutrons travel down a long, evacuated flight path. The time it takes for a neutron to travel this distance is directly related to its kinetic energy.

  • Target Interaction: The neutrons interact with the target sample (e.g., a thin foil of a plutonium isotope).

  • Detection: When a neutron is captured by a nucleus in the sample, the resulting excited nucleus de-excites by emitting gamma rays. These gamma rays are detected by a scintillator or semiconductor detector.

  • Data Acquisition: The time difference between the initial neutron pulse and the detection of the gamma rays provides the neutron's time of flight. This, combined with the known flight path length, allows for the determination of the neutron's energy. By measuring the number of capture events at each neutron energy, the capture cross-section as a function of energy can be determined.

Separation and Purification of this compound from Spent Nuclear Fuel

Several solvent extraction processes have been developed to separate this compound from other actinides and fission products in spent nuclear fuel.

The PUREX process is the primary method for reprocessing spent nuclear fuel.[16][17] While its main goal is to recover uranium and plutonium, the high-level liquid waste (raffinate) from this process contains the majority of the this compound.

Methodology:

  • Dissolution: The spent nuclear fuel is dissolved in hot nitric acid.

  • Solvent Extraction: The resulting solution is contacted with an organic solvent, typically 30% tributyl phosphate (B84403) (TBP) in a hydrocarbon diluent. Uranium and plutonium are extracted into the organic phase, while this compound, curium, and fission products remain in the aqueous raffinate.

  • Stripping: The uranium and plutonium are then selectively stripped from the organic phase.

The EXAm process is designed for the selective extraction of this compound from the PUREX raffinate.[18][19][20][21][22]

Methodology:

  • Extraction: The acidic PUREX raffinate is contacted with an organic solvent containing N,N'-dimethyl-N,N'-dioctyl-hexylethoxy malonamide (B141969) (DMDOHEMA) and di-2-ethylhexyl phosphoric acid (HDEHP). This co-extracts this compound and light lanthanides. A water-soluble complexing agent, N,N,N',N'-tetraethyldiglycolamide (TEDGA), is used in the aqueous phase to enhance the separation of this compound from curium.[21]

  • Stripping: this compound is then selectively stripped from the loaded organic phase at a controlled pH using a polyaminocarboxylic acid, such as diethylenetriaminepentaacetic acid (DTPA).

The AmSel process is another advanced separation technique that utilizes reverse selectivity.[23][24][25]

Methodology:

  • Co-extraction: this compound, curium, and lanthanides are co-extracted from the acidic feed into an organic phase containing N,N,N',N'-tetraoctyl diglycolamide (TODGA).[23]

  • Selective Stripping: this compound is then selectively stripped back into an aqueous phase using a water-soluble bis-triazinyl-bipyridine (BTBP) derivative, which has a higher affinity for this compound than for curium and the lanthanides in the organic phase.[23][24]

Conclusion

The synthesis of this compound isotopes in nuclear reactors is a complex process governed by neutron flux, energy spectrum, and the isotopic composition of the nuclear fuel. The primary pathways involve neutron capture by plutonium isotopes followed by beta decay. Accurate knowledge of the underlying nuclear data, such as neutron capture cross-sections, is essential for predicting and managing the inventory of this compound in spent nuclear fuel. Advanced separation techniques, including the EXAm and AmSel processes, offer promising routes for the selective recovery of this compound, which is a critical step towards more sustainable nuclear energy systems and the potential utilization of these unique isotopes.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Americium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of various americium compounds, with a focus on oxides and halides. It is intended to serve as a valuable resource for researchers in nuclear chemistry, materials science, and related fields, offering detailed crystallographic data, experimental methodologies for structure determination, and visualizations of key structural relationships. The radioactive nature of this compound necessitates specialized handling and analytical techniques, which are also addressed herein.

Crystal Structures of this compound Oxides

This compound forms several well-characterized oxides, primarily in the +3 and +4 oxidation states. The dioxide, AmO₂, is of particular importance due to its application in radioisotope thermoelectric generators and as a target material for the production of other transuranic elements. The sesquioxide, Am₂O₃, exists in multiple polymorphic forms.

Table 1: Crystallographic Data for this compound Oxides

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Notes
This compound(IV) OxideAmO₂CubicFm-3ma = 5.376Fluorite-type structure.[1][2]
This compound(III) Oxideα-Am₂O₃HexagonalP-3m1a = 3.817, c = 5.971A-type rare-earth oxide structure.
This compound(III) Oxideβ-Am₂O₃MonoclinicC2/ma = 14.38, b = 3.52, c = 8.92, β = 100.4°B-type rare-earth oxide structure.
This compound(III) Oxideγ-Am₂O₃CubicIa-3a = 11.03C-type rare-earth oxide structure (bixbyite).
This compound(II) OxideAmOCubicFm-3ma ≈ 5.04Rock-salt structure; not as well-characterized as other oxides.

Crystal Structures of this compound Halides

The trivalent state is the most stable for this compound in halide compounds, forming a range of structures that are often isostructural with their lanthanide counterparts.

Table 2: Crystallographic Data for this compound Halides

CompoundFormulaCrystal SystemSpace GroupLattice Parameters (Å)Notes
This compound(III) FluorideAmF₃HexagonalP-3c1a = 7.068, c = 7.246Isostructural with LaF₃.
This compound(III) ChlorideAmCl₃HexagonalP6₃/ma = 7.382, c = 4.214Isostructural with UCl₃.[1]
This compound(III) BromideAmBr₃OrthorhombicCmcma = 4.24, b = 12.64, c = 9.14Isostructural with PuBr₃.[1]
This compound(III) IodideAmI₃RhombohedralR-3a = 7.63, c = 20.9Isostructural with BiI₃.[1]
This compound(III) Chloride HexahydrateAmCl₃·6H₂OMonoclinicP2/na = 9.702, b = 6.567, c = 8.009, β = 93.62°The structure consists of [AmCl₂(H₂O)₆]⁺ cations and Cl⁻ anions.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound compounds is primarily achieved through X-ray and neutron diffraction techniques. Due to the radioactivity of this compound, specialized handling procedures and containment are essential throughout the experimental process.

Synthesis and Sample Preparation

The synthesis of high-purity, crystalline this compound compounds is the crucial first step.

  • This compound Oxides: Polycrystalline this compound oxides are commonly synthesized through the calcination of precursors such as oxalates or hydroxides.[3] For instance, AmO₂ can be prepared by the calcination of this compound(III) oxalate. The synthesis of Am₂O₃ can be achieved by heating AmO₂ in a hydrogen atmosphere.

  • This compound Halides: Anhydrous this compound halides can be synthesized by various methods, including the reaction of the oxide with the corresponding hydrogen halide at elevated temperatures. Single crystals of hydrated halides, such as AmCl₃·6H₂O, can be grown from aqueous solutions.[1]

For diffraction studies, samples are typically loaded into quartz or borosilicate glass capillaries, which are then sealed to contain the radioactive material. For neutron diffraction, vanadium sample holders are often used due to their low neutron scattering cross-section.[4]

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the crystal structure of materials. Both powder and single-crystal XRD methods are employed for this compound compounds.

  • Powder X-ray Diffraction (PXRD): This technique is used for phase identification and the determination of lattice parameters of polycrystalline samples. The finely ground sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles. The resulting diffraction pattern is a fingerprint of the crystalline phases present.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides the most detailed structural information, including atomic coordinates and bond lengths and angles. A suitable single crystal (typically < 0.1 mm) is mounted on a goniometer and rotated in an X-ray beam. The intensities of the thousands of diffracted beams are measured, and this data is used to solve and refine the crystal structure.

Due to the radioactivity of this compound, special precautions must be taken to prevent contamination of the diffraction equipment. This often involves the use of enclosed sample holders and dedicated instruments within radiological facilities.

Neutron Diffraction

Neutron diffraction is complementary to XRD and is particularly useful for locating light atoms, such as oxygen, in the presence of the heavy this compound atom. It is also a powerful tool for studying the magnetic ordering in this compound compounds at low temperatures. In a neutron diffraction experiment, a beam of neutrons from a nuclear reactor or spallation source is directed at the sample, and the scattered neutrons are detected.

Visualizations

Classification of this compound Compound Crystal Structures

G cluster_oxides This compound Oxides cluster_halides This compound Halides AmO2 AmO₂ (Cubic, Fm-3m) Am2O3_hex α-Am₂O₃ (Hexagonal, P-3m1) Am2O3_mono β-Am₂O₃ (Monoclinic, C2/m) Am2O3_cub γ-Am₂O₃ (Cubic, Ia-3) AmO AmO (Cubic, Fm-3m) AmF3 AmF₃ (Hexagonal, P-3c1) AmCl3 AmCl₃ (Hexagonal, P6₃/m) AmBr3 AmBr₃ (Orthorhombic, Cmcm) AmI3 AmI₃ (Rhombohedral, R-3) AmCl3_6H2O AmCl₃·6H₂O (Monoclinic, P2/n) Americium_Compounds Crystal Structures of This compound Compounds Americium_Compounds->AmO2 Americium_Compounds->Am2O3_hex Americium_Compounds->Am2O3_mono Americium_Compounds->Am2O3_cub Americium_Compounds->AmO Americium_Compounds->AmF3 Americium_Compounds->AmCl3 Americium_Compounds->AmBr3 Americium_Compounds->AmI3 Americium_Compounds->AmCl3_6H2O

Caption: Classification of this compound oxide and halide crystal structures.

Experimental Workflow for Crystal Structure Determination

G synthesis Synthesis of This compound Compound crystal_growth Crystal Growth (for SCXRD) synthesis->crystal_growth sample_prep Sample Preparation (in glovebox) synthesis->sample_prep crystal_growth->sample_prep data_collection Diffraction Data Collection sample_prep->data_collection xrd X-ray Diffraction (PXRD or SCXRD) data_collection->xrd neutron Neutron Diffraction data_collection->neutron data_processing Data Processing and Reduction xrd->data_processing neutron->data_processing structure_solution Structure Solution and Refinement data_processing->structure_solution validation Structure Validation and Analysis structure_solution->validation cif Crystallographic Information File (CIF) validation->cif

References

A Comprehensive Technical Guide to the Coordination Chemistry of Trivalent Americium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of the trivalent americium ion (Am(III)). This compound, a key actinide element, exhibits complex solution behavior, and understanding its coordination environment is critical for advancements in nuclear waste management, environmental remediation, and the development of targeted radiopharmaceuticals. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of fundamental concepts to serve as a valuable resource for professionals in the field.

Core Principles of this compound(III) Coordination

The trivalent this compound ion (Am³⁺) is a hard Lewis acid, showing a strong preference for coordination with hard Lewis bases, particularly oxygen and nitrogen donor ligands. Its coordination chemistry is largely governed by electrostatic interactions, with a lesser but significant contribution from covalent interactions involving the 5f orbitals. The coordination number of Am(III) in aqueous solution is typically 9, but this can vary depending on the nature and concentration of coordinating ligands.

The complexation behavior of Am(III) is analogous in many respects to that of the trivalent lanthanides, particularly neodymium(III), due to their similar ionic radii and charge. However, subtle differences in their electronic structures and the greater radial extension of the 5f orbitals in this compound can be exploited for separation technologies.

Quantitative Data on Am(III) Complexation

The stability and thermodynamics of Am(III) complexes are crucial for predicting its speciation in various chemical environments. The following tables summarize key quantitative data for the complexation of Am(III) with a range of inorganic and organic ligands.

Table 1: Stability Constants (log β) of Am(III) Complexes with Inorganic Ligands
LigandIonic Strength (M)Temperature (°C)log β₁log β₂log β₃Reference(s)
OH⁻ (Hydroxide)025≤ -8.2-17.1 ± 0.5≤ -27.0
OH⁻ (Hydroxide)1 (NaClO₄)25---
Cl⁻ (Chloride)14 (LiCl)Ambient---
NO₃⁻ (Nitrate)1 (HNO₃/HClO₄)10 - 851:1 complex identified--
Acetate0.2 (NaAc)Ambient---

Note: The stability constants for hydroxide (B78521) are hydrolysis constants.

Table 2: Stability Constants (log β) and Thermodynamic Parameters for Am(III) Complexes with Organic Ligands
LigandIonic Strength (M)Temperature (°C)log β₁log β₂log β₃ΔH (kJ/mol)ΔS (J/mol·K)Reference(s)
Lactate1.0 (Na triflate)252.60 ± 0.064.7 ± 0.16.2 ± 0.2--
Oxalate0.1 (NaClO₄)Ambient5.34 ± 0.059.14 ± 0.1811.49 ± 0.30--
Isosaccharinate1.05 (NaClO₄)15 - 70---Endothermic (1:1), Exothermic (1:2)Entropy-driven (1:1)
Picolinate0.1 (NaClO₄)Ambient3.83 ± 0.227.34 ± 0.04---
Anthranilate0.1 (NaClO₄)Ambient3.70 ± 0.11----
Salicylate0.1 (NaClO₄)Ambient2.56 ± 0.083.93 ± 0.19---
Iminodiacetate (IDA)6.60 (NaClO₄)0 - 60---EndothermicPositive
EDTA6.60 (NaClO₄)25~16----

Experimental Protocols for Studying Am(III) Coordination

A variety of experimental techniques are employed to elucidate the coordination chemistry of Am(III). Below are detailed methodologies for some of the key experiments cited in the literature.

Potentiometric Titration for Determination of Stability Constants

Potentiometric titrations are used to determine the stability constants of Am(III) complexes by monitoring the change in hydrogen ion concentration (pH) upon addition of a titrant.

  • Apparatus: A temperature-controlled titration vessel, a high-precision automatic burette, a combination pH electrode, and a pH meter with a resolution of 0.1 mV are required.

  • Reagents:

    • A stock solution of Am(III) of known concentration.

    • A standardized solution of a strong acid (e.g., HClO₄).

    • A standardized solution of a carbonate-free strong base (e.g., NaOH).

    • The ligand of interest at a known concentration.

    • An inert background electrolyte (e.g., NaClO₄) to maintain constant ionic strength.

  • Procedure:

    • Calibrate the electrode system using standard buffer solutions at the desired ionic strength and temperature.

    • Prepare the titration solution in the thermostated vessel containing a known amount of Am(III), the ligand, and the background electrolyte.

    • Purge the solution with an inert gas (e.g., argon) to exclude carbon dioxide.

    • Titrate the solution with the standardized strong base, recording the pH or potential reading after each addition. Ensure that the potential reading is stable (e.g., within 0.2-0.3 mV per minute) before the next addition.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its protonation constants.

  • Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using a suitable computer program (e.g., SUPERQUAD, ACBA) that employs a non-linear least-squares method to refine the stability constants of the formed Am(III) complexes.

UV-Vis Spectrophotometry for Speciation and Stability Constant Determination

UV-Vis spectrophotometry is a powerful technique for studying the formation of Am(III) complexes that exhibit changes in their absorption spectra upon coordination. The characteristic f-f transitions of Am(III) are sensitive to changes in the coordination environment.

  • Apparatus: A high-resolution UV-Vis spectrophotometer, often coupled with fiber optic cables and a cuvette holder. For trace concentrations, a long pathlength liquid waveguide capillary cell may be used.

  • Reagents:

    • A stock solution of Am(III) in a non-complexing medium (e.g., dilute HClO₄).

    • A stock solution of the ligand of interest.

    • A buffer solution to maintain a constant pH.

    • An inert background electrolyte.

  • Procedure:

    • Record the absorption spectrum of the Am(III) stock solution. The molar absorptivity can be calibrated by titration with a strong chelating agent like DTPA.

    • Prepare a series of solutions containing a fixed concentration of Am(III) and varying concentrations of the ligand at a constant pH and ionic strength.

    • Record

Thermodynamic Properties of Americium and its Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the actinide element americium (Am) and its compounds. The information presented is intended to be a valuable resource for researchers and scientists, particularly those involved in nuclear chemistry, materials science, and related fields. This document summarizes key thermodynamic data, details common experimental methodologies for their determination, and visualizes the intricate relationships and processes involved.

Thermodynamic Data of this compound and its Compounds

The thermodynamic properties of this compound and its compounds are crucial for understanding their stability, reactivity, and behavior under various conditions. This section presents a compilation of key thermodynamic data in a structured format to facilitate comparison and analysis.

This compound Metal

This compound is a silvery-white, radioactive metal. Its thermodynamic properties are fundamental to the analysis of its compounds.

PropertyValueUnits
Enthalpy of Dissolution in HCl (aq) -620.6 ± 1.3kJ/mol
Standard Enthalpy of Formation of Am³⁺(aq) -621.2 ± 2.0kJ/mol
Standard Potential (Am³⁺/Am⁰) -2.08 ± 0.01V
Specific Heat (Cₚ) 0.11J/g·K
Latent Heat of Fusion 14.4kJ/mol
Entropy at 298.15 K 54.49J/mol·K
This compound Oxides

This compound forms several oxides, with Am₂O₃ and AmO₂ being the most stable. Their thermodynamic properties are critical for nuclear fuel and waste management.

CompoundEnthalpy of Formation (ΔfH°) (kJ/mol)Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Heat Capacity (Cₚ) (J/mol·K)
Am₂O₃ (hexagonal) -1690.4 ± 7.9[1]---
AmO₂ --874.5 ± 4.3--
This compound Halides

This compound halides are important in various separation and purification processes.

CompoundEnthalpy of Formation (ΔfH°) (kJ/mol)Gibbs Free Energy of Formation (ΔfG°) (kJ/mol)Standard Molar Entropy (S°) (J/mol·K)Heat Capacity (Cₚ) (J/mol·K)
AmF₃ ----
AmCl₃ ----
This compound Alloys

The thermodynamic properties of this compound alloys are of interest for potential applications in advanced nuclear fuels and transmutation targets.

Alloy SystemPropertyValueUnits
Am-Pu Phase Diagram DataAvailable-

Note: Quantitative thermodynamic data for this compound alloys are sparse in the public domain. The focus has been primarily on phase diagram determinations.

Experimental Protocols for Determining Thermodynamic Properties

The determination of thermodynamic properties of radioactive materials like this compound requires specialized experimental techniques and facilities. This section outlines the methodologies for key experiments.

Calorimetry

Calorimetry is a primary technique for directly measuring heat changes associated with chemical reactions or physical processes, from which enthalpies of formation, heat capacities, and entropies can be derived.

Methodology for Bomb Calorimetry of this compound Compounds:

  • Sample Preparation:

    • A precisely weighed sample of the this compound compound (typically in the milligram range for high-activity samples) is placed in a crucible made of a compatible material (e.g., platinum).

    • For combustion reactions, a known amount of a combustion aid may be mixed with the sample.

    • The crucible is placed inside a high-pressure vessel, the "bomb."

  • Assembly and Pressurization:

    • The bomb is sealed and purged with a high-purity inert gas (e.g., argon) before being filled with a known pressure of reactant gas (e.g., oxygen for combustion).

    • The bomb is then placed in a calorimeter, which is a well-insulated container filled with a precise amount of water.

  • Measurement:

    • The system is allowed to reach thermal equilibrium, and the initial temperature of the water is recorded with high precision.

    • The reaction is initiated, typically by passing an electric current through a fuse wire in contact with the sample.

    • The temperature of the water is monitored and recorded at regular intervals until a new thermal equilibrium is reached.

  • Data Analysis:

    • The heat capacity of the calorimeter (the "calorimeter constant") is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid).

    • The heat released or absorbed by the reaction is calculated from the temperature change of the water and the heat capacity of the calorimeter.

    • From the heat of reaction, the enthalpy of formation of the this compound compound can be calculated using Hess's law.

Drop Calorimetry for Heat Capacity Measurement:

Drop calorimetry is used to measure the enthalpy increment of a sample as a function of temperature, from which the heat capacity can be derived. A Setaram multi-detector high-temperature calorimeter is a suitable instrument for actinide samples.[2]

  • Sample Encapsulation: A small, known mass of the this compound-containing sample is encapsulated in a compatible container (e.g., a platinum crucible) to prevent contamination.[2]

  • Measurement: The encapsulated sample is heated to a known, stable high temperature in a furnace and then "dropped" into the calorimeter, which is maintained at a well-defined lower temperature (often room temperature).

  • Data Acquisition: The heat evolved from the cooling of the sample is measured by the calorimeter.

  • Calculation: The enthalpy difference between the initial and final temperatures is determined. By performing this measurement at various initial temperatures, the enthalpy increment as a function of temperature can be established. The heat capacity is then calculated as the derivative of the enthalpy with respect to temperature.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is a powerful technique for studying the thermodynamics of vaporization processes. It allows for the determination of vapor pressures, enthalpies of sublimation or vaporization, and the composition of the vapor phase.

Methodology for KEMS of this compound Compounds:

  • Sample Preparation: A small amount of the this compound compound is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice in its lid. The cell material (e.g., tungsten, tantalum, or graphite) is chosen to be inert with respect to the sample at high temperatures.

  • High-Vacuum and High-Temperature Environment: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature.

  • Effusion and Ionization: At high temperatures, the sample vaporizes, and the vapor effuses through the orifice as a molecular beam. This beam is directed into the ion source of a mass spectrometer, where the gaseous species are ionized, typically by electron impact.

  • Mass Analysis and Detection: The resulting ions are separated according to their mass-to-charge ratio by the mass analyzer and detected. The ion intensities are proportional to the partial pressures of the corresponding species in the Knudsen cell.

  • Data Analysis:

    • The relationship between the ion intensity and the partial pressure is established through calibration with a substance of known vapor pressure (e.g., silver).

    • By measuring the ion intensities at different temperatures, the vapor pressure as a function of temperature can be determined.

    • The enthalpy of sublimation or vaporization can be calculated from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the temperature (the Clausius-Clapeyron equation).

Electromotive Force (EMF) Measurements

The EMF method is used to determine Gibbs free energies of formation, enthalpies, and entropies of alloys and compounds. It involves measuring the potential difference of an electrochemical cell where the material of interest is one of the electrodes.

Methodology for EMF Measurement of this compound Alloys:

  • Electrochemical Cell Assembly:

    • A galvanic cell is constructed. For an this compound alloy (e.g., Am-M, where M is another metal), the cell could be represented as: Am(s) | Am³⁺ in molten salt | Am-M alloy(s)

    • The electrolyte is typically a molten salt mixture (e.g., LiCl-KCl eutectic) containing a known concentration of this compound ions (Am³⁺).

    • A reference electrode of pure this compound metal is used.

    • The entire setup is contained within an inert atmosphere glovebox to prevent oxidation.

  • Measurement:

    • The cell is heated to a controlled and stable temperature.

    • The potential difference (EMF) between the this compound reference electrode and the this compound-alloy working electrode is measured using a high-impedance voltmeter.

  • Data Analysis:

    • The Gibbs free energy change for the cell reaction is related to the measured EMF by the Nernst equation: ΔG = -nFE where n is the number of electrons transferred in the cell reaction, F is the Faraday constant, and E is the measured EMF.

    • By measuring the EMF at different temperatures, the temperature dependence of the Gibbs free energy can be determined.

    • The entropy change (ΔS) can be calculated from the temperature coefficient of the EMF: ΔS = nF(dE/dT)

    • The enthalpy change (ΔH) can then be calculated using the Gibbs-Helmholtz equation: ΔH = ΔG + TΔS

Visualizations of Experimental Workflows and Thermodynamic Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental techniques described above and the fundamental relationships between key thermodynamic properties.

Experimental_Workflow_Calorimetry Calorimetry Experimental Workflow cluster_prep Sample Preparation cluster_assembly Calorimeter Assembly cluster_measurement Measurement cluster_analysis Data Analysis weigh_sample Weigh this compound Compound place_in_crucible Place in Crucible weigh_sample->place_in_crucible load_bomb Load Crucible into Bomb place_in_crucible->load_bomb seal_bomb Seal and Pressurize Bomb load_bomb->seal_bomb place_in_calorimeter Place Bomb in Calorimeter seal_bomb->place_in_calorimeter thermal_equilibrium_initial Achieve Initial Thermal Equilibrium place_in_calorimeter->thermal_equilibrium_initial initiate_reaction Initiate Reaction thermal_equilibrium_initial->initiate_reaction record_temperature Record Temperature Change initiate_reaction->record_temperature thermal_equilibrium_final Achieve Final Thermal Equilibrium record_temperature->thermal_equilibrium_final calculate_heat Calculate Heat of Reaction (q) thermal_equilibrium_final->calculate_heat calibrate Calibrate with Standard calibrate->calculate_heat calculate_enthalpy Calculate Enthalpy of Formation (ΔfH°) calculate_heat->calculate_enthalpy

Figure 1: Workflow for determining the enthalpy of formation of an this compound compound using bomb calorimetry.

Experimental_Workflow_KEMS KEMS Experimental Workflow cluster_prep Sample Preparation cluster_experiment Experiment cluster_detection Detection & Analysis cluster_data_processing Data Processing load_cell Load this compound Compound into Knudsen Cell high_vacuum Place Cell in High Vacuum load_cell->high_vacuum heat_sample Heat Sample to Desired Temperature high_vacuum->heat_sample effusion Vapor Effusion heat_sample->effusion ionization Electron Impact Ionization effusion->ionization mass_analysis Mass Analysis of Ions ionization->mass_analysis detect_ions Detect Ion Intensities mass_analysis->detect_ions calculate_pressure Calculate Partial Pressures detect_ions->calculate_pressure calibrate Calibrate with Standard calibrate->calculate_pressure clausius_clapeyron Apply Clausius-Clapeyron Equation calculate_pressure->clausius_clapeyron calculate_enthalpy Calculate Enthalpy of Vaporization (ΔvapH°) clausius_clapeyron->calculate_enthalpy

Figure 2: Workflow for determining the vapor pressure and enthalpy of vaporization of an this compound compound using Knudsen Effusion Mass Spectrometry.

Experimental_Workflow_EMF EMF Measurement Workflow cluster_cell_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Thermodynamic Calculation prepare_electrodes Prepare Am Reference and Am-Alloy Electrodes assemble_cell Assemble Cell in Inert Atmosphere prepare_electrodes->assemble_cell prepare_electrolyte Prepare Molten Salt Electrolyte with Am³⁺ prepare_electrolyte->assemble_cell heat_cell Heat Cell to Stable Temperature assemble_cell->heat_cell measure_emf Measure Electromotive Force (E) heat_cell->measure_emf vary_temperature Vary and Stabilize Temperature measure_emf->vary_temperature calc_gibbs Calculate Gibbs Free Energy (ΔG = -nFE) measure_emf->calc_gibbs vary_temperature->measure_emf calc_entropy Calculate Entropy (ΔS = nF(dE/dT)) calc_gibbs->calc_entropy calc_enthalpy Calculate Enthalpy (ΔH = ΔG + TΔS) calc_entropy->calc_enthalpy Thermodynamic_Relationships Fundamental Thermodynamic Relationships G Gibbs Free Energy (G) H Enthalpy (H) H->G G = H - TS S Entropy (S) S->G T Temperature (T) T->G T->H T->S Cp Heat Capacity (Cₚ) Cp->H dH = CₚdT Cp->S dS = (Cₚ/T)dT U Internal Energy (U) U->H H = U + PV P Pressure (P) P->H V Volume (V) V->H

References

An In-Depth Technical Guide on the Decay Characteristics of Americium-241 to Neptunium-237

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear decay characteristics of Americium-241 (²⁴¹Am) to Neptunium-237 (²³⁷Np). It is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the decay process and associated measurement techniques. This information is critical for applications in nuclear physics, radiochemistry, dosimetry, and for professionals in drug development exploring the toxicological profiles or potential therapeutic applications of actinides.

Core Decay Characteristics

This compound-241 is a synthetic radioisotope produced by the beta decay of Plutonium-241 (²⁴¹Pu).[1][2] It is a significant actinide, notable for its long half-life and complex decay scheme. The primary mode of decay for ²⁴¹Am is alpha emission, leading to the formation of Neptunium-237.[3] This process is also accompanied by the emission of gamma rays and X-rays.[4]

Nuclear Properties

The fundamental nuclear properties of the parent isotope, ²⁴¹Am, and the daughter isotope, ²³⁷Np, are summarized below. ²⁴¹Am has a half-life of 432.2 years, while its decay product, ²³⁷Np, is significantly more stable with a half-life of 2.144 million years.[3][5][6]

Property This compound-241 (²⁴¹Am) Neptunium-237 (²³⁷Np)
Half-life (T½) 432.2 years[2][3][7]2.144 x 10⁶ years[5][8][9]
Primary Decay Mode Alpha (α) Emission[2][3]Alpha (α) Emission[9]
Atomic Number (Z) 95[1]93[5]
Mass Number (A) 241237[5]
Spin and Parity (Jπ) 5/2-5/2+[5]
Specific Activity 1.27 x 10¹¹ Bq/g (3.43-3.44 Ci/g)[3][4]2.60 x 10⁷ Bq/g[5]

Table 1: Key Nuclear Properties of this compound-241 and Neptunium-237.

Alpha Decay of this compound-241

The transformation of ²⁴¹Am to ²³⁷Np occurs predominantly through the emission of an alpha particle (a helium nucleus). This decay populates several excited states of the ²³⁷Np nucleus, resulting in a spectrum of alpha particle energies. The most prominent alpha emission has an energy of 5.486 MeV, occurring in approximately 85% of decays.[1][8][10][11]

Alpha Energy (MeV) Emission Probability (%) Daughter Nucleus (²³⁷Np) Energy Level (keV)
5.48684.5 - 85.2[1][10][12]59.5
5.44312.8 - 13[1][8][12]103.0
5.3881.7 - 2[8][12]158.5
5.540.3[4][10]0 (Ground State)

Table 2: Principal Alpha Particle Emissions from this compound-241 Decay.

The alpha decay process can be visualized as follows:

DecayScheme cluster_Am241 This compound-241 (Ground State) cluster_Np237 Neptunium-237 Energy Levels Am241 ²⁴¹Am (5/2⁻) Np237_158 158.5 keV (3/2⁺) Am241->Np237_158 α (5.388 MeV, 1.7%) Np237_103 103.0 keV (7/2⁺) Am241->Np237_103 α (5.443 MeV, 13%) Np237_59 59.5 keV (5/2⁻) Am241->Np237_59 α (5.486 MeV, 85%) Np237_GND Ground State (5/2⁺) Np237_158->Np237_GND γ Np237_103->Np237_GND γ Np237_59->Np237_GND γ (59.54 keV)

Caption: Alpha decay scheme of ²⁴¹Am to excited states of ²³⁷Np.

Gamma and X-ray Emissions

Following alpha decay, the daughter ²³⁷Np nucleus is often left in an excited state. It de-excites to the ground state by emitting gamma rays or conversion electrons.[13] The most intense gamma ray emission occurs at 59.54 keV with a probability of approximately 36%.[4][8][14] This prominent gamma-ray is a key signature used for the identification and quantification of ²⁴¹Am.

Radiation Type Energy (keV) Emission Probability (%)
Gamma (γ)59.5435.9[1][4]
Gamma (γ)26.342.4[1]
X-ray (L)~13.9(various)
X-ray (L)~17.620.2[4]
X-ray (L)~20.8(various)

Table 3: Principal Photon Emissions Following this compound-241 Decay.

Experimental Protocols for Decay Characterization

The determination of ²⁴¹Am decay characteristics relies on high-resolution nuclear spectroscopy techniques. The primary methods are alpha spectrometry and gamma spectrometry.

Alpha Spectrometry

Alpha spectrometry is used to measure the energy and intensity of the alpha particles emitted during decay. This provides direct information on the branching ratios to the different energy levels of the ²³⁷Np daughter nucleus.

Methodology:

  • Source Preparation: A thin, uniform source of ²⁴¹Am is prepared to minimize self-absorption of the alpha particles. This is typically achieved by electrodeposition or micro-precipitation (e.g., with neodymium fluoride) onto a polished stainless steel disc.[15][16][17]

  • Instrumentation: A vacuum chamber containing a silicon detector, such as a Passivated Implanted Planar Silicon (PIPS) detector, is used. The vacuum is essential to prevent energy loss of the alpha particles in the air.

  • Data Acquisition: The detector is connected to a preamplifier, amplifier, and a multi-channel analyzer (MCA). The system is calibrated using standard alpha sources with well-known energies (e.g., ²³⁹Pu, ²⁴⁴Cm).

  • Spectral Analysis: The resulting alpha spectrum shows distinct peaks corresponding to the different alpha energies. The area under each peak is proportional to the emission probability of that alpha group. The energy resolution is critical for separating the closely spaced peaks of ²⁴¹Am.[18]

Gamma Spectrometry

Gamma spectrometry is used to identify and quantify the gamma rays emitted from the de-excitation of the ²³⁷Np nucleus.

Methodology:

  • Source Preparation: The ²⁴¹Am source is placed at a defined distance from the detector. For gamma rays, self-absorption is less of a concern than for alpha particles, so sample preparation can be less rigorous.[19]

  • Instrumentation: A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution.[18][20] The detector is cooled with liquid nitrogen and housed in a lead shield to reduce background radiation.[19]

  • Data Acquisition: Signals from the detector are processed through an amplifier and an MCA. The system is calibrated for both energy and detection efficiency using a set of certified gamma-ray standard sources covering a range of energies.

  • Spectral Analysis: The gamma spectrum is analyzed to identify the characteristic 59.54 keV peak of ²⁴¹Am, as well as other lower-intensity gamma and X-ray peaks.[14] The net peak area is used to calculate the activity of the source, and the emission probabilities are determined from the relative intensities of the peaks.

Workflow cluster_prep Sample Preparation cluster_measurement Spectrometric Measurement cluster_analysis Data Analysis start Environmental or Lab Sample (e.g., soil, water, Pu material) separation Radiochemical Separation (Ion Exchange, Extraction Chromatography) start->separation source_prep Source Preparation (Electrodeposition or Microprecipitation) separation->source_prep alpha_spec Alpha Spectrometry (PIPS Detector in Vacuum) source_prep->alpha_spec gamma_spec Gamma Spectrometry (HPGe Detector with Shielding) source_prep->gamma_spec alpha_analysis Alpha Spectrum Analysis (Energy, Intensity, Branching Ratios) alpha_spec->alpha_analysis gamma_analysis Gamma Spectrum Analysis (Energy, Intensity, Emission Probabilities) gamma_spec->gamma_analysis final_data Final Decay Data Characterization alpha_analysis->final_data gamma_analysis->final_data

Caption: Experimental workflow for ²⁴¹Am decay characterization.

Relevance for Drug Development Professionals

While not directly used in therapeutics, understanding the decay characteristics of ²⁴¹Am and its daughter ²³⁷Np is crucial for several reasons in the broader context of health sciences and drug development:

  • Toxicology and Dosimetry: ²⁴¹Am is a significant component of nuclear waste and a potential contaminant.[2] As an alpha emitter, it poses a serious internal radiation hazard if inhaled or ingested, concentrating in the bone, liver, and muscles.[1][7] Accurate decay data is essential for calculating internal radiation doses and understanding its long-term health risks, including carcinogenesis.[7]

  • Environmental Monitoring: The distinct 59.54 keV gamma ray allows for sensitive detection of ²⁴¹Am in environmental and biological samples, which is vital for monitoring contamination and assessing human exposure.[12]

  • Radiopharmaceutical Research: Although not a therapeutic isotope itself, the study of how actinides like this compound behave in the body informs the development of chelating agents and other decorporation therapies. These therapies are designed to remove internally deposited radionuclides, and their development relies on a precise understanding of the contaminant's properties. Furthermore, the principles of targeting and dosimetry learned from actinides can be applied to the design of targeted alpha-particle therapies (TAT), a promising area in cancer treatment that uses alpha-emitters to destroy tumor cells.

References

An In-depth Technical Guide to the Magnetic Properties of Americium Metal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Americium (Am) metal, a synthetic actinide element, presents a unique case study in the magnetism of f-electron systems. Unlike its neighboring actinides, which often exhibit complex magnetic ordering, bulk this compound metal is distinguished by its lack of magnetic order at ambient pressure.[1] It demonstrates a weak, temperature-independent paramagnetic behavior.[2] This phenomenon, known as Van Vleck paramagnetism, is a direct consequence of its unique electronic structure.[3] Specifically, the trivalent this compound ion (Am³⁺) in the metallic lattice possesses a 5f⁶ electronic configuration, leading to a non-magnetic J=0 ground state. This guide provides a comprehensive overview of the magnetic properties of this compound metal, detailing the theoretical underpinnings, experimental observations, and the sophisticated protocols required for its characterization.

Electronic Structure and the Origin of Magnetism in this compound

The magnetic properties of the actinide series are largely dictated by the behavior of their 5f electrons.[4] These electrons can exhibit both localized (atomic-like) and itinerant (band-like) characteristics, leading to a rich variety of magnetic phenomena.

In this compound metal, the Am atoms adopt a trivalent state (Am³⁺), releasing three valence electrons (two 7s and one 5f) to the conduction band. This results in a localized 5f⁶ electronic configuration for the Am³⁺ ion.[1] According to Hund's rules and spin-orbit coupling, the ground state for a 5f⁶ configuration is ⁷F₀, which has a total angular momentum J=0. A J=0 ground state signifies that the ion has no permanent magnetic moment.

Consequently, this compound does not exhibit the temperature-dependent paramagnetism (Curie-Weiss behavior) seen in materials with unpaired electrons that can align with an external magnetic field.[2] Instead, its magnetic response is dominated by Van Vleck paramagnetism.[3][5] This is a second-order effect where a small, temperature-independent magnetic moment is induced by an external magnetic field.[6] The external field mixes the non-magnetic J=0 ground state with higher-energy excited states (like the J=1 state), resulting in a weak, positive magnetic susceptibility.[6]

The abbreviated electron configuration for this compound is [Rn] 5f⁷ 7s².[7][8]

G cluster_Am This compound Atom ([Rn] 5f⁷ 7s²) cluster_Am3_ion Am³⁺ Ion in Metal cluster_Conduction Conduction Band cluster_Magnetic Magnetic State Am_atom Am Atom Am_ion Am³⁺ Ion (5f⁶ configuration) Am_atom->Am_ion Loses 3e⁻ to conduction band Conduction_e 3 Valence Electrons (s, p, d, f character) Am_atom->Conduction_e GroundState ⁷F₀ Ground State (J=0) Am_ion->GroundState Hund's Rules & Spin-Orbit Coupling VanVleck Van Vleck Paramagnetism (Temperature-Independent) GroundState->VanVleck No permanent magnetic moment ExcitedState Excited States (e.g., J=1) ExcitedState->VanVleck Field-induced mixing

Experimental Observations and Data

Experimental investigations have consistently confirmed the non-magnetic nature of bulk this compound metal at ambient pressure. The magnetic susceptibility is found to be low and nearly independent of temperature, which is the hallmark of Van Vleck paramagnetism.[2]

PropertyValueConditionsReference
Magnetic Ordering ParamagneticAmbient Pressure[9]
Magnetic Susceptibility (χ) ~1000 x 10⁻⁶ cgs units300 K[10]
Temperature Dependence Nearly independentLiquid He to Room Temp.[2]

It is crucial to note that experimental studies on this compound are challenging due to its high radioactivity. Self-irradiation damage, particularly at low temperatures, can introduce defects into the crystal lattice, which may affect physical property measurements.[11] Furthermore, the radioactive decay of this compound isotopes can produce daughter products with their own magnetic properties (e.g., the decay of ²⁴¹Am to ²³⁷Np), which can complicate the interpretation of susceptibility data.[3]

Experimental Protocols

Characterizing the magnetic properties of a highly radioactive material like this compound requires specialized facilities and meticulous experimental procedures. The primary techniques employed are magnetic susceptibility measurements and neutron diffraction.

Magnetic Susceptibility Measurement

Objective: To measure the magnetization of an this compound sample as a function of temperature and applied magnetic field.

Methodology: SQUID (Superconducting Quantum Interference Device) Magnetometry

  • Sample Encapsulation: The this compound metal sample is doubly or triply encapsulated in a material with a low, well-characterized magnetic background signal (e.g., high-purity quartz or a specific polymer). This is a critical step to contain the radioactive material and prevent contamination of the sensitive SQUID magnetometer.

  • Mounting: The encapsulated sample is mounted in a non-magnetic sample holder (e.g., a plastic straw).

  • System Cooldown: The SQUID magnetometer, which houses the superconducting magnet and detection coils, is cooled down to liquid helium temperatures (~2 K).

  • Magnetic Field Application: A precise magnetic field is applied using the superconducting magnet.

  • Measurement: The sample is moved through a set of superconducting detection coils. The change in magnetic flux induced by the sample's magnetic moment is detected by the SQUID.

  • Data Acquisition: Measurements are taken at a series of stable temperatures while sweeping or stepping the magnetic field. To determine temperature dependence, the magnetic field is held constant while the temperature is slowly varied.

  • Background Subtraction: The magnetic signal from the sample holder and encapsulant must be measured separately and subtracted from the total measured signal to isolate the contribution from the this compound sample.

  • Radiation Effects Correction: For long-duration, low-temperature measurements, the influence of self-heating and the ingrowth of magnetic daughter products must be considered and corrected for if possible.[12][13]

G cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis Start Am Metal Sample Encapsulate Double/Triple Encapsulation Start->Encapsulate Mount Mount in Sample Holder Encapsulate->Mount Cooldown Cool System to 2 K Mount->Cooldown Apply_H Apply Magnetic Field (H) Cooldown->Apply_H Measure_M Measure Moment (M) vs. T, H Apply_H->Measure_M Background Measure & Subtract Background Signal Measure_M->Background Correct Correct for Radiation Effects (Decay, Damage) Background->Correct FinalData Final Data: χ(T) = M/H Correct->FinalData

Neutron Diffraction

Objective: To probe for the presence of long-range magnetic ordering.

Methodology:

  • Sample Preparation: A polycrystalline or single-crystal sample of this compound is prepared and encapsulated in a suitable container (e.g., aluminum), which is transparent to neutrons.

  • Neutron Source: The experiment is conducted at a research reactor or spallation neutron source that provides a high flux of thermal neutrons.

  • Cryostat: The encapsulated sample is placed in a cryostat to allow for measurements at low temperatures, where magnetic ordering is most likely to occur.

  • Diffraction Measurement: A monochromatic neutron beam is directed at the sample. The neutrons are scattered by the atomic nuclei (nuclear scattering) and, if present, by the magnetic moments of the atoms (magnetic scattering).

  • Data Collection: Detectors measure the intensity of scattered neutrons as a function of the scattering angle (2θ).

  • Analysis:

    • The positions and intensities of the nuclear Bragg peaks are used to confirm the crystal structure (double-hexagonal close-packed for α-Am).[11]

    • If long-range magnetic order were present, additional Bragg peaks (magnetic peaks) would appear in the diffraction pattern, typically at low temperatures.

    • The absence of any extra magnetic peaks in the neutron diffraction patterns of this compound metal down to liquid helium temperatures provides strong evidence against the existence of a magnetically ordered state.

Relevance and Future Directions

While this compound's magnetic properties may seem esoteric, they are of fundamental importance to materials science and condensed matter physics. Understanding the localization of 5f electrons in this compound provides a crucial benchmark for theoretical models that describe electron correlation effects across the actinide series.[1] For the broader scientific community, including those in drug development who may use radioisotopes, this work underscores the importance of fundamental materials characterization. The techniques used to study this compound, such as SQUID magnetometry, are widely applicable to characterizing the magnetic properties of nanoparticles, metal-organic frameworks, and other complex materials relevant to advanced therapeutic and diagnostic systems.

Future research may focus on exploring the magnetic properties of this compound under extreme conditions, such as high pressure, which is known to alter its crystal structure and could potentially induce a magnetic moment by modifying the 5f electron behavior.[1]

References

An In-Depth Technical Guide to the Aqueous Solubility of Americium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of various americium salts. The data and methodologies presented are intended to support research, scientific analysis, and drug development activities involving this actinide element.

Quantitative Solubility Data of this compound Salts

The solubility of this compound salts in aqueous solutions is a critical parameter in various fields, from nuclear waste management to the development of radiopharmaceuticals. The data presented below has been compiled from various scientific sources and is organized for clarity and comparative analysis.

Table 1: Solubility of this compound(III) Hydroxide (B78521)

pHIonic Strength (M)Temperature (°C)This compound Concentration (M)Solid Phase
7.5 - 10.5Synthetic GroundwaterRoom Temperature~ 2 x 10⁻⁷Amorphous AmCO₃OH
>83 (NaCl)Room TemperatureVaries (Oxidation to Am(V))This compound(III) Hydroxide
75 (NaCl)Room TemperatureEquilibrium reached immediatelyThis compound(III) Hydroxide
8.55 (NaCl)Room TemperatureSlowly increases to saturationThis compound(III) Hydroxide

Table 2: Solubility Product Constants (Ksp) of this compound Compounds at 25°C

CompoundFormulaKsplog Ksp
This compound(III) Hydroxide (crystalline)Am(OH)₃3.4 x 10⁻³⁰-29.5 ± 1.6[1]
This compound(III) Hydroxide (amorphous)Am(OH)₃-log K⁰s10 = 17.5 ± 0.3¹[2]
This compound(III) HydroxycarbonateAmOHCO₃--
This compound(III) OxalateAm₂(C₂O₄)₃6.4 x 10⁻²⁰ (in water)-

¹ For the reaction Am(OH)₃ (am) + 3H⁺ ⇌ Am³⁺ + 3H₂O

Table 3: Solubility of this compound(III) Oxalate

MediumTemperature (°C)Solubility
Nitric Acid (0.25 M)Room Temperature< 5 mg/L
Nitric AcidRoom Temperature0.25 g/L[3]
Nitric Acid (0.0 - 1.0 M) / Oxalic Acid (0.0 - 0.4 M)14 - 60Varies (decreases with increasing oxalic acid)[4]

Table 4: Qualitative and Semi-Quantitative Solubility of Other this compound Salts

SaltFormulaSolubility DescriptionNotes
This compound(III) ChlorideAmCl₃Soluble[5]Generally considered highly soluble under neutral conditions, though specific quantitative data is limited.[6]
This compound(III) Nitrate (B79036)Am(NO₃)₃Soluble in water.[7]Forms crystal hydrates.[7]
This compound(III) FluorideAmF₃Poorly soluble.[3]Precipitates from weakly acidic solutions.[3]
This compound(III) PhosphateAmPO₄Insoluble.Forms as a solid phase.
This compound(III) Sulfate (B86663)Am₂(SO₄)₃-Data on simple aqueous solubility is limited; forms complexes in sulfate media.
This compound(IV) FluorideAmF₄-Stable in the solid state.
This compound(IV) HydroxideAm(OH)₄-Black solid.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound salts requires rigorous experimental procedures. The following sections detail the key methodologies cited in the literature.

Solubility Measurement by Oversaturation and Undersaturation

This method is a fundamental technique to determine the equilibrium solubility of a compound.[2]

Principle: The equilibrium concentration is approached from two directions: a supersaturated solution where the compound precipitates, and an undersaturated solution where the solid phase dissolves. When the measured concentrations from both approaches converge to the same value over time, it indicates that true equilibrium has been reached.

Detailed Methodology:

  • Preparation of Solid Phase: Synthesize and characterize the this compound salt of interest to ensure its purity and crystalline form.

  • Oversaturation Experiment:

    • Prepare a supersaturated solution by adding a known excess of the this compound salt to the aqueous medium (e.g., deionized water, buffer solution of specific pH and ionic strength).

    • Alternatively, a supersaturated solution can be prepared by changing the temperature or pH of a saturated solution to decrease the solubility of the salt.

    • Agitate the solution continuously at a constant temperature.

    • Periodically, take aliquots of the solution.

    • Separate the solid and liquid phases immediately by centrifugation and/or filtration (e.g., using 0.22 µm or smaller pore size filters).

    • Analyze the this compound concentration in the filtrate.

  • Undersaturation Experiment:

    • Prepare an undersaturated solution by adding a small, known amount of the solid this compound salt to the aqueous medium.

    • Ensure the amount of solid is sufficient to reach saturation but not in large excess.

    • Agitate the solution under the same constant temperature as the oversaturation experiment.

    • Periodically sample and analyze the this compound concentration in the liquid phase as described above.

  • Equilibrium Determination:

    • Plot the this compound concentration as a function of time for both experiments.

    • Equilibrium is considered to be reached when the concentrations from both the oversaturation and undersaturation experiments become constant and converge to the same value.

Radiochemical Methods

Radiochemical methods are highly sensitive and are particularly suitable for measuring the low concentrations of sparingly soluble actinide salts.

Principle: These methods utilize the radioactive decay of this compound isotopes (e.g., ²⁴¹Am or ²⁴³Am) to quantify its concentration in solution.

Detailed Methodology (Liquid Scintillation Counting):

  • Sample Preparation:

    • Following a solubility experiment (as described in 2.1), a precise volume of the filtrate is carefully transferred into a liquid scintillation vial.

  • Cocktail Addition:

    • A specialized liquid scintillation cocktail is added to the vial. This cocktail contains a solvent and scintillators (fluors) that emit light upon interaction with the alpha particles emitted by this compound.

  • Counting:

    • The vial is placed in a liquid scintillation counter.

    • The instrument detects the photons produced by the scintillation process. The number of photons is proportional to the energy of the alpha particle, and the rate of photon emission (counts per minute, CPM) is proportional to the amount of this compound in the sample.

  • Quantification:

    • The concentration of this compound is determined by comparing the sample's CPM to a calibration curve generated from standards of known this compound concentrations. Corrections for quenching (reduction in scintillation efficiency) may be necessary.

Spectrophotometric Analysis

UV-Vis spectrophotometry can be used to determine the concentration of this compound in solution, particularly for more soluble salts or in studies of complexation.

Principle: this compound(III) in aqueous solution exhibits characteristic absorption peaks in the UV-Vis-NIR spectrum. The absorbance at a specific wavelength is directly proportional to the concentration of the this compound species, according to the Beer-Lambert law.

Detailed Methodology:

  • Instrument Setup:

    • A UV-Vis-NIR spectrophotometer is used. For enhanced sensitivity with low concentrations, a long pathlength cell (e.g., a liquid waveguide capillary cell) can be employed.

  • Sample Preparation:

    • The aqueous sample containing dissolved this compound is placed in a quartz cuvette.

  • Spectral Acquisition:

    • The absorption spectrum of the sample is recorded over a relevant wavelength range. For Am(III), characteristic absorption bands are observed around 503 nm and 812 nm.

  • Concentration Determination:

    • A calibration curve is constructed by measuring the absorbance of a series of standard solutions with known this compound concentrations at the chosen analytical wavelength.

    • The concentration of the unknown sample is then determined from its absorbance using the calibration curve.

    • This method is also valuable for studying the formation of this compound complexes, as complexation can lead to shifts in the absorption peaks.[8]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique for elemental and isotopic analysis and can be used to determine the concentration of this compound in solubility studies.

Principle: The sample is introduced into an argon plasma, which ionizes the this compound atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the number of ions for a specific isotope, which is proportional to its concentration in the original sample.

Detailed Methodology:

  • Sample Preparation:

    • An aliquot of the filtrate from the solubility experiment is taken.

    • The sample is typically acidified (e.g., with nitric acid) and may be diluted to fall within the linear range of the instrument.

    • An internal standard may be added to correct for matrix effects and instrument drift.

  • Instrumental Analysis:

    • The prepared sample is introduced into the ICP-MS.

    • The instrument is tuned and calibrated using standard solutions of known this compound concentrations.

  • Data Analysis:

    • The concentration of this compound in the sample is calculated from the measured ion counts, the calibration curve, and any dilution factors.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound salt solubility.

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep_solid Synthesize & Characterize This compound Salt oversaturation Oversaturation (Excess Solid) prep_solid->oversaturation undersaturation Undersaturation (Limited Solid) prep_solid->undersaturation prep_solution Prepare Aqueous Medium (e.g., buffer) prep_solution->oversaturation prep_solution->undersaturation agitation Constant Temperature Agitation oversaturation->agitation undersaturation->agitation sampling Periodic Sampling agitation->sampling separation Phase Separation (Centrifugation/Filtration) sampling->separation quantification Quantification of [Am] (LSC, ICP-MS, UV-Vis) separation->quantification equilibrium Confirm Equilibrium (Concentration Plateau) quantification->equilibrium solubility Determine Solubility equilibrium->solubility

General experimental workflow for determining the solubility of an this compound salt.

Americium_Aqueous_Speciation Am3_aq Am³⁺(aq) (Hydrated Ion) AmOH2 Am(OH)²⁺ Am3_aq->AmOH2 + OH⁻ - H⁺ AmCO3_plus Am(CO₃)⁺ Am3_aq->AmCO3_plus + CO₃²⁻ AmOH2_plus Am(OH)₂⁺ AmOH2->AmOH2_plus + OH⁻ - H⁺ AmOH3_aq Am(OH)₃(aq) AmOH2_plus->AmOH3_aq + OH⁻ - H⁺ AmOHCO3_s AmOHCO₃(s) (Precipitate) AmOH2_plus->AmOHCO3_s + CO₃²⁻ Precipitation AmOH3_s Am(OH)₃(s) (Precipitate) AmOH3_aq->AmOH3_s Precipitation AmCO32_minus Am(CO₃)₂⁻ AmCO3_plus->AmCO32_minus + CO₃²⁻

References

The Unseen Trace: A Technical Guide to the Natural Occurrence of Americium in Uranium Minerals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Executive Summary

Americium, a synthetic actinide, is not a primordial element on Earth due to the relatively short half-lives of its most stable isotopes. However, it is understood to occur in trace quantities within uranium minerals through a series of neutron capture and beta decay events. This technical guide provides an in-depth exploration of the nuclear pathways responsible for the natural formation of this compound from uranium. It details the underlying nuclear physics, presents the relevant isotopic data, and outlines the sophisticated experimental protocols required for the separation and detection of these ultra-low concentrations. While confirmed quantitative data on this compound concentrations in natural uranium ores are scarce in publicly available literature, this paper synthesizes the established theoretical framework and analytical methodologies to provide a comprehensive resource for researchers in the field.

The Formation Pathway of this compound in Uranium Ores

The presence of this compound in uranium minerals is not due to its persistence since the formation of the Earth, but rather from its continuous, albeit minute, in-situ generation.[1][2] The longest-lived isotope, this compound-243, has a half-life of only 7,370 years, a mere blink in geological time.[3] Therefore, any primordial this compound has long since decayed.[2]

The genesis of natural this compound, specifically the isotope this compound-241 (²⁴¹Am), is a multi-step nuclear process initiated by the abundant uranium isotope, Uranium-238 (²³⁸U). This process requires a source of neutrons within the ore body. Neutrons are primarily produced by the spontaneous fission of ²³⁸U or through (α,n) reactions, where alpha particles emitted by decaying actinides interact with light element nuclei present in the mineral matrix.

The established pathway is as follows:

  • Neutron Capture by Uranium-238: A ²³⁸U nucleus captures a neutron (n), transforming into ²³⁹U.

  • Beta Decay to Neptunium-239: ²³⁹U is unstable and rapidly undergoes beta decay (β⁻) to form Neptunium-239 (²³⁹Np).

  • Beta Decay to Plutonium-239: ²³⁹Np, also unstable, undergoes a second beta decay to produce Plutonium-239 (²³⁹Pu).

  • Successive Neutron Captures: The newly formed ²³⁹Pu nucleus can then capture two successive neutrons, first becoming ²⁴⁰Pu and subsequently the crucial precursor isotope, ²⁴¹Pu.[4][5]

  • Beta Decay to this compound-241: Plutonium-241 undergoes beta decay with a half-life of 14.33 years, finally yielding this compound-241.[5][6][7]

This entire sequence relies on a sufficient neutron flux within the ore deposit over extended periods. While the probability of each step is low, the vast timescales of geological processes allow for the accumulation of detectable, albeit minuscule, quantities of ²⁴¹Am.

G U238 Uranium-238 n1 Neutron Capture U238->n1 U239 Uranium-239 b1 Beta Decay U239->b1 Np239 Neptunium-239 b2 Beta Decay Np239->b2 Pu239 Plutonium-239 n2 Neutron Capture Pu239->n2 Pu240 Plutonium-240 n3 Neutron Capture Pu240->n3 Pu241 Plutonium-241 b3 Beta Decay (t½ = 14.3 yr) Pu241->b3 Am241 This compound-241 n1->U239 b1->Np239 b2->Pu239 n2->Pu240 n3->Pu241 b3->Am241

Caption: Nuclear reaction pathway for the formation of this compound-241 from Uranium-238.

Quantitative Data Summary

Direct, peer-reviewed measurements of this compound concentrations in natural, unprocessed uranium minerals are exceptionally rare in scientific literature. Most sources refer to its presence in "trace amounts" without specific quantification.[1][2] Some researchers have noted that such natural occurrences are speculative and have not been conclusively observed or proven.[2][8] The primary challenge lies in detecting the extremely low signals of natural this compound against the overwhelmingly high radioactive background of the uranium ore matrix.

For context, quantitative data is readily available for this compound in other matrices, such as soil contaminated by nuclear fallout, which has an average ²⁴¹Am level of about 0.01 picocuries per gram (pCi/g).[9] In spent nuclear fuel, this compound is a significant component, with one tonne containing roughly 100 grams of this compound isotopes.[2]

The following tables summarize key nuclear data relevant to the formation and detection of this compound.

Table 1: Properties of Key Isotopes in the ²⁴¹Am Formation Pathway

Isotope Half-Life Primary Decay Mode
Uranium-238 4.468 × 10⁹ years Alpha Decay
Uranium-239 23.45 minutes Beta Decay
Neptunium-239 2.356 days Beta Decay
Plutonium-239 2.411 × 10⁴ years Alpha Decay
Plutonium-240 6,561 years Alpha Decay
Plutonium-241 14.33 years Beta Decay[7]
This compound-241 432.6 years Alpha Decay[10]

| This compound-243 | 7,370 years | Alpha Decay[11] |

Table 2: Thermal Neutron Capture Cross Sections for Key Reactions

Target Isotope Reaction Cross Section (barns)
Plutonium-240 ²⁴⁰Pu(n,γ)²⁴¹Pu ~290
This compound-241 ²⁴¹Am(n,γ)²⁴²Am ~717[12]

Note: Cross sections can vary significantly with neutron energy. The values provided are for thermal neutrons and are representative.

Experimental Protocols for this compound Determination

Detecting the predicted ultra-trace levels of this compound in a uranium-rich matrix requires a sophisticated analytical approach combining robust chemical separation with highly sensitive radiometric measurement. The following protocol outlines a comprehensive workflow based on established radiochemical methods for actinide analysis.[13][14][15]

3.1 Sample Preparation and Digestion

  • Ore Crushing and Homogenization: A representative sample of the uranium mineral (e.g., 10-100 grams) is crushed, pulverized, and homogenized to ensure uniformity.

  • Tracer Addition: A known quantity of a certified isotopic tracer, such as the long-lived ²⁴³Am, is added to the sample. This tracer will be used to determine the chemical yield of the entire separation process.[14]

  • Acid Digestion: The sample is subjected to aggressive multi-step acid digestion. This typically involves a combination of concentrated nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF) on a hot plate to completely dissolve the mineral matrix and ensure all actinides are brought into solution. Perchloric acid (HClO₄) may be used in a final step to remove any refractory organic matter.

3.2 Multi-Stage Chemical Separation The goal of the separation chemistry is to isolate this compound from the bulk uranium, its decay products, and other interfering elements. This is typically achieved using sequential extraction chromatography.[14][15]

  • Initial Uranium and Plutonium Removal (UTEVA Resin):

    • The sample solution is evaporated and reconstituted in a high molarity nitric acid solution (e.g., 3M HNO₃).

    • The oxidation state of plutonium is adjusted to Pu(IV) using a reagent like sodium nitrite.

    • The solution is loaded onto a UTEVA (Uranium and TEtra-Valent Actinides) chromatography column. Uranium and plutonium are retained on the resin, while trivalent actinides, including this compound, pass through.[14]

  • This compound and Curium Isolation (TRU Resin):

    • The eluate from the UTEVA column, containing this compound, is loaded onto a TRU (TRansUranic) resin column.

    • The TRU resin specifically retains trivalent actinides like this compound and curium.

    • The column is washed with dilute nitric acid to remove remaining matrix ions, followed by a wash with hydrochloric acid.

    • This compound is selectively eluted from the column using a specific concentration of hydrochloric acid (e.g., 4M HCl).[14][15]

3.3 Source Preparation and Measurement

  • Electrodeposition or Microprecipitation: The purified this compound fraction is prepared for alpha spectrometry. This involves either electrodepositing the this compound onto a polished stainless steel disc or co-precipitating it with a rare earth fluoride (B91410) (e.g., neodymium fluoride) onto a fine-pore filter.[13] Both methods aim to create an infinitesimally thin, uniform layer to minimize self-absorption of the emitted alpha particles.

  • Alpha Spectrometry: The prepared source is placed in a vacuum chamber and measured using an alpha spectrometer. The spectrometer measures the energy of the emitted alpha particles.

    • ²⁴¹Am emits alpha particles primarily at 5.486 MeV and 5.443 MeV.

    • The ²⁴³Am tracer emits alpha particles at different energies (primarily 5.275 MeV), allowing for simultaneous measurement.

  • Quantification: The activity of ²⁴¹Am in the original sample is calculated by comparing the counts in the ²⁴¹Am energy region to the counts in the ²⁴³Am tracer region, correcting for detector efficiency, counting time, and the known activity of the added tracer.

G cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_meas Measurement Ore Uranium Ore Sample Tracer Add ²⁴³Am Tracer Ore->Tracer Digest Multi-Acid Digestion Tracer->Digest UTEVA UTEVA Column (Remove U, Pu) Digest->UTEVA TRU TRU Column (Isolate Am) UTEVA->TRU Elute Selective Elution of Am TRU->Elute Source Source Preparation (Electrodeposition) Elute->Source Alpha Alpha Spectrometry Source->Alpha Quant Quantification Alpha->Quant

Caption: Experimental workflow for the determination of this compound in uranium minerals.

Factors Influencing Natural this compound Concentration

The theoretical concentration of this compound in a given uranium deposit is not static but is governed by a dynamic equilibrium involving several key factors. Understanding these relationships is crucial for predicting which geological settings are most likely to contain measurable quantities of natural this compound.

G U_Conc High Uranium Concentration Pu_Prod Increased Production of Pu Precursors U_Conc->Pu_Prod provides source Neutron_Flux Sufficient Neutron Flux (from Spontaneous Fission & α,n reactions) Neutron_Flux->Pu_Prod drives reactions Time Sufficient Geological Time (for reaction & decay) Time->Pu_Prod allows accumulation Am_Prod Potential for Measurable Natural this compound Pu_Prod->Am_Prod via ²⁴¹Pu decay

Caption: Logical relationship of factors influencing natural this compound formation.
  • Uranium Concentration: Higher concentrations of ²³⁸U in the ore body directly increase the number of target nuclei available for initial neutron capture and serve as a larger source for spontaneous fission, thereby increasing the local neutron flux.

  • Neutron Moderation and Poisons: The presence of light elements (like hydrogen in water or hydrocarbons) can moderate (slow down) neutrons, increasing the probability of capture by ²³⁸U. Conversely, the presence of strong neutron absorbers ("poisons") like boron or certain rare-earth elements can suppress the chain reaction by capturing neutrons before they can interact with uranium.

  • Geological Age and Stability: The ore deposit must be old enough to allow for the multi-step production and accumulation of plutonium precursors. It must also have remained in a relatively closed geological system to prevent the leaching and transport of the intermediate isotopes. The Oklo natural nuclear reactor in Gabon is a prime example where such conditions led to significant actinide production millions of years ago, though any this compound produced has since decayed away.[1]

References

An In-Depth Technical Guide to the Production of Americium via Plutonium Bombardment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the methodologies involved in the production of Americium-241 (²⁴¹Am) through the neutron bombardment of plutonium. The content is tailored for researchers, scientists, and professionals in drug development who may utilize ²⁴¹Am in various applications, including as a source for radioisotope thermoelectric generators or in scientific research. This document details the nuclear reaction pathways, experimental protocols for irradiation and chemical separation, and presents quantitative data in a structured format.

Core Principles of this compound-241 Production

The primary route for the production of this compound-241 is through the neutron irradiation of Plutonium-239 (²³⁹Pu) in a nuclear reactor. The process involves a series of neutron captures and radioactive decays.[1]

The fundamental steps are:

  • Neutron Capture by Plutonium-239: A target of ²³⁹Pu is bombarded with neutrons. A certain fraction of the ²³⁹Pu atoms will capture a neutron to become Plutonium-240 (²⁴⁰Pu).

  • Second Neutron Capture: The newly formed ²⁴⁰Pu can then capture another neutron, transmuting into Plutonium-241 (²⁴¹Pu).

  • Beta Decay of Plutonium-241: ²⁴¹Pu is a beta emitter with a half-life of approximately 14.33 years.[2] It decays to this compound-241 through the emission of a beta particle.[1][2]

The accumulation of ²⁴¹Am in aged plutonium is a well-documented phenomenon. For instance, after 20 years, one kilogram of weapons-grade plutonium will contain approximately 6 grams of ²⁴¹Am.[1]

Nuclear Reaction and Decay Pathway

The signaling pathway for the production of this compound-241 from Plutonium-239 is initiated by neutron capture, leading to the formation of intermediate plutonium isotopes, and culminates in the beta decay to this compound-241.

Americium_Production_Pathway Pu239 Plutonium-239 (²³⁹Pu) n1 Neutron Capture (n,γ) Pu239->n1 Pu240 Plutonium-240 (²⁴⁰Pu) n2 Neutron Capture (n,γ) Pu240->n2 Pu241 Plutonium-241 (²⁴¹Pu) beta_decay Beta Decay (β⁻) (t½ ≈ 14.33 years) Pu241->beta_decay Am241 This compound-241 (²⁴¹Am) n1->Pu240 n2->Pu241 beta_decay->Am241

Nuclear reaction and decay pathway for this compound-241 production.

Experimental Protocols

The production of this compound-241 involves several critical experimental stages, from the irradiation of the plutonium target to the final purification of the this compound oxide.

Plutonium Target Irradiation

Detailed parameters for the neutron irradiation of plutonium targets are crucial for optimizing the production of Plutonium-241. While specific operational details can vary between reactor facilities, the following table summarizes key parameters for achieving significant ²⁴¹Pu yields.

ParameterValue/RangeNotes
Target Material Plutonium-239 (²³⁹Pu)Typically in the form of metal or oxide.
Neutron Flux 10¹² - 10¹⁶ neutrons/cm²·sHigher flux levels can increase the rate of transmutation.[3]
Irradiation Time 5 - 200 daysThe duration is optimized to maximize ²⁴¹Pu production while managing the burnup of the target and the production of other isotopes.[3]
Neutron Spectrum Thermal or Fast SpectrumFast spectrum reactors can be effective in burning ²⁴¹Pu, which can influence the net production of ²⁴¹Am.[4]
Post-Irradiation Processing: Separation and Purification

Following irradiation, the target material contains a mixture of plutonium isotopes, this compound, fission products, and other actinides. A multi-step chemical process is required to separate and purify the this compound-241.

A generalized workflow for the separation and purification of this compound-241 is presented below.

Americium_Separation_Workflow start Irradiated Plutonium Target dissolution 1. Dissolution in Nitric Acid start->dissolution separation 2. Plutonium/Americium Separation dissolution->separation pu_stream Plutonium Stream separation->pu_stream e.g., PUREX am_stream This compound Stream separation->am_stream purification 3. This compound Purification am_stream->purification Ion Exchange precipitation 4. Oxalate (B1200264) Precipitation purification->precipitation calcination 5. Calcination to this compound Dioxide precipitation->calcination final_product This compound-241 Dioxide (²⁴¹AmO₂) calcination->final_product

Workflow for the separation and purification of this compound-241.

The irradiated plutonium target is dissolved to bring the actinides into an aqueous solution for subsequent chemical processing.

Protocol:

  • Place the irradiated plutonium material (oxide or metal) in a suitable reaction vessel.

  • Add concentrated nitric acid (HNO₃), typically around 7 M.[5]

  • If dissolving plutonium dioxide, a catalyst such as silver(II) generated electrochemically may be used to facilitate dissolution.[6]

  • Heat the solution to facilitate the dissolution process.

  • After complete dissolution, the solution is filtered to remove any solid residues.

Solvent extraction techniques, such as the PUREX (Plutonium and Uranium Recovery by Extraction) process, are commonly employed to separate plutonium from this compound and other fission products.

Protocol (PUREX-type process):

  • The acidic aqueous solution containing dissolved plutonium and this compound is contacted with an organic phase. The organic phase typically consists of 30% tributylphosphate (TBP) in a kerosene-type diluent.

  • Plutonium in the +4 or +6 oxidation state is extracted into the organic phase, while this compound in the +3 state remains in the aqueous phase.[5]

  • The two phases are then separated.

  • The plutonium can be stripped from the organic phase by treating it with a reducing agent, such as ferrous sulfamate (B1201201) or hydroxylamine (B1172632) nitrate (B79036), which reduces Pu(IV) to the inextractable Pu(III).[7]

ParameterValue/RangeNotes
Aqueous Phase Nitric Acid solution (approx. 7 M)Contains dissolved irradiated fuel.[5]
Organic Phase 30% Tributylphosphate (TBP) in a hydrocarbon diluentExtracts Pu(IV) and U(VI).
Pu Stripping Agent Ferrous sulfamate, Hydroxylamine nitrateReduces Pu(IV) to Pu(III) for back-extraction into the aqueous phase.[7]
Temperature Ambient glovebox temperatures (20-30°C)For the stripping stage.[6]
Yield > 99.9% Pu recovery from organic phaseDemonstrates high efficiency of the stripping process.[6]

The this compound-containing aqueous stream from the solvent extraction step undergoes further purification, often using ion exchange chromatography, to remove remaining impurities.

Protocol:

  • The this compound-containing solution is adjusted to the appropriate nitric acid concentration (e.g., 7 M HNO₃) for loading onto an anion exchange resin (e.g., Dowex 1).[8]

  • The solution is passed through the column. Plutonium and some other impurities are sorbed onto the resin, while this compound passes through.

  • For further purification, the system can be transitioned to an ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) system. The this compound is loaded onto a cation exchange resin (e.g., Dowex 50) and then eluted with 5 M NH₄SCN.[8]

  • The thiocyanate complexes are then loaded onto an anion exchange resin, and this compound is eluted with a dilute acid, such as 0.1 M HCl.[8]

ParameterValue/RangeNotes
Anion Exchange Resin Dowex 1 or similarUsed for the initial removal of plutonium from the this compound stream.[8]
Cation Exchange Resin Dowex 50 or similarUsed in the thiocyanate purification step.[8]
Eluent for Am from Anion Exchange 0.1 M HClElutes this compound after the thiocyanate purification step.[8]

The purified this compound solution is treated to precipitate this compound oxalate, a solid precursor to the final oxide form.

Protocol:

  • The purified this compound solution (in HCl or HNO₃) is adjusted to a specific acidity. For instance, from a hydrochloric acid solution, the acidity is adjusted to approximately 0.1 N free acid.[9]

  • A saturated solution of oxalic acid (H₂C₂O₄) is slowly added to the this compound solution. A 100% excess of oxalic acid is often used to ensure complete precipitation.[9]

  • The precipitation is typically carried out at a controlled temperature, for example, 25°C.[6]

  • The resulting slurry is agitated for a period (e.g., 1 hour) to allow for crystal growth.[9]

  • The this compound oxalate precipitate is then separated from the solution by filtration.

ParameterValue/RangeNotes
Precipitating Agent Oxalic Acid (H₂C₂O₄)Added as a saturated solution.
Final Oxalic Acid Concentration ≥0.3 MTo ensure high precipitation yields.[10]
pH 0.5 to 1.5 (preferred range)For precipitation from a lithium nitrate solution.[5]
Temperature ≤25°CLower temperatures favor higher yields.[10]
Yield >90%Can be regularly obtained under optimal conditions.[10]
Solubility Loss Approx. 7 mg/LIn the oxalate precipitation filtrate.[11]

The final step is the thermal decomposition (calcination) of the this compound oxalate precipitate to produce stable this compound-241 dioxide (²⁴¹AmO₂).

Protocol:

  • The filtered this compound oxalate cake is transferred to a suitable crucible (e.g., platinum).

  • The precipitate is first dried in a furnace at a lower temperature, for example, 150°C for 1 hour.[9]

  • The temperature is then increased to decompose the oxalate, typically holding at around 350°C for 1 hour.[9]

  • Finally, the material is fired at a higher temperature, such as 800°C for 30 minutes, to ensure complete conversion to the dioxide form.[9]

  • The resulting this compound-241 dioxide is a fine, dense powder.

ParameterValue/RangeNotes
Drying Temperature 150°CInitial step to remove moisture.[9]
Decomposition Temperature 350°CTo break down the oxalate.[9]
Final Calcination Temperature 800°CTo ensure complete conversion to AmO₂.[9]
Atmosphere AirCalcination is performed in an air atmosphere.[11]
Final Product This compound Dioxide (AmO₂)A stable, solid form of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and properties of this compound-241.

Table 1: Nuclear Properties of Key Isotopes
IsotopeHalf-lifePrimary Decay Mode
Plutonium-239 (²³⁹Pu) 24,110 yearsAlpha
Plutonium-240 (²⁴⁰Pu) 6,561 yearsAlpha
Plutonium-241 (²⁴¹Pu) 14.33 yearsBeta-minus
This compound-241 (²⁴¹Am) 432.6 yearsAlpha
Table 2: this compound-241 Ingrowth from Plutonium-241
Time (years)Percentage of Original ²⁴¹Pu Decayed to ²⁴¹Am
1~5%
14.3350%
70Reaches maximum amount

Data derived from the half-life of Plutonium-241.[1][2]

Table 3: Typical Yields and Efficiencies in Separation and Purification
Process StepParameterTypical ValueReference
Oxalate Precipitation This compound Yield> 90%[10]
Oxalate Precipitation Solubility Loss in Filtrate~7 mg/L[11]
Solvent Extraction Plutonium Recovery from Organic Phase> 99.9%[6]

Conclusion

The production of this compound-241 from the neutron bombardment of plutonium is a well-established, albeit complex, process. It requires careful control of irradiation conditions in a nuclear reactor, followed by a series of sophisticated chemical separation and purification steps. This guide has provided a detailed overview of the core principles, experimental protocols, and quantitative data associated with this process, offering a valuable resource for professionals in related scientific and industrial fields. The methodologies described, from solvent extraction to oxalate precipitation and calcination, are critical for obtaining high-purity this compound-241 for a range of important applications.

References

A Technical Guide to the Long-Term Stability of Americium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability of key americium isotopes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who may work with or encounter these materials. This document details the decay properties of the most significant this compound isotopes, outlines the experimental methodologies used to determine these characteristics, and visually represents their decay pathways.

Introduction to this compound and its Isotopes

This compound (Am) is a synthetic, radioactive actinide element with the atomic number 95. It was first produced in 1944 by Glenn T. Seaborg and his team at the University of Chicago's Metallurgical Laboratory. All of this compound's isotopes are radioactive, with the most stable being this compound-243. This guide focuses on the long-term stability and decay characteristics of the most commonly encountered and radiologically significant isotopes: this compound-241 (²⁴¹Am), this compound-243 (²⁴³Am), and the isomeric pair this compound-242/242m (²⁴²Am/²⁴²ᵐAm).

The long-term stability of these isotopes is of critical importance in various fields, including nuclear medicine, radioisotope thermoelectric generators, and the management of nuclear waste. A thorough understanding of their decay properties is essential for safe handling, accurate quantification, and the development of novel applications.

Quantitative Decay Data of Key this compound Isotopes

The decay characteristics of this compound isotopes are summarized in the following tables for easy comparison. These tables provide essential data on half-life, decay modes, branching ratios, and decay energies.

Table 1: Decay Properties of this compound-241 (²⁴¹Am)

PropertyValue
Half-life 432.2 years[1][2]
Primary Decay Mode Alpha (α) emission[1][2]
Spontaneous Fission Half-life 1.0 x 10¹⁴ years
Alpha Decay Energy 5.638 MeV
Principal Alpha Emission Energies and Intensities 5.486 MeV (85.2%), 5.443 MeV (12.8%), 5.388 MeV (1.4%)[1]
Primary Daughter Product Neptunium-237 (²³⁷Np)[1][2]
Major Gamma Ray Energy and Intensity 59.54 keV (35.9%)[1]

Table 2: Decay Properties of this compound-243 (²⁴³Am)

PropertyValue
Half-life 7,370 years[3][4]
Primary Decay Mode Alpha (α) emission[3][4]
Spontaneous Fission Half-life 2.0 x 10¹⁴ years
Alpha Decay Energy 5.438 MeV[5]
Principal Alpha Emission Energies and Intensities 5.275 MeV (87.4%), 5.233 MeV (11.3%), 5.178 MeV (1.3%)
Primary Daughter Product Neptunium-239 (²³⁹Np)[3][4]

Table 3: Decay Properties of this compound-242 (²⁴²Am) and this compound-242m (²⁴²ᵐAm)

IsotopePropertyValue
This compound-242 (²⁴²Am) Half-life 16.02 hours[3][4]
Decay Modes Beta minus (β⁻) emission (82.7%), Electron capture (EC) (17.3%)[6]
Beta Decay Energy 0.665 MeV[6]
Electron Capture Decay Energy 0.751 MeV[6]
Daughter Products Curium-242 (²⁴²Cm) from β⁻ decay, Plutonium-242 (²⁴²Pu) from EC[6]
This compound-242m (²⁴²ᵐAm) Half-life 141 years[3][4][7]
Decay Modes Isomeric transition (IT) (99.54%), Alpha (α) emission (0.46%)[8]
Isomeric Transition Energy 0.049 MeV[6]
Alpha Decay Energy 5.637 MeV[6]
Daughter Products This compound-242 (²⁴²Am) from IT, Neptunium-238 (²³⁸Np) from α decay[7][8]

Decay Pathways and Schemes

The following diagrams, generated using the DOT language, illustrate the decay pathways of the key this compound isotopes.

Americium241_Decay_Chain Am241 This compound-241 (²⁴¹Am) Half-life: 432.2 y Np237 Neptunium-237 (²³⁷Np) Half-life: 2.14 x 10⁶ y Am241->Np237 α decay Pa233 Protactinium-233 (²³³Pa) Half-life: 27.0 d Np237->Pa233 α decay U233 Uranium-233 (²³³U) Half-life: 1.59 x 10⁵ y Pa233->U233 β⁻ decay

Decay chain of this compound-241.

Americium243_Decay_Chain Am243 This compound-243 (²⁴³Am) Half-life: 7,370 y Np239 Neptunium-239 (²³⁹Np) Half-life: 2.356 d Am243->Np239 α decay Pu239 Plutonium-239 (²³⁹Pu) Half-life: 2.41 x 10⁴ y Np239->Pu239 β⁻ decay

Decay chain of this compound-243.

Americium242m_Decay_Scheme Am242m This compound-242m (²⁴²ᵐAm) Half-life: 141 y Am242 This compound-242 (²⁴²Am) Half-life: 16.02 h Am242m->Am242 Isomeric Transition (99.54%) Np238 Neptunium-238 (²³⁸Np) Am242m->Np238 α decay (0.46%) Cm242 Curium-242 (²⁴²Cm) Am242->Cm242 β⁻ decay (82.7%) Pu242 Plutonium-242 (²⁴²Pu) Am242->Pu242 Electron Capture (17.3%)

Decay scheme of this compound-242m.

Experimental Protocols for Determining Long-Term Stability

The accurate determination of the long-term stability of this compound isotopes relies on a suite of sophisticated experimental techniques. The following sections provide an overview of the key methodologies employed.

Alpha Spectrometry

Alpha spectrometry is a primary technique for identifying and quantifying alpha-emitting radionuclides like this compound-241 and this compound-243. The methodology involves the following key steps:

  • Sample Preparation: A critical step is the preparation of a thin, uniform source to minimize self-absorption of the alpha particles, which would otherwise degrade the energy spectrum. This is typically achieved through electrodeposition or microprecipitation. For environmental or biological samples, a chemical separation is first required to isolate this compound from the matrix and other interfering elements. This often involves ion exchange and extraction chromatography.

  • Instrumentation: An alpha spectrometer consists of a vacuum chamber, a solid-state detector (typically a silicon detector), and associated electronics for signal processing and data acquisition. The sample is placed in close proximity to the detector inside the vacuum chamber to eliminate energy loss of the alpha particles in the air.

  • Calibration: The spectrometer is calibrated for energy and efficiency using standard sources with well-known alpha emission energies and activities.

  • Data Analysis: The resulting alpha spectrum is a plot of counts versus energy. The position of the peaks identifies the specific radionuclide, and the area under the peaks is proportional to its activity. By measuring the activity of a known mass of the isotope over time, its half-life can be determined.

Gamma Spectrometry

Gamma spectrometry is used to detect and quantify gamma-ray emitting isotopes. In the context of this compound, it is particularly useful for the non-destructive analysis of this compound-241, which has a prominent gamma-ray emission at 59.54 keV.

  • Sample Preparation: For gamma spectrometry, sample preparation can be simpler than for alpha spectrometry, as gamma rays are more penetrating. Samples can often be measured in their original matrix, placed in a suitable container with a well-defined geometry.

  • Instrumentation: A typical gamma spectrometry system includes a high-purity germanium (HPGe) or sodium iodide (NaI) detector, shielding to reduce background radiation, and a multichannel analyzer. HPGe detectors are preferred for their excellent energy resolution.

  • Calibration: The system is calibrated for energy and efficiency using certified gamma-ray standard sources covering a range of energies.

  • Data Analysis: The gamma-ray spectrum shows peaks corresponding to the specific energies of the gamma rays emitted by the radionuclides in the sample. The area of a peak is proportional to the activity of the isotope. This technique can be used to monitor the decay of an isotope over time to determine its half-life.

Calorimetry

Calorimetry is a highly accurate, non-destructive method for determining the half-life of radioactive materials by measuring the heat produced by their decay.

  • Principle: The energy released during radioactive decay is converted into heat. By precisely measuring this heat output from a known mass of an isotope, the decay rate and thus the half-life can be calculated.

  • Instrumentation: A highly sensitive calorimeter is used to measure the small amounts of heat generated. The sample is placed in a thermally isolated chamber, and the temperature change is measured with high precision.

  • Procedure: A known mass of the this compound isotope is placed in the calorimeter, and the heat output is measured over an extended period. The decay constant, and therefore the half-life, can be determined from the relationship between the heat output, the mass of the sample, and the known decay energy. This method is particularly suitable for isotopes with high specific activity.

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique for the precise and accurate determination of the amount of a specific isotope in a sample.

  • Principle: A known amount of an enriched isotope (the "spike") of the element of interest is added to the sample. After isotopic equilibration, the element is chemically separated, and the altered isotopic ratio is measured using a mass spectrometer.

  • Procedure:

    • A well-characterized "spike" of a different this compound isotope (e.g., ²⁴³Am to measure ²⁴¹Am) is added to a known amount of the sample.

    • The sample and spike are thoroughly mixed and chemically processed to ensure isotopic homogeneity.

    • The this compound is chemically separated and purified.

    • The isotopic ratio of the mixture is measured using a mass spectrometer, such as a thermal ionization mass spectrometer (TIMS).

    • From the known amount and isotopic composition of the spike and the measured isotopic ratio of the mixture, the initial amount of the target isotope in the sample can be calculated with high precision. By performing this measurement on samples of different known ages, the decay rate can be determined.

Conclusion

The long-term stability of this compound isotopes is a well-characterized field of study, with robust data available for the most significant isotopes. The experimental techniques of alpha and gamma spectrometry, calorimetry, and isotope dilution mass spectrometry provide the foundation for our understanding of their decay properties. This technical guide provides a summary of this critical information, offering researchers, scientists, and drug development professionals a valuable resource for their work with these important radionuclides. The continued refinement of these experimental protocols will further enhance the accuracy of nuclear data and support the safe and innovative application of this compound isotopes in science and technology.

References

Methodological & Application

Application Notes and Protocols for Americium-241 in Ionization Smoke Detectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium-241 (Am-241) is a synthetic radionuclide widely utilized in ionization chamber smoke detectors, a common life-saving device.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of this compound-241 in these detectors, catering to a scientific audience. The principles and methodologies described herein can be adapted for research, quality control, and development of smoke detection technologies.

Ionization smoke detectors employ a small amount of this compound-241 to ionize the air within a chamber.[2][3][4] The Am-241 source, typically in the form of this compound dioxide (AmO₂), emits alpha particles that knock electrons off air molecules, creating a steady flow of positively and negatively charged ions.[4][5] A low-level voltage applied across two electrodes in the chamber collects these ions, resulting in a small, constant electric current.[5][6] When smoke particles enter the chamber, they neutralize these ions, disrupting the current flow.[5][6] This drop in current is detected by the device's electronics, triggering an alarm.[5][6]

Data Presentation

Quantitative data associated with this compound-241 and its application in ionization smoke detectors are summarized in the tables below.

Table 1: Properties of this compound-241 Source

PropertyValue
RadionuclideThis compound-241 (Am-241)
Half-life432.2 years[6][7]
Primary EmissionAlpha particles (~5.4 MeV)[7]
Secondary EmissionGamma rays (low energy)[7]
Typical Activity per Detector0.9 - 1.0 microcurie (µCi) / 33 - 37 kilobecquerels (kBq)[7]
Typical Mass of Am-241~0.3 micrograms[7]
FormThis compound Dioxide (AmO₂) in a sealed foil[7]

Table 2: Typical Ionization Chamber Specifications and Performance

ParameterValue
Chamber Quiescent Current~20 - 100 picoamperes (pA)[8][9]
Chamber Impedance~1.9 x 10¹¹ Ω[8]
Operating Voltage20 - 30 Volts[4]
SensitivityResponds best to invisible particles (< 5 µm in diameter)[2]
Alarm ThresholdTriggered by a specific drop in ionization current

Signaling Pathway and Experimental Workflow

Operational Principle of an Ionization Smoke Detector

The following diagram illustrates the fundamental mechanism of an this compound-241 ionization smoke detector.

experimental_workflow cluster_setup 1. Experimental Setup cluster_calibration 2. Calibration & Baseline Measurement cluster_testing 3. Smoke Sensitivity Testing cluster_analysis 4. Data Analysis Setup Assemble Smoke Tunnel/Chamber - Controlled Airflow - Smoke Generator - Reference Smoke Density Meter Detector Install Ionization Smoke Detector Setup->Detector Calibrate Calibrate Smoke Density Meter Setup->Calibrate DAQ Connect to Data Acquisition System (Picoammeter, Voltmeter) Detector->DAQ Baseline Measure Baseline Ionization Current (No Smoke) Calibrate->Baseline IntroduceSmoke Introduce Controlled Smoke (Varying Density) Baseline->IntroduceSmoke MeasureCurrent Record Ionization Current vs. Smoke Density IntroduceSmoke->MeasureCurrent RecordResponse Record Alarm Trigger Point MeasureCurrent->RecordResponse PlotData Plot Current vs. Smoke Density RecordResponse->PlotData DetermineSensitivity Determine Sensitivity Curve & Alarm Threshold PlotData->DetermineSensitivity

References

Application Notes and Protocols for the Use of Americium-241 as a Gamma-Ray Source in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Americium-241 (Am-241) as a low-energy gamma-ray source in various spectroscopic applications. Detailed protocols for common experimental procedures are included to guide researchers in the safe and effective use of this radionuclide.

Introduction to this compound-241 (Am-241)

This compound-241 is a synthetic radioisotope of this compound, notable for its long half-life and characteristic radiation emissions.[1] It is the most common isotope of this compound and is produced in nuclear reactors.[1][2] Am-241 primarily undergoes alpha decay, transforming into Neptunium-237 (Np-237).[3][4] This decay process is accompanied by the emission of low-energy gamma rays, making it a valuable tool in various scientific and industrial fields.[3][4]

The most prominent gamma-ray emission from Am-241 has an energy of 59.54 keV, which is utilized in numerous spectroscopic applications.[1][2] Its relatively long half-life of 432.2 years ensures a stable and long-lasting emission rate, which is advantageous for laboratory standards and long-term experiments.[4][5]

Key Properties of this compound-241:

PropertyValue
Half-life (t½) 432.2 years[4][5]
Primary Decay Mode Alpha (α) decay[4]
Primary Alpha Energies 5.486 MeV (85.2%), 5.443 MeV (12.8%), 5.388 MeV (1.4%)[1][2]
Principal Gamma-Ray Energy 59.54 keV (35.9% abundance)[1][2]
Other Gamma/X-ray Energies 13.9 keV, 17.8 keV, 26.4 keV[1]
Specific Activity 3.43 Ci/g (126.91 GBq/g)[1]

Application Notes

This compound-241 is an excellent source for the energy calibration of gamma-ray spectrometers, particularly in the low-energy region.[1][4]

  • Monoenergetic Peak: The gamma-ray spectrum of Am-241 is dominated by a single, well-defined peak at 59.54 keV.[1]

  • Low Compton Continuum: The Compton scattering continuum associated with this peak is negligible, which simplifies the identification and calibration of the photopeak.[1]

  • Suitability: This makes it ideal for calibrating detectors like High-Purity Germanium (HPGe) and Sodium Iodide (NaI(Tl)) detectors, ensuring accurate energy measurements for other low-energy gamma emitters.[6][7]

Am-241 is widely used as an excitation source in energy-dispersive X-ray fluorescence (EDXRF) analysis for the determination of the elemental composition of a sample.[1][3]

  • Excitation Mechanism: The 59.54 keV gamma rays from Am-241 are energetic enough to excite the K-shell electrons of elements up to Thulium (Tm, Z=69) and the L-shell electrons of heavier elements.[8]

  • Elemental Analysis: When an inner shell electron is ejected from an atom in the sample, an electron from a higher energy level fills the vacancy, emitting a characteristic X-ray. The energy of this X-ray is unique to the element, allowing for qualitative and quantitative analysis.

  • Applications: This technique is valuable for analyzing the elemental composition of various materials, including minerals and alloys.[3][8] It is particularly advantageous for the analysis of rare earth elements.[8]

The attenuation of the 59.54 keV gamma rays from Am-241 as they pass through a material can be used to measure the material's density or thickness.[1][4]

  • Principle of Operation: A collimated beam of gamma rays from an Am-241 source is directed at the material of interest, and a detector on the opposite side measures the intensity of the transmitted radiation.

  • Beer-Lambert Law: The degree of attenuation is related to the density and thickness of the material according to the Beer-Lambert law.

  • Industrial Applications: This principle is applied in various industrial gauges for quality control, such as measuring the thickness of flat glass or the density of materials in pipelines.[1]

Experimental Protocols

Objective: To perform an energy calibration of a gamma-ray spectrometer using a sealed Am-241 source.

Materials:

  • Gamma-ray spectrometer (e.g., HPGe or NaI(Tl) detector) with associated electronics (preamplifier, amplifier, multichannel analyzer - MCA).

  • Sealed Am-241 calibration source of known activity.

  • Source holder.

  • Lead shielding to reduce background radiation.

  • Data acquisition and analysis software.

Procedure:

  • Setup:

    • Position the detector inside the lead shield.

    • Connect the detector to the preamplifier, amplifier, and MCA.

    • Ensure the data acquisition software is running and communicating with the MCA.

  • Background Measurement:

    • Acquire a background spectrum for a sufficient amount of time (e.g., 60 minutes) without any source present. This will be used to identify and subtract background peaks.

  • Source Measurement:

    • Place the Am-241 sealed source in the source holder at a fixed and reproducible distance from the detector.

    • Acquire a gamma-ray spectrum for a time sufficient to obtain good statistics for the 59.54 keV peak (e.g., 10-15 minutes).

  • Data Analysis:

    • Identify the channel number corresponding to the centroid of the 59.54 keV photopeak in the acquired spectrum.

    • If other low-energy sources are available (e.g., Cobalt-57 at 122 keV), repeat the measurement to obtain multiple data points.

    • Create a calibration curve by plotting the known energies of the gamma rays against their corresponding channel numbers.

    • Perform a linear fit to the data points. The resulting equation will allow the conversion of channel numbers to energy for unknown spectra.

Objective: To identify the elemental composition of a solid sample using an Am-241 excited XRF spectrometer.

Materials:

  • EDXRF spectrometer with an Am-241 excitation source.

  • High-resolution X-ray detector (e.g., Si(Li) or SDD).

  • Sample holder.

  • The sample to be analyzed.

  • Data acquisition and analysis software with an elemental library.

Procedure:

  • Instrument Setup:

    • Turn on the spectrometer and allow the detector to cool down to its operating temperature.

    • Perform an energy calibration of the spectrometer using a standard calibration sample if required by the instrument's protocol.

  • Sample Preparation:

    • Ensure the sample is homogeneous and has a flat surface for analysis. If the sample is a powder, it should be pressed into a pellet.

  • Sample Measurement:

    • Place the sample in the sample holder and position it in the analysis chamber.

    • Acquire an XRF spectrum for a predetermined amount of time, depending on the sample matrix and the elements of interest. The 59.54 keV gamma rays from the Am-241 source will irradiate the sample.

  • Data Analysis:

    • The software will automatically identify the characteristic X-ray peaks in the spectrum.

    • By comparing the energies of these peaks to a known library of X-ray energies, the elements present in the sample can be identified.

    • For quantitative analysis, the intensity of the peaks can be compared to those of certified reference materials.

Objective: To ensure the safe handling of sealed Am-241 sources to minimize radiation exposure.

Principles of Radiation Protection (ALARA - As Low As Reasonably Achievable):

  • Time: Minimize the time spent handling the source.

  • Distance: Maximize the distance from the source.

  • Shielding: Use appropriate shielding.

Precautions:

  • Training: All personnel handling radioactive sources must receive proper radiation safety training.[9]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and disposable gloves when handling the source.[9][10]

  • Dosimetry: Wear appropriate dosimeters (e.g., whole-body and ring dosimeters) as required by your institution's radiation safety program.[9][11]

  • Handling:

    • Use forceps or other remote handling tools to manipulate the source.[9][11] Never handle a sealed source with bare hands.

    • When not in use, the source must be stored in a properly labeled and shielded container.[11]

  • Contamination Surveys:

    • Although sealed sources are designed to prevent leakage, it is good practice to perform periodic wipe tests to check for any contamination.[11]

    • Use a survey meter (e.g., a Geiger-Müller counter with a pancake probe) to monitor the work area for any unexpected radiation levels.[9]

  • Emergency Procedures:

    • Be familiar with your institution's emergency procedures in case of a lost or damaged source.

    • In the event of a suspected leak or damage to the source, secure the area, prevent the spread of contamination, and notify the Radiation Safety Officer immediately.

Visualizations

Am241_Decay_Scheme Decay Scheme of this compound-241 Am241 This compound-241 (Am-241) Np237_excited Neptunium-237 (Excited State) Am241->Np237_excited α decay (85.2%) Eα = 5.486 MeV Np237_ground Neptunium-237 (Ground State) Np237_excited->Np237_ground γ emission Eγ = 59.54 keV

Caption: Decay of Am-241 to Np-237 with primary alpha and gamma emissions.

Spectrometer_Calibration_Workflow Workflow for Gamma Spectrometer Calibration cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup_detector Position Detector in Shielding connect_electronics Connect Electronics (Preamp, Amp, MCA) setup_detector->connect_electronics bg_acq Acquire Background Spectrum connect_electronics->bg_acq source_acq Acquire Am-241 Spectrum bg_acq->source_acq identify_peak Identify 59.54 keV Peak Centroid source_acq->identify_peak plot_data Plot Energy vs. Channel Number identify_peak->plot_data linear_fit Perform Linear Fit plot_data->linear_fit calib_eq Obtain Calibration Equation linear_fit->calib_eq

Caption: Step-by-step workflow for calibrating a gamma-ray spectrometer.

XRF_Principle Principle of X-Ray Fluorescence (XRF) with Am-241 cluster_excitation Excitation Process cluster_emission Emission Process Am241 Am-241 Source GammaRay 59.54 keV Gamma Ray SampleAtom Atom in Sample (Ground State) GammaRay->SampleAtom Interaction ExcitedAtom Atom in Sample (Inner Shell Vacancy) SampleAtom->ExcitedAtom EjectedElectron Ejected Photoelectron SampleAtom->EjectedElectron RelaxedAtom Atom in Sample (Relaxed State) ExcitedAtom->RelaxedAtom Relaxation XRay Characteristic X-Ray ExcitedAtom->XRay Detector X-Ray Detector XRay->Detector Detection

Caption: Logical flow of excitation and emission in Am-241 induced XRF.

References

Application Notes and Protocols for Americium-Beryllium (Am-Be) Neutron Sources in Well Logging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-241/Beryllium (Am-Be) sealed neutron sources are widely utilized in the oil and gas industry for well logging applications, specifically for determining the porosity of rock formations.[1][2][3] This is achieved by measuring the interaction of neutrons emitted from the source with the surrounding subsurface materials.[4] This document provides detailed application notes and protocols for the safe and effective use of Am-Be neutron sources in well logging.

Principle of Neutron Porosity Logging

Neutron porosity logging is a technique that measures the hydrogen concentration in a formation.[5] The process involves lowering a logging tool containing a high-energy neutron source, such as Am-Be, into a borehole.[6][7] These fast neutrons, with an average energy of about 4.2 to 4.5 MeV, are emitted into the surrounding rock formation.[1][6]

The high-energy neutrons collide with the nuclei of the formation's elements, losing energy with each collision in a process called moderation. The most significant energy loss occurs during collisions with hydrogen atoms due to their similar mass to neutrons.[5] Since hydrogen is predominantly found in the fluids (water or hydrocarbons) filling the pore spaces of the rock, the degree to which the neutrons are slowed down is directly related to the formation's porosity.[5][8]

The logging tool is equipped with detectors that count the number of slowed-down (thermal or epithermal) neutrons at specific distances from the source.[7][9] A higher count of thermal neutrons at the detectors indicates a higher hydrogen concentration and, therefore, a higher porosity.[10]

This compound-Beryllium (Am-Be) Neutron Source Characteristics

Am-Be sources are produced by intimately mixing this compound-241 (²⁴¹Am) oxide with beryllium (⁹Be) metal powder, which is then double-encapsulated in stainless steel.[11] The alpha particles emitted by the decay of ²⁴¹Am interact with the ⁹Be nuclei, inducing a nuclear reaction that produces neutrons.

Nuclear Reaction: α + ⁹Be → ¹²C + n

This reaction also results in the emission of a 4.4 MeV gamma ray from the de-excitation of the resulting carbon atom.[11]

Quantitative Data for Am-Be Neutron Sources
PropertyValueReferences
Half-life (of ²⁴¹Am) 432 years[1][7]
Neutron Energy Range 0.1 - 11 MeV[1]
Average Neutron Energy ~4.2 MeV[1]
Typical Neutron Output 2.2 x 10⁶ neutrons/second per 37 GBq (1 Ci)[1]
Typical Source Activities 37 MBq - 740 GBq (1 mCi - 20 Ci)[1]
Recommended Working Life 15 years[1]
Gamma Dose Rate at 1m ~0.7 µSv/hr per GBq[1]
Neutron Dose Rate at 1m ~0.6 - 0.7 µSv/hr per GBq[1]

Experimental Protocols

Pre-Logging Preparation and Safety Checks
  • Personnel Training: Ensure all personnel involved have received proper radiation safety training for handling sealed neutron sources.

  • Source Integrity Check: Visually inspect the source capsule and its holder for any signs of damage before use.

  • Survey Meter Check: Verify that a calibrated and functional neutron survey meter is available.

  • Establish Controlled Area: Cordon off a designated area around the source handling location and post appropriate radiation warning signs.

  • Minimize Exposure: Adhere to the principles of Time, Distance, and Shielding to minimize radiation exposure.[12]

Logging Tool Assembly
  • Source Loading: Following the manufacturer's specific procedures, carefully load the Am-Be sealed source into the designated shielding within the well logging tool. This is typically done using specialized handling tools to maintain a safe distance.

  • Detector Check: Perform functional checks on the neutron detectors (typically Helium-3 proportional counters or scintillation detectors) to ensure they are operating within specifications.[7][9]

  • Tool Calibration: Calibrate the logging tool in a known environment, such as a large water tank, to establish a baseline for 100% porosity. Also, take a measurement with the tool in the air to establish a near-zero porosity baseline.

Well Logging Procedure
  • Tool Deployment: Lower the assembled logging tool into the borehole to the desired starting depth.

  • Data Acquisition: Begin pulling the tool up the borehole at a constant, predetermined logging speed. The tool continuously emits neutrons and records the count rates from the near and far detectors as a function of depth.

  • Data Recording: The downhole measurements are transmitted to a surface acquisition system, which records the raw data.

Post-Logging Procedures
  • Tool Decontamination: If the tool has been in contact with drilling fluids or other contaminants, clean the exterior of the tool.

  • Source Unloading: Following the manufacturer's procedures, carefully remove the Am-Be source from the logging tool and return it to its shielded storage container.

  • Area Survey: Conduct a thorough radiation survey of the work area and all equipment to ensure there is no contamination.

  • Data Processing: The raw count rate data is processed to calculate the porosity. This involves applying corrections for borehole size, mud weight, and formation lithology. The ratio of the near-to-far detector counts is often used to derive a compensated porosity measurement that is less affected by borehole conditions.[7]

Data Presentation

The primary output of a neutron porosity log is a continuous curve of apparent porosity versus depth. This is often presented alongside other well logs, such as gamma ray and density logs, to aid in the interpretation of the formation's lithology and fluid content.[5][13]

Example Porosity Calculation from Log Data

The relationship between the ratio of near and far detector count rates and porosity is typically established through calibration for a specific tool and formation type (e.g., limestone, sandstone, dolomite).[6]

Formation LithologyMatrix Density (g/cm³)
Sandstone (Quartz)2.65
Limestone (Calcite)2.71
Dolomite2.87

Visualizations

Nuclear_Reaction cluster_reaction Nuclear Reaction Am241 ²⁴¹Am alpha α Am241->alpha decay C12 ¹²C alpha->C12 + ⁹Be Be9 ⁹Be Be9->C12 neutron n C12->neutron gamma γ (4.4 MeV) C12->gamma

Caption: Nuclear reaction in an Am-Be source.

Well_Logging_Workflow cluster_surface Surface Operations cluster_downhole Downhole Operations Prep 1. Preparation & Safety Checks Assembly 2. Tool Assembly & Calibration Prep->Assembly Deployment 3. Tool Deployment Assembly->Deployment Data_Acq 5. Data Acquisition & Recording Post_Log 6. Post-Logging & Source Storage Data_Acq->Post_Log Data_Proc 7. Data Processing & Interpretation Post_Log->Data_Proc Logging 4. Logging (Data Collection) Deployment->Logging Logging->Data_Acq

Caption: Experimental workflow for neutron well logging.

Logging_Tool_Components Tool Logging Tool Housing Am-Be Neutron Source Near Detector Far Detector Electronics & Telemetry Source_Desc Emits fast neutrons Tool:source->Source_Desc Near_Desc Detects thermal/epithermal neutrons Tool:near->Near_Desc Far_Desc Detects thermal/epithermal neutrons Tool:far->Far_Desc

Caption: Logical relationship of components in a neutron logging tool.

Safety Protocols and Emergency Procedures

Standard Handling Precautions
  • ALARA Principle: Always strive to keep radiation exposure As Low As Reasonably Achievable.

  • Dosimetry: All personnel handling the source must wear appropriate whole-body and neutron dosimeters.[14]

  • Shielding: Keep the Am-Be source in its shielded container at all times, except when it is being loaded into or unloaded from the logging tool.

  • Handling Tools: Use tongs or other remote handling tools to move the source. Never handle the source directly.

Emergency Procedures

In the event of damage to the sealed source holder or a suspected leak:

  • Evacuate: Immediately evacuate the area around the source holder.

  • Isolate: Establish a barrier at a safe distance (minimum 5 meters) and prevent unauthorized entry.[15]

  • Notify: Alert the Radiation Safety Officer (RSO) and follow the established emergency response plan.

  • Decontamination: If contamination is suspected, personnel should undergo decontamination procedures, which involve washing with soap and water and monitoring the skin.[14] Life-threatening injuries should be treated first, followed by decontamination.[14]

Conclusion

This compound-beryllium neutron sources are a reliable and long-lived option for neutron porosity well logging.[7] Adherence to strict safety protocols and a thorough understanding of the principles of neutron logging are essential for their safe and effective use. The data and protocols outlined in this document provide a framework for researchers and scientists to utilize Am-Be sources for formation evaluation.

References

Application Notes and Protocols for the Fabrication of Americium Targets in Nuclear Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Americium (Am) isotopes, particularly 241Am and 243Am, are crucial for a variety of nuclear research applications, including the synthesis of superheavy elements, fission studies, and transmutation research.[1][2] The preparation of high-quality this compound targets is a critical prerequisite for the success of these experiments. The choice of fabrication technique depends on the specific requirements of the experiment, such as the desired target thickness, uniformity, backing material, and the chemical form of the this compound. This document provides an overview of common fabrication methods, detailed protocols for electrodeposition, and a summary of achievable target parameters.

Fabrication Techniques Overview

Several methods are employed for the fabrication of this compound targets, each with its own advantages and limitations. The most common techniques include:

  • Electrodeposition (Molecular Plating): This is a widely used technique for preparing thin, uniform actinide targets.[3] It involves the electrochemical deposition of this compound species from an organic electrolyte onto a conductive backing foil.[4][5][6] This method offers high deposition efficiency and can produce adherent layers.[5][7]

  • Vapor Deposition: This technique involves the sublimation of a volatile this compound compound and its subsequent condensation onto a substrate in a high-vacuum environment. It is suitable for producing very thin and uniform targets.

  • Sol-Gel Method: This wet-chemical technique is often used for producing ceramic-like targets, particularly for transmutation studies.[8] It involves the conversion of a solution containing the actinide into a gel, which is then dried and calcined to form a stable oxide.[8]

  • Infiltration: This method involves infiltrating a porous, inert matrix with a solution containing this compound.[8][9][10][11] Subsequent heat treatment fixes the this compound within the matrix. This technique is advantageous for creating robust targets with controlled properties.[10][12]

  • Powder Metallurgy: This technique involves the compaction and sintering of this compound oxide powder, often mixed with a metallic powder, to form a dense target. It is suitable for producing thick, robust targets.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound target fabrication, primarily focusing on the widely reported molecular plating (electrodeposition) method.

Table 1: Molecular Plating Parameters and Deposition Efficiencies

This compound IsotopeBacking MaterialElectrolyteVoltage (V)Current Density (mA/cm²)Deposition TimeDeposition Efficiency (%)Reference
241AmAluminumIsopropanol (B130326) / Dilute HNO₃~50055 min~85[5]
241AmAluminumIsopropanol / Dilute HNO₃~50051 hour>95[5]
241AmSchottky ElectrodeIsopropanol / Dilute HNO₃300-600Not specified1 hour50-65[4]
241Am, 243AmStainless SteelDimethylformamide / Ionic LiquidNot specifiedNot specified2 hours>95[7]
241AmTitaniumIsopropyl alcoholNot specifiedNot specifiedNot specifiedImproved with purification[6]

Table 2: Achieved this compound Target Thicknesses

This compound IsotopeFabrication MethodBacking MaterialTarget Thickness (µg/cm²)Reference
241AmMolecular PlatingAluminum622 - 910[5]
Not specifiedMolecular PlatingNot specified< 100 (single layer)[5]

Experimental Protocol: Electrodeposition of this compound-241

This protocol details the steps for fabricating a 241Am target using the molecular plating technique.

1. Materials and Equipment:

  • This compound Precursor: 241Am stock solution in dilute nitric acid (e.g., 0.1 M HNO₃).

  • Backing Foil: High-purity, thin conductive foil (e.g., aluminum, titanium, or stainless steel), cleaned and degreased.

  • Electrolyte: Isopropanol (analytical grade).

  • Electrodeposition Cell: A cylindrical cell, typically made of glass or PTFE, with a platinum anode and a base to hold the cathode (backing foil).

  • Power Supply: High-voltage DC power supply capable of delivering up to 1000 V and a few mA.

  • Stirring Mechanism: A rotating platinum wire anode or a magnetic stirrer.

  • Muffle Furnace: For subsequent heat treatment of the target.

  • Glovebox: All operations involving this compound should be performed in a suitable glovebox to prevent contamination.

2. Procedure:

  • Backing Foil Preparation:

    • Cut the backing foil to the desired size to fit the electrodeposition cell.

    • Degrease the foil by sonicating in acetone (B3395972) and then ethanol (B145695) for 10-15 minutes each.

    • Rinse with deionized water and dry completely.

  • Electrolyte Preparation:

    • In the electrodeposition cell, place the cleaned backing foil as the cathode.

    • Assemble the cell, ensuring a good seal to define the deposition area.

    • Add a specific volume of isopropanol (e.g., 15 mL) to the cell.[5]

  • This compound Addition:

    • Carefully pipette a known amount of the 241Am stock solution (e.g., 300-500 µL) into the isopropanol in the cell.[5]

  • Electrodeposition:

    • Insert the platinum anode into the cell, ensuring a fixed distance (e.g., 3 cm) from the cathode.[5]

    • Connect the electrodes to the power supply (cathode to the negative terminal, anode to the positive).

    • Begin stirring the solution.

    • Apply a constant current (e.g., 5 mA/cm²) or a constant voltage (e.g., ~500 V).[5]

    • Continue the electrodeposition for the desired duration. A significant portion of the this compound deposits within the first few minutes, but a longer duration (e.g., 1 hour) is often necessary for higher yields.[5]

  • Post-Deposition Treatment:

    • Once the deposition is complete, turn off the power supply.

    • Carefully remove the electrolyte solution from the cell. This solution may be saved for recovery of any remaining this compound.

    • Rinse the deposited layer on the foil with a small amount of fresh isopropanol.

    • Allow the foil to air dry.

  • Heat Treatment (Calcination):

    • Transfer the foil to a muffle furnace.

    • Heat the target in air (e.g., at 500 °C for 15 minutes) to convert the deposited this compound hydroxide (B78521) species to a more stable oxide form (AmO₂).[5]

3. Quality Control:

  • Deposition Yield: The deposition efficiency can be determined by measuring the alpha activity of the target and comparing it to the initial activity of the this compound solution.

  • Target Uniformity: The uniformity of the deposited layer can be assessed using techniques like alpha-particle scanning or autoradiography.

  • Thickness Measurement: The thickness of the target can be determined by low-geometry alpha-particle counting or by weighing if a sufficiently sensitive balance is available.

Visualizations

Americium_Target_Fabrication_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_post Post-Processing & Characterization cluster_use Application Am_isotope This compound Isotope (e.g., 241Am, 243Am) Purification Chemical Purification (e.g., Ion Exchange) Am_isotope->Purification Precursor Precursor Solution (e.g., Am(NO3)3 in HNO3) Purification->Precursor Deposition Deposition Method (e.g., Electrodeposition) Precursor->Deposition Heat_Treatment Heat Treatment (Calcination) Deposition->Heat_Treatment Backing Backing Material (e.g., Al, Ti foil) Backing->Deposition QC Quality Control (Thickness, Uniformity) Heat_Treatment->QC Target Final this compound Target QC->Target Experiment Nuclear Physics Experiment Target->Experiment

Caption: Overall workflow for this compound target fabrication.

Fabrication_Method_Selection node_method node_method Thickness Required Thickness? Thin Thin (<1 mg/cm²) Thickness->Thin Thick Thick (>1 mg/cm²) Thickness->Thick Uniformity High Uniformity? Electrodeposition Electrodeposition/ Molecular Plating Uniformity->Electrodeposition No Vapor_Deposition Vapor Deposition Uniformity->Vapor_Deposition Yes Robustness High Robustness? Infiltration Infiltration/ Sol-Gel Robustness->Infiltration No Powder_Metallurgy Powder Metallurgy Robustness->Powder_Metallurgy Yes Thin->Uniformity Thick->Robustness

Caption: Decision tree for selecting a fabrication method.

References

Application Notes and Protocols for the Solvent Extraction and Separation of Americium from Lanthanides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of americium (Am) from lanthanides (Ln) using various solvent extraction methods. The separation of trivalent actinides from lanthanides is a significant challenge in radiochemistry, primarily due to their similar ionic radii and chemical properties. Effective separation is crucial for advanced nuclear fuel cycles, reducing the long-term radiotoxicity of nuclear waste.[1][2]

Application Notes

Organophosphorus-Based Extraction Systems

Organophosphorus extractants are widely used for the separation of f-block elements. These systems can be broadly categorized into those using acidic organophosphorus reagents and those employing neutral bifunctional organophosphorus compounds.

The TALSPEAK process is a benchmark method for separating trivalent actinides from lanthanides.[3][4] It operates on the principle of selective complexation in the aqueous phase. While both Am(III) and Ln(III) are extractable by an acidic organophosphorus extractant, a hydrophilic aminopolycarboxylic acid is added to the aqueous phase. This agent preferentially complexes with the actinides, retaining them in the aqueous phase, while the lanthanides are extracted into the organic phase.[3][5] The process requires stringent pH control, typically within a narrow range of 3.0-4.0.[4][5]

The key components of a typical TALSPEAK system are:

  • Organic Phase: An acidic extractant, most commonly di(2-ethylhexyl) phosphoric acid (HDEHP), dissolved in a suitable organic diluent like n-dodecane or 1,4-di-isopropylbenzene.[3][4][6]

  • Aqueous Phase: A buffered solution (e.g., lactic acid) containing a selective actinide-holdback complexing agent, diethylenetriaminepentaacetic acid (DTPA).[3][4][6]

TALSPEAK_Workflow Aqueous_Feed Aqueous Feed (Am³⁺, Ln³⁺, DTPA, Lactic Acid Buffer, pH 3-4) Mixer_Settler Solvent Extraction (Mixer-Settler) Aqueous_Feed->Mixer_Settler Organic_Solvent Organic Solvent (HDEHP in Diluent) Organic_Solvent->Mixer_Settler Aqueous_Product Aqueous Product (Am³⁺-DTPA Complex) Mixer_Settler->Aqueous_Product Aqueous Phase Loaded_Organic Loaded Organic Phase (Ln³⁺-HDEHP Complex) Mixer_Settler->Loaded_Organic Organic Phase Stripping Stripping Loaded_Organic->Stripping Ln_Product Lanthanide Product Stripping->Ln_Product Aqueous Phase Regenerated_Solvent Regenerated Organic Solvent Stripping->Regenerated_Solvent Organic Phase Stripping_Agent Stripping Agent (e.g., Dilute HNO₃) Stripping_Agent->Stripping TODGA_Workflow Aqueous_Feed Aqueous Feed (Am³⁺, Ln³⁺ in HNO₃) CoExtraction Co-Extraction Aqueous_Feed->CoExtraction Organic_Solvent Organic Solvent (TODGA in Diluent) Organic_Solvent->CoExtraction Waste_Aqueous Aqueous Raffinate CoExtraction->Waste_Aqueous Aqueous Phase Loaded_Organic Loaded Organic Phase (Am³⁺, Ln³⁺) CoExtraction->Loaded_Organic Organic Phase Selective_Stripping Selective Stripping Loaded_Organic->Selective_Stripping Am_Product This compound Product Selective_Stripping->Am_Product Aqueous Phase Ln_in_Organic Organic Phase (Ln³⁺) Selective_Stripping->Ln_in_Organic Organic Phase Stripping_Agent Aqueous Stripping Agent (e.g., SO₃-Ph-BTBP) Stripping_Agent->Selective_Stripping Sulfur_Extractor_Workflow Aqueous_Feed Aqueous Feed (Am³⁺, Ln³⁺ in Acid) Selective_Extraction Selective Extraction Aqueous_Feed->Selective_Extraction Organic_Solvent Organic Solvent (Dithiophosphinic Acid in Diluent) Organic_Solvent->Selective_Extraction Aqueous_Raffinate Aqueous Raffinate (Ln³⁺) Selective_Extraction->Aqueous_Raffinate Aqueous Phase Loaded_Organic Loaded Organic Phase (Am³⁺) Selective_Extraction->Loaded_Organic Organic Phase Redox_Separation_Workflow Start Aqueous Feed (Am³⁺, Ln³⁺) Oxidation Oxidation Step (e.g., + AgBiO₃) Start->Oxidation Oxidized_Feed Oxidized Aqueous Feed (AmO₂⁺, Ln³⁺) Oxidation->Oxidized_Feed Solvent_Extraction Solvent Extraction (e.g., with TODGA) Oxidized_Feed->Solvent_Extraction Organic_Phase Organic Phase (Ln³⁺) Solvent_Extraction->Organic_Phase Extracts Ln³⁺ Aqueous_Phase Aqueous Phase (AmO₂⁺) Solvent_Extraction->Aqueous_Phase Leaves Am(V)

References

Purifying Americium: A Detailed Guide to Ion Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the purification of americium (Am) using ion exchange chromatography. This technique is crucial for separating this compound from other actinides, such as plutonium (Pu) and curium (Cm), as well as from fission products, particularly lanthanides, which share similar chemical properties. The methodologies outlined below are essential for obtaining high-purity this compound for various research, industrial, and medical applications.

Introduction to this compound Purification

This compound, a synthetic actinide element, is a significant byproduct of nuclear fuel cycles. Its purification is a critical step for its use in applications such as neutron sources, smoke detectors, and as a target material for the production of heavier elements. The chemical similarity of trivalent actinides and lanthanides presents a significant challenge in their separation.[1][2][3][4] Ion exchange chromatography offers a robust and effective solution by exploiting subtle differences in the elements' affinities for ion exchange resins under specific conditions.

This document details two primary ion exchange methods for this compound purification:

  • Anion Exchange Chromatography: Primarily used for the separation of this compound from plutonium.

  • Cation Exchange Chromatography: Often employed for the separation of this compound from curium and lanthanides.

Anion Exchange Chromatography for this compound-Plutonium Separation

Anion exchange chromatography is a widely used method for the separation of this compound from plutonium.[5][6][7][8] The principle of this separation lies in the differential formation of anionic complexes in concentrated acid solutions. Plutonium in its tetravalent state (Pu(IV)) readily forms anionic complexes in strong nitric acid or hydrochloric acid, which are strongly retained by anion exchange resins. In contrast, trivalent this compound (Am(III)) exhibits negligible formation of anionic complexes under these conditions and passes through the column.

Experimental Protocol: Separation of this compound from Plutonium

This protocol is based on the established procedure for adsorbing plutonium onto an anion exchange resin from a nitric acid solution.

Materials:

  • Anion exchange resin (e.g., Dowex 1x4, 50-100 mesh)[6]

  • 8 M Nitric Acid (HNO₃)

  • 0.35 M Nitric Acid (HNO₃)

  • Deionized water

  • Chromatography column

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound and plutonium in 8 M HNO₃.

  • Column Conditioning:

    • Prepare a slurry of the anion exchange resin in deionized water and pour it into the chromatography column.

    • Wash the resin with several column volumes of deionized water.

    • Condition the column by passing 3-5 column volumes of 8 M HNO₃ through it.

  • Loading:

    • Load the sample solution onto the conditioned column. Plutonium (as an anionic nitrate (B79036) complex) will be adsorbed by the resin, while this compound will pass through.

  • Elution of this compound:

    • Wash the column with 2-3 column volumes of 8 M HNO₃ to ensure the complete elution of this compound.

    • Collect the eluate containing the purified this compound.

  • Elution of Plutonium (for recovery):

    • Elute the retained plutonium from the column by passing a reducing eluent, such as 0.35 M HNO₃, through the column. This reduces Pu(IV) to Pu(III), which does not form a strong anionic complex and is released from the resin.

  • Analysis: Analyze the collected fractions for this compound and plutonium content to determine the separation efficiency.

Quantitative Data: Anion Exchange Separation
ParameterValueReference
ResinDowex 1-10X[5]
Feed SolutionAm, Cm, and rare earths in 2.34 M Al(NO₃)₃[5]
AdsorptionAm, Cm, and rare earths are sorbed[5]
Wash Solution8 M LiNO₃ to remove aluminum[5]
Elution Solution0.65 M HNO₃ for Am, Cm, and rare earths[5]
This compound LossUndetectable[5]
Aluminum Decontamination Factor250[5]

Cation Exchange Chromatography for this compound-Curium and this compound-Lanthanide Separation

The separation of this compound from curium and lanthanides is particularly challenging due to their nearly identical ionic radii and charge in the trivalent state.[1] Cation exchange chromatography, often coupled with the use of complexing agents, can achieve this separation by exploiting small differences in their complexation behavior.

One strategy involves the oxidation of Am(III) to higher oxidation states, such as Am(V) or Am(VI), which have different chemical properties and thus different affinities for the cation exchange resin compared to the trivalent curium and lanthanides.[1][4][9][10]

Experimental Protocol: Separation of this compound from Curium and Lanthanides

This protocol outlines a general approach for the separation of this compound from curium and lanthanides using a cation exchange resin.

Materials:

  • Cation exchange resin (e.g., Dowex 50)

  • Hydrochloric Acid (HCl) of varying concentrations

  • Ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) solution[11]

  • Complexing agents (e.g., alpha-hydroxyisobutyrate)

  • Deionized water

  • Chromatography column

Procedure:

  • Sample Preparation: Dissolve the sample containing this compound, curium, and lanthanides in a dilute acid solution (e.g., 0.1 M HCl).

  • Column Conditioning:

    • Prepare a slurry of the cation exchange resin in deionized water and pack it into the column.

    • Wash the resin with deionized water.

    • Condition the column by passing the starting eluent (e.g., dilute HCl) through it.

  • Loading:

    • Load the sample solution onto the conditioned column. This compound, curium, and lanthanides will be adsorbed by the resin.

  • Elution:

    • Perform a gradient or stepwise elution using eluents with increasing concentrations of a complexing agent or acid. The element that forms the weakest complex with the eluent will be eluted first. For example, using ammonium thiocyanate as an eluent can effectively separate this compound from lanthanides.[11]

    • Alternatively, selective elution can be achieved by changing the pH or the concentration of the eluent.

  • Fraction Collection and Analysis: Collect the eluting fractions and analyze them for the respective elements to determine the separation profile and efficiency.

Quantitative Data: Cation and Extraction Chromatography
ResinSeparation SystemKey FindingsReference
TRU ResinThis compound/lanthanides from Group 1, 2, and transition metalsGood separation of Am/Ln group from other metals.[2]
TEVA ResinThis compound from lanthanidesHigher affinity for this compound over all lanthanides using ammonium thiocyanate eluent.[2][12]
Dowex 50This compound from lanthanidesSeparation achieved using varying concentrations of hydrochloric acid.

Workflow Diagrams

Anion Exchange for Am-Pu Separation

Anion_Exchange_Workflow cluster_prep Sample Preparation & Column Conditioning cluster_sep Separation cluster_collect Product Collection Sample Dissolve Am/Pu Sample in 8M HNO3 Load Load Sample onto Column Sample->Load Condition Condition Anion Exchange Column with 8M HNO3 Condition->Load Wash Wash with 8M HNO3 Load->Wash Collect_Am Collect Eluate (Purified this compound) Wash->Collect_Am Elute_Pu Elute Plutonium with 0.35M HNO3 Collect_Pu Collect Eluate (Plutonium) Elute_Pu->Collect_Pu

Caption: Anion exchange workflow for separating this compound from plutonium.

Cation Exchange for Am/Cm/Ln Separation

Cation_Exchange_Workflow cluster_prep Sample Preparation & Column Conditioning cluster_sep Separation cluster_collect Fraction Collection Sample Dissolve Am/Cm/Ln Sample in Dilute Acid Load Load Sample onto Column Sample->Load Condition Condition Cation Exchange Column Condition->Load Elute Gradient/Stepwise Elution (e.g., with NH4SCN) Load->Elute Collect_Ln Collect Lanthanide Fraction Elute->Collect_Ln Collect_Am Collect this compound Fraction Elute->Collect_Am Collect_Cm Collect Curium Fraction Elute->Collect_Cm

Caption: Cation exchange workflow for separating this compound, curium, and lanthanides.

Conclusion

Ion exchange chromatography is a powerful and versatile technique for the purification of this compound. Anion exchange is highly effective for the bulk separation of this compound from plutonium, while cation exchange, often in conjunction with complexing agents or oxidation state manipulation, enables the more challenging separation of this compound from curium and lanthanides. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and optimize their this compound purification processes. Careful selection of the resin, eluent, and operating conditions is paramount to achieving high purity and recovery of the final this compound product.

References

Application Notes and Protocols for Alpha Spectrometry Techniques for Americium Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha spectrometry is a highly sensitive and selective analytical technique used for the quantification of alpha-emitting radionuclides, including americium isotopes such as this compound-241 (²⁴¹Am). This method is crucial in various fields, including environmental monitoring, nuclear waste management, and bioassay analysis, due to its ability to provide isotopic information. Proper sample preparation is critical to achieving accurate and precise results, as self-absorption and interferences from other radionuclides can significantly impact the quality of the alpha spectrum.[1] This document provides detailed application notes and protocols for the quantification of this compound using alpha spectrometry.

Principle of Alpha Spectrometry

Alpha spectrometry measures the energy of alpha particles emitted from a sample. Since each alpha-emitting nuclide has a characteristic alpha decay energy, an energy spectrum can be used to identify and quantify the radionuclides present. For accurate quantification of ²⁴¹Am, a known activity of a tracer, typically this compound-243 (²⁴³Am), is added to the sample at the beginning of the chemical separation process. The recovery of this tracer is used to correct for any losses of the analyte during sample preparation and analysis. The technique differentiates between the two isotopes based on the distinct energies of their emitted alpha particles.[1]

Quantitative Data Presentation

The performance of alpha spectrometry for this compound quantification can be characterized by several key parameters. The following tables summarize typical quantitative data for the analysis of this compound-241.

Table 1: Performance Characteristics of Alpha Spectrometry for ²⁴¹Am Quantification

ParameterTypical ValueReference
Accuracy (% Recovery)85 - 102%[1]
Minimum Detectable Activity (MDA)0.023 - 0.032 pCi/sample (0.85 - 1.2 mBq/sample)[1]
Energy Resolution (FWHM)0.05 - 0.1 MeV[2]

FWHM: Full Width at Half Maximum

Table 2: Alpha Energies of this compound Isotopes

IsotopeAlpha Energy (MeV)Abundance (%)Reference
²⁴¹Am5.48685.2[3]
5.44312.8[3]
5.3881.7[3]
²⁴³Am (Tracer)5.27687.4
5.23311.4
5.1781.2

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples for this compound Quantification

This protocol describes the preparation of water samples for the determination of ²⁴¹Am using alpha spectrometry, including pre-concentration, chemical separation, and source preparation.

1. Pre-concentration by Calcium Phosphate (B84403) Precipitation:

  • To a filtered water sample (typically 1 L), add a known activity of ²⁴³Am tracer.

  • Acidify the sample with nitric acid (HNO₃).

  • Add calcium nitrate (B79036) (Ca(NO₃)₂) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) to the solution.

  • Adjust the pH to approximately 9 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to form a calcium phosphate precipitate, which co-precipitates this compound.

  • Allow the precipitate to settle, then decant the supernatant.

  • Centrifuge the remaining solution to collect the precipitate.

  • Dissolve the precipitate in nitric acid.

2. Chemical Separation using Extraction Chromatography:

  • The dissolved precipitate solution is loaded onto a column containing a selective extraction chromatographic resin (e.g., TRU Resin) to separate this compound from matrix interferences.[2][4]

  • The column is washed with nitric acid to remove interfering ions.

  • This compound is then eluted from the column using a suitable eluent, such as dilute hydrochloric acid (HCl).[5]

3. Source Preparation by Micro-precipitation:

  • To the this compound fraction, add a cerium or neodymium carrier.[2][6]

  • Add hydrofluoric acid (HF) to co-precipitate this compound fluoride (B91410) with the carrier.

  • Filter the precipitate onto a microporous filter paper.

  • The filter is then mounted on a planchet for alpha spectrometry analysis.

Protocol 2: Sample Preparation of Soil and Sediment Samples for this compound Quantification

This protocol outlines the steps for preparing soil and sediment samples for ²⁴¹Am analysis.

1. Sample Digestion:

  • A dried and homogenized soil or sediment sample (typically 0.5 g) is spiked with a known amount of ²⁴³Am tracer.[4]

  • The sample is subjected to a total dissolution method, such as fusion with lithium metaborate (B1245444) or high-pressure microwave digestion with strong acids (e.g., HNO₃, HF).[4][7]

2. Pre-concentration and Separation:

  • After digestion, the residue is dissolved in dilute acid.

  • This compound is often pre-concentrated from the acidic solution by co-precipitation with iron hydroxide or lanthanum fluoride.[2]

  • Further purification is achieved using extraction chromatography as described in Protocol 1 (Step 2).[4]

3. Source Preparation by Electrodeposition:

  • The purified this compound fraction is evaporated to dryness and redissolved in a suitable electrolyte solution (e.g., a sulfate-based buffer).[1][8]

  • The this compound is then electrodeposited onto a stainless steel or platinum disc, which serves as the cathode.[1][9][10]

  • The disc is then washed, dried, and heated to stabilize the deposited layer before measurement in an alpha spectrometer.[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_source_prep Source Preparation cluster_analysis Analysis sample Sample (Water, Soil, etc.) tracer Add ²⁴³Am Tracer sample->tracer digestion Digestion / Pre-concentration tracer->digestion separation Chemical Separation (Extraction Chromatography) digestion->separation electrodeposition Electrodeposition separation->electrodeposition microprecipitation Micro-precipitation separation->microprecipitation alpha_spec Alpha Spectrometry electrodeposition->alpha_spec microprecipitation->alpha_spec data_analysis Data Analysis & Quantification alpha_spec->data_analysis

Caption: Experimental workflow for this compound quantification.

Principle of Alpha Spectrometry for this compound Quantification

alpha_spectrometry_principle Am241 ²⁴¹Am in Sample Detector Alpha Detector Am241->Detector α (5.486 MeV) Am243 ²⁴³Am Tracer Am243->Detector α (5.276 MeV) MCA Multi-Channel Analyzer Detector->MCA Spectrum Alpha Spectrum MCA->Spectrum Quantification Quantification of ²⁴¹Am Spectrum->Quantification Calculate Recovery from ²⁴³Am

References

Application Note: Non-Destructive Analysis of Americium-241 Using Gamma Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

AN-GS-AM241

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-241 (²⁴¹Am) is a synthetic radionuclide of significant interest in various fields, including nuclear safeguarding, environmental monitoring, and as a component in certain industrial devices like smoke detectors. It is also a potential contaminant in nuclear waste and a decay product of Plutonium-241 (²⁴¹Pu). Non-destructive analysis (NDA) using gamma spectroscopy is a powerful and efficient technique for the identification and quantification of ²⁴¹Am without altering the sample's physical or chemical composition. This application note provides a detailed protocol for the non-destructive analysis of ²⁴¹Am using gamma spectroscopy, highlighting its characteristic gamma-ray emissions.

²⁴¹Am primarily decays via alpha emission, but it also emits a series of low-energy gamma rays and X-rays. The most prominent and analytically useful gamma ray is emitted at 59.54 keV with a high emission probability, making it a distinct signature for the presence of ²⁴¹Am.[1][2][3] High-purity germanium (HPGe) detectors are often preferred for this analysis due to their excellent energy resolution, which allows for the clear separation of the 59.54 keV peak from other potential gamma-ray lines in complex spectra. However, sodium iodide (NaI) detectors can also be used, especially when high resolution is not a primary concern.[2]

This method is particularly advantageous for rapid screening and quantification of ²⁴¹Am in sealed containers, waste drums, and other samples where destructive analysis is impractical or undesirable.

Key Gamma-Ray Emissions of this compound-241

The accurate identification and quantification of this compound-241 through gamma spectroscopy relies on the detection of its characteristic gamma-ray emissions. The table below summarizes the most significant gamma-ray energies and their corresponding emission probabilities.

Gamma-Ray Energy (keV)Emission Probability (%)Notes
59.5409 35.9 Primary analytical peak, most intense emission. [1][3]
26.342.06 ± 0.03Often visible in high-resolution spectra.[4]
13.9-Lower intensity, may be difficult to detect.[3]
17.8-Lower intensity, may be difficult to detect.[3]

Note: The emission probabilities and energies may vary slightly between different nuclear data libraries.

Experimental Protocol: Non-Destructive Assay of this compound-241

This protocol outlines the steps for the qualitative and quantitative non-destructive analysis of this compound-241 in a sample using a high-purity germanium (HPGe) detector.

1. Materials and Equipment

  • High-Purity Germanium (HPGe) detector with appropriate shielding (e.g., lead castle) to reduce background radiation.[5]

  • Multichannel Analyzer (MCA) and associated data acquisition software.

  • Calibration sources with known activities and gamma-ray energies (e.g., ¹³³Ba, ¹⁵²Eu, or a certified ²⁴¹Am source).

  • Sample to be analyzed.

  • Sample holder to ensure reproducible counting geometry.

2. Experimental Workflow Diagram

G Experimental Workflow for Non-Destructive Analysis of this compound-241 cluster_setup System Setup & Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis setup Detector Setup & Shielding energy_cal Energy Calibration setup->energy_cal Use standard sources eff_cal Efficiency Calibration energy_cal->eff_cal Use standard sources sample_prep Sample Placement data_acq Data Acquisition sample_prep->data_acq Define counting time peak_id Peak Identification data_acq->peak_id peak_area Peak Area Determination peak_id->peak_area Focus on 59.54 keV activity_calc Activity Calculation peak_area->activity_calc Use efficiency calibration result Report: Qualitative and Quantitative Results activity_calc->result

Caption: Workflow for the non-destructive analysis of this compound-241.

3. Detector Setup and Shielding

  • Position the HPGe detector within a lead shield to minimize background radiation from naturally occurring radionuclides and cosmic rays.[5]

  • Ensure the detector is cooled with liquid nitrogen to its operating temperature and allow it to stabilize.

4. Energy and Efficiency Calibration

  • Energy Calibration:

    • Place a standard calibration source with well-known gamma-ray energies (e.g., ¹³³Ba or ¹⁵²Eu) at a fixed and reproducible distance from the detector.

    • Acquire a spectrum for a sufficient duration to obtain well-defined photopeaks.

    • Identify the centroids of the known photopeaks and create a calibration curve of channel number versus energy. This is typically performed using the analysis software.

  • Efficiency Calibration:

    • Using the same calibrated source(s) and geometry as in the energy calibration, determine the detector efficiency at each prominent gamma-ray energy.

    • The efficiency (ε) is calculated as: ε = (Net Peak Area / Counting Time) / (Source Activity * Gamma-ray Emission Probability)

    • Plot the efficiency as a function of energy to generate an efficiency curve for the specific counting geometry. This curve is essential for quantitative analysis.

5. Sample Measurement

  • Place the sample containing the suspected this compound-241 in the same geometry used for the efficiency calibration to ensure the accuracy of the quantitative results.

  • Acquire a gamma-ray spectrum of the sample. The counting time will depend on the expected activity of ²⁴¹Am in the sample; lower activities will require longer counting times to achieve statistically significant results.

6. Data Analysis

  • Qualitative Analysis:

    • Examine the acquired spectrum for the presence of a photopeak at 59.54 keV.[2][3] The presence of this peak is a strong indicator of ²⁴¹Am.

    • Confirm the identity by checking for other, less intense gamma-ray lines of ²⁴¹Am if the statistics of the spectrum are sufficient.

  • Quantitative Analysis:

    • Determine the net peak area of the 59.54 keV photopeak. This involves subtracting the background continuum from the total counts in the peak region. Most spectroscopy software packages have automated peak-fitting routines for this purpose.

    • Calculate the activity of ²⁴¹Am in the sample using the following equation: Activity (Bq) = (Net Peak Area of 59.54 keV peak) / (Counting Time (s) * Detector Efficiency at 59.54 keV * Emission Probability of 59.54 keV gamma-ray)

7. Reporting

The final report should include:

  • A plot of the gamma-ray spectrum with the ²⁴¹Am peak(s) clearly labeled.

  • A table summarizing the identified radionuclides and their activities.

  • A statement of the measurement uncertainty, which should incorporate uncertainties from the peak area determination, the efficiency calibration, and the nuclear data (emission probability).

Considerations and Limitations

  • Low-Energy Attenuation: The 59.54 keV gamma-ray is of relatively low energy and can be significantly attenuated by the sample matrix and container walls. This effect must be corrected for in quantitative analyses of dense or high-Z materials.

  • Interferences: While the 59.54 keV peak is quite distinct, potential interferences from other radionuclides with gamma-ray emissions in the same energy region should be considered, especially in complex samples. High-resolution detectors are crucial to mitigate this.

  • Counting Geometry: Strict adherence to a reproducible counting geometry for both calibration and sample measurement is critical for accurate quantitative results.

Conclusion

Non-destructive gamma spectroscopy is a robust and reliable method for the identification and quantification of this compound-241. The prominent 59.54 keV gamma-ray provides a clear signature for its presence. By following a carefully controlled protocol for calibration, measurement, and analysis, researchers can obtain accurate and timely results without the need for sample destruction. This technique is invaluable for a wide range of applications, from nuclear materials accounting to environmental monitoring.

References

Application Notes and Protocols for the Preparation of Americium Samples for Microscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Americium (Am) is a synthetic, radioactive, transuranic element that is a key component in various nuclear applications, including smoke detectors and radioisotope thermoelectric generators.[1] Understanding its microstructure is crucial for predicting material performance, aging, and for the development of advanced nuclear fuels and materials. The preparation of this compound samples for microscopic analysis is a challenging task due to its high radioactivity, propensity for oxidation, and the need for specialized handling facilities.

These application notes provide detailed protocols for the preparation of solid this compound metal, alloy, and oxide samples for optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM). The procedures outlined below are based on established techniques for other actinide elements, particularly plutonium, and should be performed by qualified personnel in appropriately equipped radiological laboratories.

Health and Safety Precautions

Warning: this compound is a highly radioactive material. All handling must be conducted in a licensed radiological facility with appropriate shielding and containment, such as a glovebox, to prevent inhalation, ingestion, and external radiation exposure.

  • Containment: All sample preparation steps must be performed in a glovebox with a controlled atmosphere (e.g., high-purity argon or nitrogen) to minimize oxidation and contain radioactive contamination.

  • Shielding: Gloveboxes used for handling This compound-241 (B77009) should be shielded with lead or equivalent materials to protect personnel from gamma radiation.[2]

  • Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, safety glasses, and multiple pairs of gloves, must be worn at all times.

  • Contamination Control: Strict contamination control procedures must be followed. All tools and equipment must be dedicated to radioactive work. Frequent monitoring of the work area and personnel for contamination is mandatory.

  • Waste Disposal: All waste generated during sample preparation is considered radioactive and must be disposed of in accordance with institutional and regulatory requirements.

Metallographic Preparation for Optical and Scanning Electron Microscopy

This protocol details the steps for preparing a solid this compound sample for examination by optical microscopy and SEM. The process involves mounting, grinding, polishing, and etching to reveal the microstructure.

Experimental Protocol: Metallographic Sample Preparation
  • Sectioning:

    • If necessary, section the bulk this compound sample to an appropriate size using a low-speed diamond saw.

    • Use a non-aqueous lubricant, such as a high-purity mineral oil or ethylene (B1197577) glycol, to cool the sample and contain radioactive swarf.

  • Mounting:

    • Mount the sectioned sample in a conductive mounting resin (e.g., carbon-filled epoxy or phenolic resin). Conductive mounting is essential for subsequent electrolytic polishing/etching and SEM analysis.

    • Follow the resin manufacturer's instructions for curing. Ensure the sample is fully encapsulated.

  • Grinding:

    • Perform grinding on a series of silicon carbide (SiC) abrasive papers with progressively finer grit sizes.

    • Use a non-aqueous lubricant (e.g., kerosene (B1165875) or a specialized non-aqueous diamond suspension lubricant) to prevent oxidation and contain radioactive particles.

    • Start with a coarse grit (e.g., 240 or 320 grit) to planarize the sample surface and remove sectioning damage.

    • Proceed through a graded series of SiC papers (e.g., 400, 600, 800, 1200 grit).

    • Thoroughly clean the sample between each grinding step to avoid carrying over coarser abrasive particles.

  • Polishing:

    • Rough Polishing: After the final grinding step, perform rough polishing using diamond suspensions on a low-nap polishing cloth.

      • Start with a 6 µm diamond suspension, followed by a 3 µm, and then a 1 µm suspension.

      • Continue to use a non-aqueous lubricant.

    • Final Polishing: The final polishing step is critical for achieving a deformation-free surface suitable for EBSD and high-resolution imaging.

      • Use a chemo-mechanical polishing approach with a colloidal silica (B1680970) suspension (typically 0.05 µm or finer) on a soft, low-nap cloth.[3]

      • The chemical action of the colloidal silica helps to remove the final layers of surface deformation.

  • Cleaning:

    • After the final polishing step, thoroughly clean the sample to remove all residues.

    • Rinse with a non-aqueous solvent such as ethanol (B145695) or isopropanol (B130326) and dry with a stream of inert gas.

  • Etching (to reveal microstructure):

    • Etching should be performed immediately after final polishing and cleaning to minimize surface oxidation.

    • Electrolytic Etching (Recommended): This method provides good control over the etching process.

      • Use an electrolyte solution analogous to those used for plutonium. A common solution is a mixture of nitric acid and methanol (B129727).

      • Apply a DC voltage to the sample (anode) and a cathode in the electrolyte bath.

      • The optimal voltage and time will need to be determined empirically but start with low voltages and short times.

    • Chemical Etching: If electrolytic etching is not feasible, chemical immersion or swabbing can be used.

      • A potential etchant, adapted from plutonium metallography, is a solution of lactic acid, water, and sulfuric acid.[4]

      • Swab the polished surface with a cotton ball saturated with the etchant for a few seconds, then immediately rinse and dry.

Data Presentation: Metallographic Preparation Parameters (Analogous from Plutonium)
ParameterValue/RangeNotes
Grinding Abrasives SiC papers: 240, 400, 600, 800, 1200 gritUse with non-aqueous lubricant.
Polishing Abrasives Diamond suspension: 6 µm, 3 µm, 1 µm; Colloidal Silica: ~0.05 µmFinal polishing with colloidal silica is crucial for EBSD.[3]
Lubricant Kerosene, ethylene glycol, or non-aqueous diamond suspensionAvoid aqueous lubricants to prevent oxidation.[5]
Electrolytic Etchant 3-30% Nitric Acid in MethanolStart with lower concentrations and voltages.[4]
Chemical Etchant 90 parts Lactic Acid, 5-30 parts Water, 1-10 parts Sulfuric AcidUse with caution and for short durations.[4]

Sample Preparation for Transmission Electron Microscopy (TEM)

Preparing electron-transparent samples from bulk this compound is a highly specialized process. The two primary methods are electropolishing and Focused Ion Beam (FIB) milling.

Experimental Protocol: Electropolishing for TEM
  • Disk Preparation:

    • Cut a thin slice (~0.5 mm) from the bulk material using a low-speed diamond saw with a non-aqueous lubricant.

    • Mechanically grind the slice to a thickness of approximately 100-150 µm.

    • Punch a 3 mm diameter disk from the thinned slice.

  • Twin-Jet Electropolishing:

    • Use a standard twin-jet electropolisher.[6]

    • The electrolyte of choice, based on successful application with plutonium, is a solution of nitric acid in methanol. The concentration may need to be optimized, but a starting point of 10-20% nitric acid is suggested.

    • Cool the electrolyte to sub-zero temperatures (e.g., -20°C to -40°C) to control the polishing rate and minimize oxidation.

    • Apply a voltage and monitor the current. The process is complete when a small hole is detected in the center of the disk by an optical sensor.

    • Immediately rinse the thinned sample in cold methanol or ethanol to remove the electrolyte and prevent oxidation.

Experimental Protocol: Focused Ion Beam (FIB) Milling for TEM

FIB-SEM allows for site-specific preparation of TEM lamellae from a bulk sample. This is particularly useful for examining specific features like grain boundaries or precipitates.

  • Sample Mounting and Coating:

    • Mount the polished metallographic sample in the FIB-SEM chamber.

    • Deposit a protective layer of platinum or carbon over the region of interest using the gas injection system in the FIB. This layer protects the surface from ion beam damage during milling.

  • Trench Milling:

    • Use a high-energy gallium ion beam to mill two trenches on either side of the region of interest, leaving a thin, vertical section (the lamella).

  • Lift-Out:

    • Use a micromanipulator to attach to the top of the lamella.

    • Cut the lamella free from the bulk sample at the bottom and sides.

    • Lift the lamella out of the trench and transfer it to a TEM grid.

  • Thinning:

    • Weld the lamella to the TEM grid using platinum deposition.

    • Use progressively lower energy ion beams to thin the lamella to electron transparency (typically < 100 nm).

    • A final low-energy cleaning step is often used to remove any amorphous layers created by the higher-energy milling.

Safety Note for FIB: The use of FIB on radioactive materials will result in the sputtering of radioactive material within the instrument chamber. This can lead to contamination of the chamber and its components.[7] A dedicated or properly managed FIB instrument for radioactive materials is essential.

Visualization of Experimental Workflows

Metallographic Sample Preparation Workflow

metallography_workflow cluster_0 Initial Preparation cluster_1 Mechanical Preparation cluster_2 Final Steps sectioning Sectioning (Low-speed diamond saw) mounting Mounting (Conductive Resin) sectioning->mounting grinding Grinding (SiC papers, non-aqueous lubricant) mounting->grinding polishing Polishing (Diamond suspensions) grinding->polishing final_polishing Final Polishing (Colloidal Silica) polishing->final_polishing cleaning Cleaning (Ethanol/Isopropanol) final_polishing->cleaning etching Etching (Electrolytic or Chemical) cleaning->etching analysis Microscopic Analysis (Optical / SEM) etching->analysis

Caption: Workflow for metallographic preparation of this compound samples.

TEM Sample Preparation Workflows

tem_prep_workflows cluster_electropolishing Electropolishing Method cluster_fib FIB Lift-Out Method disk_prep Disk Preparation (Cut, Grind, Punch 3mm disk) twin_jet Twin-Jet Electropolishing (Nitric Acid/Methanol, <0°C) disk_prep->twin_jet rinse_dry_ep Rinse and Dry twin_jet->rinse_dry_ep tem_analysis_ep TEM Analysis rinse_dry_ep->tem_analysis_ep mount_coat Mount and Coat (Polished sample, Pt strap) trench_mill Trench Milling mount_coat->trench_mill lift_out Lift-Out (Micromanipulator) trench_mill->lift_out thinning Thinning to <100nm lift_out->thinning tem_analysis_fib TEM Analysis thinning->tem_analysis_fib

References

Application Notes and Protocols: Americium-241 in Radioisotope Thermoelectric Generators (RTGs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Radioisotope Thermoelectric Generators (RTGs) are highly reliable, long-lasting power sources that convert heat from the decay of a radioisotope into electricity via the Seebeck effect. For decades, Plutonium-238 (Pu-238) has been the isotope of choice for these systems, particularly for deep space missions where solar power is not viable.[1][2] However, due to the limited availability and high cost of Pu-238, alternative isotopes are under active investigation.[3] Americium-241 (B77009) (Am-241) has emerged as a leading candidate, primarily driven by its greater availability as a decay product of Plutonium-241 found in spent civil nuclear fuel and its significantly longer half-life, making it ideal for extended-duration missions.[1][3][4]

These notes provide a technical overview of Am-241 as an RTG fuel, comparative data against Pu-238, and protocols relevant to its application.

2.0 Isotope Characteristics: this compound-241 vs. Plutonium-238

The selection of a radioisotope for an RTG is governed by several key parameters, including half-life, specific power, decay mode, and radiation characteristics. The following table summarizes a comparison between Am-241 and the industry-standard Pu-238.

PropertyThis compound-241 (Am-241)Plutonium-238 (Pu-238)Reference(s)
Half-Life 432.2 - 433 years87.7 years[4]
Primary Decay Mode Alpha (α)Alpha (α)[5][6]
Specific Power (Thermal) ~0.115 W/g~0.56 W/g[1][3]
Principal Alpha Energies 5.486 MeV (85%), 5.443 MeV (13%)~5.5 MeV[4][5]
Significant Gamma Emission Yes (59.5 keV)Minimal[2][7]
Availability Can be extracted from aged civil plutonium stockpilesRequires dedicated production in specialized reactors[1][3][7]
Typical Fuel Form This compound Oxide (AmO₂, Am₂O₃)Plutonium Dioxide (PuO₂)[4][8]

3.0 Application Considerations

The primary advantage of Am-241 is its half-life of over 432 years, which is nearly five times longer than that of Pu-238.[1][4] This results in a much slower degradation of power output, making it highly suitable for long-duration interstellar missions or remote terrestrial applications where maintenance is impossible. After 140 years, an Am-241 power source would still produce about 80% of its initial power, whereas a Pu-238 source would drop to the same level in just 29 years.[6]

However, the lower specific power of Am-241 (~0.115 W/g) compared to Pu-238 (~0.56 W/g) means that approximately five times the mass of Am-241 is required to produce the same amount of thermal power.[1][9] Furthermore, Am-241 has a more significant gamma radiation byproduct (specifically a 59.5 keV gamma ray), which necessitates heavier shielding to protect sensitive electronics and for radiological safety, adding to the overall mass of the power system.[2][5] Despite the lower power-per-gram of the isotope itself, prototype designs for complete 5-50 We Am-241 RTG systems predict a system-level specific power of 2.0-2.2 We/kg, which is comparable to some Pu-238 RTG designs, as the bulk of the system's mass is in the shielding, housing, and thermoelectric converters, not the fuel.[4]

4.0 Experimental Protocols

The following are conceptual protocols based on publicly available information regarding the production of Am-241 fuel. Handling of these materials requires specialized facilities and trained personnel.

4.1 Protocol 1: Extraction of this compound-241 from Aged Plutonium Dioxide

This protocol is a conceptual outline based on the this compound and Plutonium Purification by Extraction (AMPPEX) process.[1]

  • Dissolution: Dissolve aged Plutonium Dioxide (PuO₂), containing Am-241 from the decay of Pu-241, in a suitable acid mixture under controlled conditions.

  • Feed Adjustment: Adjust the acidity and oxidation state of the resulting solution to prepare it for solvent extraction.

  • Solvent Extraction:

    • Introduce the aqueous solution to a counter-current liquid-liquid extraction process using a specialized organic solvent.

    • The solvent is chosen for its high selectivity for this compound and plutonium.

    • Selectively strip plutonium from the organic phase into a fresh aqueous solution using a reducing agent.

    • Subsequently, strip this compound from the organic phase into a separate aqueous solution using a different stripping agent.

  • Purification: Further purify the this compound-bearing aqueous solution using ion-exchange chromatography to remove any remaining impurities.

  • Precipitation and Calcination:

    • Precipitate the purified this compound as an oxalate (B1200264) salt.

    • Filter and dry the precipitate.

    • Calcine (heat) the this compound oxalate in a furnace to convert it to the desired this compound Oxide (AmO₂) form.

4.2 Protocol 2: Fabrication of this compound Oxide Fuel Pellets

This protocol outlines the general steps for creating densified fuel pellets for use in an RTG heat source.[10][11]

  • Powder Preparation: Start with the synthesized AmO₂ or Am₂O₃ powder from Protocol 1. Ensure the powder has the desired particle size and morphology for pressing.

  • Mixing (if required): If creating a composite fuel form (e.g., a cermet), mix the this compound oxide powder with the matrix material (e.g., a refractory metal powder) in a planetary ball mill or a similar blending apparatus.

  • Cold Pressing:

    • Load a precise mass of the this compound oxide powder into a hardened steel or tungsten carbide die.

    • Uniaxially press the powder at high pressure (e.g., 100-300 MPa) to form a "green" pellet.

  • Sintering:

    • Place the green pellets into a high-temperature furnace with a controlled atmosphere (e.g., argon or vacuum).

    • Heat the pellets according to a specific temperature profile, holding at a peak temperature (e.g., >1400°C) for several hours. This process densifies the pellet, increasing its mechanical strength and thermal conductivity. Research has indicated that Am₂O₃ is a more practical stoichiometry to achieve under typical sintering conditions.[11]

  • Characterization: Analyze the final sintered pellets for key properties, including density, dimensions, stoichiometry, and microstructural integrity using techniques like geometric measurement, X-ray diffraction (XRD), and scanning electron microscopy (SEM).

  • Encapsulation: Load the finished fuel pellets into the cladding material (typically a series of refractory metal layers) and weld them shut to create the final heat source element.

5.0 Visualizations

5.1 RTG Operational Principle

RTG_Principle cluster_RTG Radioisotope Thermoelectric Generator (RTG) Radioisotope 1. Radioisotope Fuel (Am-241) Alpha Decay Heat 2. Heat Generation Radioisotope->Heat Generates Thermoelectric 3. Thermoelectric Converters (Seebeck Effect) Heat->Thermoelectric Flows Through Power 4. Electrical Power Output Thermoelectric->Power Produces WasteHeat 5. Waste Heat Thermoelectric->WasteHeat Byproduct Radiator 6. Radiator Fins Heat Dissipation WasteHeat->Radiator Rejected by

Caption: Basic operational workflow of a Radioisotope Thermoelectric Generator.

5.2 this compound-241 Fuel Pellet Fabrication Workflow

Fuel_Fabrication AgedPu Aged PuO₂ Stock (contains Am-241) Extraction Chemical Separation (e.g., AMPPEX) AgedPu->Extraction AmSolution Purified Am Solution Extraction->AmSolution Precipitation Precipitation & Calcination AmSolution->Precipitation AmOxide Am₂O₃ Powder Precipitation->AmOxide Pressing Cold Pressing AmOxide->Pressing GreenPellet Green Pellet Pressing->GreenPellet Sintering High-Temp Sintering GreenPellet->Sintering FinalPellet Densified Fuel Pellet Sintering->FinalPellet Encapsulation Cladding & Encapsulation FinalPellet->Encapsulation HeatSource Final Heat Source Encapsulation->HeatSource

Caption: Conceptual workflow for fabricating Am-241 fuel pellets.

6.0 Health and Safety Protocols

This compound-241 is a radioactive material requiring strict handling procedures to minimize exposure and prevent contamination.

  • External Hazard: Am-241 is an alpha emitter, which is not an external hazard as the particles are stopped by the outer layer of skin. However, it also emits a low-energy 59.5 keV gamma ray, which is an external radiation hazard.[7][12]

  • Internal Hazard: Am-241 is highly radiotoxic if ingested or inhaled.[13] Alpha particles emitted inside the body can cause significant damage to surrounding tissues.

  • ALARA Principle: All work must adhere to the As Low As Reasonably Achievable (ALARA) principle. This involves minimizing time spent near the source, maximizing distance, and using appropriate shielding.

  • Shielding: The 59.5 keV gamma emission requires shielding. While less penetrating than higher-energy gammas, lead or tungsten shielding is necessary for handling significant quantities to protect personnel.[5][14]

  • Containment: All work with unsealed Am-241 powders must be performed in a glovebox or hot cell to prevent inhalation and contamination of the work area.[5]

  • Monitoring: Personnel must use whole-body dosimeters to monitor external dose. Regular surveys of the work area using appropriate detectors (e.g., a Geiger-Mueller with a pancake probe or a low-energy gamma counter) are mandatory.[12][15]

References

Application Notes and Protocols for the Determination of Americium in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium (Am), a synthetic radionuclide, is of significant environmental concern due to its long half-life and radiotoxicity. Monitoring its presence in various environmental matrices is crucial for assessing contamination levels, understanding its biogeochemical behavior, and ensuring public and environmental safety. This document provides detailed application notes and protocols for the analytical procedures used to determine this compound concentrations in environmental samples. The methodologies covered include sample preparation, radiochemical separation, and radiometric and mass spectrometric measurement techniques.

Core Principles of this compound Analysis

The accurate determination of this compound in environmental samples, which often contain trace to ultra-trace levels of the radionuclide, necessitates a multi-step analytical approach.[1] This process typically involves:

  • Sample Pre-treatment and Pre-concentration: Initial preparation of the sample to a form suitable for chemical analysis and concentrating the this compound to a detectable level.

  • Radiochemical Separation and Purification: Isolation of this compound from the bulk sample matrix and interfering radionuclides.[1][2]

  • Source Preparation: Preparation of the purified this compound fraction for measurement by a nuclear counting or mass spectrometry instrument.

  • Measurement: Quantification of this compound using techniques such as alpha spectrometry, gamma spectrometry, or mass spectrometry.[1][3][4]

Experimental Protocols

Sample Pre-treatment and Pre-concentration

The initial step in the analysis of environmental samples for this compound is a rigorous pre-treatment process to homogenize the sample and bring the this compound into a soluble form.

Protocol for Soil and Sediment Samples:

  • Drying and Homogenization: Dry the sample at 105°C to a constant weight. Sieve the dried sample through a 2 mm mesh to remove large debris and homogenize it by grinding.

  • Ashing: Ash a representative aliquot of the homogenized sample in a muffle furnace at 500-550°C for 24 hours to destroy organic matter.

  • Acid Leaching/Digestion:

    • Leaching: Add a known amount of 243-Am tracer for yield determination. Leach the ashed sample with concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) on a hot plate.

    • Digestion: For a more complete dissolution, use a mixture of hydrofluoric acid (HF) with other acids (e.g., HNO₃, HClO₄) in a microwave digestion system. This is particularly important for samples with a high silicate (B1173343) content.

  • Co-precipitation: After digestion and dissolution, this compound is often co-precipitated with iron hydroxide (B78521) [Fe(OH)₃] or calcium oxalate (B1200264) [CaC₂O₄] to separate it from the bulk matrix and pre-concentrate it.[2]

    • Adjust the pH of the sample solution to >9 with ammonium (B1175870) hydroxide to precipitate Fe(OH)₃.

    • Alternatively, add oxalic acid and adjust the pH to precipitate calcium oxalate.

    • Centrifuge the solution and discard the supernatant. Dissolve the precipitate in a minimal amount of concentrated acid.

Protocol for Water Samples:

  • Acidification: Acidify the water sample with HNO₃ to a pH < 2 upon collection to prevent adsorption of this compound to the container walls.

  • Tracer Addition: Add a known amount of 243-Am tracer.

  • Co-precipitation: Add a stable iron carrier (e.g., FeCl₃) and increase the pH to >9 with NaOH or NH₄OH to precipitate Fe(OH)₃, which will carry the this compound.[2] Let the precipitate settle, decant the supernatant, and dissolve the precipitate in concentrated HNO₃.

Radiochemical Separation and Purification

Due to the chemical similarity of this compound to lanthanides and other actinides, a robust chemical separation is essential to remove interferences prior to measurement.[2][5]

Protocol using Extraction Chromatography:

Extraction chromatography is a widely used technique for the separation of this compound. Resins such as TEVA® (Tri-n-octyl, n-decyl amine), TRU® (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide), and DGA® (N,N,N',N'-tetra-n-octyldiglycolamide) are commonly employed.[6][7]

  • Column Preparation: Prepare a column with the appropriate resin (e.g., a stacked TEVA® and DGA® column). Pre-condition the column with the appropriate acid solution (e.g., 3M HNO₃).

  • Sample Loading: Dissolve the precipitate from the co-precipitation step in the same acid solution used for column pre-conditioning and load it onto the column.

  • Elution of Interferences:

    • Wash the column with 3M HNO₃ to elute interfering elements such as iron and aluminum.

    • Use specific acid solutions to sequentially elute other radionuclides. For example, plutonium can be eluted from a TEVA® resin with a reducing agent in dilute HCl.

  • Elution of this compound: Elute the this compound fraction from the DGA® resin using a dilute acid solution (e.g., 0.1M HCl).

Source Preparation for Alpha Spectrometry

For alpha spectrometry, a thin, uniform source is required to minimize self-absorption of the alpha particles.[3]

Protocol for Electrodeposition:

  • Sample Preparation: Evaporate the purified this compound fraction to near dryness and redissolve it in a sulfate (B86663) or oxalate electrolyte solution.

  • Electrodeposition: Transfer the solution to an electrodeposition cell with a stainless steel or platinum disc as the cathode. Apply a current of 0.8-1.2 A for 1-2 hours.[8] this compound will deposit on the disc.

  • Rinsing and Annealing: Rinse the disc with deionized water and ethanol. Gently heat the disc to anneal the deposited material.

Protocol for Microprecipitation:

  • Precipitation: Add a cerium or neodymium carrier to the purified this compound solution and precipitate it as a fluoride (B91410) (CeF₃ or NdF₃) or oxalate.

  • Filtration: Filter the precipitate onto a small-pore-size membrane filter.

  • Mounting: Mount the filter on a suitable backing for counting.

Measurement Techniques

Alpha Spectrometry:

Alpha spectrometry is a common and reliable technique for the quantification of 241-Am.[2][3] The prepared source is placed in a vacuum chamber with a semiconductor detector. The detector measures the energy of the alpha particles emitted by the sample. The distinct alpha particle energies of 241-Am (mainly 5.486 MeV and 5.443 MeV) allow for its identification and quantification.[2][9]

Inductively Coupled Plasma Mass Spectrometry (ICP-MS):

ICP-MS offers higher sensitivity and shorter analysis times compared to alpha spectrometry.[1][10][11]

  • Sample Introduction: The purified this compound fraction, typically in a dilute nitric acid solution, is introduced into the plasma, where it is atomized and ionized.

  • Mass Analysis: The ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Detection: The abundance of the 241-Am isotope is measured. Isotope dilution using a 243-Am spike is often employed for accurate quantification.[1]

Gamma Spectrometry:

Gamma spectrometry can be used for the direct, non-destructive measurement of 241-Am in samples with relatively high concentrations, by detecting its 59.5 keV gamma-ray emission.[2] However, its sensitivity is generally lower than that of alpha spectrometry and ICP-MS, and it can be affected by the self-attenuation of the low-energy gamma rays within the sample matrix.[3]

Data Presentation

The performance of different analytical methods for the determination of this compound in environmental samples is summarized below.

Table 1: Comparison of Measurement Techniques for This compound-241 (B77009) Analysis

FeatureAlpha SpectrometryInductively Coupled Plasma Mass Spectrometry (ICP-MS)Gamma Spectrometry
Principle Detection of alpha particlesDetection of ions based on mass-to-charge ratioDetection of gamma rays
Sensitivity HighVery High[1]Moderate to Low
Sample Preparation Extensive radiochemical separation and source preparation required[2]Extensive radiochemical separation required to remove isobaric interferences[10]Minimal to no chemical separation for high-activity samples
Analysis Time Long (days to weeks for low-level samples)[12]Short (minutes per sample)[10]Short (minutes to hours)
Interferences Other alpha emitters with similar energies, self-absorption[3]Isobaric interferences (e.g., 238-U¹H₃⁺), polyatomic ions[10]Compton scattering, background radiation, matrix attenuation[3]
Detection Limits ~0.1-1 mBq/samplefg/L to pg/L range[1]~0.1-1 Bq/kg

Table 2: Typical Performance of this compound Separation using Extraction Chromatography

Resin SystemSample MatrixThis compound Recovery (%)Key Separations AchievedReference
TEVA® + DGA®Soil, Water, Building Materials>80Separation from Pu, U, Th, and bulk matrix elements[6][13]
TRU®Soil, Sediment73 ± 22Separation from actinides and lanthanides[7]
Anion ExchangeSoilGreatly improvedRemoval of Mn and other matrix interferences[14]

Visualizations

Experimental_Workflow_Americium_Analysis cluster_sample_prep Sample Pre-treatment & Pre-concentration cluster_separation Radiochemical Separation cluster_measurement Source Preparation & Measurement Sample Environmental Sample (Soil, Water, etc.) Drying Drying & Homogenization Sample->Drying Ashing Ashing (for solid samples) Drying->Ashing Tracer Add 243-Am Tracer Ashing->Tracer Digestion Acid Leaching / Digestion Tracer->Digestion Coprecipitation Co-precipitation (e.g., Fe(OH)3) Digestion->Coprecipitation Dissolution Dissolve Precipitate Coprecipitation->Dissolution Column_Chrom Extraction Chromatography (e.g., TEVA/DGA) Dissolution->Column_Chrom Wash Wash (Remove Interferences) Column_Chrom->Wash Elution Elute this compound Wash->Elution Source_Prep Source Preparation (Electrodeposition or Microprecipitation) Elution->Source_Prep ICP_MS_Prep Dilution in HNO3 Elution->ICP_MS_Prep Alpha_Spec Alpha Spectrometry Source_Prep->Alpha_Spec ICP_MS ICP-MS ICP_MS_Prep->ICP_MS

Caption: General workflow for the determination of this compound in environmental samples.

Separation_Scheme Load_Sample Load Sample in 3M HNO3 on TEVA + DGA Column Wash_Matrix Wash with 3M HNO3 (Elutes Matrix Ions from DGA) Load_Sample->Wash_Matrix Wash_Pu Wash with 3M HNO3 + Reductant (Elutes Pu from TEVA) Elute_Am Elute with 0.1M HCl (Elutes Am from DGA) Wash_Pu->Elute_Am Pu_Fraction Pu Fraction Wash_Pu->Pu_Fraction Wash_Matrix->Wash_Pu Waste Waste Wash_Matrix->Waste Matrix Ions Am_Fraction Am Fraction for Measurement Elute_Am->Am_Fraction

Caption: A typical extraction chromatography separation scheme for this compound.

References

Americium-241 as an Excitation Source for X-ray Fluorescence Spectroscopy in Pharmaceutical Analysis and Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique widely employed for elemental analysis in various fields, including pharmaceutical research and development, and quality control. The choice of the excitation source is a critical factor that influences the sensitivity, accuracy, and range of elements that can be detected. Americium-241 (B77009) (Am-241), a radioisotope source, offers a stable and reliable alternative to traditional X-ray tubes for specific XRF applications. This document provides detailed application notes and protocols for utilizing Am-241 as an excitation source in XRF spectroscopy for researchers, scientists, and drug development professionals.

Am-241 is a radionuclide that decays primarily through alpha emission, followed by the emission of gamma rays at a distinct energy.[1] This monoenergetic gamma emission makes Am-241 a suitable source for exciting characteristic X-rays from a sample. The long half-life of Am-241 (432.2 years) ensures a stable and long-lasting excitation source, minimizing the need for frequent recalibration and replacement.[1]

Principle of this compound-241 based X-ray Fluorescence Spectroscopy

The fundamental principle of XRF involves the excitation of electrons in an atom's inner shells by an external energy source. When a sample is irradiated with gamma rays from an Am-241 source, electrons in the inner atomic orbitals (e.g., K or L shells) of the sample's constituent atoms may be ejected. This creates a vacancy, leaving the atom in an excited and unstable state. To return to a stable state, an electron from a higher energy outer shell fills the vacancy. This transition results in the emission of a fluorescent X-ray with a characteristic energy that is unique to each element. The energy of the emitted X-ray is the difference in energy between the two electron shells involved in the transition.

An energy-dispersive detector, such as a Silicon Drift Detector (SDD) or a High-Purity Germanium (HPGe) detector, is used to measure the energy and intensity of these characteristic X-rays. By analyzing the resulting X-ray spectrum, the elemental composition of the sample can be determined qualitatively and quantitatively. The intensity of the characteristic X-rays is proportional to the concentration of the corresponding element in the sample.

This compound-241 decays to Neptunium-237 (Np-237), primarily emitting alpha particles and a prominent gamma ray at 59.5 keV.[1][2] This 59.5 keV gamma ray is the primary excitation source in Am-241 based XRF. This energy is suitable for exciting the K-shell electrons of elements up to approximately Z=50 (Tin) and the L-shell electrons of heavier elements.

Principle of Am-241 X-ray Fluorescence Spectroscopy.

Applications in Pharmaceutical Research and Drug Development

Am-241 based XRF is a valuable tool in the pharmaceutical industry for various applications, including:

  • Elemental Impurity Analysis: Screening for heavy metals (e.g., Pb, As, Cd, Hg) and other elemental impurities in raw materials, active pharmaceutical ingredients (APIs), and finished products.[3][4] This is crucial for compliance with regulatory guidelines such as ICH Q3D.

  • Catalyst Residue Analysis: Quantifying residual catalysts (e.g., Pd, Pt, Rh, Ru) used in the synthesis of APIs.[5] XRF offers a rapid and non-destructive screening method, reducing the analytical burden on techniques like ICP-MS.[6]

  • Analysis of Excipients: Determining the elemental composition of pharmaceutical excipients to ensure their quality and consistency.

  • Foreign Particulate Matter Identification: Identifying the elemental nature of foreign particulate matter found during manufacturing.

  • Analysis of Packaging Materials: Screening of primary and secondary packaging materials for the presence of toxic elements.[4]

Advantages and Limitations of this compound-241 as an XRF Source

Advantages:

  • Stability: Am-241 provides a highly stable and predictable photon output due to its long half-life, leading to excellent long-term reproducibility of measurements.

  • Monoenergetic Emission: The primary 59.5 keV gamma emission is nearly monoenergetic, which simplifies spectral analysis and reduces background from Compton scattering compared to X-ray tubes with a broad bremsstrahlung spectrum.[7]

  • Compactness and Portability: Instruments with Am-241 sources can be made compact and portable, making them suitable for at-line or in-field analysis.

  • No Power Supply Required for the Source: Unlike X-ray tubes, radioisotope sources do not require a high-voltage power supply, simplifying instrument design and reducing power consumption.[7]

  • Cost-Effective: For specific applications, an Am-241 based XRF system can be a more cost-effective solution compared to systems with X-ray tubes.[7]

Limitations:

  • Lower Photon Flux: The photon flux from an Am-241 source is generally lower than that from an X-ray tube, which can result in longer measurement times to achieve comparable sensitivity.

  • Fixed Energy: The excitation energy is fixed at 59.5 keV, which may not be optimal for all elements. Lighter elements are not efficiently excited, and for some heavier elements, a higher energy source would be more effective.

  • Regulatory Requirements: The use of a radioactive source requires licensing, handling, and disposal procedures that comply with radiation safety regulations.

  • Interferences: The primary gamma peak can scatter within the sample and detector, creating a background that may interfere with the detection of some elements.

Experimental Protocols

Instrument Setup and Calibration

Instrumentation:

  • Energy-Dispersive X-ray Fluorescence (EDXRF) spectrometer equipped with an this compound-241 sealed source (typical activity: 10-30 mCi).

  • Silicon Drift Detector (SDD) or High-Purity Germanium (HPGe) detector with appropriate cooling.

  • Multichannel Analyzer (MCA) for signal processing.

  • Sample holder.

Calibration:

  • Energy Calibration: Perform an energy calibration of the spectrometer using pure element standards or a multi-element standard with well-defined characteristic X-ray energies. This establishes the relationship between channel number and X-ray energy.

  • Efficiency Calibration: Determine the detector efficiency as a function of energy using a set of certified reference materials (CRMs) with known elemental concentrations. This calibration is essential for quantitative analysis.

  • Fundamental Parameters (FP) Method: For quantitative analysis without matrix-matched standards, the Fundamental Parameters method can be used. This method calculates the elemental concentrations based on theoretical X-ray production and detection efficiencies, requiring accurate knowledge of the instrument geometry and physics.

Instrument Setup and Calibration Workflow.
Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible XRF results. The goal is to present a homogeneous and representative sample to the spectrometer.

5.2.1. Solid Samples (e.g., APIs, Excipients, Tablets)

  • Grinding: Grind the sample to a fine, uniform powder (typically < 75 µm) using a mortar and pestle or a mechanical mill. This minimizes particle size effects.[8]

  • Pressing Pellets:

    • Weigh a precise amount of the powdered sample (e.g., 1-5 g).

    • Add a binder (e.g., cellulose (B213188) or wax) if necessary to improve pellet stability.

    • Press the powder into a pellet using a hydraulic press at a pressure of 10-20 tons. This creates a sample with a flat, uniform surface.[9]

  • Loose Powders:

    • Alternatively, place the fine powder into a sample cup with a thin, X-ray transparent film (e.g., Mylar® or polypropylene) as the window.[8]

    • Ensure the cup is filled sufficiently to be considered "infinitely thick" for the X-rays of interest, meaning that an increase in sample thickness will not increase the measured fluorescence intensity.

5.2.2. Liquid and Semi-Solid Samples (e.g., solutions, gels)

  • Place the liquid or semi-solid sample directly into a liquid sample cup with an appropriate X-ray transparent film.

  • Ensure there are no air bubbles in the analysis area.

  • For quantitative analysis of solutions, the use of an internal standard can help to correct for variations in sample density and volume.

Data Acquisition and Analysis
  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the X-ray spectrum for a predetermined time (e.g., 100-1000 seconds). Longer acquisition times will improve the signal-to-noise ratio and lower the detection limits.

  • Identify the elemental peaks in the spectrum based on their characteristic energies.

  • Perform a quantitative analysis by comparing the peak intensities to the calibration curve or by using the Fundamental Parameters method.

  • Report the elemental concentrations with their associated uncertainties.

Quantitative Data

The following tables summarize typical performance data for Am-241 based XRF in relevant applications.

Table 1: Decay Characteristics of this compound-241

PropertyValueReference
Half-life432.2 years[1]
Primary Decay ModeAlpha[1]
Principal Gamma Ray Energy59.54 keV[1][2]
Principal Alpha Particle Energies5.486 MeV (85.2%), 5.443 MeV (12.8%)[10]

Table 2: Typical Detection Limits for Elemental Impurities in a Light Matrix (e.g., Cellulose) using Am-241 EDXRF

ElementDetection Limit (ppm)NotesReference
Arsenic (As)~5-15K-shell excitation.[11]
Cadmium (Cd)~20-50L-shell excitation.
Lead (Pb)~5-20L-shell excitation.[11]
Mercury (Hg)~5-20L-shell excitation.[11]
Palladium (Pd)~1-5K-shell excitation.[12]
Platinum (Pt)~5-15L-shell excitation.
Rhodium (Rh)~2-10K-shell excitation.

Note: Detection limits are highly dependent on the specific instrument, measurement time, and sample matrix. The values presented are estimates based on available literature.

Method Validation

For use in a regulated environment such as the pharmaceutical industry, the Am-241 XRF method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies or analysis of certified reference materials.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A validation study demonstrated that an EDXRF method for elemental impurities in a microcrystalline cellulose matrix met all required validation parameters, with LOD < 0.4 µg/g and LOQ < 1.2 µg/g for Class 1 and 2A elements.

Conclusion

This compound-241 serves as a stable, reliable, and cost-effective excitation source for X-ray fluorescence spectroscopy in a range of pharmaceutical applications. Its monoenergetic gamma emission simplifies spectral analysis and allows for the development of compact and portable instrumentation. While it has limitations in terms of photon flux and fixed energy, for targeted applications such as the screening of elemental impurities and catalyst residues, Am-241 based XRF provides a valuable analytical tool for researchers, scientists, and drug development professionals. Proper instrument calibration, sample preparation, and method validation are essential for obtaining accurate and reliable results in a regulated environment.

References

Application Notes and Protocols for the Safe Handling and Disposal of Americium Waste

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Americium-241 (Am-241), a synthetic radionuclide, is utilized in various industrial and research applications, most commonly in smoke detectors and as a neutron source in well-logging devices.[1][2] It is primarily an alpha emitter, but also emits a low-energy gamma ray.[2] While the alpha particles pose a significant internal hazard if inhaled or ingested, the gamma radiation contributes to the external dose.[2] Proper handling and disposal of this compound-containing waste are critical to ensure the safety of personnel and the environment. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulatory standards.

Radiological Properties of this compound-241

A summary of the key radiological properties of this compound-241 is presented in the table below. Understanding these properties is fundamental to implementing appropriate safety measures.

PropertyValue
Half-Life432.2 years[3]
Primary EmissionsAlpha particles (5.486 MeV)
Secondary EmissionsGamma rays (59.5 keV)[2]
Decay ProductNeptunium-237
Specific Activity3.43 Ci/g (127 GBq/g)[2][3]

Protocols for Safe Handling of this compound Waste

Adherence to the As Low As Reasonably Achievable (ALARA) principle is paramount when working with this compound.[4] The following protocols are designed to minimize radiation exposure.

Personal Protective Equipment (PPE)

Standard laboratory PPE is the minimum requirement when handling this compound waste. This includes:

  • Disposable Gloves: To prevent skin contamination.

  • Lab Coats: To protect personal clothing.

  • Safety Glasses: To protect the eyes from potential splashes of liquid waste.[4]

Engineering Controls and Shielding
  • Fume Hoods/Glove Boxes: All handling of unsealed this compound sources or waste that could become airborne should be conducted in a certified fume hood or glovebox to prevent inhalation. Gloveboxes for Am-241 processing should be shielded with lead or equivalent material.[2]

  • Shielding: Due to the low-energy gamma radiation, lead shielding may be necessary to reduce the external dose rate. The half-value layer for Am-241 gamma rays is 0.3 mm of lead.[3]

  • Work Area Preparation: Cover work surfaces with plastic-backed absorbent paper to contain any potential spills. Change this paper as needed.[4] Handle radioactive solutions in trays large enough to contain the entire volume in case of a spill.[4]

Radiation Monitoring
  • Survey Meters: An operational and calibrated Geiger-Mueller survey meter with a pancake probe should be present and turned on whenever Am-241 is handled to immediately detect surface contamination.[4] For dose assessment, an energy-compensated Geiger Mueller detector or an ion chamber survey meter can be used.[5]

  • Dosimetry: Personnel handling this compound should wear whole-body dosimeters to monitor their external radiation dose.[4]

  • Wipe Tests: Regular wipe tests of work areas and equipment are essential to detect removable contamination.

Protocols for Disposal of this compound Waste

The disposal pathway for this compound waste is determined by its activity concentration and physical form. This compound is a transuranic (TRU) element, and its waste is categorized accordingly.[6]

Waste Segregation and Characterization

Proper segregation at the point of generation is crucial for effective waste management.

  • Solid Waste: Includes contaminated PPE, absorbent paper, and lab plastics. These should be placed in designated, clearly labeled radioactive waste containers.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in designated, leak-proof containers. Avoid mixing radioactive waste with other hazardous chemicals (e.g., solvents) to prevent the creation of "mixed waste," which is more complex and expensive to dispose of.[4]

  • Sealed Sources: Spent or unwanted sealed sources should not be disposed of in regular radioactive waste streams. They should be returned to the manufacturer or transferred to a licensed facility for disposal.[3]

  • Sharps Waste: Needles, razor blades, and other contaminated sharps must be placed in a puncture-resistant container specifically designated for radioactive sharps.

Waste Classification and Disposal Limits

Radioactive waste is classified based on its radionuclide content and concentration. This compound-241 is an alpha-emitting transuranic radionuclide with a half-life greater than 5 years.[6]

Waste ClassificationActivity Concentration Limit for Alpha-Emitting TRU (e.g., Am-241)Disposal Pathway
Low-Level Waste (LLW) - Class C< 100 nCi/gNear-surface disposal at a licensed LLW facility.[6][7]
Transuranic (TRU) Waste≥ 100 nCi/gDeep geological disposal at a facility such as the Waste Isolation Pilot Plant (WIPP).[6][7]

Note: These are general classifications. Specific disposal facility acceptance criteria may vary.

Waste Collection and Storage
  • Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the words "Caution, Radioactive Material," the radionuclide (this compound-241), the estimated activity, the date, and the waste form (e.g., solid, liquid).

  • Storage: Waste should be stored in a secure, designated area away from high-traffic locations. Shielding may be required for stored waste containers to keep the dose rate in accessible areas ALARA.[4]

Emergency Procedures for Spills and Contamination

In the event of a spill of this compound-containing material, the following steps should be taken:

  • Notify: Alert all personnel in the immediate area and the facility's Radiation Safety Officer (RSO).[3]

  • Isolate: Secure the area to prevent the spread of contamination. Establish an exclusion zone (e.g., 5 meters).[3]

  • Contain: Use absorbent materials to contain liquid spills, working from the outside in.

  • Decontaminate: Personnel involved in the cleanup should wear appropriate PPE. Decontaminate surfaces using appropriate cleaning agents. Skin contamination should be washed immediately with mild soap and water.[3]

  • Survey: Use a survey meter to monitor the effectiveness of decontamination efforts.

  • Waste Disposal: All materials used for cleanup (e.g., absorbent paper, PPE) must be disposed of as radioactive waste.

Visualizing this compound Waste Management

Experimental Workflow for this compound Waste Handling and Disposal

The following diagram illustrates the typical workflow for managing this compound waste in a research setting.

AmericiumWasteWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_characterization Characterization & Storage cluster_disposal Disposal Experiment Experiment with Am-241 SolidWaste Solid Waste (PPE, paper) Experiment->SolidWaste LiquidWaste Liquid Waste (aqueous) Experiment->LiquidWaste SharpsWaste Sharps Waste Experiment->SharpsWaste SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer Characterization Waste Characterization (Activity Assessment) SolidContainer->Characterization LiquidContainer->Characterization SharpsContainer->Characterization Storage Secure Storage Area Characterization->Storage RSO_Pickup Radiation Safety Office Pickup Storage->RSO_Pickup DisposalFacility Licensed Disposal Facility RSO_Pickup->DisposalFacility

Workflow for this compound Waste Management
Decision Logic for this compound Waste Disposal Pathway

This diagram outlines the decision-making process for determining the appropriate disposal pathway for this compound waste.

AmericiumDisposalDecision Start This compound Waste Generated IsSealedSource Is it a sealed source? Start->IsSealedSource IsMixedWaste Is it mixed waste? IsSealedSource->IsMixedWaste No ReturnToManufacturer Return to Manufacturer or Transfer to Licensed User IsSealedSource->ReturnToManufacturer Yes ActivityCheck Activity > 100 nCi/g? TRU_Disposal Dispose as Transuranic (TRU) Waste (Deep Geological Repository) ActivityCheck->TRU_Disposal Yes LLW_Disposal Dispose as Low-Level Waste (LLW) (Near-Surface Burial) ActivityCheck->LLW_Disposal No IsMixedWaste->ActivityCheck No MixedWasteDisposal Consult RSO for Mixed Waste Disposal IsMixedWaste->MixedWasteDisposal Yes

Decision Logic for this compound Waste Disposal

References

Application of Americium-241 in Nuclear Density Gauges: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear density gauges are indispensable tools in civil engineering, construction, and environmental science for the rapid and accurate in-situ determination of material density and moisture content.[1] These instruments utilize radioactive sources to probe the material of interest, providing critical data for quality control and research applications. A key component in many of these gauges is Americium-241 (Am-241), primarily used in conjunction with Beryllium (Be) to create a neutron source for moisture measurement. This document provides detailed application notes and protocols for the use of nuclear density gauges containing this compound-241, with a focus on experimental procedures, data interpretation, and safety.

Principle of Operation

Nuclear density gauges typically contain two radioactive sources: a gamma emitter for density measurement (commonly Cesium-137) and a neutron source for moisture measurement (this compound-241/Beryllium).[2][3]

  • Moisture Measurement (this compound-241/Beryllium Source): this compound-241 undergoes alpha decay, and the emitted alpha particles interact with Beryllium nuclei, inducing an (α,n) reaction that produces fast neutrons.[4][5] These high-energy neutrons are emitted into the material being tested. Hydrogen atoms, being of similar mass to neutrons, are highly effective at slowing down, or "thermalizing," these fast neutrons through elastic scattering. A detector within the gauge, typically a Helium-3 or Boron Trifluoride proportional counter, is designed to detect these thermalized neutrons. The count rate of thermalized neutrons is directly proportional to the concentration of hydrogen atoms, which is primarily in the form of water in most soils and construction materials.[6]

  • Density Measurement (Cesium-137 Source): A gamma source, typically Cesium-137, emits gamma photons into the material. These photons interact with the electrons of the atoms in the material through Compton scattering and photoelectric absorption. A detector, usually a Geiger-Mueller tube, measures the intensity of the gamma radiation that is either transmitted through the material (in Direct Transmission mode) or scattered back to the gauge (in Backscatter mode). The denser the material, the fewer gamma photons reach the detector. The gauge correlates the detected gamma radiation intensity to the bulk density of the material.[7]

The gauge's microprocessor then calculates the wet density and moisture content and can derive the dry density by subtracting the mass of the water.

Quantitative Data

The performance and specifications of nuclear density gauges are critical for ensuring accurate and reliable measurements. The following tables summarize key quantitative data related to the this compound-241 source and the overall gauge performance.

Table 1: Properties of this compound-241/Beryllium Neutron Source
ParameterValueReference
This compound-241 Half-life432.2 years[4]
Primary Alpha Particle Energy~5.5 MeV[8]
Neutron Energy Range0.1 - 11 MeV (average ~4.2 MeV)[5]
Typical Neutron Output~2.2 x 10⁶ neutrons/second per Curie[5]
Typical Am-241 Source Activity40 mCi (1.48 GBq)[3]
Table 2: Typical Performance Specifications of a Nuclear Density Gauge
ParameterDirect TransmissionBackscatterReference
Density Measurement
Measurement Range1120 to 2720 kg/m ³ (70 to 170 pcf)1120 to 2720 kg/m ³ (70 to 170 pcf)[3]
Precision at 2000 kg/m ³ (125 pcf)± 4.8 kg/m ³ (± 0.30 pcf)± 8.0 kg/m ³ (± 0.50 pcf)[3]
Moisture Measurement
Measurement Range0 to 640 kg/m ³ (0 to 40 pcf)0 to 640 kg/m ³ (0 to 40 pcf)[3]
Precision at 240 kg/m ³ (15 pcf)± 4.0 kg/m ³ (± 0.25 pcf)± 8.0 kg/m ³ (± 0.50 pcf)[3]
General
Measurement Time15 seconds to 4 minutes15 seconds to 4 minutes[9]
Maximum Test Depth300 mm (12 inches)Surface measurement[7]

Experimental Protocols

Accurate and reproducible measurements with a nuclear density gauge require strict adherence to standardized protocols. The following sections detail the essential procedures for calibration and in-situ measurements.

Protocol 1: Daily Standardization and Quality Control

Objective: To verify the stability and proper functioning of the gauge before performing any measurements.

Materials:

  • Nuclear Density Gauge

  • Manufacturer-provided standard block

  • Field logbook or electronic data logger

Procedure:

  • Site Selection: Choose a location for the standard count that is at least 10 meters (33 feet) away from other radioactive sources and large vertical objects. The surface should be a flat, dense material like concrete or asphalt (B605645) with a density of at least 1600 kg/m ³ (100 lb/ft³).[10]

  • Gauge Warm-up: Turn on the gauge and allow it to warm up for at least 10-20 minutes to ensure electronic stability.

  • Standard Count: a. Place the standard block on the selected flat surface. b. Place the gauge firmly on the standard block, ensuring good contact. c. Put the gauge in "Standard Count" mode. d. Initiate a standard count (typically a 4-minute count).

  • Data Evaluation: a. The gauge will display the new density and moisture counts. b. Compare these counts to the average of the last four accepted standard counts stored in the gauge. c. The new counts should be within ±1% for the density count and ±2% for the moisture count of the established average.[10]

  • Action: If the counts are outside the acceptable range, repeat the standard count. If the issue persists, the gauge may require servicing and should not be used for measurements.

  • Record Keeping: Record the standard count values, date, time, and location in the field logbook.

Protocol 2: In-Situ Density and Moisture Measurement (Direct Transmission Method)

Objective: To determine the in-situ wet density, moisture content, and dry density of soil or aggregate. This method is the most accurate for compacted materials.[1]

Materials:

  • Calibrated Nuclear Density Gauge

  • Drill rod and hammer

  • Scraper plate/guide plate

  • Extraction tool

  • Fine sand or native fines (for filling surface voids)

  • Personal protective equipment (dosimetry badge)

  • Field logbook or electronic data logger

Procedure:

  • Test Site Preparation: a. Select a representative test location. b. Level the surface using the scraper plate to ensure the gauge sits (B43327) flat without any air gaps. c. Fill any surface voids larger than 3 mm (1/8 inch) with fine sand or native fines.[11]

  • Creating the Access Hole: a. Place the scraper plate on the prepared surface. b. Use the drill rod and hammer to create a vertical hole in the material. The hole should be at least 50 mm (2 inches) deeper than the desired measurement depth.[11] c. Remove the drill rod carefully to avoid disturbing the surrounding material.

  • Gauge Placement: a. Place the gauge on the prepared surface with the source rod aligned over the access hole.

  • Source Rod Deployment: a. Lower the source rod into the hole to the desired measurement depth. Ensure the rod is in full contact with the side of the hole.

  • Initiate Measurement: a. Select the appropriate project and settings on the gauge. b. Initiate the measurement (typically a 1-minute count). c. Maintain a safe distance of at least 3 meters (10 feet) from the gauge during the measurement period.

  • Data Recording: a. After the count is complete, the gauge will display the wet density, moisture content, and dry density. b. Record all values, along with the test location, depth, time, and any relevant observations.

  • Source Rod Retraction: a. Immediately retract the source rod into the shielded "safe" position.

Protocol 3: Calibration of the Nuclear Density Gauge

Objective: To establish or verify the relationship between the gauge's count ratios and known standard densities and moisture contents. Calibration should be performed annually or after significant repairs.[12]

Materials:

  • Nuclear Density Gauge

  • Set of calibrated standard blocks with known densities and moisture equivalents (typically magnesium, magnesium/aluminum, granite, and limestone blocks).[6]

  • Calibration facility with controlled environmental conditions.

Procedure:

  • Gauge Preparation: a. Perform a daily standardization check to ensure the gauge is functioning correctly. b. Allow the gauge to acclimate to the temperature of the calibration facility.

  • Calibration on Standard Blocks: a. Place the gauge on the first standard block (e.g., the lowest density block). b. Take a series of readings (typically four 4-minute counts) in the desired mode (Direct Transmission at various depths and Backscatter).[6] c. Record the average count for density and moisture. d. Repeat the process for each of the standard blocks, covering the full range of expected field densities.

  • Data Analysis and Curve Fitting: a. For each standard block, you will have a known density and moisture value and a corresponding average count from the gauge. b. The gauge's software or a separate calibration software is used to perform a regression analysis to fit a calibration curve to the data points. This is typically a linear or polynomial fit.

  • Verification: a. After establishing the new calibration constants, take readings on the standard blocks again to verify that the gauge is reading the known densities and moisture contents within the specified tolerances.

  • Documentation: a. A calibration certificate should be generated that includes the date of calibration, the standards used (with traceability to national standards), the new calibration constants, and the verification data.[12]

Diagrams

Principle of Moisture and Density Measurement

G cluster_gauge Nuclear Density Gauge cluster_material Material Under Test (Soil/Asphalt) AmBe Am-241/Be Source Hydrogen Hydrogen Atoms (in Water) AmBe->Hydrogen Fast Neutrons Cs137 Cs-137 Source Electrons Atomic Electrons Cs137->Electrons Gamma Photons NeutronDetector Neutron Detector (e.g., He-3) Processor Microprocessor NeutronDetector->Processor Moisture Count GammaDetector Gamma Detector (e.g., G-M Tube) GammaDetector->Processor Density Count MoistureResult Moisture Content Processor->MoistureResult DensityResult Wet/Dry Density Processor->DensityResult Hydrogen->NeutronDetector Thermalized Neutrons Electrons->GammaDetector Scattered/Transmitted Gamma Photons

Caption: Principle of nuclear density and moisture measurement.

Experimental Workflow for In-Situ Measurement

G start Start prep_site Prepare Test Site (Level Surface, Fill Voids) start->prep_site create_hole Create Access Hole (Direct Transmission Only) prep_site->create_hole place_gauge Place Gauge on Site create_hole->place_gauge deploy_source Deploy Source Rod to Desired Depth place_gauge->deploy_source initiate_count Initiate Measurement (e.g., 1-minute count) deploy_source->initiate_count record_data Record Wet Density, Moisture, and Dry Density initiate_count->record_data retract_source Retract Source Rod to Safe Position record_data->retract_source end End retract_source->end

Caption: Workflow for in-situ measurement (Direct Transmission).

Data and Safety Management Logical Flow

G cluster_field Field Operations cluster_lab Laboratory/Office cluster_safety Safety Management daily_check Daily Standardization Check measurement In-Situ Measurement daily_check->measurement Pass calibration Annual Calibration daily_check->calibration Fail data_analysis Data Analysis & Reporting measurement->data_analysis transport Secure Transport (DOT Regulations) transport->daily_check record_keeping Record Keeping (Usage Logs, Dosimetry) data_analysis->record_keeping training Operator Training & Certification training->daily_check emergency Emergency Procedures emergency->measurement dosimetry Personnel Dosimetry dosimetry->measurement

Caption: Logical flow of data and safety management.

Radiation Safety Protocols

The use of nuclear density gauges is subject to strict regulatory oversight due to the presence of radioactive materials. All personnel using these devices must be trained and certified in radiation safety.[13] The fundamental principles of radiation safety are Time, Distance, and Shielding .

  • Time: Minimize the time spent near the gauge, especially when the source is exposed.

  • Distance: Maintain the maximum possible distance from the gauge. The intensity of radiation decreases with the square of the distance from the source.

  • Shielding: The gauge itself provides significant shielding, especially when the source rod is in the retracted "safe" position. Never handle the unshielded source rod directly.

Key Safety Procedures:

  • Authorized Use: Only trained and authorized personnel should operate nuclear density gauges.

  • Personnel Monitoring: All users must wear a personal dosimeter (e.g., a TLD or OSL badge) to monitor their radiation exposure.

  • Secure Storage: When not in use, the gauge must be stored in a secure, locked location that is properly labeled with radiation warning signs.

  • Transportation: The gauge must be transported in its approved Type A shipping case, which must be properly labeled and secured within the vehicle.[14]

  • Emergency Procedures: In case of physical damage to the gauge, theft, or fire, immediately secure the area, maintain a safe distance (at least 5 meters/15 feet), and notify the organization's Radiation Safety Officer (RSO) and the relevant regulatory authorities.[15]

  • Leak Testing: The sealed sources in the gauge must be leak-tested every six months to a year, as required by regulations, to ensure their integrity.[15]

References

Application Notes & Protocols: Production of Transuranic Elements from Americium Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of transuranic elements, including Curium (Cm), Berkelium (Bk), and Californium (Cf), using americium (Am) isotopes as starting materials. The methodologies cover both neutron irradiation in nuclear reactors and charged-particle bombardment in cyclotrons.

Introduction

This compound (Am) is a synthetic transuranic element, first produced in 1944 by Glenn T. Seaborg's group as part of the Manhattan Project.[1][2] Its most common isotopes, 241Am and 243Am, are produced in nuclear reactors through successive neutron capture by plutonium isotopes.[1][2] Due to their availability and nuclear properties, these this compound isotopes serve as critical starting materials for the production of heavier transuranic elements.[3][4] The synthesis of these heavier elements is crucial for fundamental research into the properties of matter at the extremes of the periodic table and for the production of specific isotopes for industrial and medical applications.

This guide outlines the primary pathways for producing curium, berkelium, and californium from this compound targets and provides generalized protocols for the irradiation and subsequent chemical separation processes.

Production Pathways

Transuranic elements are synthesized from this compound via two primary methods:

  • Neutron Capture: Involves the irradiation of this compound targets within the high neutron flux of a nuclear reactor. This process is effective for producing a range of heavier isotopes through successive neutron absorption and beta decay.

  • Charged-Particle Bombardment: Utilizes particle accelerators, such as cyclotrons, to bombard this compound targets with high-energy charged particles like alpha particles (helium nuclei).[5]

Production of Curium (Cm) Isotopes

Curium is produced in nuclear reactors through neutron capture by this compound isotopes. The key reactions are:

  • From 241Am: this compound-241 captures a neutron to become 242Am. The ground state of 242Am has a short half-life (16 hours) and primarily undergoes beta decay to form Curium-242.[1]

    • ²⁴¹Am + n → ²⁴²Am → ²⁴²Cm + β⁻

  • From 243Am: this compound-243 captures a neutron to form 244Am, which then rapidly beta decays to Curium-244.

    • ²⁴³Am + n → ²⁴⁴Am → ²⁴⁴Cm + β⁻

Production of Berkelium (Bk) and Californium (Cf) Isotopes

Berkelium and californium can be produced through both neutron capture chains and charged-particle bombardment.

  • Via Charged-Particle Bombardment: The first synthesis of berkelium was achieved by bombarding milligram quantities of 241Am with alpha particles in a cyclotron.[5][6]

    • ²⁴¹Am + ⁴He → ²⁴³Bk + 2n[7]

    • The resulting 243Bk has a half-life of about 4.5 hours.[5][6]

  • Via Neutron Irradiation: In a high-flux reactor, prolonged neutron irradiation of 243Am can lead to a chain of neutron captures and beta decays, ultimately producing berkelium, californium, and even heavier elements.[3][8] This process involves the buildup of various curium isotopes which then capture further neutrons.

    • ²⁴³Am → (n,γ) → ²⁴⁴Cm → ... → ²⁴⁹Bk → (β⁻) → ²⁴⁹Cf

The overall pathways for producing heavier elements via neutron capture are visualized below.

G cluster_Am This compound cluster_Cm Curium cluster_Bk Berkelium cluster_Cf Californium Am241 Am-241 Am242 Am-242 Am241->Am242 +n Cm242 Cm-242 Am242->Cm242 β⁻ decay (16h) Am243 Am-243 Cm244 Cm-244 Am243->Cm244 +n, then β⁻ Cm_chain ... Cm244->Cm_chain +n chain Bk249 Bk-249 Cm_chain->Bk249 +n, β⁻ Cf249 Cf-249 Bk249->Cf249 β⁻ decay (320d) Cf_chain ... Cf249->Cf_chain +n chain

Production of transuranics via neutron capture starting from this compound isotopes.

Data Summary

Table 1: Key this compound Isotopes for Target Material
IsotopeHalf-LifePrimary Production MethodNotes
241Am432.2 yearsBeta decay of 241Pu from spent nuclear fuel.[3]Widely used for smoke detectors and as a target for Bk production.[3]
243Am7,370 yearsSuccessive neutron capture from 241Am in reactors.[1]Preferred for producing transcurium elements in high-flux reactors.[3]
Table 2: Thermal Neutron Capture Cross-Sections for 241Am
ParameterReported Value (barns)Reference
Thermal Capture Cross Section (σ₀)628 ± 22Shinohara et al.[9]
Thermal Capture Cross Section (σ₀)707 ± 29Measurements at J-PARC[10]
Thermal Capture Cross Section (σ₀)717 ± 13 (Weighted Mean)WPEC Subgroup 41 Recommendation[11]
Thermal Capture Cross Section (σ₀)747.8JEFF-3.2 Evaluated Data[12]
Resonance Integral (I₀)3,500 ± 300Shinohara et al.[9]

Note: A barn (b) is a unit of area equal to 10⁻²⁸ m², used to measure the cross-section of a nuclear reaction.

Experimental Protocols

The following sections provide generalized protocols for the key experimental stages. All work with this compound and its products must be conducted in specialized hot cell or glovebox facilities due to intense radioactivity.[2]

Protocol 1: Target Preparation
  • Material Selection : Obtain this compound, typically in the form of this compound oxide (AmO₂), from a supplier like Oak Ridge National Laboratory.[13] 243Am is preferred for reactor irradiation to minimize fission byproducts.[3]

  • Target Fabrication :

    • For neutron irradiation , AmO₂ is typically mixed with aluminum powder, pressed into a pellet, and encapsulated in an aluminum holder.

    • For cyclotron bombardment , a thin layer of AmO₂ (on the order of milligrams) is deposited onto a metal foil (e.g., platinum or beryllium).[6][14]

  • Encapsulation : The target is securely sealed in a suitable container (e.g., welded aluminum or stainless steel) to prevent contamination during handling and irradiation.

Protocol 2: Irradiation
  • A) Neutron Irradiation in a High-Flux Reactor:

    • Insert the encapsulated this compound target into a high-flux nuclear reactor, such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory.[6]

    • Irradiate the target for an extended period, which can range from months to years, depending on the desired products.[6]

    • Monitor the neutron fluence to estimate the production yields of the desired isotopes.

    • After the irradiation campaign, safely remove the highly radioactive target and transfer it to a hot cell for processing.

  • B) Charged-Particle Bombardment in a Cyclotron:

    • Mount the this compound target foil in the target assembly of a cyclotron (e.g., a 60-inch cyclotron).[5]

    • Bombard the target with a high-energy beam of alpha particles for several hours.[5]

    • After bombardment, remotely remove the target and transfer it for chemical processing.

Protocol 3: Post-Irradiation Chemical Separation

The separation of microscopic quantities of newly formed elements from the highly radioactive target material is a significant challenge. Ion-exchange chromatography is a cornerstone technique for this process.[15][16]

G start Irradiated this compound Target dissolution Dissolution in Acid (e.g., Nitric or Hydrochloric Acid) start->dissolution ion_exchange Cation-Exchange Chromatography (Separates Actinides/Lanthanides) dissolution->ion_exchange elution Selective Elution (e.g., α-hydroxyisobutyrate) ion_exchange->elution solvent_extraction Solvent Extraction (e.g., with TODGA or HDEHP) elution->solvent_extraction Further Purification final_products Purified Element Fractions (Cm, Bk, Cf) elution->final_products Direct to Product solvent_extraction->final_products

Generalized workflow for the chemical separation of transuranic elements.
  • Target Dissolution :

    • Remotely transfer the irradiated target into a hot cell.

    • Dissolve the target and its cladding in a suitable acid, such as nitric acid or hydrochloric acid.[14][17] This brings the this compound, newly formed transuranics, and fission products into an aqueous solution.

  • Initial Separation (Ion Exchange) :

    • Load the acidic solution onto a cation-exchange resin column.[15]

    • The tripositive actinide and lanthanide ions will bind to the resin.[15]

    • Selectively elute the elements from the column using a complexing agent, such as ammonium (B1175870) citrate (B86180) or α-hydroxyisobutyrate.[18] The elements will elute in reverse order of their atomic number (e.g., Cf, then Bk, then Cm).

  • Further Purification (Solvent Extraction) :

    • For separating elements with very similar chemical properties, such as this compound and curium, solvent extraction is often employed.[18][19]

    • Prepare an organic phase containing a selective extractant (e.g., N,N,N′,N′-tetraoctyl diglycolamide (TODGA) or di(2-ethylhexyl)phosphoric acid (HDEHP)) in a suitable diluent.[20][21]

    • Contact the aqueous solution containing the elements with the organic phase. By carefully controlling the acidity and oxidation states, a selective transfer of certain elements into the organic phase can be achieved, allowing for their separation.[21] For example, Am(V) can be stabilized, allowing for the selective extraction of Cm(III).[21]

  • Product Conversion and Analysis :

    • Once a purified fraction of the desired element is obtained, it can be precipitated from the solution, often as an oxalate (B1200264) or hydroxide, and then calcined to form a stable oxide for storage or further use.[22]

    • The identity and quantity of the separated element are confirmed through radiometric techniques, such as alpha and gamma spectroscopy.[20]

References

Troubleshooting & Optimization

challenges in separating americium from curium and plutonium

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Americium Separation Chemistry

This guide provides researchers, scientists, and professionals with troubleshooting advice and frequently asked questions regarding the complex separation of this compound (Am) from curium (Cm) and plutonium (Pu).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental challenge in separating this compound from curium?

The primary difficulty in separating this compound (Am) from curium (Cm) lies in their profound chemical similarities. Both elements are minor actinides that predominantly exist in the trivalent oxidation state (Am³⁺, Cm³⁺) in acidic solutions.[1][2] They possess nearly identical ionic radii (Am³⁺ ≈ 0.98 Å, Cm³⁺ ≈ 0.97 Å) and comparable chemical properties, making it extremely challenging to develop selective separation processes.[3][4]

Q2: How does the separation of this compound from plutonium differ from Am/Cm separation?

The separation of this compound from plutonium is considerably more straightforward due to their different redox properties. Plutonium can exist in multiple stable oxidation states (III, IV, V, VI) in solution, while this compound is almost exclusively found in the trivalent state under typical processing conditions.[1][5] Standard solvent extraction processes, such as PUREX, exploit this by adjusting plutonium to the highly extractable Pu(IV) or Pu(VI) state, while Am(III) remains in the aqueous raffinate, allowing for an effective separation.[6][7]

Q3: What are the principal strategies for separating this compound and Curium?

There are two main strategies:

  • Trivalent State Separation: This approach relies on subtle differences in the complexation of Am(III) and Cm(III) with specific organic extractants or aqueous complexing agents. Processes like TALSPEAK, EXAm, and AmSel use specialized ligands that show a slight preference for one element over the other.[6][8][9]

  • Oxidation State Separation: This more effective strategy involves oxidizing Am(III) to a higher oxidation state, typically Am(V) or Am(VI), in the form of the linear americyl ion (AmO₂⁺/AmO₂²⁺).[1] Curium remains stable as Cm(III). The significant difference in charge, size, and geometry between the americyl ion and Cm(III) allows for a much more efficient separation using solvent extraction or ion exchange techniques.[1][2][3]

Q4: What is the TRUEX process?

The TRUEX (TRansUranium EXtraction) process is a solvent extraction method designed for the removal of all transuranic elements, including this compound, plutonium, and curium, from acidic nuclear waste streams.[10][11][12] It utilizes a solvent containing CMPO (Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide) mixed with tributyl phosphate (B84403) (TBP) in a diluent.[13][14] While highly effective for group recovery of transuranics, it does not separate this compound from curium.

Troubleshooting Guides

Issue 1: Low Am/Cm Separation Factor (SF) in a Solvent Extraction System

Potential Cause Troubleshooting Steps
Incorrect Aqueous Phase pH The complexation equilibrium of many systems (especially TALSPEAK-type) is highly pH-dependent.[15][16] Verify the pH of the aqueous phase before and after contact. Implement a robust buffering agent if pH drift is suspected.
Solvent Degradation Radiolytic or hydrolytic degradation of extractants (e.g., HDEHP, TODGA) or complexing agents (e.g., DTPA) can reduce selectivity.[6] Analyze the solvent for degradation products. If degradation is confirmed, perform a solvent wash cycle or replace the solvent.
Third Phase Formation High metal loading or improper solvent composition can lead to the formation of a third phase, which disrupts equilibrium and lowers efficiency.[6] This is a known issue with some diglycolamide extractants like TODGA.[6][17] Reduce metal loading or add a phase modifier (e.g., TBP, 1-octanol) to the organic phase.[6]
Presence of Impurities Certain fission products or corrosion products can interfere with the extraction chemistry.[6] Analyze the feed solution for interfering ions. Consider adding masking agents, such as oxalic acid or HEDTA, to prevent co-extraction of impurities like Zr and Pd.[6]
Inadequate Contact Time Phase transfer kinetics may be slow.[15] Increase the mixing time in your contactors to ensure equilibrium is reached.

Issue 2: Poor this compound Recovery After an Oxidation Step

Potential Cause Troubleshooting Steps
Incomplete Oxidation of Am(III) The oxidizing agent (e.g., sodium bismuthate) may be insufficient or the reaction conditions (e.g., acid concentration, temperature) may be suboptimal.[1][2] Increase the amount of oxidant or optimize reaction time and conditions. Use spectroscopy to confirm the presence of Am(V)/Am(VI).
Instability of Oxidized this compound Am(V) and Am(VI) can be unstable and reduce back to Am(III) before the separation is complete. Ensure the separation step (extraction or ion exchange) is performed promptly after oxidation.[1] Some systems are designed to stabilize Am(V) in the biphasic system itself.[1]
Co-precipitation of this compound In some oxidation systems, precipitates may form that can carry away the product. For instance, when using persulfate, the precipitation of CaSO₄ can co-precipitate some Am.[3] Allow for aging and precipitation to complete before the separation step, or adjust the reagents to avoid precipitation.

Issue 3: Co-elution of Am and Pu in Extraction Chromatography

Potential Cause Troubleshooting Steps
Incorrect Plutonium Valence For effective separation, plutonium must be in a specific, highly retained oxidation state (typically Pu(IV)). Incomplete valence adjustment will lead to co-elution. Perform a valence adjustment step (e.g., using NaNO₂ for Pu(IV)) on the feed solution and verify the oxidation state.
Presence of Strong Complexants Undesired complexing agents in the feed can prevent Pu from adsorbing to the column. Ensure the feed matrix is compatible with the chromatography resin.
Improper Column Conditioning/Loading The column must be properly conditioned with the correct acid matrix before loading. Ensure the flow rate during loading is slow enough to allow for complete adsorption of the target analytes.
Inappropriate Eluent The eluent used to strip this compound may be strong enough to also strip plutonium. For a TODGA-based separation, Am(III) can be eluted with dilute acid, while Pu(IV) is much more strongly retained.[18] A reducing agent may be needed in a subsequent step to elute plutonium.

Data Presentation: Separation Factors

The separation factor (SF) is a measure of a system's ability to separate two components. For the separation of element A from element B, it is calculated as SFₐ/ₑ = Dₐ / Dₑ, where D is the distribution coefficient.

Table 1: Comparison of this compound/Curium Separation Factors (SF)

Separation MethodKey ReagentsAchieved SF (Cm/Am or Am/Cm)Reference
Oxidation & Solid-Liquid ExtractionSodium Bismuthate (NaBiO₃) in 0.1 M HNO₃~90 (Cm/Am)[2]
Oxidation & Ion ExchangePeroxodisulfate, Hybrid Ion Exchangers~20 (Am/Cm)[3][19][20]
Solvent Extraction (AmSel Process)TODGA (extractant), SO₃-Ph-BTBP (stripper)2.5 - 3.0 (Cm/Am)[6][17]
Solvent Extraction (EXAm Process)DMDOHEMA/HDEHP, TEDGA (complexant)~2.5 (Am/Cm)[8]
Solvent Extraction (TALSPEAK)HDEHP (extractant), DTPA (complexant)Primarily for An/Ln separation; Am/Cm SF is low[16][21]

Experimental Protocols

Protocol 1: Am/Cm Separation via Oxidation with Sodium Bismuthate (Solid-Liquid Extraction)

This protocol is adapted from the methodology described in scientific literature for a bench-scale separation.[2]

  • Feed Preparation: Prepare an aqueous feed solution containing Am(III) and Cm(III) in 0.1 M nitric acid (HNO₃).

  • Oxidation & Separation:

    • Add solid sodium bismuthate (NaBiO₃) to the feed solution at room temperature. A typical solid-to-liquid ratio would be determined experimentally, starting around 50-100 g/L.

    • Agitate the slurry for a minimum of 1 minute. The NaBiO₃ simultaneously oxidizes Am(III) to Am(V)/Am(VI) and acts as a solid-phase extractant for Cm(III). .

  • Phase Separation: Separate the solid and liquid phases via centrifugation or filtration.

    • The liquid phase (supernatant) will be enriched in this compound.

    • The solid phase will be enriched in Curium.

  • This compound Recovery: The this compound-rich supernatant can be collected. Over 99.5% of the this compound can be recovered in the aqueous phase.[1]

  • Curium Recovery: Wash the solid phase with fresh 0.1 M HNO₃ to remove any residual this compound. The curium can then be recovered from the solid phase by dissolving it in a more concentrated acid solution.

Protocol 2: Am/Pu Separation using Extraction Chromatography (TODGA Resin)

This protocol is based on methods for recovering this compound from plutonium-containing raffinate solutions.[18]

  • Column Preparation:

    • Use a pre-packed column containing N,N,N′,N′-tetraoctyl-diglycolamide (TODGA) adsorbent resin.

    • Condition the column by passing 5-10 bed volumes of 3 M nitric acid (HNO₃) through it.

  • Feed Preparation & Valence Adjustment:

    • The feed solution should be in a 2-4 M HNO₃ matrix.

    • Adjust the plutonium valence to Pu(IV) by adding a suitable reagent (e.g., sodium nitrite). This ensures strong retention on the TODGA resin. Am(III) is also strongly retained.

  • Loading:

    • Load the feed solution onto the column at a low flow rate (e.g., 1 bed volume per 10-15 minutes) to ensure complete adsorption of both Am and Pu.

  • Washing:

    • Wash the column with several bed volumes of 3 M HNO₃ to remove non-retained fission and corrosion products (e.g., Cr, Ni).[18]

  • Selective Elution (Stripping):

    • Elute this compound: Selectively strip the Am(III) from the column using a dilute acid solution, typically 0.05-0.1 M HNO₃. Plutonium(IV) will remain strongly adsorbed to the column. Collect the eluate in fractions to monitor the this compound peak.

    • Elute Plutonium: After all this compound is eluted, plutonium can be recovered by stripping with a reducing agent (e.g., dilute HNO₃ containing ascorbic acid or Fe(II) sulfamate) to convert Pu(IV) to the less-retained Pu(III).

  • Analysis: Analyze the collected fractions using appropriate radioanalytical techniques (e.g., alpha spectrometry, gamma spectrometry) to determine yield and purity. Recoveries of 85-95% for this compound with purities of 98-99% have been reported using this type of method.[18]

Visualizations

G

G

References

Technical Support Center: Optimizing Solvent Extraction for Americium Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the solvent extraction of americium.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures for this compound recovery.

Issue 1: Formation of a Third Phase During Extraction

Q1: My solvent extraction system has separated into three phases. What causes this and how can I resolve it?

A1: The formation of a third phase, an organic phase of limited solubility, is a common issue in solvent extraction, particularly when using diglycolamide extractants like TODGA. This phenomenon is caused by the poor solubility of polar metal-extractant or acid-extractant complexes in nonpolar diluents such as n-dodecane.[1] The tendency for third-phase formation is influenced by several factors, including the carbon-to-oxygen ratio in the extractant molecule, as well as the length and branching of its alkyl chains.[1]

To prevent third-phase formation, you can employ the following strategies:

  • Addition of a Phase Modifier: Incorporating a phase modifier into the organic solvent is a common and effective solution. Suitable modifiers include:

  • Modification of the Extractant: Using diglycolamides with longer or branched alkyl chains can increase their solubility and reduce the likelihood of third-phase formation.[1]

  • Control of Metal and Acid Concentrations: High concentrations of extracted metal ions and nitric acid can promote the formation of a third phase.[1] Optimizing these parameters can help maintain a two-phase system.

Issue 2: Poor Separation of this compound from Curium and Lanthanides

Q2: I am observing low separation factors between this compound, curium, and the lanthanides. What are the reasons for this, and how can I improve the selectivity?

A2: The separation of this compound from curium and lanthanides is notoriously challenging due to their similar ionic radii and chemical properties as trivalent cations.[2] Several strategies can be employed to enhance this separation:

  • Selective Stripping: A common approach is to co-extract Am(III), Cm(III), and Ln(III) into the organic phase and then selectively strip this compound. The AmSel (this compound Selective Extraction) process utilizes a hydrophilic complexing agent like SO3-Ph-BTBP in the aqueous stripping solution, which shows preferential binding to this compound over curium and lanthanides.[1][3]

  • Aqueous Complexing Agents: In the EXAm process, a water-soluble complexing agent such as N,N,N',N'-tetraethyldiglycolamide (TEDGA) is added to the aqueous phase. TEDGA preferentially complexes curium and heavier lanthanides, retaining them in the aqueous phase while this compound is extracted into the organic phase containing a mixture of DMDOHEMA and HDEHP.[4]

  • Oxidation State Adjustment: this compound can be oxidized to a higher oxidation state (V or VI), which has different extraction behavior compared to the trivalent curium and lanthanides. This allows for a more selective separation.[5][6]

Issue 3: Co-extraction of Fission and Corrosion Products

Q3: My recovered this compound is contaminated with other fission or corrosion products like Zirconium (Zr), Molybdenum (Mo), Palladium (Pd), Strontium (Sr), or Ruthenium (Ru). How can I prevent their co-extraction?

A3: The co-extraction of certain fission and corrosion products is a known issue with some extractants like TODGA.[7] To mitigate this, masking agents can be added to the aqueous feed solution. These agents form strong complexes with the interfering ions, preventing their extraction into the organic phase. Commonly used masking agents include:

  • Oxalic Acid: Effective for masking Zirconium.[1]

  • N-(2-hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA): Used to prevent the co-extraction of Palladium.[1]

  • trans-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA): Has been shown to be highly effective in suppressing the co-extraction of both Zirconium and Palladium.[1]

Issue 4: Inefficient Stripping of this compound from the Organic Phase

Q4: I am having difficulty stripping the extracted this compound back into an aqueous phase. What factors could be causing this?

A4: Inefficient stripping of this compound can be caused by several factors:

  • High Nitric Acid Concentration in the Stripping Solution: While high nitric acid concentrations can enhance extraction, they can be detrimental to the stripping process.[2] This is because high acidity can lead to stronger retention of this compound in the organic phase and can also cause the loss of hydrophilic stripping ligands to the organic phase.[2] Reducing the nitric acid concentration in the stripping solution is often necessary for efficient back-extraction.

  • Degradation of the Stripping Agent: The chemical or radiolytic degradation of the stripping agent can reduce its effectiveness.

  • Inappropriate Stripping Agent: The choice of stripping agent is crucial. For example, in the AmSel process, a selective stripping agent like SO3-Ph-BTBP is used.[3][8] In other processes, polyaminocarboxylic acids like DTPA are employed.[1] The selection of the stripping agent should be appropriate for the specific extraction system being used.

Frequently Asked Questions (FAQs)

Q5: What is the effect of nitric acid concentration on the efficiency of this compound extraction?

A5: The concentration of nitric acid in the aqueous phase is a critical parameter. Generally, for diglycolamide-type extractants like TODGA, increasing the nitric acid concentration leads to higher distribution ratios for Am(III).[1][9] This is attributed to the increased formation of extractable this compound-nitrate complexes.[1] However, an excessively high nitric acid concentration can negatively impact the subsequent stripping step.[2]

Q6: What are the typical organic and aqueous phase compositions in an AmSel process?

A6: In a typical AmSel process:

  • Organic Phase (for extraction): Contains an extractant like N,N,N',N'-tetraoctyldiglycolamide (TODGA) dissolved in a diluent such as n-dodecane. A phase modifier like 1-octanol (B28484) is often added to prevent third-phase formation.[1][3]

  • Aqueous Phase (Feed): The this compound-containing solution, typically in a nitric acid medium.

  • Aqueous Phase (Stripping): Contains a selective stripping agent like SO3-Ph-BTBP dissolved in a dilute nitric acid solution.[3][8]

Q7: How can I improve the separation factor between this compound and curium?

A7: Improving the Am/Cm separation factor is a key challenge. Some strategies include:

  • Using Selective Stripping Agents: As in the AmSel process, employing a stripping agent that preferentially complexes with this compound can enhance separation.[1][3]

  • Aqueous Complexants: The EXAm process uses an aqueous complexant (TEDGA) to hold curium in the aqueous phase while this compound is extracted.[2][4]

  • Modifying the Extractant: Research has shown that modifying the structure of the extractant, for instance by using diglycolamides with decreased symmetry, can lead to modest improvements in the Am/Cm separation factor.[1]

Data Presentation

Table 1: Comparison of Parameters for Different this compound Solvent Extraction Processes

ParameterTRPO ProcessAmSel ProcessEXAm Process
Organic Phase 30% TRPO in kerosene0.05-0.2 M TODGA in n-dodecane with a phase modifier (e.g., 10% 1-octanol)Mixture of DMDOHEMA and HDEHP in a diluent
Aqueous Feed Acidity ~1.35 M HNO₃Typically 1-4 M HNO₃4-6 M HNO₃[10]
Scrubbing Solution 0.5 M HNO₃N/AN/A
Stripping Solution Dilute HNO₃SO₃-Ph-BTBP in dilute HNO₃ (e.g., 0.1-0.5 M)[8][11]Polyaminocarboxylic acids (e.g., HEDTA, DTPA) in a buffered solution[4]
Key Feature Established process for actinide removal.Selective this compound stripping from co-extracted actinides and lanthanides.[3][8]Enhanced Am/Cm separation through the use of an aqueous complexing agent.[2][4]

Experimental Protocols

Methodology for a Batch Solvent Extraction Experiment (AmSel Process)

  • Preparation of the Organic Phase: Prepare a solution of 0.1 M N,N,N',N'-tetraoctyldiglycolamide (TODGA) in a diluent consisting of 10% (v/v) 1-octanol in n-dodecane.[1]

  • Preparation of the Aqueous Phase: Prepare an aqueous feed solution containing the desired concentration of this compound (and other relevant ions) in 3 M nitric acid.

  • Extraction:

    • In a suitable vial, combine equal volumes of the organic and aqueous phases.

    • Agitate the mixture vigorously for a predetermined time (e.g., 30-60 minutes) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

    • Carefully separate the aqueous and organic phases for analysis.

  • Stripping:

    • Take the this compound-loaded organic phase from the extraction step.

    • Prepare a stripping solution of a suitable concentration of SO₃-Ph-BTBP in 0.1 M nitric acid.

    • Combine equal volumes of the loaded organic phase and the stripping solution.

    • Agitate and centrifuge as in the extraction step.

    • Separate the two phases for analysis.

  • Analysis: Analyze the concentration of this compound and other relevant elements in all aqueous and organic phases before and after extraction and stripping using appropriate analytical techniques (e.g., alpha spectrometry, ICP-MS).

Visualizations

Experimental_Workflow This compound Solvent Extraction Workflow (AmSel Process) cluster_prep Preparation cluster_extraction Extraction cluster_stripping Stripping cluster_analysis Analysis prep_org Prepare Organic Phase (e.g., 0.1M TODGA in 10% 1-octanol/n-dodecane) mix_extract Combine Organic and Aqueous Phases prep_org->mix_extract prep_aq Prepare Aqueous Feed (Am in 3M HNO3) prep_aq->mix_extract equilibrate_extract Agitate to Reach Equilibrium mix_extract->equilibrate_extract separate_extract Centrifuge and Separate Phases equilibrate_extract->separate_extract mix_strip Combine Loaded Organic and Stripping Solution separate_extract->mix_strip analyze_aq Analyze Aqueous Phases (Feed, Raffinate, Strip Product) separate_extract->analyze_aq Raffinate analyze_org Analyze Organic Phases (Loaded, Stripped) separate_extract->analyze_org Loaded Organic prep_strip Prepare Stripping Solution (SO3-Ph-BTBP in 0.1M HNO3) prep_strip->mix_strip equilibrate_strip Agitate to Reach Equilibrium mix_strip->equilibrate_strip separate_strip Centrifuge and Separate Phases equilibrate_strip->separate_strip separate_strip->analyze_aq Strip Product separate_strip->analyze_org Stripped Organic

Caption: Workflow for a typical batch solvent extraction and stripping experiment for this compound recovery.

Troubleshooting_Logic Troubleshooting Common Issues in this compound Solvent Extraction cluster_issues Potential Issues cluster_solutions Corrective Actions start Experiment Start issue Problem Encountered start->issue third_phase Third Phase Formation issue->third_phase Visual Observation poor_sep Poor Am/Cm/Ln Separation issue->poor_sep Analytical Result co_extract Co-extraction of Fission Products issue->co_extract Analytical Result poor_strip Inefficient Stripping issue->poor_strip Analytical Result add_modifier Add Phase Modifier (e.g., 1-octanol) third_phase->add_modifier adjust_conc Adjust Metal/Acid Concentration third_phase->adjust_conc sel_strip Use Selective Stripping Agent (e.g., SO3-Ph-BTBP) poor_sep->sel_strip aq_complex Add Aqueous Complexant (e.g., TEDGA) poor_sep->aq_complex masking Add Masking Agent (e.g., CDTA, Oxalic Acid) co_extract->masking reduce_acid Lower HNO3 in Stripping Solution poor_strip->reduce_acid end Successful Recovery add_modifier->end adjust_conc->end sel_strip->end aq_complex->end masking->end reduce_acid->end

Caption: A logical diagram for troubleshooting common problems in this compound solvent extraction.

References

minimizing interferences in alpha spectrometry of americium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the alpha spectrometry of americium.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of interference in the alpha spectrometry of This compound-241 (B77009)?

A1: Interferences in this compound-241 alpha spectrometry can be broadly categorized into three types:

  • Radionuclidic Interferences: These are other alpha-emitting radionuclides present in the sample with alpha decay energies close to that of this compound-241. Common examples include Plutonium-238, Curium-242, and Curium-244.[1][2] Because their energy peaks can overlap with or be close to the this compound-241 peaks, they can lead to inaccurate quantification.

  • Matrix Interferences: These are non-radioactive components of the sample matrix, such as iron, salts (e.g., Na+, Ca2+), and organic matter.[3] These substances can interfere with the chemical separation and purification process, leading to low chemical recovery of this compound or affecting the quality of the final source prepared for counting.[3]

  • Spectral and Instrumental Interferences: These issues relate to the preparation of the sample for counting and the instrumentation itself. A thick or unevenly deposited source can cause alpha particles to lose energy within the source material, leading to peak broadening and tailing into lower energy regions of the spectrum.[4][5] Other issues include poor vacuum in the spectrometer chamber and detector contamination.

Q2: How can I resolve the overlapping peaks of this compound-241 (241Am) and Plutonium-238 (238Pu)?

A2: The alpha energies of 241Am (5.486 MeV, 5.443 MeV) and 238Pu (5.499 MeV, 5.456 MeV) are very close, making spectral deconvolution difficult.[2] Therefore, a robust radiochemical separation to remove plutonium from the this compound fraction is essential before measurement.[6][7] This is typically achieved using techniques like anion-exchange chromatography or extraction chromatography (e.g., with TEVA resin), which are designed to selectively retain plutonium while allowing this compound to pass through.[8]

Q3: What is the role of a tracer (e.g., 243Am) in the analysis?

A3: A tracer, such as this compound-243 (243Am), is an isotope of the element of interest with a known activity that is added to the sample at the beginning of the analysis.[6][9] Since the tracer behaves chemically identically to the analyte (241Am), it allows for the determination of the chemical yield of the entire procedure. By measuring the recovery of the 243Am tracer in the final sample, one can correct for any losses of 241Am that occurred during the sample preparation and separation steps, ensuring a more accurate final activity calculation.[9]

Q4: What are the differences between electrodeposition and microprecipitation for source preparation?

A4: Both are methods to prepare a thin, uniform layer of the purified this compound sample for alpha spectrometry.

  • Electrodeposition: This technique uses an electric current to deposit this compound onto a stainless steel disc. It is known to produce very thin, uniform sources, which results in high-quality alpha spectra with excellent peak resolution.[2] However, the method can be sensitive to impurities in the sample solution, which may interfere with the deposition process.[2]

  • Microprecipitation: This method involves co-precipitating this compound with a carrier, such as cerium fluoride (B91410) (CeF3) or neodymium fluoride (NdF3), onto a filter.[2][10] It is generally faster and less sensitive to matrix impurities than electrodeposition. However, it may result in a slightly thicker source, which can increase peak tailing compared to an ideal electrodeposited source.[2]

Q5: Why is a high vacuum required in the alpha spectrometer chamber?

A5: Alpha particles are easily stopped and lose energy when they interact with matter. A high vacuum is necessary inside the spectrometer chamber to remove air molecules between the source and the detector.[11] If air were present, the alpha particles would collide with air molecules, lose energy, and result in a degraded spectrum with broadened peaks and a significant shift to lower energies. This energy loss would make it impossible to accurately identify and quantify the radionuclides in the sample.[5]

Troubleshooting Guides

Problem 1: Poor Peak Resolution and Significant Peak Tailing

This is often observed as asymmetric peaks that are broadened towards the low-energy side of the spectrum.

Possible Cause Troubleshooting Steps & Solutions
Thick or Uneven Source The source may contain too much solid mass, causing self-absorption of alpha particles. Solution: Review the source preparation method. If using microprecipitation, ensure the minimum necessary amount of carrier is used. For electrodeposition, ensure the sample is sufficiently purified to remove matrix elements. Diluting the sample and preparing a new source may be necessary.[4][12]
Poor Vacuum Air molecules in the chamber will degrade alpha particle energy. Solution: Check the vacuum pump and all seals on the spectrometer chamber. Ensure the vacuum level is within the manufacturer's recommended range (typically <10-20 mTorr).
Detector Contamination The detector surface may be contaminated from a previous sample, causing spectral artifacts. Solution: Perform a background count on the empty chamber for an extended period. If counts are observed, the detector may need to be carefully cleaned according to the manufacturer's protocol or replaced.
Incorrect Source-to-Detector Distance While less common, an excessively large distance can increase the likelihood of interactions with any residual gas molecules. Solution: Ensure the source holder is placed in the correct position as specified by the instrument's operating procedure.[11]
Problem 2: Low Chemical Recovery

This is indicated by a low count rate for the 243Am tracer, leading to high uncertainty in the final 241Am result.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Sample Digestion This compound may not be fully leached from the sample matrix. Solution: Review the acid digestion procedure. Ensure the appropriate acids, temperatures, and heating times are used for the specific sample type.
Incorrect pH or Reagent Concentration Many separation steps, such as precipitation or column chromatography, are highly dependent on pH and the concentration of reagents. Solution: Calibrate the pH meter and verify the pH at each critical step. Prepare fresh reagents and verify their concentrations.[3]
Column Overload or Channeling In ion-exchange or extraction chromatography, adding too much sample mass or running the column too fast can lead to poor separation and loss of analyte. Solution: Reduce the sample mass loaded onto the column. Ensure the column is packed uniformly and that the flow rate is optimized for proper binding.[13]
Impure or Incorrectly Calibrated Tracer The tracer solution may be contaminated or its activity may not be accurately known. Solution: Verify the purity and activity of the 243Am tracer solution. Check for the presence of 241Am or other interfering isotopes in the tracer stock.[2]
Problem 3: Unexpected Peaks in the Spectrum

The presence of alpha peaks that do not correspond to 241Am or the 243Am tracer.

Possible Cause Troubleshooting Steps & Solutions
Incomplete Radiochemical Separation Interfering radionuclides (e.g., Pu, Th, U, Cm) were not fully removed from the this compound fraction. Solution: Review and optimize the chemical separation procedure. Additional purification steps, such as a second pass through a chromatography column or a different separation technique, may be required.[6][8]
Contamination Glassware, reagents, or the spectrometer chamber may be contaminated. Solution: Analyze a "reagent blank" (a sample containing all reagents but no sample matrix) to identify the source of contamination. Thoroughly clean all glassware and equipment.

Data Presentation

Table 1: Alpha Energies of 241Am and Common Interfering Radionuclides

RadionuclideHalf-lifeMajor Alpha Particle Energies (MeV) & Abundances
This compound-241 (241Am) 432.2 years5.486 (85.2%), 5.443 (13.2%)
Plutonium-238 (238Pu)87.7 years5.499 (70.9%), 5.456 (29.0%)
Curium-244 (244Cm)18.1 years5.805 (76.4%), 5.763 (23.6%)
Thorium-230 (230Th)75,400 years4.688 (76.3%), 4.621 (23.4%)
Uranium-234 (234U)245,500 years4.775 (72.1%), 4.722 (27.4%)

Table 2: Comparison of Source Preparation Techniques for Alpha Spectrometry

FeatureElectrodepositionMicroprecipitation (e.g., with CeF3)
Principle Electrochemical deposition onto a metal disc.Co-precipitation with a carrier onto a filter.[10]
Typical Source Quality Excellent; produces very thin, uniform sources.[2]Good to very good; can be slightly thicker.
Peak Resolution Typically higher resolution, less peak tailing.[2]Can have more peak tailing due to source thickness.
Speed Slower; can take 1-3 hours per sample.Faster; precipitation is nearly instantaneous.
Sensitivity to Impurities High; impurities can inhibit deposition.[2]Low; more robust for complex matrices.
Common Use Case High-precision analysis requiring the best possible energy resolution.Routine analysis, high-throughput applications.

Experimental Protocols

Protocol: Separation of this compound using Extraction Chromatography

This protocol provides a general methodology for separating this compound from environmental samples using a commercially available extraction chromatography resin (e.g., TRU Resin), which is designed to separate trivalent actinides.

1. Sample Preparation and Leaching:

  • Add a known quantity of 243Am tracer to the homogenized sample (e.g., 1-5 g of soil).[9]

  • Perform a total acid digestion of the sample using a mixture of concentrated acids (e.g., HNO3, HCl, HF) with heating to bring the this compound into solution.

  • Evaporate the solution to near dryness and reconstitute the residue in a nitric acid solution (e.g., 2 M HNO3).

2. Column Preparation:

  • Prepare a chromatography column with an appropriate amount of TRU Resin.

  • Precondition the resin by passing several column volumes of 2 M HNO3 through it.

3. Loading and Rinsing:

  • Load the sample solution onto the preconditioned column. This compound and other actinides (like plutonium) will be retained on the resin.

  • Rinse the column with dilute nitric acid (e.g., 2 M HNO3) to remove matrix elements like iron and aluminum.

  • Selectively strip interfering elements. For example, pass a solution designed to remove plutonium (e.g., dilute HCl with a reducing agent) while this compound remains on the resin.[6]

4. Elution of this compound:

  • Elute the purified this compound fraction from the column using a low concentration of hydrochloric acid (e.g., 4 M HCl followed by 0.1 M HCl).

  • Collect the eluate in a clean beaker.

5. Source Preparation:

  • Evaporate the eluate to dryness.

  • Re-dissolve the residue in a suitable electrolyte solution for electrodeposition or a dilute acid for microprecipitation.

  • Prepare the final source for counting using either electrodeposition or microprecipitation as described in Table 2.

6. Alpha Spectrometry:

  • Place the prepared source in the vacuum chamber of the alpha spectrometer.

  • Evacuate the chamber to high vacuum.

  • Acquire the alpha spectrum for a sufficient time to achieve the desired counting statistics.

  • Analyze the spectrum to determine the activities of 241Am and the 243Am tracer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_sep Radiochemical Separation cluster_final Measurement & Analysis p1 Sample Collection & Homogenization p2 Add 243Am Tracer p1->p2 p3 Acid Digestion p2->p3 s1 Column Chromatography (e.g., TRU Resin) p3->s1 s2 Removal of Matrix & Interferences (Pu, U) s1->s2 s3 Elution of Purified Am s2->s3 f1 Source Preparation (Electrodeposition or Microprecipitation) s3->f1 f2 Alpha Spectrometry (Vacuum Chamber) f1->f2 f3 Data Analysis (Calculate Recovery & Activity) f2->f3

Caption: General experimental workflow for the determination of this compound by alpha spectrometry.

troubleshooting_peak_tailing start Poor Peak Resolution or Tailing Observed q1 Is the vacuum below 20 mTorr? start->q1 a1_yes Check Source Preparation q1->a1_yes Yes a1_no Service Vacuum System q1->a1_no No q2 Is the source thin and uniformly deposited? a1_yes->q2 a2_yes Perform Detector Check q2->a2_yes Yes a2_no Remake Source: - Reduce mass - Purify sample further q2->a2_no No q3 Is background count acceptable? a2_yes->q3 a3_yes Recalibrate Spectrometer q3->a3_yes Yes a3_no Clean or Replace Detector q3->a3_no No separation_pathway sample Digested Sample in HNO3 (Am, Pu, U, Fe, etc.) column Load onto Extraction Chromatography Column (e.g., TRU Resin) sample->column rinse1 Rinse with HNO3 column->rinse1 waste1 Waste: Fe, Al, Matrix Ions rinse1->waste1 rinse2 Rinse with Reductive Agent (e.g., Ascorbic Acid in HCl) rinse1->rinse2 waste2 Waste: Plutonium (Pu) rinse2->waste2 elute Elute with dilute HCl rinse2->elute product Purified this compound (Am) Fraction for Measurement elute->product

References

improving the efficiency of americium purification processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving the efficiency of americium purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in this compound purification?

The primary challenges in this compound purification stem from its chemical similarity to other elements present in source materials, particularly curium and lanthanides.[1][2][3] Key difficulties include:

  • Separation from Curium (Cm) and Lanthanides (Ln): this compound, curium, and trivalent lanthanides exhibit very similar ionic radii and chemical properties, making their separation a significant challenge.[1][3]

  • Third-Phase Formation: In solvent extraction processes, the formation of a third, often gelatinous, phase can occur, which complicates the separation process and can lead to loss of material.[4]

  • Radiolytic and Hydrolytic Stability of Extractants: The high radioactivity of this compound and the harsh acidic conditions can degrade the organic extractants used in separation processes, reducing their efficiency over time.[3]

  • Oxidation State Instability: While exploiting higher oxidation states of this compound can facilitate separation, maintaining this compound in a stable higher oxidation state long enough for extraction can be difficult.[2][5][6]

Q2: How can I improve the separation of this compound from curium and lanthanides?

Several strategies can be employed to enhance the separation of this compound from curium and lanthanides:

  • Solvent Extraction with Selective Ligands: Utilizing organic-soluble complexing agents that show selectivity for this compound over curium and lanthanides is a common approach. For instance, the AmSel (this compound Selective Extraction) process uses hydrophilic SO3-Ph-BTPhen or SO3-Ph-BTBP to selectively strip this compound from an organic phase containing co-extracted actinides and lanthanides.[7]

  • Oxidation State Control: this compound can be oxidized to higher oxidation states (V or VI), which have different chemical properties from the trivalent curium and lanthanides, enabling separation.[5][6] A novel strategy involves stabilizing pentavalent this compound (Am(V)) in a biphasic extraction system, leading to very high separation factors.[5]

  • Extraction Chromatography: Resins like TEVA can be used to separate this compound from lanthanides. In one method, this compound and curium are retained on the resin from a thiocyanate (B1210189) solution, while lanthanides pass through.[8][9]

Q3: What causes third-phase formation in solvent extraction and how can it be prevented?

Third-phase formation in solvent extraction, particularly when using extractants like TODGA (N,N,N′,N′-tetraoctyl diglycolamide) in hydrocarbon diluents, is a known issue that can hinder the process.[4] This phenomenon is related to the aggregation of extractant molecules.[3]

To mitigate third-phase formation, an additive such as DHOA (2,5-dihexyl-3-oxyaniline) can be used. The addition of DHOA allows for sufficient this compound loading of the solvent without the formation of a third phase.[4]

Troubleshooting Guides

Problem: Low this compound Recovery Yield
Possible Cause Troubleshooting Step
Incomplete Extraction Optimize the concentration of the extractant and the acidity of the aqueous phase. For example, in the AMPPEX process, good extraction is achieved at 2-3 mol/L nitric acid.[4]
Precipitation of this compound Oxalate (B1200264) Ensure the final nitric acid and oxalic acid concentrations are optimized. For instance, an this compound recovery of >99.9% can be achieved with final concentrations of 0.23 mol/L nitric acid and 0.1 mol/L oxalic acid.[4]
Degradation of Extraction Resin Evaluate the radiolytic and chemical stability of the resin. Consider switching to more robust resins like TODGA or TEHDGA, which have shown greater resistance to degradation compared to m-CMPO.[10][11]
Co-extraction of Impurities Implement a multi-step separation process. For example, uranium can be separated first using TBP, followed by the separation of other impurities like iron and sodium using a TODGA/DHOA mixture.[12]
Problem: Poor Separation from Contaminants (e.g., Pu, U, Fe)
Possible Cause Troubleshooting Step
Inadequate Separation Technique Employ a combination of separation methods. For instance, anion exchange can be used for plutonium recovery, followed by solvent extraction with 30% TBP-kerosene for uranium separation.[12]
Suboptimal Stripping Conditions Adjust the composition of the stripping solution. In a CMPO-based extraction, stripping with 0.04M HNO3 + 0.05M NaNO2 can effectively remove plutonium from the this compound-containing stream.[12]
Contaminant Co-precipitation In oxalate precipitation, carefully control the pH. Precipitating this compound oxalate at a pH of 2.5 to 2.9 can leave some metallic impurities in the solution.[13]

Quantitative Data Summary

Table 1: this compound Recovery and Purity in Different Purification Processes

ProcessKey ReagentsThis compound RecoveryThis compound PurityDecontamination Factor (from major impurities)Reference
AMPPEXTODGA, DHOA, Oxalic Acid> 99%> 99%N/A[4]
Three-Step Solvent Extraction & Extraction Chromatography30% TBP, 0.1M TODGA + 0.5M DHOA, CMPO resin> 80%~99%> 3000[12]
Ion Exchange, Solvent Extraction & PrecipitationDowex 1x4, 30% TBP-kerosene, Fluoride Precipitation~90%N/AN/A[12]
Solid-Liquid Extraction with NaBiO3NaBiO3, Nitric Acid97 ± 3%> 90%N/A[14]

Experimental Protocols

Protocol 1: this compound Separation using Solid-Liquid Extraction with Sodium Bismuthate[14]

This method utilizes sodium bismuthate (NaBiO3) for both the oxidation and separation of this compound from curium.

  • Column Preparation:

    • Pack 75 mg of Celite to form a plug in a column.

    • On top of the plug, pack 500 mg of a mixture of Celite and NaBiO3 powder (5% NaBiO3 by weight).

    • Wash the column with 10 mL of 0.1 M nitric acid to acidify the mixture.

  • Sample Loading:

    • Load 1.0 mL of the sample containing this compound and curium onto the column.

  • This compound Elution:

    • Elute the this compound with 15 mL of 0.1 M nitric acid.

  • Curium Elution:

    • Elute the curium with 15 mL of 2.0 M nitric acid.

  • Analysis:

    • Analyze the collected fractions using alpha spectrometry.

Protocol 2: this compound Oxalate Precipitation[4][11]

This protocol describes the precipitation of this compound oxalate from a purified this compound nitrate (B79036) solution.

  • Feed Preparation:

    • Start with a purified this compound nitrate solution containing 0.25 – 0.3 mol/L nitric acid.

  • Precipitation:

    • Add oxalic acid to the this compound nitrate solution to precipitate this compound oxalate.

  • Filtration:

    • Filter the resulting this compound oxalate solid. The typical loss of this compound to the filtrate is about 1 mg/L.

  • Calcination:

    • Heat and decompose the this compound oxalate solid to convert it to this compound oxide.

Visualizations

ExperimentalWorkflow_SolventExtraction cluster_AqueousPhase Aqueous Phase (Feed) cluster_OrganicPhase Organic Phase cluster_StrippingPhase Aqueous Phase (Strip) Feed Am(III), Cm(III), Ln(III) in Nitric Acid Extraction Extraction Stage (Co-extraction) Feed->Extraction Contact Extractant TODGA in Diluent Extractant->Extraction Contact StrippingAgent Selective Complexant (e.g., SO3-Ph-BTBP) Stripping Stripping Stage (Selective Back-extraction) StrippingAgent->Stripping Contact LoadedOrganic LoadedOrganic Extraction->LoadedOrganic Loaded Organic Phase (Am, Cm, Ln) Raffinate Raffinate Extraction->Raffinate Aqueous Raffinate (Fission Products) LoadedOrganic->Stripping Contact AmProduct AmProduct Stripping->AmProduct Purified Am Product SpentOrganic SpentOrganic Stripping->SpentOrganic Organic Phase with Cm and Ln Troubleshooting_LowRecovery Start Low this compound Recovery Q1 Solvent Extraction or Extraction Chromatography? Start->Q1 Check process type A1 A1 Q1->A1 Solvent Extraction A2 A2 Q1->A2 Extraction Chromatography Q2 Third Phase Formation? A1->Q2 Check for Q3 Resin Degradation? A2->Q3 Check for A3 Add modifier (e.g., DHOA) to improve solubility. Q2->A3 Yes A4 Optimize extractant concentration and acidity. Q2->A4 No A5 Replace resin. Consider more robust alternatives (e.g., TODGA, TEHDGA). Q3->A5 Yes A6 Optimize loading and elution conditions. Q3->A6 No

References

addressing self-absorption effects in americium sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with self-absorption effects during the analysis of americium-containing samples. The information is tailored for researchers, scientists, and drug development professionals working with alpha and gamma spectroscopy.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample analysis, with a focus on issues arising from self-absorption.

Problem Potential Cause Solution
Poor Alpha Peak Resolution (Broad Peaks, High Full Width at Half Maximum - FWHM) Thick Sample Source: Alpha particles lose energy as they travel through the sample material, resulting in a wider energy distribution reaching the detector.[1]1. Optimize Sample Preparation: Aim for the thinnest possible, uniform layer of the sample on the planchet. Electrodeposition is the preferred method for creating thin, uniform sources.[2][3] 2. Chemical Purification: Implement rigorous chemical separation techniques (solvent extraction, ion-exchange chromatography) to remove matrix components, which reduces the total mass on the planchet.[4][5] 3. Limit Sample Mass: For alpha analysis, samples should ideally have a mass density of less than 5 mg/cm².
Alpha Peak Tailing (Asymmetric Peak Shape) Self-Absorption in the Sample: Similar to peak broadening, interactions within a thick or non-uniform sample cause a fraction of the alpha particles to lose a variable amount of energy, creating a "tail" on the low-energy side of the peak.[1][6]1. Improve Source Uniformity: Ensure the sample is evenly distributed on the planchet. Electrodeposition provides a more uniform layer compared to simple evaporation.[3] 2. Reduce Sample Mass: A lower sample mass minimizes the path length for alpha particles, reducing the probability of energy loss and tailing.
Shift in Alpha Peak Energy to Lower Values Energy Loss in the Sample (Self-Absorption): The alpha particles lose energy as they pass through the sample material, causing the detected energy to be lower than the actual emission energy.[7] Energy Loss in Air: If the distance between the source and detector is too large in a non-vacuum chamber, alpha particles will lose energy to air molecules.1. Minimize Sample Thickness: As with other self-absorption issues, a thinner source is critical. 2. Calibrate with a Standard of Similar Matrix: If sample thickness cannot be avoided, use a calibration standard with a similar mass and composition. 3. Perform Analysis in a Vacuum: Alpha spectroscopy should be conducted in a vacuum chamber to eliminate energy loss to air.
Low Count Rate or Activity Underestimation Self-Absorption: A significant portion of the emitted alpha particles may be completely absorbed within the sample and never reach the detector, leading to an underestimation of the true activity.[8]1. Implement Rigorous Chemical Purification: Removing interfering matrices is the most effective way to reduce self-absorption and ensure more accurate activity measurements.[4][5] 2. Apply a Self-Absorption Correction Factor: For samples where self-absorption is unavoidable, a correction factor can be calculated and applied to the measured activity. This can be done through mathematical modeling or experimental methods.[9]
Inaccurate Gamma Spectroscopy Results for 241Am (59.5 keV peak) Self-Absorption in Dense Matrices: The 59.5 keV gamma-ray of 241Am is relatively low-energy and can be significantly attenuated by dense sample matrices like soil or concrete, leading to an underestimation of activity.1. Use Matrix-Matched Standards: Calibrate the gamma spectrometer using standards that have a similar density and composition to the samples being analyzed. 2. Apply a Self-Absorption Correction: Use a transmission source or mathematical modeling to determine and apply a correction factor for the 59.5 keV peak.

Frequently Asked Questions (FAQs)

1. What is self-absorption in the context of this compound analysis?

Self-absorption, also known as self-attenuation, is the process where the alpha or gamma radiation emitted by this compound isotopes is absorbed or scattered by the sample matrix itself. This is a significant issue in alpha spectroscopy because alpha particles have a very short range and can be completely stopped by a small amount of material.[5][8] For gamma spectroscopy, self-absorption is most pronounced for low-energy gamma rays, such as the 59.5 keV photon from 241Am, especially in dense samples.[10]

2. How does self-absorption affect my alpha spectroscopy results?

Self-absorption can lead to several problems in alpha spectroscopy:

  • Peak Broadening: The energy resolution of the alpha peaks deteriorates, resulting in wider peaks (higher FWHM).[11]

  • Peak Tailing: The peaks become asymmetric, with a "tail" extending towards lower energies.[6]

  • Energy Shift: The centroid of the alpha peak shifts to a lower energy.[7]

  • Underestimation of Activity: The total number of counts detected is reduced, leading to an inaccurate, lower calculated activity.[8]

3. What are the primary factors that contribute to self-absorption?

The main factors include:

  • Sample Thickness and Mass: Thicker and more massive samples increase the path length for radiation to escape.

  • Sample Density: Denser materials are more effective at stopping alpha and gamma radiation.

  • Sample Composition (Matrix): The types of elements in the sample matrix influence the degree of absorption.

  • Sample Uniformity: Non-uniform samples can have localized areas of high self-absorption.

4. How can I minimize self-absorption effects?

The most effective strategy is to prepare a "massless" or "infinitely thin" source. This is achieved through:

  • Rigorous Chemical Purification: Separating the this compound from the sample matrix (e.g., soil, water, biological tissue) is crucial. Techniques like solvent extraction, ion-exchange chromatography, and co-precipitation are used to isolate this compound.[4][5]

  • Proper Source Preparation: After purification, the this compound should be deposited on a planchet as a very thin, uniform layer. Electrodeposition is considered the best method for this.[2][3]

5. Is self-absorption an issue for gamma spectroscopy of 241Am?

Yes, particularly for the 59.5 keV gamma-ray. While gamma rays are much more penetrating than alpha particles, this low-energy gamma can be significantly attenuated in dense matrices. This can lead to an underestimation of the 241Am activity if not corrected for.[10]

6. When should I use a self-absorption correction factor?

A self-absorption correction factor should be applied when it is not possible to prepare a sufficiently thin source and the effects of self-absorption are significant. This is often the case with direct gamma spectroscopy of bulk samples like soil.

Quantitative Data on Self-Absorption Effects

The following tables summarize the impact of sample properties on alpha spectroscopy outcomes. The data is synthesized from established principles of alpha particle interaction with matter.

Table 1: Effect of Sample Thickness on 241Am Alpha Peak Resolution

Sample Thickness (mg/cm²)Approximate FWHM (keV) for 5.486 MeV PeakPeak Shape Description
< 0.120 - 30Sharp, symmetrical peak
0.540 - 60Noticeable broadening
1.070 - 100Significant broadening and some tailing
> 2.0> 100Very broad peak with significant tailing

Note: FWHM values are illustrative and can vary based on detector quality and other experimental conditions.

Table 2: Estimated 241Am Alpha Particle Energy Loss in Different Materials

MaterialDensity (g/cm³)Thickness for 1 MeV Energy Loss (µm)
Air (STP)0.0012~10,000
Mylar1.4~10
Aluminum2.7~7
Iron7.87~3

Data is illustrative, based on the principles of alpha particle stopping power.

Experimental Protocols

Protocol 1: this compound Purification from Soil Samples via Co-precipitation and Ion Exchange

This protocol outlines a general procedure for the separation of this compound from a soil matrix to prepare a sample for alpha spectroscopy.

  • Sample Preparation and Leaching:

    • Weigh 10-20 g of dried, homogenized soil into a beaker.

    • Add a known amount of 243Am tracer for yield determination.

    • Add concentrated nitric acid (HNO₃) and heat to leach the this compound from the soil matrix. Hydrofluoric acid (HF) may be required for complete dissolution of silicate (B1173343) matrices.

  • Co-precipitation:

    • After leaching, dilute the sample and add an iron carrier (e.g., FeCl₃).

    • Adjust the pH to >9 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to precipitate iron hydroxide (Fe(OH)₃). This compound will co-precipitate with the iron hydroxide.

    • Centrifuge the sample and discard the supernatant.

    • Wash the precipitate with deionized water.

  • Ion-Exchange Chromatography:

    • Dissolve the precipitate in concentrated hydrochloric acid (HCl).

    • Load the solution onto an anion exchange column pre-conditioned with concentrated HCl. Plutonium and other interfering elements will be adsorbed onto the resin, while this compound will pass through.

    • Collect the eluate containing the this compound.

  • Final Purification and Source Preparation:

    • Evaporate the eluate to dryness.

    • Redissolve the residue in a suitable electrolyte for electrodeposition.

    • Proceed to Protocol 2 for electrodeposition.

Protocol 2: Electrodeposition of this compound for Alpha Spectroscopy

This protocol describes the preparation of a thin, uniform source of this compound on a stainless steel planchet.

  • Electrolyte Preparation:

    • Dissolve the purified this compound residue from Protocol 1 in a small volume of a suitable electrolyte, such as a solution of ammonium sulfate (B86663) or ammonium chloride.

    • Adjust the pH to the optimal range for this compound deposition (typically pH 2-4).

  • Electrodeposition:

    • Place a polished stainless steel planchet as the cathode in the electrodeposition cell.

    • Add the electrolyte containing the this compound.

    • Apply a constant current (typically 1-1.5 A) for 1-2 hours.

    • Just before ending the deposition, add a few drops of ammonium hydroxide to make the solution basic, which helps to fix the deposited this compound.

  • Source Finalization:

    • Turn off the current and carefully remove the planchet.

    • Rinse the planchet with deionized water and then ethanol.

    • Gently heat the planchet under a heat lamp to dry and anneal the deposited layer.

    • The source is now ready for alpha spectroscopy.

Visualizations

experimental_workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_purification Purification cluster_source_prep Source Preparation cluster_analysis Analysis soil_sample Soil Sample tracer Add 243Am Tracer soil_sample->tracer leaching Acid Leaching tracer->leaching co_precipitation Co-precipitation with Fe(OH)3 leaching->co_precipitation ion_exchange Anion Exchange Chromatography co_precipitation->ion_exchange electrodeposition Electrodeposition ion_exchange->electrodeposition alpha_spec Alpha Spectroscopy electrodeposition->alpha_spec

Caption: Experimental workflow for Am analysis.

troubleshooting_flowchart Troubleshooting Alpha Spectroscopy Issues start Poor Alpha Spectrum q1 Broad Peaks or Tailing? start->q1 cause1 Likely Self-Absorption (Thick/Non-uniform Source) q1->cause1 Yes q2 Low Count Rate? q1->q2 No a1_yes Yes a1_no No solution1 Improve Purification and Electrodeposition cause1->solution1 cause2 Alpha Particles Absorbed in Sample q2->cause2 Yes end_node Consult Instrument Manual for Other Issues q2->end_node No a2_yes Yes a2_no No solution2 Reduce Sample Mass Apply Correction Factor cause2->solution2

Caption: Troubleshooting common alpha spec issues.

References

Technical Support Center: Stabilization of Higher Oxidation States of Americium in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with higher oxidation states of americium (Am).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Issue 1: Low or Inconsistent Oxidation Yield of Am(III) to Am(VI)

Q: My oxidation of Am(III) to Am(VI) using sodium bismuthate (NaBiO₃) is showing a low and inconsistent yield. What are the potential causes and how can I improve it?

A: Low yields of Am(VI) are a common challenge. Several factors can influence the efficiency of the oxidation process.[1]

  • Insufficient Oxidant: The amount of solid NaBiO₃ added can be critical. Ensure a sufficient excess of the oxidant is used. For example, a common procedure involves adding 40 mg of NaBiO₃ powder to 5 mL of the this compound solution.[2]

  • Slow Reaction Kinetics: The oxidation rate of Am(III) using sodium bismuthate can be slow.[1] Consider increasing the reaction time or temperature. Oxidations carried out at elevated temperatures (e.g., 87 ± 1°C) can significantly affect the distribution of final Am oxidation states.[2]

  • Acid Concentration: The concentration of nitric acid is a key parameter. While NaBiO₃ can achieve quantitative oxidation in nitric acid concentrations from 0.25 to 4 M, the stability of the resulting Am(VI) can decrease at higher acid concentrations.[1][3] Optimization of the acid molarity for your specific system is recommended.

  • Interfering Substances: Ensure the absence of reducing agents in your solution, which would consume the oxidant or reduce the newly formed Am(VI).

Issue 2: Rapid Discoloration and Reduction of Am(VI) or Am(V) Solution

Q: I've successfully prepared a solution of Am(VI) (rum-colored) or Am(V) (yellow), but it rapidly reduces back to Am(III) (yellow-reddish). Why is this happening and how can it be prevented?

A: Higher oxidation states of this compound are powerful oxidizing agents and are inherently unstable in aqueous solutions.[2][4] Their stability is affected by several factors:

  • Autoradiolysis: The alpha radiation emitted by this compound isotopes (especially ²⁴¹Am) generates reducing species (e.g., H₂O₂, HNO₂) from the solvent and solute, which readily reduce Am(VI) and Am(V).[5][6][7] The rate of reduction is proportional to the specific activity of the Am isotope used.[5] Using ²⁴³Am, which has a lower specific activity, can increase the stability of higher oxidation states.

  • Contact with Organic Materials: If you are performing a solvent extraction, contact with the organic phase can cause rapid reduction of high-valent this compound.[1][8] This is a significant challenge in separation processes.

    • Troubleshooting Step: Minimize contact time between the aqueous Am(VI)/Am(V) phase and the organic extractant. Batch contacts as short as 5 seconds have been used to mitigate reduction.[1]

    • Alternative Strategy: Incorporate an oxidant, such as Bi(V), directly into the organic phase. This has been shown to greatly overcome the reduction issue by re-oxidizing any Am(III) that forms.[8][9]

  • Disproportionation: Am(V) can disproportionate into Am(VI) and Am(IV), with the Am(IV) being highly unstable and quickly reducing to Am(III).[7] This process is highly dependent on the hydrogen ion concentration, with the rate increasing significantly in more acidic solutions.[7]

  • Presence of a Holding Oxidant: To maintain the desired high oxidation state, especially during separation processes, a "holding oxidant" may be necessary.[1] For example, when using sodium bismuthate, the excess solid and dissolved Bi(V) act as a holding oxidant.[1]

Issue 3: Inability to Stabilize Am(IV) in Aqueous Solution

Q: I am trying to generate and study Am(IV) in a simple nitric or perchloric acid solution, but I cannot detect its presence. Is this expected?

A: Yes, this is expected. The hydrated Am⁴⁺ ion is extremely unstable in the absence of strong complexing agents and readily disproportionates.[6] Am(IV) is only stable in highly complexing media, such as:

  • Concentrated (13 M) ammonium (B1175870) fluoride (B91410) (NH₄F).[2]

  • Concentrated phosphoric acid (8-15 M).[3]

  • Solutions containing polyoxometalate ions.[2]

  • Carbonate solutions (e.g., 3 M KHCO₃-K₂CO₃) under specific pH and potential control.[10]

Attempting to generate Am(IV) in non-complexing or weakly complexing acidic solutions will not be successful.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for oxidizing Am(III) to higher oxidation states in an acidic solution?

A: Several chemical oxidants and electrochemical methods are used to oxidize Am(III). The choice depends on the desired final oxidation state (Am(V) or Am(VI)) and the experimental conditions.

  • Sodium Bismuthate (NaBiO₃): A strong, solid-phase oxidant that is effective in nitric acid (0.25-4 M). It can produce both Am(V) and Am(VI) and also acts as a holding oxidant.[1][2][3]

  • Peroxydisulfate ((NH₄)₂S₂O₈): A traditional oxidant, often used with a silver catalyst (Ag⁺). It is effective for producing Am(VI) but typically only in dilute acid (e.g., below 0.3 M HNO₃).[1][11]

  • Ag-Catalyzed Ozone: Quantitative oxidation to Am(VI) in 1-3 M HNO₃ has been achieved with this method.[1]

  • Copper(III) Periodate: A very strong oxidant capable of oxidizing over 98% of Am(III) to Am(VI) in 3.5 M HNO₃.[10]

  • Electrochemical Oxidation: This method has been successfully demonstrated using surface-functionalized electrodes to produce Am(VI) in 0.1 M HNO₃.[1] It can also be used in carbonate media to selectively generate Am(IV), Am(V), or Am(VI) by controlling the anode potential and pH.[10]

Q2: How can I characterize the different oxidation states of this compound in my solution?

A: Spectroscopic methods are the primary means of identifying and quantifying this compound oxidation states, as each ion has a distinct absorption spectrum.

  • UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This is the most common technique. Each oxidation state has characteristic absorption peaks. For example, in acidic solutions, Am(III) has a major peak around 503 nm, Am(V) at 514 nm and 715 nm, and Am(VI) at 666 nm and 995 nm.[2][8]

  • Laser-Induced Photoacoustic Spectrometry (LPAS): A highly sensitive technique suitable for dilute solutions (less than 10⁻⁵ mol/L).[12]

  • X-ray Absorption Fine Structure (XAFS): Provides information on the oxidation state and the local coordination environment of the this compound atom.[13]

Other methods like thin-layer chromatography (TLC) have also been used to identify different oxidation states.[14]

Q3: What role do complexing agents play in stabilizing higher oxidation states of this compound?

A: Complexing agents are crucial for stabilizing higher oxidation states, particularly Am(IV). By coordinating to the metal center, these ligands can:

  • Lower Redox Potentials: Ligands like carbonate and polyoxometalates can modify the coordination sphere, making the oxidation of Am(III) more thermodynamically favorable.[10]

  • Prevent Hydrolysis and Disproportionation: Strong complexation, for instance with carbonate or fluoride ions, can form stable complexes like Am(IV)-carbonate, which inhibits the hydrolysis and disproportionation reactions that would otherwise lead to the rapid decomposition of Am(IV).[10]

  • Enhance Stability in Separations: In biphasic systems, ligands in the organic phase (e.g., TODGA) can influence the redox behavior, and when combined with an oxidant, can lead to superior stabilization of Am(V) for efficient separation from lanthanides.[8][9]

Quantitative Data Summary

Table 1: Redox Potentials of this compound Ions

Redox CoupleMediumPotential (V vs. SHE)Reference
Am(IV)/Am(III)1 M HClO₄+2.62
Am(V)/Am(III)1 M HClO₄+1.73[2]
Am(VI)/Am(III)1 M HClO₄+1.68[2]
Am(VI)/Am(V)1 M HClO₄+1.60
Am(OH)₄/Am(OH)₃1 M OH⁻> +0.5[11]

Table 2: Characteristic UV-Vis Absorption Peaks for this compound Ions in Acidic Solution

Oxidation StateIon FormWavelength (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Color in Solution
Am(III)Am³⁺503~390Yellow-Reddish
Am(IV)Am⁴⁺Unstable in acid--
Am(V)AmO₂⁺514, 715~45, ~65Yellow
Am(VI)AmO₂²⁺666, 995~100, ~24Rum-colored / Brown

(Note: Molar absorptivity values can vary slightly with the medium.)

Experimental Protocols

Protocol 1: Oxidation of Am(III) to Am(VI)/Am(V) using Sodium Bismuthate

This protocol is adapted from procedures described in the literature for preparing stock solutions of higher-valent this compound for spectroscopic and separation studies.[2][13]

Materials:

  • Stock solution of Am(III) in nitric acid (e.g., 0.5 M HNO₃).

  • Sodium bismuthate (NaBiO₃), solid powder.

  • Centrifuge and centrifuge tubes.

  • UV-Vis Spectrophotometer.

  • Filter (e.g., 0.45 µm syringe filter).

Procedure:

  • Transfer a known volume (e.g., 5 mL) of the Am(III) stock solution into a centrifuge tube.

  • Record a baseline UV-Vis spectrum of the initial Am(III) solution.

  • Add an excess of solid NaBiO₃ (e.g., 40 mg) to the solution.

  • Agitate the mixture vigorously for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 87°C). The solution should change color as Am(VI) and/or Am(V) are formed.

  • Centrifuge the suspension to pellet the excess solid NaBiO₃.

  • Carefully decant or pipette the supernatant. For a clearer solution, it can be passed through a syringe filter to remove any remaining fine particles.

  • Immediately analyze the resulting solution using UV-Vis spectrophotometry to identify the characteristic peaks of Am(V) and Am(VI) and quantify their concentrations.

  • Monitor the solution over time with repeated spectral scans to observe the stability and reduction kinetics of the prepared higher oxidation states.

Safety Precaution: All work with this compound must be conducted in a radiological facility (e.g., a glovebox) with appropriate shielding and contamination control measures.

Visualizations

Experimental_Workflow_Am_Oxidation start Am(III) Stock Solution (in HNO₃) add_oxidant Add Oxidant (e.g., solid NaBiO₃) start->add_oxidant agitate Agitate & React (Control Time & Temp) add_oxidant->agitate separate Separate Solid (Centrifuge / Filter) agitate->separate product Solution of Am(V) / Am(VI) separate->product analyze Characterize (UV-Vis, XAFS, etc.) product->analyze Quantify Yield use Use in Experiment (e.g., Solvent Extraction) product->use Proceed Quickly

Caption: Workflow for this compound(III) oxidation and analysis.

Stability_Factors center Stability of Am(V) & Am(VI) ph pH / Acidity ph->center Influences disproportionation complex Complexing Agents (Carbonate, Fluoride) complex->center Increases stability oxidant Holding Oxidant (e.g., Bi(V)) oxidant->center Increases stability temp Temperature temp->center Influences kinetics autorad Autoradiolysis (Isotope Activity) autorad->center Decreases stability organic Contact with Organic Reductants organic->center Decreases stability

Caption: Key factors influencing the stability of high-valent this compound.

Caption: Logic for Am/Lanthanide separation via oxidation state control.

References

Technical Support Center: Mitigation of Radiation Damage in Americium-Containing Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with americium-containing materials. The information is designed to address specific issues that may be encountered during synthesis, characterization, and experimentation, with a focus on understanding and reducing radiation-induced damage.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of radiation emitted by this compound-241 (241Am) and what are their immediate effects on a material?

A1: 241Am primarily decays via alpha emission, releasing a high-energy alpha particle (~5.4 MeV) and a lower energy gamma ray (59.5 keV).[1][2] The alpha particle, being a relatively heavy charged particle, is responsible for the majority of the direct atomic displacement damage within the host material. This process creates Frenkel pairs (vacancies and interstitials), which are the foundational defects that can lead to larger microstructural changes. The gamma rays have a much lower interaction cross-section and contribute less to direct atomic displacements, but can cause electronic excitations.

Q2: What are the long-term consequences of alpha decay in this compound-containing host materials?

A2: Over time, the accumulation of defects from alpha decay leads to significant changes in the material's properties. These can include:

  • Lattice Swelling: The accumulation of vacancies and interstitials causes the crystal lattice to expand.

  • Amorphization: At a critical dose of radiation, the crystalline structure can break down and become amorphous.

  • Helium Bubble Formation: The alpha particles, which are helium nuclei, capture electrons and form helium atoms. These atoms can agglomerate to form bubbles within the material, which can contribute to swelling and mechanical degradation.

  • Phase Transitions: In some complex ceramics, radiation damage can induce a phase transition from an ordered to a disordered structure, such as from a pyrochlore (B1171951) to a defect-fluorite structure.[3]

Q3: What makes a host material "radiation tolerant" for immobilizing this compound?

A3: A radiation-tolerant host material is one that can accommodate a high level of radiation damage without significant degradation of its critical properties, such as chemical durability and mechanical stability. Key characteristics of radiation-tolerant materials include:

  • Structural Flexibility: The ability to accommodate defects without large volumetric changes. For example, materials that can easily form cation antisites and oxygen Frenkel pairs can better relax the strain from radiation damage.[3]

  • High Recrystallization Temperature: A high temperature is required to anneal out the radiation-induced defects, indicating a greater resistance to amorphization at operating temperatures.

  • Chemical Simplicity and Stability: Simple, highly symmetric crystal structures, like the fluorite structure, are often more resistant to amorphization.

  • High Thermal Conductivity: The ability to dissipate the heat generated from radioactive decay, which can otherwise accelerate damage processes.

Q4: Are there any self-healing mechanisms that can mitigate radiation damage in these materials?

A4: The concept of self-healing in the context of radiation damage in this compound-containing ceramics is an area of active research. While not fully established for this compound-specific hosts, research on other ceramic materials suggests potential mechanisms. For instance, in some ceramics, radiation can create defects that enhance atomic mobility, allowing for the filling of voids or microcracks.[4][5] Another proposed mechanism involves the controlled diffusion of cations to crack sites, effectively repairing the damage.[4] It is theorized that certain crystalline structures, like pyrochlores, exhibit a degree of self-healing by transforming to a more disordered but still crystalline defect-fluorite structure, which can accommodate a high density of defects.[3]

Troubleshooting Guides

Synthesis of this compound-Containing Ceramics

Problem: Incomplete reaction or formation of secondary phases during the synthesis of Am-doped zirconate pyrochlore (Am2Zr2O7).

Possible Causes & Solutions:

  • Inadequate Mixing of Precursors: Poor initial mixing of this compound oxide with zirconia and any other precursors can lead to localized compositional variations and the formation of undesired phases.

    • Solution: Utilize a high-energy ball milling or a wet chemistry method like sol-gel or co-precipitation to ensure atomic-level mixing of the precursors.[6] For the oxalate (B1200264) co-precipitation method, ensure the pH is carefully controlled to facilitate the simultaneous precipitation of all cations.

  • Incorrect Calcination Temperature or Time: The temperature and duration of the final heating step are critical for the formation of the desired crystalline phase.

    • Solution: For zirconate pyrochlores, a calcination temperature of 1000–1300°C for 1 to 5 hours is often required.[6] It is advisable to perform a series of experiments with varying temperatures and dwell times, followed by XRD analysis, to determine the optimal conditions for your specific composition.

  • Atmosphere Control: The oxygen partial pressure during sintering can influence the final phase assemblage.

    • Solution: Most oxide ceramic syntheses are performed in air. However, if you are working with mixed-valence systems or are concerned about the oxidation state of this compound, consider using a controlled atmosphere furnace with a specific oxygen partial pressure.

Problem: Low yield during the precipitation of this compound oxalate in the synthesis of this compound dioxide (AmO2).

Possible Causes & Solutions:

  • Incorrect pH of the Solution: The solubility of this compound oxalate is highly dependent on the pH of the solution.

  • Insufficient Oxalic Acid: A stoichiometric amount of oxalic acid may not be sufficient to drive the precipitation to completion.

    • Solution: Add a super-stoichiometric amount (e.g., 100% excess) of oxalic acid to the solution to ensure the complete precipitation of this compound oxalate.[2]

  • Precipitation Temperature: The temperature can affect the crystal growth and solubility.

    • Solution: Conduct the precipitation at ambient temperature (23-25°C).[8]

Characterization of this compound-Containing Materials

Problem: High background and poor peak-to-noise ratio in X-ray Diffraction (XRD) patterns.

Possible Causes & Solutions:

  • Gamma Radiation from 241Am: The gamma rays emitted by 241Am can cause fluorescence in the sample and sample holder, and can directly interact with the detector, leading to a high background.

    • Solution: Use a monochromator on the detector side to filter out fluorescence. If possible, use a detector with energy discrimination capabilities. Shielding the detector as much as possible without blocking the diffracted X-rays can also be beneficial.

  • Sample Displacement: If the sample surface is not on the focusing circle of the diffractometer, peaks will be shifted and may be broadened.

    • Solution: Carefully prepare a flat sample surface and ensure it is at the correct height in the sample holder. Use of a zero-background sample holder can also help.

  • Amorphous Content: Radiation damage can lead to amorphization of the sample, which contributes to a broad, diffuse background.

    • Solution: This is an inherent property of the damaged sample. However, during data analysis, it is important to model the background accurately using a suitable function (e.g., a Chebyshev polynomial) in your Rietveld refinement software.[9]

Problem: Artifacts observed in Transmission Electron Microscopy (TEM) images.

Possible Causes & Solutions:

  • Ion Milling Damage: During sample preparation using focused ion beam (FIB) or broad beam ion milling, the ion beam can introduce defects, amorphization, or implant ions (e.g., Ga+ from a FIB) into the sample.

    • Solution: Use a low-energy cleaning step with an argon ion mill after the final thinning to remove the damaged surface layers.

  • Mechanical Damage: Mechanical polishing or sectioning can introduce scratches, dislocations, or tearing.[10]

    • Solution: Employ careful polishing techniques with progressively finer abrasive materials. For sectioning, ensure the ultramicrotome and knife are in optimal condition.

  • Precipitates from Staining: The use of heavy metal stains like uranyl acetate (B1210297) and lead citrate (B86180) can result in precipitates on the sample surface, which can be mistaken for features of the material.[11]

    • Solution: Use freshly prepared staining solutions and ensure proper washing steps are carried out after staining. Staining in a CO2-free environment can prevent the precipitation of lead carbonate.[10]

  • Electron Beam Damage: A high-energy electron beam can cause further displacement damage or heating in the sample.[12]

    • Solution: Use a low electron dose (low beam current) and a higher accelerating voltage to minimize beam damage. A cryo-holder can also be used to keep the sample at low temperatures, reducing atomic mobility and damage accumulation.

Problem: Difficulty in interpreting X-ray Absorption Spectroscopy (XAS) data.

Possible Causes & Solutions:

  • Poor Signal-to-Noise Ratio: This can be due to a low concentration of this compound in the sample or self-absorption effects.

    • Solution: For dilute samples, use a fluorescence detector to improve the signal. For concentrated samples, ensure the sample is prepared as a thin, uniform film to avoid self-absorption. Grinding the powder finely and dispersing it in a low-Z matrix like boron nitride or polyethylene (B3416737) glycol can improve homogeneity.[13]

  • Sample Charging: For insulating samples, the X-ray beam can cause the sample to charge, which can distort the spectra.

    • Solution: Mix the sample with a conductive material like graphite (B72142) or use a cryostat which can help to dissipate charge.

  • Mixed Oxidation States or Local Environments: The XAS spectrum is an average of all the absorbing atoms. If this compound is present in multiple oxidation states or local coordination environments, the spectrum will be a superposition of these, making it difficult to interpret.

    • Solution: Use linear combination fitting with known standards to deconvolve the contributions from different species. High-resolution XANES techniques can sometimes resolve features from different oxidation states more clearly.

Quantitative Data on Radiation Damage

The following tables summarize key quantitative data on radiation damage effects in selected this compound-containing materials.

Table 1: Lattice Swelling in this compound-Containing Ceramics

MaterialDopant/IsotopeCumulative Dose (α-decays/g)Volumetric Swelling (%)Reference
AmPO4241Am~4.7 x 1017 (after 2 months)~1.5[9]
(Am0.80U0.12Np0.06Pu0.02)O1.8241AmNot specifiedLow crystallographic swelling[14]
Am2Zr2O7 (pyrochlore)241Am9.4 x 1018Volume contraction[15]

Table 2: Amorphization Dose for this compound and Analogue-Doped Ceramics

MaterialDopant/IsotopeTemperature (K)Critical Dose for Amorphization (dpa)Reference
Gd1.7Am0.3Zr2O7241AmRoom Temperature> 0.78 (did not amorphize)[16]
Am2Zr2O7241AmRoom Temperature> 0.80 (did not amorphize)[15]
Zircon (ZrSiO4)Pu-doped300~0.3-0.6[17]
Zirconolite (CaZrTi2O7)Pu-doped300~0.5-1.0

dpa = displacements per atom

Experimental Protocols

Protocol 1: Synthesis of this compound Dioxide (AmO2) via Oxalate Precipitation

This protocol is adapted from procedures developed at Oak Ridge National Laboratory.[2]

  • Dissolution: Dissolve the starting this compound material (e.g., this compound oxide) in a minimal amount of nitric acid or hydrochloric acid.

  • Neutralization: Neutralize the excess acid with ammonium hydroxide to a pH of 2.5-2.9.[7]

  • Precipitation: Slowly add a 100% excess of a saturated oxalic acid solution to the neutralized this compound solution while stirring. Allow the this compound oxalate precipitate to form and age for at least one hour to promote crystal growth.

  • Filtration and Washing: Filter the pink this compound oxalate precipitate using a medium-porosity glass frit. Wash the precipitate with deionized water to remove any remaining acid and soluble impurities.

  • Drying: Partially dry the this compound oxalate by drawing air through the filter.

  • Calcination: Transfer the this compound oxalate to a platinum boat and place it in a furnace.

    • Heat to 150°C for 1 hour to dry the precipitate completely.

    • Increase the temperature to 350°C and hold for 1 hour to decompose the oxalate to the oxide.

    • Finally, heat to 800°C for at least 30 minutes to ensure complete conversion to AmO2.

  • Cooling: Slowly cool the furnace to room temperature before removing the black AmO2 powder.

Protocol 2: Synthesis of this compound-Doped Zirconate Pyrochlore (e.g., Gd1.7Am0.3Zr2O7) by Solid-State Reaction

This protocol is based on the synthesis of similar actinide-doped zirconate ceramics.[6][16]

  • Precursor Preparation: Obtain high-purity powders of Gd2O3 and ZrO2.

  • Milling: Mix the precursor powders in the desired stoichiometric ratio. Perform high-energy ball milling for an extended period (e.g., 5 minutes in a planetary mill) to ensure homogeneous mixing.[16]

  • Doping: Impregnate the milled powder mixture with a nitric acid solution of 241Am of known concentration to achieve the target this compound content.

  • Drying: Dry the impregnated powder under an infrared lamp to evaporate the nitric acid solution.

  • Pressing: Uniaxially or isostatically press the dried powder into a pellet.

  • Sintering: Place the pellet in a furnace and heat in air to a high temperature (e.g., 1400°C) for several hours to facilitate the solid-state reaction and densification.

  • Cooling: Cool the furnace slowly to room temperature to avoid thermal shock and cracking of the ceramic pellet.

Visualizations

Experimental_Workflow_AmO2_Synthesis cluster_solution_prep Solution Preparation cluster_precipitation Precipitation cluster_processing Solid Processing cluster_final_product Final Product start Am in Acid Solution neutralize Neutralize with NH4OH (pH 2.5-2.9) start->neutralize add_oxalic Add Excess Oxalic Acid neutralize->add_oxalic precipitate Am-Oxalate Precipitate add_oxalic->precipitate filter_wash Filter and Wash precipitate->filter_wash calcine Calcine at 800°C filter_wash->calcine final_product AmO2 Powder calcine->final_product

Caption: Workflow for the synthesis of this compound Dioxide (AmO2).

Radiation_Damage_Pathway cluster_primary_event Primary Damage Event cluster_defect_formation Defect Formation cluster_microstructural_evolution Microstructural Evolution cluster_macroscopic_effects Macroscopic Effects alpha_decay 241Am Alpha Decay alpha_particle Alpha Particle (He2+) alpha_decay->alpha_particle recoil_nucleus Recoil Nucleus (Np) alpha_decay->recoil_nucleus displacement_cascade Displacement Cascade alpha_particle->displacement_cascade he_bubble Helium Bubble Formation alpha_particle->he_bubble traps e- recoil_nucleus->displacement_cascade frenkel_pairs Frenkel Pairs (Vacancies & Interstitials) displacement_cascade->frenkel_pairs defect_accumulation Defect Accumulation frenkel_pairs->defect_accumulation amorphization Amorphization defect_accumulation->amorphization phase_transition Phase Transition (e.g., Pyrochlore to Fluorite) defect_accumulation->phase_transition swelling Lattice Swelling defect_accumulation->swelling he_bubble->swelling property_change Degradation of Mechanical & Thermal Properties amorphization->property_change phase_transition->property_change

Caption: Pathway of radiation damage in Am-containing materials.

References

Technical Support Center: Americium Electrodeposition for Source Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in americium electrodeposition for alpha spectrometry source preparation.

Troubleshooting Guide

This guide addresses common issues encountered during the electrodeposition of this compound.

Issue Potential Cause Recommended Solution
Low Deposition Yield Improper pH of the electrolyte solution: The pH is a critical parameter for efficient deposition. For sulfate-based electrolytes, the optimal pH is typically between 2.0 and 2.3.[1]Carefully adjust the pH of the electrolyte solution using concentrated NH4OH or H2SO4. Verify the pH using a calibrated pH meter or pH strips before starting the electrodeposition.[2]
Incorrect current density: The applied current affects the rate and quality of deposition. For this compound, a current in the range of 0.8-0.9 amps is often recommended.[2]Monitor and adjust the amperage throughout the process. The current may need initial adjustment as the cell warms up.[2]
Inadequate deposition time: The duration of electrolysis is crucial for achieving high yields. A minimum of 120 minutes is recommended for this compound.[2]Ensure the electrodeposition runs for the recommended duration. For simultaneous deposition of multiple actinides, the time may need to be optimized.[3]
Presence of interfering substances: Iron is a common interference that can hinder the deposition of actinides.[2]If iron is suspected, an ether extraction may be necessary to remove it before electrodeposition. Ensure samples are protected from dust to prevent iron contamination.[2]
Loss of deposit after deposition: The deposited this compound can redissolve into the electrolyte if the current is interrupted before the solution is neutralized.Add concentrated ammonium (B1175870) hydroxide (B78521) to the cell to raise the pH and prevent redissolution of the deposit before turning off the current.[2]
Poor Source Quality (e.g., non-uniform deposition, poor resolution) Improper substrate preparation: The surface of the cathode (disk) must be clean and smooth for uniform deposition.Clean the stainless steel or platinum disks thoroughly before use. A common method involves wet ashing with concentrated nitric acid and hydrogen peroxide until the disk is shiny.[2]
Incorrect anode-cathode distance: The spacing between the anode and cathode influences the electric field and deposition uniformity.Adjust the distance between the platinum anode and the cathode disk to approximately 0.8 cm.[2]
Electrolyte concentration: The concentration of the electrolyte components can affect the deposition quality.Prepare the electrolyte solutions with the correct molarities of reagents as specified in the protocol.
No or Very Low Current Improper cell assembly: Poor electrical contact will prevent current flow.Check that the electrode clips are securely attached to the anode (positive) and cathode (negative).[2] Ensure the cell is assembled correctly and all connections are tight.
Power supply issue: The electrodeposition unit may not be functioning correctly.Verify that the electrodeposition power supply is turned on and functioning as expected.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding ammonium hydroxide at the end of the electrodeposition?

A1: Concentrated ammonium hydroxide is added to the cell before the current is turned off to raise the pH of the electrolyte solution.[2] This makes the solution basic, which prevents the freshly deposited this compound from redissolving back into the solution, thus preventing yield loss.[2]

Q2: What are the common electrolytes used for this compound electrodeposition?

A2: Several electrolyte systems are used for this compound electrodeposition. Some of the most common include solutions based on ammonium sulfate (B86663), ammonium oxalate, and ammonium chloride.[3][4] The choice of electrolyte can depend on the specific actinides being deposited and the desired source characteristics.

Q3: Can I reuse the stainless steel disks?

A3: Yes, stainless steel disks can be reused after proper cleaning. The previously deposited activity must be completely removed. This is typically done by stripping the disk with concentrated nitric acid, often with the addition of hydrogen peroxide, until the surface is shiny and free of any residue.[2]

Q4: What is the expected yield for this compound electrodeposition?

A4: With optimized conditions, the electrodeposition yield for this compound can be quite high, often in the range of 90-100%.[3] The accuracy of the overall analytical method, including the electrodeposition step, can range from 85% to 102%.[5]

Q5: How does temperature affect the electrodeposition process?

A5: The temperature of the electrolyte solution can influence the electrodeposition process. As the cell solution warms up during the initial phase of electrolysis, the current may increase.[2] It is important to monitor and adjust the current accordingly to maintain it within the optimal range.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound electrodeposition based on established protocols.

Table 1: Recommended Electrodeposition Parameters for this compound

ParameterRecommended ValueReference
Electrolyte pH 2.2 - 2.4 (for sulfate solutions)[2]
Current 0.8 - 0.9 A[2]
Deposition Time ≥ 120 minutes[2]
Anode-Cathode Distance ~0.8 cm[2]

Table 2: Comparison of Different Electrolyte Systems

Electrolyte SystemTypical CurrentDeposition TimeKey CharacteristicsReference
Ammonium Sulfate 0.8 - 1.2 A90 - 120 minPrevents premature hydrolysis of actinides.[6][2][6]
Ammonium Oxalate 300 - 500 mA120 minOften used in combination with other reagents.[3]
Ammonium Chloride 300 - 500 mA120 minCan be used for simultaneous deposition of multiple actinides.[3][3]
Mixed Oxalate-Chloride Not specified50 minYields greater than 98% for various alpha-emitters.[6][6]

Experimental Protocols

Protocol 1: this compound Electrodeposition from a Sulfate-Based Electrolyte

This protocol is adapted from established procedures for the electrodeposition of actinides.[2]

1. Sample Preparation:

  • Samples that have been separated and purified are typically evaporated to dryness in a beaker.
  • Wet ash the residue with small volumes of concentrated nitric acid and a few drops of hydrogen peroxide on a hot plate and evaporate to dryness.

2. Electrolyte and Cell Preparation:

  • Prepare a beaker wash solution of 0.5 M sulfate with a pH between 2.2 and 2.4.[2]
  • Clean a stainless steel disk by wet ashing with 16M HNO3 and 30% H2O2 until shiny.[2]
  • Assemble the electrodeposition cell with the cleaned stainless steel disk as the cathode.

3. Electrodeposition Process:

  • Dissolve the sample residue in a small amount of the beaker wash solution and transfer it to the electrodeposition cell.
  • Rinse the beaker with the wash solution and add the rinsings to the cell.
  • Place the platinum anode into the cell, ensuring a distance of approximately 0.8 cm from the cathode disk.[2]
  • Attach the electrodes to the power supply (negative to the cathode, positive to the anode).[2]
  • Turn on the power supply and adjust the current to the 0.8-0.9 amp range for this compound.[2]
  • Electrodeposit for a minimum of 120 minutes.[2]
  • Monitor the current throughout the deposition and adjust as necessary.

4. Termination of Electrodeposition:

  • Without interrupting the current, add at least 2 mL of concentrated NH4OH to the cell.[2]
  • Allow the solution to mix for 30-60 seconds.
  • Turn off the power supply and disconnect the electrodes.
  • Disassemble the cell, rinse the disk with deionized water, and dry it carefully.

Visualizations

experimental_workflow cluster_prep Sample & Cell Preparation cluster_electrodeposition Electrodeposition cluster_post_deposition Post-Deposition sample_prep Sample Purification & Evaporation dissolution Dissolve Sample in Electrolyte (pH 2.2-2.4) sample_prep->dissolution disk_cleaning Cathode Disk Cleaning (Wet Ashing) cell_assembly Electrodeposition Cell Assembly disk_cleaning->cell_assembly transfer Transfer to Cell cell_assembly->transfer dissolution->transfer deposition Apply Current (0.8-0.9 A, 120 min) transfer->deposition neutralization Add Conc. NH4OH (Before stopping current) deposition->neutralization termination Stop Current & Disassemble neutralization->termination rinsing_drying Rinse & Dry Disk termination->rinsing_drying analysis Alpha Spectrometry rinsing_drying->analysis

Caption: Experimental workflow for this compound electrodeposition.

troubleshooting_logic node_issue node_issue node_solution node_solution start Low Deposition Yield? check_ph Is pH between 2.2 and 2.4? start->check_ph Yes check_current Is current between 0.8 and 0.9 A? check_ph->check_current Yes issue_ph Incorrect pH check_ph->issue_ph No check_time Deposition time ≥ 120 min? check_current->check_time Yes issue_current Incorrect Current check_current->issue_current No check_interferences Potential for Fe interference? check_time->check_interferences Yes issue_time Insufficient Time check_time->issue_time No issue_interferences Interferences Present check_interferences->issue_interferences Yes solution_ph Adjust pH with NH4OH or H2SO4 issue_ph->solution_ph solution_current Monitor and adjust current during run issue_current->solution_current solution_time Increase deposition time issue_time->solution_time solution_interferences Perform ether extraction to remove Fe issue_interferences->solution_interferences

Caption: Troubleshooting logic for low this compound deposition yield.

References

Technical Support Center: Optimization of Resin for Americium Extraction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of resin for americium extraction chromatography.

Frequently Asked Questions (FAQs)

Q1: Which type of resin is most suitable for this compound extraction?

A1: The choice of resin depends on the specific requirements of the separation, such as the sample matrix and the elements to be separated from this compound. Commonly used resins include:

  • DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resins: These are effective for the separation of this compound from curium in nitric acid media.[1] DGA resins like TODGA and TEHDGA have shown resistance to chemical and radiolytic degradation.[2]

  • TEVA (aliphatic quaternary amine) resin: This resin is particularly useful for separating trivalent actinides like this compound from lanthanides. The separation is typically achieved by eluting the lanthanides with ammonium (B1175870) thiocyanate (B1210189) while this compound is retained.[3][4][5][6]

  • TRU (octyl(phenyl)-N,N-dibutyl carbamoyl (B1232498) methyl phosphine (B1218219) oxide) resin: This resin can be used to separate this compound and lanthanides as a group from other elements, and it tolerates high loadings of common matrix constituents like iron, aluminum, and calcium.[3][7]

  • LN (bis(2-ethylhexyl) hydrogen phosphate (B84403) - HDEHP) resin: This resin shows potential for this compound/lanthanide separation at low nitric acid concentrations.[3]

Q2: What is the optimal acid concentration for this compound uptake on DGA and TRU resins?

A2: For DGA and TRU resins, the uptake of this compound is generally most efficient at high nitric acid concentrations. For instance, with DGA resins, increasing the nitric acid concentration leads to higher distribution ratios for Am(III).[8] Similarly, actinide sorption on TRU resin is most efficient at nitric acid concentrations greater than 1 M.[9] In hydrochloric acid, quantitative adsorption of this compound on DGA-type resins is achieved at 8 M HCl.[2]

Q3: How can I improve the separation of this compound from curium?

A3: Separating this compound (Am) from curium (Cm) is challenging due to their similar chemical properties.[10] Here are some strategies to improve Am/Cm separation:

  • Optimize chromatographic conditions: For DGA resin, factors like column height, linear flow rate, nitric acid concentration, and temperature can be optimized to improve resolution. Slower flow rates have been shown to achieve optimal resolution.[11][12]

  • Utilize specific elution systems: A method using a strong cation exchange column with α-hydroxymethylbutyric acid (α-HMBA) as the eluant has demonstrated reproducible separations of Cm from Am.[12]

  • Control oxidation state: A novel approach involves the selective oxidation of Am(III) to Am(V), which allows for a highly efficient separation from Cm(III) using a TODGA-based solvent extraction system.[10]

Q4: What are the common causes of low this compound recovery?

A4: Low recovery of this compound can be attributed to several factors:

  • Incomplete elution: The chosen eluent may not be strong enough to strip all the this compound from the resin. For example, while 0.25M HCl can elute this compound from TEVA resin, 2M HCl is more effective and reproducible.[5]

  • Resin degradation: Exposure to harsh chemical reagents and radiolysis can degrade the resin, leading to diminished performance.[2]

  • Presence of interfering ions: High concentrations of certain ions in the sample matrix, such as iron, can compete with this compound for binding sites on the resin, reducing its uptake.[9][13]

  • Improper sample loading conditions: The acid concentration of the load solution may not be optimal for this compound retention.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low this compound Recovery Incomplete elution from the resin.* Increase the concentration or volume of the eluting acid. For TEVA resin, using 2M HCl instead of 0.25M HCl can improve recovery.[5] * For DGA resin, elution with dilute HCl (e.g., 0.1M) is effective.[2] Ensure a sufficient volume is used.
Presence of interfering ions in the sample.* For TRU resin, if high concentrations of Fe(III) are present, reduce it to Fe(II) with ascorbic acid to minimize its impact on this compound sorption.[9] * Consider a pre-purification step using a different resin to remove interfering elements. For example, TRU resin can be used to remove matrix elements before separating this compound from lanthanides on TEVA resin.[3]
Resin degradation due to radiolysis or chemical attack.* Consider using more robust resins like TODGA or TEHDGA which have shown greater resistance to degradation compared to CMPO-based resins.[2] * If possible, reduce the radiation dose to the resin or the contact time with harsh chemicals.
Poor Separation of this compound from Lanthanides Incorrect choice of resin or elution conditions.* Use TEVA resin with an ammonium thiocyanate/formic acid mobile phase to selectively elute lanthanides while retaining this compound.[3][4][6][14] * For DGA resin, rinsing with 3M HCl can help separate light lanthanides from Am/Cm.[6]
Co-elution of heavy lanthanides with this compound.* On DGA resin, heavier rare earths tend to co-elute with Am/Cm. In such cases, a subsequent separation step using TEVA resin is effective.[6]
Poor Separation of this compound from Curium Sub-optimal chromatographic parameters.* On DGA resin, optimize the separation by adjusting the nitric acid concentration, temperature, and flow rate. Slower flow rates generally improve resolution.[11][12]
Slow Column Flow Rate Resin swelling or clogging.* Ensure proper resin pre-conditioning according to the manufacturer's instructions. * Filter the sample solution before loading to remove any particulates. * Using a vacuum box can help achieve a consistent and appropriate flow rate (e.g., 1 mL/min).[3]

Data and Protocols

Quantitative Data Summary

Table 1: this compound Resin Capacities

ResinCapacity (mg Am/g resin)Conditions
TODGA35.4 ± 0.140% TODGA by weight
TEHDGA35.5 ± 0.140% TEHDGA by weight

Data sourced from a study on 243Am binding.[2]

Table 2: Separation Factors (SF) for Am/Cm and Am/Lanthanides on Different Resins

Resin SystemSeparationSeparation Factor (SF)Conditions
iPDdDGA-based AmSelCm/AmUp to 3.0Stripping with SO3-Ph-BTBP in 0.1 M HNO3
iPDdDGA-based AmSelLa/AmUp to 19Stripping with SO3-Ph-BTBP in 0.1 M HNO3
TODGA-based AmSelCm/Am~2.5Stripping with SO3-Ph-BTBP in 0.1 M HNO3
TEVA ResinAm/Cm~1.12 M Ammonium thiocyanate

Data compiled from studies on Am/Cm separation.[3][8]

Experimental Protocols

Protocol 1: Separation of this compound from Lanthanides using TEVA Resin

This protocol is based on the method of using ammonium thiocyanate to separate this compound from lanthanides.[3][4][5][6][14]

  • Column Preparation:

    • Use a pre-packed TEVA resin column.

    • Condition the column by passing 5 mL of 4M NH4SCN / 0.1M formic acid through the resin.[6][14]

  • Sample Loading:

    • Dissolve the sample containing this compound and lanthanides in a minimal volume of 4M NH4SCN / 0.1M formic acid.

    • Load the dissolved sample onto the conditioned TEVA column.

  • Washing (Elution of Lanthanides):

    • Wash the column with 10 mL of 1.5M NH4SCN / 0.1M formic acid to elute the lanthanides.[6][14] Collect this fraction as the lanthanide fraction.

  • Elution of this compound:

    • Elute the retained this compound from the column using 20 mL of 1M HCl.[14] It has been noted that 2M HCl can provide a more effective and reproducible recovery.[5] Collect this fraction as the purified this compound fraction.

Protocol 2: General Procedure for this compound Extraction using DGA Resin

This protocol outlines a general procedure for this compound extraction from a nitric acid medium.

  • Column Preparation:

    • Pre-condition the DGA resin column with the same concentration of nitric acid as the sample solution (e.g., 3M HNO3).

  • Sample Loading:

    • Adjust the sample to the desired nitric acid concentration (e.g., 3M HNO3).

    • Load the sample onto the column. This compound, curium, and lanthanides will be retained by the resin.

  • Washing:

    • Wash the column with a few column volumes of the same nitric acid concentration used for loading to remove any non-retained matrix components.

  • Selective Elution (Optional - for Am/light lanthanide separation):

    • To separate light lanthanides, rinse the column with 10-15 bed volumes of 3M HCl.[6]

  • This compound Elution:

    • Elute this compound (and co-adsorbed elements) using a dilute acid solution, typically 0.1M HCl.[1]

Visualizations

Experimental_Workflow start Start: Sample in Acidic Medium resin_prep Resin Pre-conditioning start->resin_prep sample_load Sample Loading resin_prep->sample_load wash Washing Step sample_load->wash selective_elution Selective Elution of Impurities wash->selective_elution am_elution This compound Elution selective_elution->am_elution analysis Analysis of this compound Fraction am_elution->analysis

Caption: General experimental workflow for this compound extraction chromatography.

Troubleshooting_Workflow start Problem: Low this compound Recovery check_elution Check Elution Conditions (Acid concentration, volume) start->check_elution incomplete_elution Incomplete Elution? check_elution->incomplete_elution increase_eluent Action: Increase Eluent Strength/Volume incomplete_elution->increase_eluent Yes check_matrix Check for Interfering Ions (e.g., Fe(III)) incomplete_elution->check_matrix No resolved Problem Resolved increase_eluent->resolved interference Interference Present? check_matrix->interference add_masking Action: Add Masking Agent or Pre-purify interference->add_masking Yes check_resin Check Resin Integrity interference->check_resin No add_masking->resolved degraded_resin Resin Degraded? check_resin->degraded_resin replace_resin Action: Use New/More Robust Resin degraded_resin->replace_resin Yes degraded_resin->resolved No replace_resin->resolved

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Analysis of Americium by ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of americium.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ICP-MS analysis and how do they affect this compound quantification?

A1: Matrix effects in ICP-MS are influences of the sample's components, other than the analyte of interest (this compound), on the analytical signal. These effects can lead to either suppression or enhancement of the this compound signal, resulting in inaccurate quantification.[1][2][3] The primary causes of matrix effects include:

  • Sample Nebulization and Transport: High concentrations of dissolved solids can alter the viscosity and surface tension of the sample solution, affecting the efficiency of nebulization and the transport of aerosolized particles to the plasma.[4]

  • Plasma Loading: A high matrix load can cool the plasma, leading to incomplete atomization and ionization of this compound.[3]

  • Space-Charge Effects: A high density of matrix ions in the ion beam can cause repulsion of analyte ions, leading to signal suppression. This is particularly problematic for heavy analytes like this compound when a heavy matrix element is present.[2][5]

  • Spectral Interferences: These are caused by the overlap of the mass-to-charge ratio of this compound isotopes with other ions generated from the sample matrix.

Q2: What are the primary isotopes of this compound analyzed by ICP-MS, and what are their common interferences?

A2: The most commonly analyzed isotopes of this compound are this compound-241 (²⁴¹Am) and this compound-243 (²⁴³Am). A significant challenge in their analysis is the presence of isobaric and polyatomic interferences.

This compound IsotopeCommon Isobaric InterferencesCommon Polyatomic Interferences
²⁴¹Am ²⁴¹Pu (Plutonium-241)²⁰⁵Tl⁴⁰Ar⁺, ²⁰⁵Pb³⁶Ar⁺
²⁴³Am ²⁴³Cm (Curium-243)²⁰⁷Pb³⁶Ar⁺, ²⁰⁷Pb³⁵ClH⁺

Note: Isobaric interferences have the same nominal mass as the analyte and are difficult to resolve with standard ICP-MS instrumentation.[6][7]

Q3: What is the difference between non-spectral and spectral matrix effects?

A3:

  • Non-spectral matrix effects are physical interferences that affect the overall efficiency of the ICP-MS system for all analytes. These include changes in sample viscosity, nebulization efficiency, and plasma conditions.[2]

  • Spectral matrix effects are caused by the direct overlap of the mass signal of the analyte with that of another ion species. These can be isobaric (from another element) or polyatomic (from combinations of elements in the matrix, solvent, or plasma gas).[8]

Q4: Can alpha spectrometry be used as an alternative to ICP-MS for this compound analysis? What are the comparative advantages and disadvantages?

A4: Yes, alpha spectrometry is a common technique for this compound analysis. The choice between ICP-MS and alpha spectrometry depends on the specific analytical requirements.

FeatureICP-MSAlpha Spectrometry
Sensitivity High (ng/L to sub-ng/L levels)[9]High, but often requires longer counting times for low-activity samples.[10]
Sample Throughput HighLow, due to long acquisition times.[10]
Interferences Isobaric and polyatomic interferences.[7]Spectral overlap from other alpha-emitting radionuclides if not chemically separated.
Isotopic Information Can provide isotopic ratios (e.g., ²⁴¹Am/²⁴³Am).Can distinguish between alpha emitters based on energy, but cannot differentiate isotopes of the same element with similar alpha energies without prior separation.
Sample Preparation Requires sample digestion to a liquid form.[11]Requires extensive chemical separation and purification to prepare a thin source for measurement.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the ICP-MS analysis of this compound.

Problem 1: Inaccurate and/or inconsistent results for this compound standards.

Possible Cause Troubleshooting Step
Instrumental Drift Use an internal standard to correct for variations in instrument performance over time.[13] Ensure the instrument has had adequate warm-up time.
Contamination Use high-purity acids and deionized water for all sample and standard preparations.[14] Thoroughly clean all labware. Run blank solutions to check for contamination.
Incorrect Standard Preparation Verify the concentration and purity of the this compound stock solution. Prepare fresh dilutions regularly.

Problem 2: Signal suppression or enhancement observed in sample measurements.

Possible Cause Troubleshooting Step
High Total Dissolved Solids (TDS) Dilute the sample to reduce the overall matrix concentration.[1] Note that excessive dilution may bring the analyte concentration below the detection limit.
Easily Ionizable Elements (EIEs) in the Matrix Use matrix-matched calibration standards to compensate for the effect of EIEs.[3] Optimize plasma conditions (e.g., nebulizer gas flow rate) to minimize suppression.[2]
Space-Charge Effects Dilute the sample.[2] If dilution is not feasible, consider using a high-resolution ICP-MS (HR-ICP-MS) which can be less susceptible to space-charge effects.[1]

Problem 3: Suspected isobaric interference on ²⁴¹Am from ²⁴¹Pu.

Possible Cause Troubleshooting Step
Presence of Plutonium in the Sample Chemically separate this compound from plutonium prior to analysis using techniques like extraction chromatography.[6][12]
Insufficient Resolution of the Mass Spectrometer Use a sector field ICP-MS (SF-ICP-MS) or other high-resolution instrument to resolve the isobaric overlap.[7]
Mathematical Correction If the concentration of another plutonium isotope (e.g., ²³⁹Pu) is known, and the isotopic ratio of plutonium in the sample is known, a mathematical correction can be applied. However, this is often less accurate than physical separation.

Problem 4: Suspected polyatomic interferences.

Possible Cause Troubleshooting Step
Formation of Oxides, Hydrides, or other Molecular Ions Use a collision/reaction cell (CRC) with a suitable gas (e.g., helium, hydrogen, ammonia) to break apart or react with the interfering polyatomic ions.[1][15][16]
Matrix Components Reacting with Plasma Gas Optimize sample introduction parameters (e.g., use a cooled spray chamber) to reduce the formation of polyatomic species.
High Concentration of Certain Elements in the Matrix Dilute the sample or perform a matrix separation.

Experimental Protocols

Protocol 1: Sample Preparation via Acid Digestion

This protocol is a general guideline for the acid digestion of solid samples for this compound analysis by ICP-MS.

  • Sample Weighing: Accurately weigh approximately 0.1-0.5 g of the homogenized sample into a clean microwave digestion vessel.

  • Acid Addition: Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl). A common ratio is 9 mL of concentrated HNO₃ and 3 mL of concentrated HCl.[17] For samples with high silicate (B1173343) content, hydrofluoric acid (HF) may be necessary, but extreme caution must be exercised.

  • Microwave Digestion: Place the vessel in a microwave digestion system and follow the manufacturer's recommended program for the specific sample matrix.

  • Dilution: After cooling, carefully open the vessel and dilute the digested sample with high-purity deionized water to a final volume. The final acid concentration should typically be around 2% nitric acid to ensure analyte stability and compatibility with the ICP-MS system.[11]

  • Internal Standard Addition: Add an appropriate internal standard to the final diluted sample.

Protocol 2: Use of Internal Standards

Internal standards are used to compensate for instrumental drift and non-spectral matrix effects.

  • Selection of Internal Standard: Choose an element that is not present in the sample and has a similar mass and ionization potential to this compound. Common internal standards for heavy elements include bismuth (²⁰⁹Bi), thallium (²⁰⁵Tl), or holmium (¹⁶⁵Ho).[6][13]

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a known concentration.

  • Spiking: Add a small, fixed volume of the internal standard stock solution to all blanks, calibration standards, and samples to achieve a final concentration that provides a stable and measurable signal.

  • Data Analysis: During data processing, the intensity of the this compound signal is normalized to the intensity of the internal standard signal.

Protocol 3: Matrix-Matched Calibration

This method is used to compensate for matrix effects by preparing calibration standards in a matrix that closely resembles the sample matrix.

  • Matrix Blank Preparation: Prepare a solution that contains all the components of the sample matrix except for this compound. This may involve digesting a certified reference material with a similar matrix or preparing a synthetic matrix.

  • Standard Preparation: Prepare a series of calibration standards by spiking the matrix blank with known concentrations of an this compound standard.

  • Calibration: Analyze the matrix-matched standards to generate a calibration curve.

  • Sample Analysis: Analyze the unknown samples. The matrix in the standards will mimic the matrix effects in the samples, leading to more accurate quantification.[14]

Visualizations

Mitigating_Matrix_Effects_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_mitigation Mitigation Strategies Sample Sample Collection Digestion Acid Digestion Sample->Digestion Dilution Dilution Digestion->Dilution IS_Addition Internal Standard Addition Dilution->IS_Addition Analysis Initial Analysis IS_Addition->Analysis Check_QC Check QC Samples Analysis->Check_QC Data_Review Review Data for Matrix Effects Check_QC->Data_Review Dilute Further Dilution Data_Review->Dilute Signal Suppression/ Enhancement Matrix_Match Matrix-Matched Calibration Data_Review->Matrix_Match Complex Matrix CRC Use Collision/Reaction Cell Data_Review->CRC Polyatomic Interferences HR_ICPMS Use High-Resolution ICP-MS Data_Review->HR_ICPMS Isobaric Interferences Chem_Sep Chemical Separation Data_Review->Chem_Sep Severe Isobaric Interferences (e.g., ²⁴¹Pu) Final_Data Final Data Reporting Data_Review->Final_Data No Significant Effects Dilute->Analysis Matrix_Match->Analysis CRC->Analysis HR_ICPMS->Analysis Chem_Sep->IS_Addition

Caption: Workflow for mitigating matrix effects in this compound ICP-MS analysis.

Troubleshooting_Decision_Tree Start Inaccurate this compound Results QC_Fail QC Samples Failing? Start->QC_Fail Check_Standards Review Standard Preparation and Instrument Stability Final_Review Review all data and protocols Check_Standards->Final_Review QC_Fail->Check_Standards Yes Signal_Issue Signal Suppression or Enhancement? QC_Fail->Signal_Issue No Interference_Suspected Suspect Spectral Interference? Signal_Issue->Interference_Suspected No Dilute_Sample Dilute Sample and Re-analyze Signal_Issue->Dilute_Sample Yes Isobaric Isobaric Interference_Suspected->Isobaric Isobaric (e.g., ²⁴¹Pu)? Interference_Suspected->Final_Review No Matrix_Match Use Matrix-Matched Calibration Dilute_Sample->Matrix_Match If dilution is insufficient Matrix_Match->Final_Review Chem_Sep Perform Chemical Separation Isobaric->Chem_Sep Yes Polyatomic Use Collision/Reaction Cell Isobaric->Polyatomic No HR_ICPMS Use High-Resolution ICP-MS Chem_Sep->HR_ICPMS If separation is not possible Polyatomic->Final_Review HR_ICPMS->Final_Review

Caption: Troubleshooting decision tree for inaccurate this compound ICP-MS results.

References

improving detection limits for americium in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the detection of americium in complex matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures for this compound analysis.

Problem Potential Cause Suggested Solution
Low this compound Recovery Incomplete sample dissolution.Ensure complete dissolution by using a high-pressure microwave digestion system or fusion with a flux like lithium metaborate.[1]
Interference from high concentrations of matrix elements like iron, aluminum, or calcium.[2][3]Utilize a sequential separation method. For example, use TRU resin to first remove Group 1, Group 2, and transition metals before further purification.[2][3][4]
Co-precipitation of this compound with other elements.Adjust the pH and use specific precipitating agents. For instance, iron hydroxide (B78521) and lanthanum fluoride (B91410) precipitations can be used to pre-concentrate this compound.[5]
Inefficient elution from chromatography columns.Optimize the eluent concentration and volume. For TEVA resin, elution with ammonium (B1175870) thiocyanate (B1210189) is effective for separating this compound from lanthanides.[2][3][4]
Poor Alpha Spectra Resolution Self-absorption of alpha particles in a thick sample source.Prepare a thin, uniform source for alpha spectrometry. Micro-co-precipitation with neodymium fluoride can create suitable sources.[1]
Incomplete separation from other alpha-emitting radionuclides.Improve the chemical separation procedure to achieve better decontamination from interfering nuclides. Sequential use of TRU and TEVA resins can provide high decontamination factors.[2][3]
Energy degradation of alpha particles.This can occur in older this compound sources due to migration of the this compound deeper into the source foil, leading to increased energy straggling.[6] Consider replacing very old sources if spectra are consistently poor.
High Background in ICP-MS Isobaric interference from plutonium-241 (²⁴¹Pu).Use ICP-MS/MS with a reaction gas like oxygen to remove the ²⁴¹Pu interference.[7]
Polyatomic interferences.Optimize ICP-MS conditions (e.g., plasma power, nebulizer gas flow) and use a collision/reaction cell to minimize polyatomic interferences.
Incomplete matrix removal.Enhance the separation and purification steps to remove as much of the sample matrix as possible before ICP-MS analysis.[8]
Variable Chemical Yields Presence of high manganese concentrations in the sample.Incorporate a cation exchange step to specifically remove manganese before proceeding with this compound separation.[9]
Inconsistent valence state of plutonium when separating from this compound.Adjust the oxidation state of plutonium to Pu(IV) using reagents like sodium nitrite (B80452) to ensure its retention on TEVA resin, allowing for the separation of this compound.[5][10]

Frequently Asked Questions (FAQs)

1. What are the most common analytical techniques for measuring this compound?

The primary methods for quantifying this compound are alpha spectrometry, gamma-ray spectrometry, and mass spectrometry techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11][12][13] Alpha spectrometry is widely used for its sensitivity in detecting the alpha particles emitted by ²⁴¹Am.[12][13] Gamma spectrometry can directly measure the 59.5 keV gamma-ray from ²⁴¹Am, which is useful for highly contaminated samples, but can be affected by self-absorption in the sample matrix.[11][12] ICP-MS offers high precision and sensitivity for measuring the mass of this compound isotopes.[12]

2. Why is separating this compound from lanthanides so challenging?

The separation of this compound (an actinide) from lanthanides is difficult due to their similar ionic radii and chemical properties.[2][4] This chemical similarity means they behave almost identically in many chemical separation systems.

3. What are the advantages of using extraction chromatography for this compound separation?

Extraction chromatography has become a popular method for separating this compound from complex matrices.[2] It offers high selectivity and can achieve excellent decontamination factors, often greater than 20,000, within a single working day.[2][3] Commercially available resins like TRU, TEVA, and DGA are effective for these separations.[2][3][8]

4. How can I pre-concentrate this compound from a large volume water sample?

Co-precipitation is a commonly used technique to pre-concentrate this compound from large volumes of water.[12] Reagents such as iron (III) hydroxide or calcium oxalate (B1200264) can be used to effectively scavenge this compound from the solution.[9][12]

5. What is a suitable tracer for determining the chemical recovery of ²⁴¹Am?

For methods where this compound is measured by techniques other than alpha spectrometry (like ICP-MS), ²⁴³Am is an ideal tracer to determine the chemical yield of the separation process due to its longer half-life.[10][13] If alpha spectrometry is used for ²⁴¹Am, and ²⁴³Am is also to be determined, the sample must be split before adding a tracer.[13]

Quantitative Data Summary

The following tables summarize key performance metrics for various analytical and separation methods for this compound.

Table 1: Comparison of this compound Detection Techniques

Technique Typical Detection Limit Advantages Disadvantages References
Alpha Spectrometry1.2 - 0.85 mBq/sampleHigh sensitivity for alpha emitters.Requires extensive sample preparation and chemical separation.[13]
Gamma Spectrometry0.04 - 0.4 Bq/gNon-destructive, can be used for in-situ measurements.Strong self-absorption of the 59.5 keV gamma-ray by the sample matrix can lead to inaccuracies.[11][13]
ICP-MS20 mBq/kg (for ash sediment)High precision and accuracy, isotopic analysis capability.Susceptible to isobaric and polyatomic interferences.[7]
High Resolution ICP-OES0.07 µg/kgLess prone to certain interferences compared to ICP-MS.Limited isotopic information, spectral interferences from elements like Thorium.[14][15]

Table 2: Performance of Extraction Chromatography Resins for this compound Separation

Resin Purpose Decontamination Factor (DF) Key Features References
TRU Resin Group separation of actinides/lanthanides from matrix elements.>20,000 (in combination with TEVA)Tolerates high loadings of Fe, Al, Ca, Na, and K.[2][3][4]
TEVA Resin Separation of this compound from lanthanides.>20,000 (in combination with TRU)Elution with ammonium thiocyanate is effective for Am/lanthanide separation.[2][3][4]
Amberchrom supported CyMe₄BTBP Selective extraction of this compound from lanthanides.>1000Achieves high selectivity for this compound over lanthanides.[16]
DGA Resin Sequential determination of plutonium and this compound.-Used in conjunction with TEVA resin for sequential analysis.[8]

Experimental Protocols

Protocol 1: Rapid Separation of this compound from Complex Matrices using TRU and TEVA Resins

This protocol is adapted from a method demonstrating rapid separation of this compound with high decontamination factors.[2][3]

1. Sample Preparation and Column Loading:

  • Leach the sample with an appropriate acid (e.g., nitric acid).
  • Adjust the acidity of the sample solution to be suitable for loading onto the TRU resin column.

2. TRU Resin Chromatography:

  • Condition a TRU resin column with nitric acid.
  • Load the sample solution onto the column.
  • Wash the column with nitric acid to elute Group 1, Group 2, and transition metals.
  • Elute the this compound and lanthanide fraction from the TRU resin using a low concentration of nitric acid (e.g., 0.05 M).

3. TEVA Resin Chromatography:

  • Condition a TEVA resin column with ammonium thiocyanate.
  • Load the this compound/lanthanide fraction from the TRU resin step onto the TEVA column.
  • Wash the column with ammonium thiocyanate to elute the lanthanides.
  • Elute the purified this compound fraction from the TEVA resin using hydrochloric acid.

4. Sample Preparation for Measurement:

  • Prepare the purified this compound fraction for measurement by the chosen analytical technique (e.g., alpha spectrometry, ICP-MS).

Protocol 2: Determination of this compound in Environmental Samples with High Manganese Content

This protocol is based on a method developed to overcome interference from manganese.[9]

1. Sample Dissolution and Initial Separations:

  • Perform acid dissolution of the soil or environmental sample.
  • Conduct a solvent extraction to remove iron.
  • Use anion exchange to separate plutonium isotopes.

2. Manganese Removal:

  • Perform cation exchange chromatography to specifically remove manganese.

3. This compound and Rare Earth Element Co-precipitation:

  • Co-precipitate the rare earth elements and this compound with iron (III) hydroxide.

4. Final Purification:

  • Separate this compound from the rare earth elements using anion exchange in a nitric acid-methanol medium.
  • Perform a final anion exchange step in nitric acid to remove any remaining impurities.

5. Source Preparation and Measurement:

  • Prepare a source for radiometric measurement (e.g., alpha spectrometry).

Visualizations

Experimental_Workflow_TRU_TEVA cluster_prep Sample Preparation cluster_tru TRU Resin Separation cluster_teva TEVA Resin Separation cluster_analysis Analysis Sample Complex Matrix Sample Dissolution Acid Dissolution Sample->Dissolution TRU_Load Load onto TRU Resin Dissolution->TRU_Load TRU_Wash Wash with HNO₃ TRU_Load->TRU_Wash TRU_Elute Elute with dilute HNO₃ TRU_Wash->TRU_Elute Waste1 Waste: Group 1, 2 Metals, Transition Metals TRU_Wash->Waste1 TEVA_Load Load onto TEVA Resin TRU_Elute->TEVA_Load TEVA_Wash Wash with NH₄SCN TEVA_Load->TEVA_Wash TEVA_Elute Elute with HCl TEVA_Wash->TEVA_Elute Waste2 Waste: Lanthanides TEVA_Wash->Waste2 Purified_Am Purified this compound TEVA_Elute->Purified_Am Analysis Alpha Spec / ICP-MS Purified_Am->Analysis

Caption: Workflow for this compound Separation using TRU and TEVA Resins.

Troubleshooting_Decision_Tree Start Poor this compound Detection Low_Recovery Low Recovery? Start->Low_Recovery Poor_Spectra Poor Alpha Spectra? Low_Recovery->Poor_Spectra No Check_Dissolution Check Sample Dissolution Low_Recovery->Check_Dissolution Yes High_BG High ICP-MS Background? Poor_Spectra->High_BG No Check_Source_Prep Improve Source Preparation (e.g., NdF₃ precipitation) Poor_Spectra->Check_Source_Prep Yes Check_Interference Address Isobaric Interference (e.g., ICP-MS/MS) High_BG->Check_Interference Yes Improve_Separation Improve Matrix Separation (e.g., TRU Resin) Check_Dissolution->Improve_Separation Dissolution OK Optimize_Elution Optimize Elution Conditions Improve_Separation->Optimize_Elution Matrix Separation OK Enhance_Decon Enhance Decontamination from other alpha emitters Check_Source_Prep->Enhance_Decon Source Prep OK Improve_Matrix_Removal Improve Matrix Removal Check_Interference->Improve_Matrix_Removal Interference Addressed

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

overcoming challenges in the synthesis of specific americium compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Americium Compounds

This center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and handling of specific this compound compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with synthesizing this compound compounds?

A1: The primary hazard is radiological. This compound isotopes, particularly 241Am, are potent alpha emitters.[1][2] While alpha particles have low penetration and are stopped by the skin, they pose a significant internal hazard if inhaled or ingested, leading to high localized radiation doses in tissues.[3][4] Some decay processes also produce low-energy gamma rays, which can contribute to external dose.[3] Therefore, all handling must be conducted in specialized facilities like gloveboxes to prevent contamination and exposure. Even small quantities of this compound are considered radiological hazards.[5]

Q2: Why is the synthesis of this compound compounds so challenging compared to analogous lanthanide chemistry?

A2: The challenges are multifaceted:

  • Radiological Hazard: The intense radioactivity requires specialized handling facilities and limits the scales of reactions.[6]

  • Similar Chemistry to Lanthanides: The most stable oxidation state, Am(III), is chemically very similar to trivalent lanthanides (Ln) and other minor actinides like curium (Cm), making separations extremely difficult.[7][8][9] Researchers often use lanthanides as non-radioactive surrogates, but recent studies show that this approach has shortcomings, as actinides can form unique structures not seen with lanthanides.[6][9]

  • Limited Starting Materials: Historically, a lack of convenient, organic-soluble starting materials (synthons) has hindered nonaqueous chemistry.[10] The common starting point, AmO₂, requires conversion to halides, and anhydrous AmCl₃ is insoluble in many organic solvents.[5][10]

  • Self-Irradiation: The alpha decay of this compound can damage the crystal lattice of its solid compounds over time, a process known as metamictization.[11][12] This can alter the material's physical and chemical properties.[11]

Q3: What are the common oxidation states of this compound, and why is controlling them important?

A3: this compound can exist in oxidation states from +2 to +7, with +3 being the most stable in solution.[11][13] Controlling the oxidation state is the key strategy for separating this compound from lanthanides and curium.[7] By oxidizing Am(III) to higher oxidation states like Am(V) or Am(VI), its chemistry changes dramatically, forming linear americyl ions (AmO₂⁺ and AmO₂²⁺).[7][8] These ions have different coordination chemistry compared to the trivalent lanthanides and curium, which cannot be easily oxidized, enabling effective separation through techniques like solvent extraction.[7][14]

Q4: What are the typical starting materials for this compound synthesis?

A4: The most common historical starting material is this compound dioxide (AmO₂).[10] This oxide can be dissolved in acids to create aqueous solutions of Am(III) salts.[5] For nonaqueous synthesis, AmO₂ can be converted to anhydrous halides like this compound trichloride (B1173362) (AmCl₃).[10] However, the insolubility of AmCl₃ in organic solvents is a limitation.[10] More recently, organic-soluble synthons such as AmBr₃(thf)₄ have been developed to provide better starting points for air- and moisture-sensitive chemistry.[10]

Troubleshooting Guide

Topic: Oxidation State Control

Q: I am unable to achieve complete oxidation of Am(III) to Am(VI). What are potential causes and solutions?

A: Incomplete oxidation is a common issue. Consider the following:

  • Oxidant Choice and Concentration: Strong oxidizing agents are required. Persulfate with a silver catalyst, ozone, or sodium bismuthate are common choices.[7][11][15] Ensure the oxidant is fresh and used in sufficient stoichiometric excess.

  • Acid Concentration: The effectiveness of many oxidation methods is highly dependent on the acid concentration. For example, peroxydisulfate (B1198043) with a silver catalyst works well in dilute nitric acid (<0.2 M HNO₃).[7]

  • Presence of Reducing Agents: The presence of unintended reducing agents, including products from the radiolysis of water or solvents, can consume the oxidant or reduce the newly formed Am(VI).[7]

  • Kinetics: Some oxidation reactions are slow. For instance, using sodium bismuthate can have a slow oxidation rate.[15] Allow sufficient reaction time and consider temperature adjustments as specified in established protocols.

Q: My Am(VI) solution is unstable and reduces back to Am(III) or Am(V). How can I improve its stability?

A: The stability of Am(VI) is a significant challenge, especially in the presence of organic ligands or solvents.[15]

  • Holding Oxidants: The presence of a "holding oxidant" can maintain the Am(VI) state. For example, when using a silver-catalyzed system, Ag(II) acts as a holding oxidant.[15]

  • Radiolysis: this compound's own radiation can produce reducing species (e.g., H₂O₂, HNO₂) in solution that lead to auto-reduction.[7] The rate of this process depends on the activity of the this compound solution.

  • Avoid Organic Contact: If possible, minimize contact time with organic solvents during separations, as they can reduce Am(VI).[7]

Topic: Synthesis and Separations

Q: My separation of this compound from curium is inefficient. What strategy should I use?

A: This is a classic challenge due to the chemical similarity of Am(III) and Cm(III). The most effective strategy is based on oxidation state control.[14]

  • Selective Oxidation: Oxidize this compound to Am(V) or Am(VI) while curium remains as Cm(III).[14] A recently developed method uses sodium bismuthate to stabilize Am(V).[14]

  • Solvent Extraction: Use a solvent extraction system with a ligand that strongly binds trivalent ions but has a very low affinity for the pentavalent americyl ion. For example, N,N,N′,N′-tetraoctyl diglycolamide (TODGA) will extract Cm(III) into the organic phase, leaving Am(V) in the aqueous phase, achieving a highly efficient separation.[14]

Q: I am trying to prepare an anhydrous this compound compound for nonaqueous chemistry, but I am struggling with water contamination.

A: Water is notoriously difficult to remove from hydrated this compound salts, and its presence can prevent desired reactions.[5]

  • Starting Material: Avoid starting from aqueous solutions if possible. If you must, drying the hydrated halide salt is challenging. The standard method involves treating the material with a hot stream of the appropriate hydrogen halide (e.g., HCl gas).[5]

  • Modern Synthons: A more effective approach is to use recently developed anhydrous, organic-soluble synthons like [AmCl(μ-Cl)₂(thf)₂]n or AmBr₃(thf)₄.[10] These are specifically designed for air- and moisture-sensitive chemistry and provide a much more convenient entry point.

Quantitative Data Summary

Table 1: Common Oxidizing Agents for this compound

Oxidant/Method Target State Conditions Key Challenges/Notes
Ammonium (B1175870) Persulfate Am(VI) Dilute HNO₃ (<0.2 M), Ag⁺ catalyst[7] Requires a catalyst; stability of Am(VI) can be an issue.
Ozone (O₃) Am(V), Am(VI) Near-neutral/alkaline for Am(V)[7]; Ag⁺ catalyst in HNO₃ for Am(VI)[15] Ozone mass transfer into the solution can be rate-limiting.[15]
Sodium Bismuthate Am(VI) Nitric acid media[15] Solid-phase oxidant requiring filtration; oxidation rate can be slow.[15]
Anodic/Electrolysis Am(IV), Am(VI) Concentrated H₃PO₄ for Am(IV)[7]; functionalized electrodes for Am(VI)[8][15] Can avoid adding chemical reagents that later become waste.[8][15]

| Sodium Hypochlorite | Am(V) | Alkaline solution[7] | Effective for preparing Am(V) in alkaline conditions. |

Table 2: Colors of this compound Ions in Aqueous Solution

Ion Oxidation State Color
Am³⁺ +3 Yellow-Reddish[13]
Am⁴⁺ +4 Yellow-Reddish[13]
AmO₂⁺ +5 Yellow[13]

| AmO₂²⁺ | +6 | Brown[13] |

Experimental Protocols

Protocol 1: Oxidation of Am(III) to Am(VI) using Persulfate

This protocol is a generalized procedure based on methods cited in the literature.[7][11]

  • Preparation: In a suitable radiochemical fume hood or glovebox, prepare a solution of Am(III) in dilute nitric acid (e.g., 0.1 M HNO₃).

  • Catalyst Addition: Add a silver nitrate (B79036) (AgNO₃) solution to act as a catalyst.

  • Oxidant Addition: While stirring, add a solution of ammonium persulfate ((NH₄)₂S₂O₈). A stoichiometric excess is required.

  • Heating: Gently heat the solution (e.g., to 80-90 °C) to initiate and accelerate the oxidation. The solution should change color, indicating the formation of Am(VI).

  • Monitoring: Monitor the oxidation progress using UV-Vis spectroscopy by observing the characteristic absorption peaks for Am(III) and Am(VI).

  • Cooling and Use: Once oxidation is complete, cool the solution. The resulting Am(VI) solution is ready for subsequent separation steps but should be used promptly due to potential auto-reduction.

Protocol 2: Selective Separation of Cm(III) from Am(V) via Solvent Extraction

This protocol is based on the novel strategy developed for highly efficient Am/Cm separation.[14]

  • Aqueous Phase Preparation: Prepare an aqueous solution of the Am/Cm mixture in nitric acid (e.g., 1-4 M HNO₃).

  • Organic Phase Preparation: Prepare an organic phase consisting of N,N,N′,N′-tetraoctyl diglycolamide (TODGA) dissolved in a suitable diluent like n-dodecane.

  • Oxidation and Extraction: a. Combine the aqueous and organic phases in a vial. b. Add solid sodium bismuthate (NaBiO₃) to the biphasic system. The bismuthate will oxidize Am(III) to Am(V), which is stable in the aqueous phase. c. Agitate the mixture vigorously for a sufficient time (e.g., 15-30 minutes) to allow for complete oxidation and phase transfer. The TODGA ligand will selectively extract Cm(III) into the organic phase, while the poorly complexed Am(V) remains in the aqueous phase.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Analysis: Carefully separate the two phases. The aqueous phase will be enriched in this compound, and the organic phase will be enriched in curium. Analyze each phase using appropriate radioanalytical techniques (e.g., alpha or gamma spectroscopy) to determine the separation factor.

Visualized Workflows and Logic

Troubleshooting_Oxidation start Problem: Incomplete Am(III) Oxidation check_oxidant 1. Check Oxidant start->check_oxidant sol_oxidant1 Is oxidant fresh and in stoichiometric excess? check_oxidant->sol_oxidant1 check_conditions 2. Verify Conditions sol_conditions1 Is acid concentration correct for the chosen method? check_conditions->sol_conditions1 check_reducers 3. Consider Reductants sol_reducers1 Could radiolytic products be interfering? check_reducers->sol_reducers1 sol_oxidant1->check_conditions Yes action_oxidant Solution: Use fresh oxidant / increase amount. sol_oxidant1->action_oxidant No sol_conditions1->check_reducers Yes action_conditions Solution: Adjust [H+] as per protocol. sol_conditions1->action_conditions No action_reducers Solution: Use a holding oxidant (e.g., Ag(II)) or work faster. sol_reducers1->action_reducers Yes Am_Cm_Separation_Workflow start Start: Mixture of Am(III) and Cm(III) in Aqueous Phase (HNO₃) step1 Add Organic Phase (TODGA) and Oxidant (NaBiO₃) start->step1 step2 Agitate Biphasic System (Selective Oxidation & Extraction) step1->step2 process_desc During Agitation: - Am(III) → Am(V) - Cm(III) remains trivalent - TODGA extracts Cm(III) - Am(V) remains in aqueous phase step2->process_desc step3 Centrifuge to Separate Phases step2->step3 end_aq Product 1: Aqueous Phase (Enriched in this compound) step3->end_aq end_org Product 2: Organic Phase (Enriched in Curium) step3->end_org

References

Americium Contamination Management: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with americium (Am-241) in laboratory settings.

Troubleshooting Guide: Surface Contamination

Immediate detection and response are critical when dealing with potential this compound contamination. The following table summarizes action levels and corresponding required responses for removable alpha surface contamination.

Contamination Level (dpm/100 cm²)Action Required
< 20No Action Required: Area is considered clean. Continue routine monitoring.
20 - 100Caution & Re-survey: Increase frequency of surveys in the area. Review handling procedures to identify potential causes of low-level contamination. Decontaminate the affected area and re-survey to confirm effectiveness.
100 - 300Restricted Access & Decontamination: Immediately restrict access to the contaminated area. Cordon off the area and post with appropriate warning signs. Initiate decontamination procedures. A formal investigation into the cause of contamination should be launched.
> 300Immediate Evacuation & Notification: Evacuate the immediate area. Notify the Radiation Safety Officer (RSO) immediately. Do not attempt to decontaminate without RSO approval and supervision. A full investigation and documented corrective action plan are mandatory.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary radiological hazards of this compound-241?

A1: this compound-241 is primarily an alpha emitter, with a half-life of 432.2 years.[3] The alpha particles themselves have a very short range and are not an external hazard. However, if Am-241 is inhaled or ingested, the alpha particles can irradiate internal tissues, posing a significant health risk.[4][5] Am-241 also emits a low-energy gamma ray (59.5 keV), which can contribute to external dose, especially when handling larger quantities.[3]

Q2: How can I detect this compound-241 contamination?

A2: Due to the low energy of its primary emissions, specialized equipment is necessary for detection. A Geiger-Müller detector with a pancake probe or a low-energy gamma counter can be used for initial surveys.[6] However, for accurate quantification of surface contamination, a wipe test followed by analysis using a liquid scintillation counter or an alpha spectrometer is the standard method.[7][8][9][10]

Q3: What should I do if I suspect my skin is contaminated with this compound-241?

A3: If you suspect skin contamination, wash the affected area thoroughly with soap and water.[11][12] Avoid abrading the skin. After washing, monitor the area with an appropriate survey meter. If contamination persists, notify your Radiation Safety Officer (RSO) immediately.[13] In some cases, special decontamination solutions or chelating agents like DTPA may be used under medical supervision.[13]

Q4: What are the acceptable limits for removable this compound-241 surface contamination?

A4: For unrestricted areas, the acceptable limit for removable alpha contamination, including this compound-241, is typically 20 disintegrations per minute per 100 square centimeters (dpm/100 cm²).[2] For restricted areas, the limit is often higher, around 200 dpm/100 cm².[14]

Q5: How should I dispose of this compound-241 waste?

A5: this compound-241 waste is classified as radioactive waste and must be disposed of according to strict regulations. Waste should be segregated into solid and liquid forms and by half-life.[15][16]

  • Solid Waste: Includes items like gloves, absorbent paper, and plasticware. These should be placed in clearly labeled, dedicated radioactive waste containers.[15][16]

  • Liquid Waste: Aqueous waste may have specific disposal pathways, but generally, liquid radioactive waste should not be disposed of down the sanitary sewer unless explicitly permitted by your institution's RSO and it meets specific criteria.[15][16]

  • Sharps: Needles, razor blades, and other sharps must be placed in a puncture-resistant container specifically designated for radioactive sharps.[16]

Always consult your institution's Radiation Safety Manual for specific waste disposal procedures.

Experimental Protocols

Protocol 1: Surface Wipe Test for Removable Alpha Contamination

Objective: To quantify the level of removable alpha contamination on a surface.

Materials:

  • Filter paper or cotton swabs (e.g., Whatman 41)

  • Disposable gloves

  • Forceps

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • Template to define a 100 cm² area (10 cm x 10 cm)

Procedure:

  • Put on a new pair of disposable gloves.

  • Using forceps, take a piece of filter paper. If desired, moisten the filter paper slightly with a solvent like ethanol (B145695) or deionized water.

  • Place the 100 cm² template over the area to be surveyed.

  • Wipe the 100 cm² area with the filter paper using moderate pressure. A common method is to wipe in an "S" pattern, covering the entire area.

  • Without touching the filter paper with your hands, place it into a labeled scintillation vial using the forceps.

  • Add the appropriate amount of liquid scintillation cocktail to the vial.

  • Prepare a "blank" sample by placing an unused, clean filter paper into a scintillation vial with the cocktail. This will be used to determine the background radiation level.

  • Place the sample and blank vials into the liquid scintillation counter and count for a predetermined time (e.g., 1 to 5 minutes).

  • Calculate the removable contamination in dpm/100 cm² using the following formula:

    dpm/100 cm² = (Sample CPM - Blank CPM) / (Counter Efficiency)

    • CPM = Counts Per Minute

    • Counter Efficiency is a predetermined value for the specific radionuclide and counter being used.

Reference: [8][9][10][17][18][19]

Protocol 2: Decontamination of Non-Porous Surfaces

Objective: To safely and effectively remove this compound-241 contamination from non-porous surfaces such as stainless steel or glass.

Materials:

  • Personal Protective Equipment (PPE): two pairs of disposable gloves, lab coat, safety glasses.

  • Absorbent paper (plastic-backed).

  • Decontamination solution (e.g., commercially available radioactive decontamination solution, or a mild detergent in water).[5][12]

  • Soft cloths or sponges.

  • Waste bags for radioactive material.

  • Alpha survey meter.

  • Wipe test supplies.

Procedure:

  • Preparation: Cordon off the contaminated area. Wear appropriate PPE. Place absorbent paper on the floor around the contaminated area to prevent the spread of contamination.

  • Initial Cleaning: Spray the decontamination solution onto a soft cloth, not directly onto the contaminated surface to avoid splashing.

  • Wiping: Wipe the contaminated area from the outside edge inward. Use a fresh cloth for each pass to avoid re-contaminating the surface.

  • Waste Disposal: Place all used cleaning materials into a designated radioactive waste bag.

  • Drying: Dry the surface with a clean, dry cloth.

  • Survey: Monitor the decontaminated area with an alpha survey meter to check for any remaining contamination.

  • Wipe Test: Perform a wipe test as described in Protocol 1 to confirm that removable contamination is below the action level.

  • Repeat if Necessary: If contamination levels are still above the acceptable limits, repeat the decontamination process. If contamination persists, consult your RSO.

  • Final Steps: Once the area is confirmed to be clean, remove PPE, placing it in the radioactive waste bag. Wash hands thoroughly.

Reference: [4][5][12]

Visualizations

Contamination_Management_Workflow cluster_routine Routine Operations cluster_detection Contamination Detection cluster_response Response Protocol A Handle this compound in Designated Area B Use Appropriate PPE A->B C Perform Post-Experiment Survey B->C D Contamination Detected? C->D E No: Document Survey Results D->E No F Yes: Proceed to Response D->F Yes G Notify RSO & Restrict Area F->G H Perform Decontamination G->H I Conduct Post-Decontamination Survey H->I J Contamination Below Action Level? I->J K Yes: Document Incident & Reopen Area J->K Yes L No: Repeat Decontamination / Re-evaluate J->L No L->H

Caption: Workflow for managing potential this compound contamination events.

Decontamination_Decision_Tree Start Contamination Confirmed Q1 Is the contamination on personnel? Start->Q1 A1 Initiate Personnel Decontamination Protocol Q1->A1 Yes Q2 Is the contamination on a surface? Q1->Q2 No End Document and Report A1->End A2 Initiate Surface Decontamination Protocol Q2->A2 Yes Q3 Is the contamination widespread? Q2->Q3 No A2->End A3 Contact RSO for Large Area Decontamination Plan Q3->A3 Yes Q3->End No A3->End

Caption: Decision tree for initial response to this compound contamination.

Decontamination_Process Prep Step 1: Preparation Cordon off area Don PPE Lay down absorbent paper Decon Step 2: Decontamination Apply decontaminant to cloth Wipe from outside in Prep->Decon Waste Step 3: Waste Management Dispose of all materials in radioactive waste Decon->Waste Verify Step 4: Verification Survey with meter Perform wipe test Waste->Verify

Caption: Key stages of the surface decontamination process.

References

refinement of americium handling procedures to reduce worker exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of americium handling procedures to reduce worker exposure.

Troubleshooting Guides

Issue: Suspected Contamination of Work Surface

  • Question: What should I do if I suspect a work surface has been contaminated with this compound-241?

  • Answer:

    • Stop Work Immediately: Cease all activities in the affected area.

    • Alert Others: Inform colleagues and the Radiation Safety Officer (RSO) immediately.

    • Isolate the Area: Cordon off the potentially contaminated area to prevent the spread of contamination.

    • Survey the Area: Use a Geiger-Mueller survey meter with a pancake probe to confirm the presence and extent of the contamination.[1][2][3]

    • Decontaminate:

      • Wear appropriate Personal Protective Equipment (PPE), including disposable gloves, a lab coat, and safety glasses.[1]

      • Use absorbent paper dampened with a decontamination solution to clean the area, working from the outer edge of the contamination inwards.

      • Place all contaminated materials in a designated radioactive waste container.

    • Resurvey: After decontamination, resurvey the area to ensure all contamination has been removed.

    • Document: Record the incident, decontamination procedure, and survey results.

Issue: Personal Contamination

  • Question: What is the procedure if I suspect personal contamination with this compound?

  • Answer:

    • Immediate Decontamination:

      • Skin: If skin is contaminated, wash the affected area thoroughly with soap and water. Avoid abrading the skin.[3][4]

      • Clothing: Carefully remove any contaminated clothing, turning it inward to prevent the spread of radioactive material. Place it in a labeled radioactive waste bag.

    • Seek Medical Attention: In case of ingestion, induce vomiting to remove the material from the body.[4] For any internal exposure, seek immediate medical advice.[5][6]

    • Notify RSO: Inform your Radiation Safety Officer immediately.

    • Bioassay: A bioassay may be required to determine the extent of internal contamination.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the fundamental principles for minimizing radiation exposure when working with this compound-241?

  • A1: The three key principles are Time, Distance, and Shielding .[7] Minimize the time spent near the source, maximize the distance from the source, and use appropriate shielding. For this compound-241, which is primarily an alpha emitter, the external hazard is low; however, it also emits low-energy gamma rays.[1][8] Therefore, handling with tools and maintaining a safe distance is crucial.[1]

  • Q2: What type of personal protective equipment (PPE) is required for handling this compound?

  • A2: The minimum required PPE includes disposable gloves, a lab coat, and safety glasses.[1] Depending on the specific procedure and the form of this compound being handled, additional PPE such as respiratory protection may be necessary to prevent inhalation.[6]

  • Q3: How should I store this compound sources?

  • A3: this compound sources should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[6] The storage area should be clearly marked with radiation warning signs.

Radiation Detection and Measurement

  • Q4: What instruments are used to detect this compound-241 contamination?

  • A4: A Geiger-Mueller survey meter with a pancake probe is effective for detecting this compound-241 contamination on surfaces. For more precise measurements, a low-energy gamma counter can be used. Regular wipe tests are also essential for monitoring contamination.[1][2][3]

  • Q5: What type of dosimetry is required when working with this compound-241?

  • A5: Whole-body badges are typically required for personnel handling this compound-241 to monitor external dose.[1][2]

Health and Safety

  • Q6: What are the primary health risks associated with this compound-241?

  • A6: The primary hazard from this compound-241 is from internal exposure through inhalation or ingestion.[8][9] Once inside the body, it tends to concentrate in the bones, liver, and muscles, where its alpha emissions can increase the risk of cancer.[8] External exposure is less of a concern as the alpha particles are not penetrating, though there is a weak gamma ray emission.[1][10][11]

  • Q7: What are the occupational exposure limits for this compound-241?

  • A7: The U.S. Nuclear Regulatory Commission (USNRC) has set annual limits on intake (ALI) for workers. For inhalation, the ALI is 6x10⁻³ µCi, and for ingestion, it is 8x10⁻¹ µCi. The derived air concentration (DAC) is not to exceed 3x10⁻¹² µCi/mL.[10]

Quantitative Data Summary

Table 1: Radiological Properties of this compound-241

PropertyValueReference
Half-Life432.2 years[4][11]
Primary EmissionAlpha particles[1][8]
Secondary EmissionGamma rays (weak)[1][11]
Specific Activity127 GBq/g[4]

Table 2: Occupational Exposure Limits for this compound-241

Exposure PathwayLimitUnitReference
Annual Limit on Intake (Inhalation)6 x 10⁻³µCi[10]
Annual Limit on Intake (Ingestion)8 x 10⁻¹µCi[10]
Derived Air Concentration (DAC)3 x 10⁻¹²µCi/mL[10]
Maximum Permissible Body Burden0.03µCi[11]

Experimental Protocols

Protocol 1: General Handling of Sealed this compound-241 Sources

  • Preparation:

    • Ensure you are a registered radiation worker and have received proper training.[1]

    • Wear the required PPE: lab coat, safety glasses, and disposable gloves.[1]

    • Have a calibrated Geiger-Mueller survey meter with a pancake probe present and operational in the work area.[1]

    • Cover the work surface with plastic-backed absorbent paper.[1]

  • Handling:

    • Always use tools, such as forceps, to handle the sealed source indirectly. Never handle the source with bare hands. [1]

    • Minimize the time you are in close proximity to the source.

    • Maintain the maximum possible distance from the source.

  • Post-Handling:

    • Return the source to its designated, shielded storage container immediately after use.

    • Monitor your hands and the work area for any contamination using the survey meter.

    • Dispose of gloves and absorbent paper in the appropriate radioactive waste container.

    • Wash your hands thoroughly.[12]

Protocol 2: Preparation of this compound Solutions (Unsealed Source)

  • Note: This procedure should only be performed in a designated radiological fume hood or glove box.

  • Preparation:

    • Follow all steps in Protocol 1 for preparation.

    • Ensure the fume hood or glove box has adequate ventilation.[6]

    • Place all necessary equipment and reagents inside the hood before starting.

  • Procedure:

    • Handle all solutions in trays large enough to contain any potential spills.[1]

    • Use micropipettes with disposable tips to transfer this compound solutions.

    • Avoid any actions that could create aerosols.

  • Post-Procedure:

    • Carefully cap all containers with this compound solutions.

    • Decontaminate all equipment used in the procedure.

    • Perform a thorough survey of the fume hood/glove box and the surrounding area.

    • Dispose of all waste in designated radioactive waste containers.

    • Remove and dispose of PPE before leaving the work area.[1]

    • Wash hands thoroughly.

Visualizations

Contamination_Monitoring_Workflow Contamination Monitoring Workflow start Start Experiment handle_am Handle this compound Source start->handle_am monitor_self Monitor Self and Work Area (During and After Use) handle_am->monitor_self contamination_check Contamination Detected? monitor_self->contamination_check no_contamination No Contamination contamination_check->no_contamination No decontaminate Initiate Decontamination Procedure contamination_check->decontaminate Yes document Document Incident no_contamination->document resurvey Resurvey Area decontaminate->resurvey successful_decon Decontamination Successful? resurvey->successful_decon successful_decon->no_contamination Yes successful_decon->decontaminate No end End document->end

Caption: Workflow for monitoring and responding to potential this compound contamination.

ALARA_Principle ALARA Principle for this compound Handling alara ALARA (As Low As Reasonably Achievable) time Time Minimize exposure duration alara->time distance Distance Maximize distance from source alara->distance shielding Shielding Use appropriate shielding alara->shielding engineering_controls Engineering Controls (e.g., Fume Hoods, Glove Boxes) alara->engineering_controls ppe Personal Protective Equipment (Gloves, Lab Coat, Glasses) alara->ppe waste_management Proper Waste Management alara->waste_management

Caption: Key components of the ALARA principle for reducing this compound exposure.

Emergency_Response_Personal_Contamination Emergency Response: Personal Contamination start Personal Contamination Suspected remove_clothing Remove Contaminated Clothing start->remove_clothing wash_skin Wash Skin with Soap and Water start->wash_skin notify_rso Notify Radiation Safety Officer remove_clothing->notify_rso seek_medical Seek Immediate Medical Attention wash_skin->seek_medical seek_medical->notify_rso bioassay Undergo Bioassay if Required notify_rso->bioassay end End bioassay->end

Caption: Decision-making workflow for responding to personal contamination with this compound.

References

Validation & Comparative

A Comparative Guide to Americium and Curium Separation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of americium (Am) and curium (Cm) is a significant challenge in radiochemistry, driven by the need for high-purity isotopes for various applications, including radionuclide therapy and scientific research. Their similar ionic radii and identical trivalent oxidation state in aqueous solutions make their separation particularly difficult. This guide provides an objective comparison of the leading separation techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

I. Overview of Separation Methodologies

The primary methods for separating this compound and curium can be broadly categorized into three types:

  • Solvent Extraction: This technique involves the selective partitioning of Am and Cm between two immiscible liquid phases. It is one of the most extensively studied and implemented methods, with several established processes.

  • Ion Exchange Chromatography: This method relies on the differential affinity of Am and Cm ions for a solid resin material. It is a powerful technique for achieving high-purity separations, particularly at the laboratory scale.

  • Pyrochemical Separation: These high-temperature methods utilize molten salts and liquid metals as solvents. While less developed than aqueous methods, they offer potential advantages in terms of radiation stability and waste reduction.

II. Quantitative Performance Comparison

The following tables summarize the key performance metrics for various Am/Cm separation techniques based on published experimental data.

Table 1: Solvent Extraction Techniques
Process/SystemExtractant/LigandSeparation Factor (SF Am/Cm or Cm/Am)Distribution Ratio (D)Recovery Yield (%)Key Conditions
EXAm Process DMDOHEMA + HDEHP (organic), TEDGA (aqueous complexant)~2.5 (Cm/Am)[1]->99% (Am)4-6 M HNO₃[1]
AmSel Process TODGA (organic), SO₃-Ph-BTBP (aqueous stripping agent)~2.5 (Cm/Am)[2][3][4]DAm < 1, DCm > 1 during stripping-0.7-0.8 M HNO₃ during stripping[3]
AmSel with iPDdDGA iPDdDGA (organic), SO₃-Ph-BTBP (aqueous stripping agent)Up to 3.0 (Cm/Am)[2][4][5]-Quantitative Am stripping0.5 M HNO₃ during stripping[5]
Oxidation + TODGA TODGA (organic), Bismuthate (oxidant)>10,000 (Cm/Am)[6][7]DAm < 0.01, DCm > 100>99.5% (Am in aqueous), >99.9% (Cm in organic)3 M HNO₃, Am oxidized to Am(V)[6]
CyMe₄BTPhen CyMe₄BTPhen in 1-octanol/tolueneUp to 7.9 (Am/Cm)--2.4 M HNO₃, kinetic separation[8]

Note: SFCm/Am indicates curium is preferentially extracted or retained in the organic phase, while SFAm/Cm indicates this compound is favored in the organic phase.

Table 2: Ion Exchange Chromatography Techniques

| Resin/Eluent System | Separation Factor (α Am/Cm) | Distribution Coefficient (k' or Kd) | Recovery Yield (%) | Key Conditions | | :--- | :--- | :--- | :--- | :--- | :--- | | DGA Resin / HNO₃ | ~1.5 - 2.12 | - | >90% for both Am and Cm with DF > 100 | 0.05 M HNO₃[9] | | DGA Resin / HCl | Higher than in HNO₃ | Remarkable gap in Kd at 1 M HCl | - | 1 M HCl shows significant separation[10][11] | | Aminex A5 / α-HIBA | ~1.4 | k'Cm and k'Am between 5 and 15 | - | 0.4 M α-hydroxyisobutyric acid, pH 4, 80°C | | Oxidation + Hybrid Material | Up to 20 (Am/Cm) | - | - | Am oxidized to Am(V), separated on metal(IV) pillared phosphate (B84403) phosphonate[12] |

Note: α represents the separation factor in chromatography, analogous to SF in solvent extraction.

Table 3: Pyrochemical Separation Techniques
ProcessSystemSeparation Factor (SF)Distribution CoefficientRecovery Yield (%)Key Conditions
Electrorefining Molten LiCl-KCl / Liquid Cd or Bi CathodeData not available--High temperature (e.g., 500°C)
Molten Salt/Liquid Metal Extraction Molten Salt / Liquid Metal (e.g., Bi, Ga)Data not available--High temperature

Quantitative experimental data for Am/Cm separation factors in pyrochemical systems are not widely available in the reviewed literature. These methods are still largely in the research and development phase.

III. Experimental Protocols

Protocol 1: Solvent Extraction - AmSel Process

This protocol describes a typical batch experiment for the selective stripping of this compound from a loaded organic phase in the AmSel process.

  • Preparation of Organic Phase:

    • Dissolve N,N,N',N'-tetraoctyldiglycolamide (TODGA) in n-dodecane to a concentration of 0.2 M.

    • Add a phase modifier, such as 5% v/v 1-octanol, to prevent third phase formation.

  • Loading of Organic Phase:

    • Prepare a simulated aqueous feed solution containing Am(III), Cm(III), and lanthanide tracers in approximately 3 M HNO₃.

    • Contact the organic phase with the aqueous feed at a 1:1 phase ratio.

    • Agitate vigorously for at least 30 minutes to ensure equilibrium is reached.

    • Separate the two phases. The organic phase is now loaded with Am, Cm, and lanthanides.

  • Selective this compound Stripping:

    • Prepare an aqueous stripping solution of 0.0025 M SO₃-Ph-BTBP in 0.5 M HNO₃.[5]

    • Contact the loaded organic phase from step 2 with the aqueous stripping solution at a 1:1 phase ratio.

    • Agitate for a predetermined time (e.g., 15 minutes).[5]

    • Separate the phases. This compound will be selectively stripped into the aqueous phase.

  • Analysis:

    • Determine the concentration of Am, Cm, and other relevant elements in both the aqueous and organic phases before and after stripping using appropriate analytical techniques (e.g., alpha spectrometry, gamma spectrometry, ICP-MS).

    • Calculate the distribution ratios (D) and the Cm/Am separation factor (SFCm/Am = DCm / DAm).

Protocol 2: Ion Exchange Chromatography with DGA Resin

This protocol outlines a column chromatography procedure for the separation of Am and Cm using DGA resin.

  • Column Preparation:

    • Use a pre-packed column containing DGA (N,N,N',N'-tetraoctyldiglycolamide) resin or slurry pack a column to the desired dimensions.

    • Condition the column by passing several column volumes of the eluent (e.g., 0.05 M HNO₃) through it at a constant flow rate.[9]

  • Sample Loading:

    • Prepare the sample containing Am and Cm in a small volume of the eluent.

    • Carefully load the sample onto the top of the resin bed.

  • Elution:

    • Begin the elution with the chosen mobile phase (e.g., 0.05 M HNO₃) at a controlled flow rate.[9]

    • Collect fractions of the eluate at regular intervals.

  • Detection and Analysis:

    • Monitor the concentration of Am and Cm in the collected fractions using online detectors (e.g., alpha detector) or by analyzing each fraction offline.

    • Construct an elution profile by plotting the concentration of Am and Cm versus the elution volume.

    • From the elution profile, determine the resolution of the separation and the recovery of each element.

IV. Visualization of Workflows and Decision Logic

Diagram 1: Generalized Solvent Extraction Workflow

SolventExtraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_feed Aqueous Feed (Am³⁺, Cm³⁺ in HNO₃) mixer1 Extraction Mixer-Settler aq_feed->mixer1 aq_strip_sol Aqueous Stripping Solution mixer2 Stripping Mixer-Settler aq_strip_sol->mixer2 aq_product Am Product aq_raffinate Raffinate (Cm³⁺) org_solvent Organic Solvent (Extractant in Diluent) org_solvent->mixer1 org_loaded Loaded Organic (Am³⁺, Cm³⁺) org_loaded->mixer2 org_stripped Stripped Organic org_stripped->org_solvent Recycle mixer1->aq_raffinate mixer1->org_loaded Extraction mixer2->aq_product Stripping mixer2->org_stripped

Caption: A simplified workflow for a typical solvent extraction process.

Diagram 2: Ion Exchange Chromatography Workflow

IonExchange start Sample Preparation (Am³⁺, Cm³⁺ in Eluent) column Chromatography Column (e.g., DGA Resin) start->column Load Sample elution Elution with Mobile Phase column->elution Connect Eluent fraction Fraction Collection elution->fraction analysis Analysis (e.g., Alpha Spec) fraction->analysis end Separated Am and Cm Fractions analysis->end

Caption: A typical workflow for separating Am and Cm using ion exchange.

Diagram 3: Decision Logic for Method Selection

DecisionTree start Separation Goal q1 High Throughput / Industrial Scale? start->q1 q2 Highest Possible Purity? q1->q2 No solvent_ext Solvent Extraction (e.g., AmSel, EXAm) q1->solvent_ext Yes ion_exchange Ion Exchange Chromatography q2->ion_exchange No oxidation Oxidation-Based Method (Very High SF) q2->oxidation Yes q3 Minimize Aqueous Waste? pyro Pyrochemical Methods (R&D Phase) q3->pyro Yes solvent_ext->q3 ion_exchange->q3 oxidation->q3

Caption: A decision tree to guide the selection of a separation technique.

V. Conclusion

The choice of a suitable separation technique for this compound and curium depends heavily on the specific requirements of the application, such as the desired purity, the scale of the operation, and waste management considerations.

  • Solvent extraction methods like the AmSel and EXAm processes are well-established and suitable for larger-scale operations, offering good recovery yields but moderate separation factors. The recent development of oxidation-based solvent extraction has shown remarkable separation factors, making it a promising avenue for achieving high-purity Am.[6]

  • Ion exchange chromatography is an excellent choice for laboratory-scale separations where very high purity is the primary goal. The use of DGA resins has demonstrated effective separation of Am and Cm.

  • Pyrochemical separation is an emerging field that may offer long-term benefits for advanced nuclear fuel cycles, particularly in minimizing aqueous waste streams. However, this technology is still in the early stages of development for practical Am/Cm separation.

Researchers and professionals should carefully consider the trade-offs between throughput, purity, cost, and technical maturity when selecting a separation strategy. The data and protocols presented in this guide provide a foundation for making an informed decision.

References

validating analytical methods for americium in nuclear waste

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the validation of analytical methods for the determination of americium-241 (B77009) in nuclear waste is essential for researchers and scientists in ensuring the accuracy and reliability of their results. The selection of an appropriate analytical technique is critical for nuclear waste management, environmental monitoring, and decommissioning activities.[1][2] This guide provides a detailed comparison of the most common methods, their performance metrics, and standardized experimental protocols.

The primary analytical methods for the determination of this compound-241 (241Am) include alpha spectrometry, gamma spectrometry, and inductively coupled plasma mass spectrometry (ICP-MS).[1] Each method offers distinct advantages and limitations in terms of sensitivity, sample throughput, and destructiveness.

Performance Comparison of Analytical Methods

The validation of these methods involves assessing key performance parameters such as chemical recovery, detection limits, and precision. The following table summarizes typical performance data for alpha spectrometry, gamma spectrometry, and ICP-MS in the analysis of 241Am in nuclear waste matrices.

Performance MetricAlpha SpectrometryGamma SpectrometryICP-MS
Chemical Recovery 73 ± 22%[3]Not Applicable (Non-destructive)> 80%[4]
Detection Limit ~0.01 mBq/g[5]0.5 - 1 Bq/kg (bulk sample)[6]104 fg/g[4]
Precision (RSD) Varies, can be <5%±1%[7]Typically <5%
Sample Preparation Extensive (Digestion, Separation)[8]Minimal to None[9]Extensive (Digestion, Separation)[4]
Analysis Time Long (days)[10]Short (hours)Moderate (hours)
Key Interferences Other alpha emitters (e.g., 238Pu)[8]Gamma emitters with similar energiesIsobaric interferences (e.g., 241Pu), polyatomic interferences[5]

General Validation Workflow for this compound-241 Analysis

The validation of an analytical method for 241Am in nuclear waste follows a structured workflow to ensure the data generated is reliable and fit for purpose. This process involves sample preparation, chemical separation, measurement, and data quality assessment.

Americium_Analysis_Validation_Workflow cluster_prep Sample Preparation cluster_sep Chemical Separation cluster_meas Measurement cluster_val Validation & Data Analysis Sample_Collection Sample Collection (Nuclear Waste Matrix) Spiking Tracer Addition (e.g., 243Am) Sample_Collection->Spiking Digestion Matrix Digestion/Fusion (e.g., NaOH Fusion) Spiking->Digestion Preconcentration Pre-concentration (e.g., Coprecipitation) Digestion->Preconcentration Separation Extraction Chromatography (e.g., TEVA + DGA Resins) Preconcentration->Separation Purification Elution of Am Fraction Separation->Purification Source_Prep Source Preparation (Microprecipitation / Electrodeposition) Purification->Source_Prep Measurement Instrumental Analysis (Alpha/Gamma Spec, ICP-MS) Source_Prep->Measurement Data_Acquisition Data Acquisition & Spectrum Analysis Measurement->Data_Acquisition Calculation Calculate Recovery, Activity, MDC Data_Acquisition->Calculation Validation Performance Evaluation (Bias, Precision, Uncertainty) Calculation->Validation

Caption: General workflow for the validation of analytical methods for this compound-241.

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and accurate results. Below are outlines of key experimental procedures for the analysis of 241Am in solid nuclear waste matrices.

Sample Preparation and Digestion

This protocol is adapted from the EPA's rapid radiochemical method.[11]

  • Objective: To bring the solid sample into an acidic aqueous solution for subsequent separation.

  • Procedure:

    • Weigh approximately 1 gram of the homogenized solid waste sample into a zirconium crucible.

    • Add a known activity of 243Am tracer to monitor chemical yield.[11]

    • Add 15 g of sodium hydroxide (B78521) (NaOH) pellets.

    • Heat in a muffle furnace at 600°C for 25 minutes for rapid fusion.

    • Allow the crucible to cool.

    • Dissolve the fused sample in deionized water and then acidify with nitric acid (HNO3). The final solution should be approximately 3M HNO3.[11]

Chemical Separation using Extraction Chromatography

This procedure utilizes stacked TEVA® and DGA® resins to isolate this compound.[12]

  • Objective: To separate this compound from the sample matrix and interfering radionuclides.

  • Procedure:

    • Prepare a column with stacked TEVA® and DGA® resins.

    • Load the acidified sample solution onto the column. Vacuum-assisted flow can be used to speed up the process.[11]

    • Wash the column with 3M HNO3 to remove matrix elements and some interfering radionuclides.

    • Elute plutonium from the TEVA® resin with a reducing agent in dilute HCl.

    • Elute the this compound fraction from the DGA® resin with dilute HCl (e.g., 0.1M HCl).

Source Preparation for Alpha Spectrometry

This protocol describes the preparation of a sample for counting via alpha spectrometry.

  • Objective: To prepare a thin, uniform source to minimize self-absorption of alpha particles.

  • Procedure (Microprecipitation):

    • Transfer the eluted this compound fraction to a centrifuge tube.

    • Add cerium (Ce3+) carrier.

    • Add hydrofluoric acid (HF) to co-precipitate this compound with cerium fluoride (B91410) (CeF3).[11]

    • Centrifuge the sample and discard the supernatant.

    • Wash the precipitate with deionized water.

    • Resuspend the precipitate in a small volume of ethanol (B145695) and filter it onto a membrane filter, which is then mounted for counting.

Measurement Protocols
  • Alpha Spectrometry: The prepared filter is placed in a vacuum chamber with a semiconductor detector. The sample is counted for a sufficient time (e.g., 4 hours or more) to achieve the desired measurement quality objectives.[11] The resulting alpha energy spectrum is analyzed to identify and quantify 241Am and the 243Am tracer based on their distinct alpha particle energies.[8]

  • Gamma Spectrometry: The sample is placed in a shielded high-purity germanium (HPGe) detector. The gamma-ray spectrum is acquired, and the 59.5 keV peak characteristic of 241Am is used for quantification.[1][13] Corrections for sample geometry and matrix attenuation may be required for accurate results.[5]

  • ICP-MS: The purified this compound fraction is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio, allowing for the quantification of 241Am. This method can offer higher sensitivity and lower detection limits compared to radiometric techniques.[4]

References

A Comparative Study of Americium and Lanthanide Coordination Chemistry: Unraveling the Similarities and Divergences

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of americium and the lanthanides presents a fascinating case of similarity and subtle divergence, a duality that is both a scientific curiosity and a critical challenge in nuclear fuel reprocessing and radiopharmaceutical development. While the trivalent ions of this compound (Am³⁺) and the lanthanides (Ln³⁺) share analogous charge and ionic radii, leading to overlapping chemical behavior, distinct differences in their electronic configurations and bonding characteristics offer avenues for their selective complexation and separation. This guide provides an objective comparison of their coordination chemistry, supported by experimental data, to aid researchers in exploiting these nuances.

Fundamental Physicochemical Properties: A Tale of Two f-Series

The trivalent state is the most stable oxidation state for this compound and all lanthanides in aqueous solution. This, combined with their comparable ionic radii, is the primary reason for their similar coordination behavior. However, the 5f orbitals of this compound are more spatially extended than the 4f orbitals of the lanthanides. This seemingly small difference has profound implications for the nature of their chemical bonds.

Key Differences at a Glance:
  • Oxidation States: While lanthanides are almost exclusively found in the +3 oxidation state (with Ce⁴⁺ and Eu²⁺ being notable exceptions), this compound can be oxidized to higher states (+IV, +V, +VI). This redox chemistry is a cornerstone of advanced separation strategies.

  • Ionic Radii and the f-Orbital Contraction: Both series exhibit a decrease in ionic radius with increasing atomic number, known as the lanthanide and actinide contractions, respectively. However, the contraction is more pronounced in the lanthanide series. For a given coordination number, the ionic radius of Am³⁺ is similar to that of neodymium (Nd³⁺).

  • Bonding Character: The interaction between both Am³⁺ and Ln³⁺ ions with most ligands is predominantly ionic. However, the greater spatial extent of the 5f orbitals allows for a small but significant degree of covalent character in the bonds formed by this compound, particularly with soft donor ligands containing nitrogen or sulfur atoms. This increased covalency is a key factor in the development of selective extractants.[1][2]

Comparative Data on Coordination Properties

The subtle differences in the fundamental properties of this compound and lanthanides manifest in their coordination numbers, bond distances, and the stability of their complexes. The following tables summarize key quantitative data for a comparative analysis.

Table 1: Ionic Radii of this compound(III) and Selected Lanthanide(III) Ions
IonCoordination Number (CN) 6 (Å)Coordination Number (CN) 8 (Å)Coordination Number (CN) 9 (Å)
Am³⁺0.9751.091.14
La³⁺1.0321.1601.216
Nd³⁺0.9831.1091.163
Eu³⁺0.9471.0661.120

Data sourced from Shannon, R. D. Acta Crystallographica A32, 751-767 (1976).

Table 2: Stability Constants (log β) for this compound(III) and Lanthanide(III) Complexes with Various Ligands
LigandAm³⁺Nd³⁺Eu³⁺
Lactate (B86563) (ML)2.602.60-
Lactate (ML₂)4.74.66-
Lactate (ML₃)6.25.6-
EDTA~18.016.617.3
DTPA~22.921.622.4

Note: Stability constants are highly dependent on experimental conditions such as temperature and ionic strength. The values presented are for comparative purposes. Data for lactate complexes are from studies in trifluoromethanesulfonate (B1224126) media.[3][4][5] Data for EDTA and DTPA are representative values from the literature.

Table 3: Selected Metal-Ligand Bond Distances (Å)
ComplexBondAm-X Distance (Å)Ln-X Distance (Å)Lanthanide (Ln)
M[S₂P(C₁₂H₂₅)₂]₃M-S2.921(9)2.941(8)Nd
M(HBTMPDTP)₄M-S-3.01La
M(HBTMPDTP)₄M-S-2.91Nd
M(HBTMPDTP)₄M-S-2.84Eu
M(HBTMPDTP)₄·H₂OM-O-2.70La
M(HBTMPDTP)₄·H₂OM-O-2.56Nd
M(HBTMPDTP)₄·H₂OM-O-2.50Eu

HBTMPDTP = bis(2,4,4-trimethylpentyl)dithiophosphinic acid. Data sourced from various crystallographic and EXAFS studies.

Visualization of Key Concepts

To further illustrate the relationships and processes discussed, the following diagrams are provided.

Coordination_Comparison cluster_Am This compound(III) cluster_Ln Lanthanide(III) Am Am³⁺ Am_props 5f orbitals - More spatially extended - Higher energy Bonding Bonding Character Am->Bonding Interaction with Ligands Covalent Greater Covalent Character (with soft donors) Am->Covalent Ln Ln³⁺ Ln_props 4f orbitals - More contracted - Lower energy Ln->Bonding Ionic Predominantly Ionic Bonding->Ionic Ionic->Ln

Caption: Comparative Bonding Characteristics of Am(III) and Ln(III).

Separation_Workflow start Aqueous Feed (Am³⁺ + Ln³⁺ in HNO₃) extraction Solvent Extraction with Organophosphorus Extractant start->extraction organic_phase Organic Phase (Am-Complex + Ln-Complex) extraction->organic_phase stripping Selective Stripping (e.g., with DTPA/Lactic Acid) organic_phase->stripping am_product Aqueous Product (Am³⁺) stripping->am_product Selective Complexation ln_raffinate Organic Raffinate (Ln³⁺) stripping->ln_raffinate

Caption: Generalized Solvent Extraction Workflow for Am/Ln Separation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used in the comparative study of this compound and lanthanide coordination chemistry.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of crystalline Am(III) and Ln(III) complexes, providing data on bond lengths, bond angles, and coordination geometry.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. For radioactive materials like this compound, all procedures are conducted in a glovebox or other suitable containment.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for absorption, especially important for heavy elements like actinides, are applied.

  • Structure Solution and Refinement: The positions of the heavy atoms (Am or Ln) are determined from the diffraction data using methods like the Patterson function or direct methods. The remaining non-hydrogen atoms are located from difference Fourier maps. The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters.

Solvent Extraction for Am/Ln Separation

Objective: To quantify the partitioning of Am(III) and Ln(III) between an aqueous and an immiscible organic phase, allowing for the determination of distribution ratios and separation factors.

Methodology:

  • Phase Preparation:

    • Aqueous Phase: A solution of known concentration of Am(III) and Ln(III) (often using radiotracers like ²⁴¹Am and ¹⁵²Eu) in an acidic medium (e.g., nitric acid) is prepared.

    • Organic Phase: A solution of the desired extractant (e.g., a diglycolamide or an organophosphorus acid) in a suitable organic diluent (e.g., n-dodecane) is prepared.

  • Extraction: Equal volumes of the aqueous and organic phases are placed in a vial. The mixture is vigorously agitated for a sufficient time to reach equilibrium (e.g., 30 minutes) at a constant temperature.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Analysis: Aliquots are taken from both the aqueous and organic phases. The concentration of the metal ions in each phase is determined using radiometric techniques (e.g., gamma or alpha spectroscopy) or other analytical methods like ICP-MS.

  • Calculation:

    • The distribution ratio (D) for each metal is calculated as: D = [M]org / [M]aq.

    • The separation factor (SF) between a lanthanide and this compound is calculated as: SF(Ln/Am) = D(Ln) / D(Am).

Time-Resolved Luminescence Spectroscopy

Objective: To probe the coordination environment of luminescent ions like Eu³⁺, Tb³⁺, and Cm³⁺ (an actinide analogue of Gd³⁺) and to study the thermodynamics and kinetics of complexation.

Methodology:

  • Sample Preparation: Solutions of the f-element complex are prepared in a suitable solvent. For comparative studies, the concentration and solvent conditions should be identical for the lanthanide and actinide complexes.

  • Instrumentation: A time-resolved luminescence spectrometer is used, which consists of a pulsed excitation source (e.g., a laser or flash lamp), a sample holder, an emission monochromator, and a time-gated detector.

  • Measurement:

    • The sample is excited with a short pulse of light at a wavelength that is absorbed by the ligand (for sensitized emission) or directly by the f-element.

    • After a short delay time (to allow for the decay of short-lived background fluorescence), the emission spectrum is recorded over a specific time window.

  • Data Analysis:

    • Emission Spectra: The positions and relative intensities of the emission bands provide information about the symmetry of the coordination environment.

    • Luminescence Lifetime: The decay of the luminescence intensity over time is measured. The lifetime is sensitive to the number of water molecules coordinated to the metal ion, as O-H vibrations efficiently quench the luminescence. This can be used to determine the hydration number.

    • Quantum Yield: The efficiency of the luminescence process is determined, which can be related to the effectiveness of the ligand in sensitizing the metal ion's emission.

Conclusion

The coordination chemistry of this compound and the lanthanides is a rich field of study with significant practical implications. While their trivalent ions exhibit many similarities, the subtle differences in their electronic structure, particularly the greater participation of 5f orbitals in bonding for this compound, provide a handle for their selective complexation. By leveraging these differences through the design of specific ligands and the manipulation of oxidation states, researchers can develop more efficient separation processes and novel therapeutic and diagnostic agents. A thorough understanding of their comparative coordination chemistry, supported by robust experimental data, is paramount to advancing these endeavors.

References

A Comparative Guide: Cross-Validation of Alpha and Gamma Spectrometry for Americium-241 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Americium-241 (Am-241), a significant radionuclide present in the environment due to nuclear activities, is crucial for environmental monitoring, radiological risk assessment, and nuclear waste management.[1][2] Two of the most common radiometric techniques for Am-241 assay are alpha spectrometry and gamma spectrometry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical needs.

At a Glance: Performance Comparison

The choice between alpha and gamma spectrometry for Am-241 analysis hinges on a trade-off between sensitivity and sample throughput. Alpha spectrometry offers higher sensitivity, making it ideal for environmental samples with low activity levels, but requires extensive sample preparation.[3] Conversely, gamma spectrometry is a non-destructive and faster technique, better suited for samples with higher Am-241 concentrations.[3]

Performance MetricAlpha SpectrometryGamma SpectrometryKey Considerations
Detection Limit Lower (e.g., < 1 mBq/kg in fish)[4]Higher (e.g., 0.5 - 1 Bq/kg for soil)[5][6]Alpha spectrometry is superior for trace-level detection.
Accuracy (Bias) High, but dependent on chemical recoveryGenerally good, but can be affected by matrix effectsTracer isotopes like Am-243 are crucial for accurate quantification in alpha spectrometry.
Precision (Repeatability) High, with proper source preparationGood, dependent on counting statisticsLonger counting times improve precision in gamma spectrometry.
Sample Preparation Destructive, complex, and time-consumingNon-destructive or minimal preparationAlpha spectrometry requires extensive radiochemical separation to remove interferences.[1]
Analysis Time Long (days to weeks including sample prep and counting)[4]Short (minutes to hours)Gamma spectrometry allows for higher sample throughput.
Cost Higher per sample due to labor and reagentsLower per sampleCapital equipment costs for both systems can be substantial.
Key Interferences Other alpha emitters (e.g., Pu-238, Po-210), high lanthanide concentrations[5]Gamma emitters with similar energies, high sample density causing self-attenuationProper chemical separation is critical for alpha spectrometry, while spectral deconvolution and matrix correction are important for gamma spectrometry.

Experimental Methodologies

A robust cross-validation of alpha and gamma spectrometry for Am-241 assay involves a series of well-defined experimental steps, from sample collection to data analysis.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gamma Gamma Spectrometry cluster_alpha Alpha Spectrometry cluster_validation Cross-Validation Sample Environmental Sample (e.g., Soil) Homogenization Homogenization & Aliquoting Sample->Homogenization Tracer Spiking with Am-243 Tracer Homogenization->Tracer Digestion Acid Digestion / Fusion Tracer->Digestion Gamma_Counting Direct Counting of Digested Sample using HPGe Detector Digestion->Gamma_Counting Separation Radiochemical Separation (e.g., Extraction Chromatography) Digestion->Separation Gamma_Analysis Analysis of 59.5 keV Peak Gamma_Counting->Gamma_Analysis Comparison Comparison of Am-241 Activity, Detection Limits, Precision, and Accuracy Gamma_Analysis->Comparison Source_Prep Source Preparation (e.g., Electrodeposition, Microprecipitation) Separation->Source_Prep Alpha_Counting Counting using Si Detector Source_Prep->Alpha_Counting Alpha_Analysis Analysis of Am-241 & Am-243 Peaks Alpha_Counting->Alpha_Analysis Alpha_Analysis->Comparison

Fig. 1: Experimental workflow for cross-validation.
Detailed Protocols

1. Sample Preparation (Common for both methods)

  • Homogenization: Soil or sediment samples are dried, sieved to remove large debris, and homogenized to ensure uniformity.

  • Aliquoting: A representative aliquot of the homogenized sample is taken for analysis.

  • Tracer Spiking: For alpha spectrometry, a known activity of an Am-243 tracer is added to the aliquot to determine the chemical yield of the separation process.[4][7]

  • Digestion/Fusion: The sample is completely dissolved to bring Am-241 into solution. This can be achieved through aggressive acid digestion (e.g., with aqua regia, HF, and HClO4) or by fusion with a flux like lithium metaborate.[8]

2. Gamma Spectrometry

  • Instrumentation: A high-purity germanium (HPGe) detector with appropriate shielding is used to minimize background radiation.[9][10] The detector is calibrated for energy and efficiency using certified radionuclide standards, including an Am-241 source.[11][12]

  • Measurement: The digested sample solution, or in some cases, the dried and homogenized solid sample, is placed in a calibrated geometry (e.g., a Marinelli beaker) and counted for a sufficient time to achieve the desired statistical precision.

  • Data Analysis: The gamma spectrum is analyzed to identify and quantify the characteristic 59.5 keV gamma-ray peak of Am-241.[1][12] Corrections for background radiation, detector efficiency, and in the case of solid samples, self-attenuation, are applied to calculate the Am-241 activity.

3. Alpha Spectrometry

  • Radiochemical Separation: This is a critical step to isolate this compound from the sample matrix and other interfering radionuclides. A common technique is extraction chromatography using a resin that selectively retains actinides, such as TRU resin.[8][13] The this compound is then selectively eluted from the resin.

  • Source Preparation: The purified this compound fraction is prepared as a thin, uniform source to minimize self-absorption of the alpha particles. This can be achieved by electrodeposition onto a stainless steel disc or by microprecipitation with a carrier such as neodymium fluoride (B91410) (NdF3).[8]

  • Instrumentation: A silicon (Si) detector within a vacuum chamber is used for alpha particle detection. The system is calibrated for energy and efficiency using standard alpha sources.

  • Measurement: The prepared source is counted for an extended period, often several days, to accumulate sufficient counts for a statistically robust measurement.[4]

  • Data Analysis: The alpha spectrum is analyzed to determine the count rates of the alpha particles from Am-241 and the Am-243 tracer. The chemical recovery is calculated from the Am-243 count rate, and this is used to correct the Am-241 count rate to determine the final activity in the sample.

Logical Relationships in Method Selection

The decision to use alpha or gamma spectrometry for Am-241 assay is guided by the specific requirements of the analysis.

logical_relationship Start Analytical Requirement for Am-241 Assay High_Activity High Activity Concentration? Start->High_Activity Low_LOD Very Low Detection Limit Required? High_Activity->Low_LOD No Gamma Gamma Spectrometry High_Activity->Gamma Yes High_Throughput High Sample Throughput Needed? High_Throughput->Gamma Yes Alpha Alpha Spectrometry High_Throughput->Alpha No Low_LOD->High_Throughput No Low_LOD->Alpha Yes

Fig. 2: Decision tree for method selection.

Conclusion

Both alpha and gamma spectrometry are valuable techniques for the determination of Am-241. Gamma spectrometry offers a rapid and non-destructive approach suitable for screening and for samples with relatively high activity levels. For applications requiring high sensitivity and accuracy, particularly for environmental monitoring where Am-241 concentrations are low, the more labor-intensive alpha spectrometry is the method of choice. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for obtaining reliable and defensible data in the assay of this compound-241.

References

comparing the performance of different ligands for americium extraction

Author: BenchChem Technical Support Team. Date: December 2025

The separation of americium (Am) from other elements, particularly lanthanides like europium (Eu) and fellow minor actinide curium (Cm), is a critical and challenging step in the management of used nuclear fuel.[1][2] The chemical similarity between these trivalent ions necessitates the development of highly selective ligands for efficient separation processes.[1][3] This guide provides a comparative overview of the performance of various ligands for this compound extraction, supported by experimental data and detailed methodologies.

Performance of Different Ligand Classes

The extraction efficiency and selectivity of ligands for this compound are typically evaluated based on the distribution ratio (D) of this compound and the separation factor (SF) between this compound and other elements, such as europium (SFAm/Eu) or curium (SFAm/Cm). A higher distribution ratio indicates more effective extraction of this compound into the organic phase, while a higher separation factor signifies greater selectivity.

Several classes of ligands have been investigated for this purpose, each with distinct characteristics. These include diglycolamides, pyridylpyrazole-based ligands, dithioamide-based ligands, and phenanthroline-derived ligands.

Diglycolamide ligands, such as N,N,N′,N′-tetraoctyldiglycolamide (TODGA), are known for their high affinity for trivalent actinides and lanthanides.[3] Modifications to the basic diglycolamide structure, such as the creation of unsymmetrical diglycolamides (UDGAs), have been explored to enhance selectivity. For instance, N,N-diisopropyl-N′,N′-didodecyldiglycolamide (iPDdDGA) has shown potential as an alternative to TODGA, with improved Am/Cm separation.[4]

LigandOrganic PhaseAqueous PhaseDAmSFAm/EuSFCm/AmReference
TODGA0.2 M TODGA in Aliquat-336 nitrate (B79036)4 M HNO3 with 0.05 M CDTA--~2.5[3][4][5]
iPDdDGA0.1 M iPDdDGA in TPH + 10% 1-octanol3 M HNO3High-up to 3.0[4]
THEE-BisDGA-0.5-4.0 M HNO3Increasing with acidityEu selective-[6]

Note: Direct comparison of DAm values is challenging due to varying experimental conditions across studies.

Nitrogen- and sulfur-containing ligands are investigated for their potential to exploit the slightly greater covalent bonding character of this compound compared to lanthanides. Pyridylpyrazole-based tetradentate ligands like Bippp and Dbnpp have demonstrated good selectivity for Am(III) over Eu(III).[7][8] Theoretical studies on dithioamide-based ligands suggest that the selectivity for Am(III) over Eu(III) arises from the greater covalency of the Am-S bonds compared to Eu-S bonds.[9]

LigandOrganic PhaseAqueous PhaseSFAm/RERemarksReference
Bippp0.01–0.25 M Bippp and 1.0 M 2-bromohexanoic acid in TBB0.001 M HNO315-60Effective extraction of Am(III) over Eu(III) and other rare earths.[7]
Dbnpp0.01–0.25 M Dbnpp and 1.0 M 2-bromohexanoic acid in TBB0.001 M HNO315-60Effective extraction of Am(III) over Eu(III) and other rare earths.[7]

Ligands based on the 1,10-phenanthroline (B135089) scaffold have shown significant promise. Bis-lactam-1,10-phenanthroline (BLPhen) has been reported as a new type of preorganized mixed N,O-donor ligand that separates Am(III) over Eu(III) with exceptionally high efficiency.[1] Another class, 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthroline (BTPhen) ligands, have been studied for their ability to separate minor actinides. The hydrophobic CyMe4-BTPhen has been shown to extract Am(III) more rapidly than Cm(III), leading to kinetic-based separations.[10]

LigandOrganic PhaseAqueous PhaseSFAm/CmRemarksReference
CyMe4-BTPhen0.005 M in cyclohexanone0.5 M HNO3up to 7.9Separation based on faster extraction kinetics for Am(III).[10][11]
SO3-Ph-BTBP-0.5 M HNO3-Used as a hydrophilic complexant for selective Am stripping.[4][5]

Experimental Protocols

The following are representative experimental protocols for this compound extraction studies.

  • Organic Phase: 0.01–0.25 mol/L of Bippp or Dbnpp and 1.0 mol/L of 2-bromohexanoic acid in tert-butylbenzene (B1681246) (TBB).

  • Aqueous Phase: Tracer amount of 241Am or 0.1 mmol/L Eu(NO3)3 in 0.001 mol/L HNO3 solution.

  • Procedure: Equal volumes of the organic and aqueous phases are mixed and shaken until equilibrium is reached. The phases are then separated, and the concentration of the metal ions in each phase is determined to calculate the distribution ratio and separation factor.

The AmSel process is a two-stage procedure involving co-extraction followed by selective stripping of this compound.

  • Extraction Stage:

    • Organic Phase: 0.2 mol/L TODGA in an aliphatic diluent (e.g., TPH) or an ionic liquid (e.g., Aliquat-336 nitrate).[4][5]

    • Aqueous Phase: Simulated highly active raffinate in approximately 4 mol/L HNO3.

    • Procedure: The organic and aqueous phases are contacted to co-extract Am(III), Cm(III), and lanthanides into the organic phase.

  • Stripping Stage:

    • Loaded Organic Phase: From the extraction stage.

    • Aqueous Stripping Solution: A hydrophilic complexant, such as 50 mmol/L SO3-Ph-BTBP, in a nitric acid solution (e.g., 0.5 mol/L HNO3).[5]

    • Procedure: The loaded organic phase is contacted with the aqueous stripping solution to selectively back-extract this compound into the aqueous phase.

Logical Workflow of the AmSel Process

The this compound Selective Extraction (AmSel) process is a prominent method for separating this compound.[3][5] It relies on the principle of co-extracting this compound, curium, and lanthanides into an organic phase, followed by the selective stripping of this compound using a hydrophilic complexing agent.[4]

AmSel_Process A Aqueous Feed (Am, Cm, Lanthanides in HNO3) C Extraction A->C B Organic Phase (TODGA in diluent) B->C D Loaded Organic Phase (Am, Cm, Ln - TODGA complexes) C->D E Aqueous Raffinate (Fission Products) C->E G Selective Stripping D->G F Aqueous Stripping Solution (SO3-Ph-BTBP in HNO3) F->G H Am Product (Aqueous Phase) G->H I Spent Organic Phase (Cm, Ln - TODGA complexes) G->I

Caption: Workflow of the AmSel process for this compound separation.

Conclusion

The selection of a ligand for this compound extraction depends on the specific requirements of the separation process, including the desired selectivity, extraction kinetics, and compatibility with the overall fuel cycle. Diglycolamides offer high extraction efficiency, while nitrogen- and sulfur-donor ligands, as well as preorganized structures like BTPhens, provide enhanced selectivity for this compound over chemically similar elements. The AmSel process, utilizing a combination of a powerful extractant and a selective stripping agent, represents a robust strategy for this compound separation. Further research into novel ligands and separation schemes continues to advance the goal of a more sustainable nuclear fuel cycle.

References

Unveiling the Long-Term Fate of Americium: A Comparative Guide to Migration Models in Geological Repositories

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of current modeling approaches is essential for ensuring the long-term safety of deep geological repositories for high-level radioactive waste. This guide provides a comparative analysis of prominent migration models for americium (Am), a key radionuclide of concern, supported by experimental data and detailed methodologies.

The safe disposal of spent nuclear fuel and high-level radioactive waste in deep geological repositories relies on a multi-barrier system to isolate hazardous radionuclides from the biosphere over geological timescales. Understanding and predicting the migration behavior of long-lived radionuclides like this compound is paramount for the performance and safety assessment of these repositories. This guide delves into the validation of two principal types of migration models for this compound in clay-rich host rocks and bentonite (B74815) buffer materials: Surface Complexation Models (SCM) and Reactive Transport Models (RTM).

Modeling Approaches: A Head-to-Head Comparison

The migration of this compound in the subsurface is a complex interplay of physical transport processes and chemical interactions with the surrounding geological media. The two modeling approaches discussed here address these phenomena with different levels of complexity and focus.

Surface Complexation Models (SCM) primarily focus on the chemical mechanisms governing the sorption of this compound onto the surfaces of clay minerals, which are key components of engineered and natural barriers. These models treat sorption as a result of ion exchange at low pH and the formation of inner-sphere complexes at higher pH.[1][2] The validation of these models heavily relies on batch sorption experiments where the distribution of this compound between the solid and aqueous phases is measured under various geochemical conditions.

Reactive Transport Models (RTM) , on the other hand, integrate both the chemical reactions (like sorption-desorption) and the physical transport processes (such as diffusion and advection) of this compound through the porous geological medium.[3][4] These models can simulate the spatial and temporal evolution of this compound concentration within the repository environment. Validation of RTMs often involves more complex experiments, such as column and in-situ diffusion experiments, which provide breakthrough curves and concentration profiles.[3][5][6] A recent development in this area is the use of high-performance computing software like CrunchODiTi, which allows for complex 3D simulations of radionuclide migration.[4]

The following table summarizes the key quantitative data from various studies used to validate these models.

Model TypeExperimental SystemKey Parameters MeasuredModel Validation ResultsReference
Surface Complexation Model This compound sorption on smectite-rich natural clay in granitic groundwaterpH-dependent sorption edges, effect of ionic strengthThe model successfully simulated the sorption profiles at varying pH and ionic strength, indicating the dominance of ion exchange at low pH and surface complexation at higher pH.[1]
Two-Site Kinetic Model (RTM) This compound transport in a groundwater-bentonite-fracture fill material systemColloid filtration rates (kf) of 0.01-0.02 h⁻¹; >95% transport of bentonite colloids with adsorbed this compound.The model, incorporating a two-site kinetic approach, was able to describe the decreased retention times and sorption capacity of this compound when pre-sorbed onto mobile bentonite colloids.[3]
3D Reactive Transport Model (CrunchODiTi) Radionuclide migration at the cement-clay interface in the Mont Terri underground laboratoryBorehole concentrations of charged and uncharged solutes over time.The 3D model, accounting for electrostatic effects, showed good alignment with the 13-year experimental data from the Mont Terri project, which older models failed to achieve.[4]
Diffusion Model (Fick's Law) Diffusion of this compound in Opalinus ClayConcentration profiles down to 5x10⁻¹⁰ mol/kg clay.The diffusion profile of this compound was found to be more complex than what could be interpreted by simple Fick's laws, suggesting multiple transport modes.[5]
Diffusion Model Diffusion of this compound in granitic rockApparent diffusivities in the range of (0.4-4)x10⁻¹⁵ m²/s.The study indicated that this compound migration is slow and largely confined to microfissures in the rock matrix.[7]

Experimental Protocols: The Foundation of Model Validation

The reliability of any migration model is contingent upon the quality of the experimental data used for its validation. Below are detailed methodologies for key experiments cited in the comparison.

Batch Sorption Experiments for SCM Validation
  • Objective: To determine the distribution coefficient (Kd) and understand the sorption mechanism of this compound on clay minerals under varying geochemical conditions.

  • Methodology:

    • A known mass of the clay mineral (e.g., smectite-rich natural clay) is equilibrated with a synthetic groundwater solution of a specific ionic strength and pH.[1][2]

    • A spike of a known concentration of 241Am is added to the suspension.

    • The suspension is agitated for a specific period to reach equilibrium.

    • The solid and liquid phases are separated by centrifugation or filtration.

    • The concentration of this compound in the liquid phase is measured using radiometric techniques such as alpha spectrometry.

    • The amount of this compound sorbed to the clay is calculated by the difference between the initial and final concentrations in the solution.

    • The experiment is repeated for a range of pH values, ionic strengths, and initial this compound concentrations to generate sorption isotherms and pH-sorption edges.[1][2][8]

Column Transport Experiments for RTM Validation
  • Objective: To investigate the breakthrough of this compound, potentially facilitated by colloids, through a porous medium.

  • Methodology:

    • A column is packed with a representative geological material (e.g., fractured/weathered granodiorite fracture fill material).[3]

    • A synthetic groundwater solution is pumped through the column at a constant low flow rate to establish steady-state flow.

    • A suspension of bentonite colloids with a known concentration of pre-sorbed this compound is injected into the column.[3]

    • The effluent from the column is collected at regular intervals.

    • The concentrations of both the bentonite colloids and this compound in the effluent are measured over time to generate breakthrough curves.

    • These breakthrough curves are then modeled using reactive transport codes to determine parameters like colloid filtration rates and desorption kinetics.[3]

Through-Diffusion Experiments for RTM Validation
  • Objective: To determine the effective diffusion coefficient (De) of this compound in low-permeability geological materials like clay rock.

  • Methodology:

    • A sample of the clay rock (e.g., Opalinus Clay) is placed in a diffusion cell, separating a source reservoir from a measurement reservoir.[5][6]

    • The source reservoir contains a synthetic pore water solution spiked with a known concentration of 243Am.

    • The measurement reservoir contains the same synthetic pore water without this compound.

    • The concentration of this compound in the measurement reservoir is monitored over time.

    • After the experiment, the clay sample is sliced into thin sections, and the concentration profile of this compound within the clay is determined using accelerator mass spectrometry.[6]

    • The diffusion parameters are then derived by fitting the experimental data to solutions of Fick's laws of diffusion.[5]

Visualizing the Validation Process

The following diagram illustrates the logical workflow for the validation of this compound migration models in the context of geological repositories.

G cluster_0 Geological Repository Safety Assessment cluster_1 Modeling Approaches cluster_2 Experimental Validation A This compound Migration Concern B Geological & Engineered Barriers (Clay, Bentonite) A->B is retarded by F Laboratory & In-situ Experiments B->F are studied in C Migration Models D Surface Complexation Models (SCM) C->D E Reactive Transport Models (RTM) C->E I Model Validation & Refinement D->I E->I G Batch Sorption Experiments F->G H Column & Diffusion Experiments F->H G->D provide data for H->E provide data for J Improved Predictive Capability for Repository Safety I->J

Caption: Workflow for this compound Migration Model Validation.

References

A Comparative Analysis of Americium-241 and Plutonium-238 as Power Sources for Radioisotope Thermoelectric Generators (RTGs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the performance, characteristics, and experimental validation of Americium-241 (B77009) and Plutonium-238 for RTG applications.

In the domain of long-duration space missions and remote terrestrial applications where conventional power sources are not viable, Radioisotope Thermoelectric Generators (RTGs) stand out as a critical technology. The choice of the radioisotope fuel is paramount to the success of these missions, directly influencing the power system's longevity, efficiency, and safety. This guide provides a detailed, objective comparison between two leading candidates for RTG fuel: this compound-241 (Am-241) and the traditionally favored Plutonium-238 (Pu-238).

This analysis delves into the key performance metrics of each isotope, supported by experimental data. We will explore their nuclear and physical properties, production methods, and the implications for RTG design and mission architecture.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound-241 and Plutonium-238, facilitating a direct comparison of their suitability as RTG power sources.

Table 1: General and Nuclear Properties

PropertyThis compound-241 (Am-241)Plutonium-238 (Pu-238)
Half-life 432.2 years[1]87.7 years[2]
Decay Mode Alpha, Gamma[1]Alpha[3]
Primary Alpha Energy 5.486 MeV (85%)[4]5.593 MeV[3]
Principal Gamma Ray Energy 59.54 keV (36%)[4]Low energy gamma rays (e.g., 0.0436, 0.0996, 0.152 MeV)[5]
Spontaneous Fission Neutron Emission Rate 1.2 neutrons/second/gram[4]~2,800 neutrons/second/gram[6]
(α, n) Neutron Emission Rate (in Oxide Form) Varies with matrixCan be significant, e.g., ~2.2 x 10^4 n/s/g in some forms[6][7]

Table 2: Power and Performance Characteristics

PropertyThis compound-241 (Am-241)Plutonium-238 (Pu-238)
Power Density (Thermal) ~0.115 W/g[8]~0.57 W/g[2][3]
RTG Specific Power Output (Electrical) ~1.5 - 2.2 W/kg (for 10-50 We designs)[4][9]~5 W/kg (GPHS-RTG)[9]
Shielding Requirements Minimal for alpha and low-energy gamma. One study indicated no shielding was required to reduce the dose to 100 mrem/hr on contact for a 100 Wth source.[10]Minimal for alpha particles. Low gamma and neutron radiation levels.[11] One study indicated no shielding was required to reduce the dose to 100 mrem/hr on contact for a 100 Wth source.[10]

Experimental Protocols

The characterization of radioisotope fuels for RTGs relies on precise and validated experimental methodologies. The following are key experimental protocols used to determine the properties of this compound-241 and Plutonium-238.

Isotopic Composition and Purity: Mass Spectrometry

Methodology: Isotope Ratio Mass Spectrometry (IRMS) is a fundamental technique used to determine the isotopic composition of nuclear materials.[2][12]

  • Sample Preparation: A small, representative sample of the isotope is chemically purified and prepared for analysis.

  • Ionization: The sample is ionized, typically using thermal ionization mass spectrometry (TIMS) for actinides like plutonium and this compound.[2]

  • Mass Separation: The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

  • Detection: Sensitive detectors measure the abundance of each isotope.

  • Data Analysis: The relative abundances are calculated to determine the isotopic purity of the fuel, which is crucial for predicting its thermal output and radiation characteristics.

Thermal Power Output: Calorimetry

Methodology: Calorimetry is a non-destructive technique used to measure the heat generated by the radioactive decay of the isotope.[13][14]

  • Instrumentation: A highly sensitive calorimeter, often a heat-flow calorimeter, is used. This instrument measures the temperature difference between the sample chamber and a surrounding thermal bath.[15]

  • Measurement: The radioisotope sample is placed in the calorimeter, and the heat it generates is precisely measured in watts.

  • Calibration: The calorimeter is calibrated using a known heat source to ensure accuracy.

  • Calculation: The measured thermal power, combined with the known mass of the sample, is used to calculate the power density (W/g).

Radiation Characterization: Alpha and Gamma Spectroscopy

Methodology: Alpha and gamma spectroscopy are used to identify and quantify the radioactive emissions from the isotope.

  • Alpha Spectroscopy:

    • Detector: A silicon detector is typically used to measure the energy of the emitted alpha particles.

    • Analysis: The resulting spectrum shows distinct peaks corresponding to the different alpha decay energies, allowing for the identification and quantification of the primary isotope and any alpha-emitting impurities.[16]

  • Gamma Spectroscopy:

    • Detector: High-purity germanium (HPGe) detectors are used to measure the energy and intensity of gamma rays.[17]

    • Analysis: The gamma spectrum reveals the characteristic gamma ray energies and their emission probabilities, which is essential for assessing shielding requirements and for non-destructive analysis of the fuel.[16][18]

Logical Decision Pathway for RTG Fuel Selection

The choice between this compound-241 and Plutonium-238 for a given mission is a complex decision involving multiple trade-offs. The following diagram illustrates the logical relationships in this selection process.

RTG_Fuel_Selection mission_req Mission Requirements power_req Power Requirement (We) mission_req->power_req duration Mission Duration (years) mission_req->duration mass_const Mass Constraint (kg) mission_req->mass_const cost_const Cost Constraint mission_req->cost_const decision Optimal Isotope Selection power_req->decision duration->decision mass_const->decision cost_const->decision isotope_char Isotope Characteristics am241 This compound-241 isotope_char->am241 pu238 Plutonium-238 isotope_char->pu238 am_props Longer Half-life (432 y) Lower Power Density (0.115 W/g) Lower Cost & Higher Availability am241->am_props pu_props Shorter Half-life (88 y) Higher Power Density (0.57 W/g) Higher Cost & Lower Availability pu238->pu_props am_props->decision pu_props->decision

Caption: Decision flow for selecting an RTG power source.

Concluding Remarks

The choice between this compound-241 and Plutonium-238 as a power source for RTGs is not a matter of one being universally superior to the other, but rather a nuanced decision based on the specific requirements of a mission.

Plutonium-238 has a long and successful history in space exploration, offering a high power density that is advantageous for missions with significant power demands and stringent mass constraints.[19] Its shorter half-life is well-suited for many deep space missions. However, its production is complex and costly, leading to limited availability.[20]

This compound-241 , on the other hand, presents a compelling alternative, particularly for long-duration missions where its extended half-life is a significant benefit.[9] Its lower power density necessitates a larger fuel mass for the same power output, which can be a drawback for mass-critical missions.[8] However, its production from nuclear waste makes it a more readily available and potentially more cost-effective option.[20][21] The European Space Agency, for instance, is actively developing Am-241 based RTGs for future missions.[22]

Ultimately, the selection of the optimal radioisotope fuel will depend on a thorough analysis of the trade-offs between power, mass, duration, cost, and availability, as dictated by the unique objectives of each scientific endeavor. This guide provides the foundational data and experimental context to aid researchers and drug development professionals in making informed decisions for their specific applications.

References

comparative analysis of americium and europium chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Chemical Properties of Americium and Europium

Introduction

This compound (Am), an actinide, and Europium (Eu), a lanthanide, share the same number of f-electrons in their trivalent state (f⁷), leading to certain similarities in their chemical behavior, particularly in the +3 oxidation state.[1][2] However, fundamental differences arising from the nature of their 5f and 4f orbitals, respectively, result in distinct chemical properties. This guide provides a comparative analysis of the key chemical characteristics of this compound and europium, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work with these elements. All actinides, including this compound, are radioactive, whereas europium is not, with the exception of its isotopes.[3][4]

Comparative Chemical and Physical Properties

A summary of the fundamental properties of this compound and europium is presented below.

PropertyThis compound (Am)Europium (Eu)
Atomic Number 9563
Element Category ActinideLanthanide
Electron Config. [Rn] 5f⁷ 7s²[Xe] 4f⁷ 6s²
Radioactivity All isotopes are radioactiveNon-radioactive (stable isotopes exist)[3]
Density (g/cm³) 12[1]5.264[1]
Melting Point (°C) 1173[1]826[1]
Common Oxidation States +3 (most stable), +4, +5, +6[5][6]+3 , +2[7][8]
Ionic Radius (pm) of M³⁺ (CN=6) 97.594.7

Data for ionic radii sourced from Shannon (1976) via the Ionic Radii Database.[8]

Oxidation States and Redox Chemistry

The most significant difference in the chemical behavior of this compound and europium lies in their range of accessible oxidation states.

  • This compound: Exhibits a wide array of oxidation states, from +2 to +7, with +3 being the most stable in aqueous solution.[1][9] The accessibility of higher oxidation states (+4, +5, +6) is a key feature of early actinides and is attributed to the similar energies of the 5f, 6d, and 7s orbitals.[3] The Am(IV)/Am(III) redox couple has a standard potential of approximately +2.62 V, indicating that Am(III) is difficult to oxidize.[3]

  • Europium: Predominantly exists in the +3 oxidation state.[3] The +2 state is also common and can be accessed through reduction.[7] The Eu³⁺/Eu²⁺ redox couple has a standard potential of -0.35 V (vs. NHE), making Eu³⁺ a relatively good oxidizing agent.[10] Higher oxidation states are not observed for europium.

This difference in redox behavior is fundamental to separation strategies. This compound can be oxidized to higher, more stable americyl species (AmO₂⁺, AmO₂²⁺), which have different coordination chemistry than the trivalent lanthanides, allowing for their separation.[9]

Coordination Chemistry and Complexation

Both Am³⁺ and Eu³⁺ are considered hard Lewis acids and typically form complexes with hard donors like oxygen. However, subtle differences in their bonding nature lead to possibilities for selective complexation.

  • Bonding Character: The 5f orbitals of this compound are more spatially extended than the 4f orbitals of europium, which are buried deeper within the atom.[11] This allows for a greater degree of covalent interaction in the bonds between this compound and ligands, especially with soft donor atoms like nitrogen. In contrast, the bonding in europium complexes is almost exclusively ionic.[12]

  • Complex Formation Tendency: As a general trend, actinides have a greater tendency to form complexes than lanthanides.[4][13]

  • Ligand Selectivity: The slight covalent character of the Am-N bond is the basis for the selective separation of this compound from lanthanides. Ligands containing soft nitrogen donors, such as those in the bis-triazinyl-bipyridine (BTBP) family, preferentially bind to Am³⁺ over Eu³⁺.[14]

  • Stability Constants: The stability of complexes formed with common chelating agents has been studied extensively. For many ligands, the stability constants for Am³⁺ and Eu³⁺ complexes are very similar. However, differences emerge with specific ligands, which can be exploited for separation.

Table of Comparative Stability Constants (log β)
LigandAm(III) Complexlog βEu(III) Complexlog β
NTA Am(NTA)11.10Eu(NTA)11.4
[Am(NTA)₂]³⁻19.50[Eu(NTA)₂]³⁻20.2
EDTA [Am(EDTA)]⁻~17.1[Eu(EDTA)]⁻17.0
EGTA [Am(EGTA)]⁻~18.1[Eu(EGTA)]⁻18.0

*Data for Am(III) is based on studies of Cm(III) as a close chemical analog.[15] Data for Eu(III) is from the same study.[15] NTA (Nitrilotriacetate), EDTA (Ethylenediaminetetraacetate), EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetate).

Experimental Protocols

Solvent Extraction for Am(III)/Eu(III) Separation

Solvent extraction is a primary technique for separating this compound from europium, particularly in the context of nuclear fuel reprocessing. The general principle involves selectively complexing one ion into an organic phase while the other remains in the aqueous phase.

Objective: To separate Am(III) from Eu(III) from a nitric acid solution using a selective extractant.

Materials:

  • Aqueous phase: A solution containing Am(III) and Eu(III) tracers (e.g., ²⁴¹Am and ¹⁵²Eu) in nitric acid (HNO₃) of a defined concentration (e.g., 3 M).

  • Organic phase: A solution of an N-donor extractant (e.g., N,N,N',N'-tetraoctyl diglycolamide - TODGA) dissolved in a suitable organic diluent (e.g., n-octanol).[4][13]

  • Scintillation vials, mechanical shaker, centrifuge, and a gamma spectrometer.

Procedure:

  • Phase Preparation: Prepare the aqueous and organic phases at the desired concentrations. If required, pre-saturate the organic phase by contacting it with a blank aqueous phase (e.g., 3 M HNO₃ without tracers) for about an hour to establish equilibrium.[4]

  • Extraction: In a scintillation vial, pipette equal volumes (e.g., 1 mL) of the aqueous phase containing the tracers and the organic phase.

  • Equilibration: Cap the vials tightly and place them on a mechanical shaker. Agitate for a sufficient time to reach equilibrium (e.g., 60 minutes). The time required should be determined in preliminary kinetic studies.[13]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the aqueous and organic phases.

  • Sampling and Analysis: Carefully pipette an aliquot from both the aqueous and organic phases into separate counting vials.

  • Quantification: Measure the radioactivity of the tracers (²⁴¹Am and ¹⁵²Eu) in each aliquot using a gamma spectrometer.

  • Calculation: The distribution ratio (D) for each metal ion is calculated as the ratio of its concentration (or activity) in the organic phase to its concentration in the aqueous phase. The separation factor (SFₐₘ/ₑᵤ) is then calculated as Dₐₘ / Dₑᵤ.

Spectroscopic Analysis via Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive technique used to study the coordination environment of luminescent ions like Eu³⁺ and, to a lesser extent, Am³⁺.

Objective: To characterize the complexation of Eu(III) with a ligand in an aqueous solution.

Materials:

  • Stock solution of Eu(III) (e.g., EuCl₃).

  • Solution of the ligand of interest.

  • pH meter and buffers to control the aqueous solution's pH.

  • TRLFS setup, typically including a pulsed laser for excitation (e.g., a nitrogen or dye laser), a sample holder, a monochromator, and a time-gated detector (e.g., an ICCD camera or a photomultiplier tube).[16][17]

Procedure:

  • Sample Preparation: Prepare a series of samples with a constant concentration of Eu(III) and varying concentrations of the ligand at a fixed pH and ionic strength.

  • Excitation: Tune the laser to an appropriate absorption band of the Eu(III) ion. For probing the coordination environment, the ⁷F₀ → ⁵D₀ transition (around 579 nm) is often used because both the ground and excited states are non-degenerate, meaning each distinct chemical species will produce a single peak.[16][18]

  • Data Acquisition: Record the emission spectra by scanning the monochromator over the characteristic emission bands of Eu(III), such as the hypersensitive ⁵D₀ → ⁷F₂ transition around 616 nm.[19][20] The intensity of this transition is highly sensitive to the coordination environment.

  • Lifetime Measurement: For each sample, measure the luminescence decay lifetime. This is done by recording the emission intensity at a specific wavelength as a function of time after the laser pulse. The lifetime is related to the number of water molecules in the first coordination sphere of the Eu(III) ion.

  • Data Analysis: Analyze the changes in the emission spectra (peak position, splitting, and intensity ratios) and the luminescence lifetimes as a function of ligand concentration. This information can be used to determine the number of species in solution, their stoichiometry, and their stability constants.[15][21]

Visualizations

Workflow for Solvent Extraction Separation

G General Workflow for Am/Eu Solvent Extraction cluster_prep Preparation cluster_process Process cluster_analysis Analysis aq_phase Aqueous Phase (Am³⁺, Eu³⁺ in HNO₃) contact 1. Contact & Mix (Equilibration) aq_phase->contact org_phase Organic Phase (Extractant in Diluent) org_phase->contact separate 2. Separate Phases (Centrifugation) contact->separate aq_out Aqueous Phase (Eu³⁺ rich) separate->aq_out org_out Organic Phase (Am³⁺ rich) separate->org_out measure 3. Sample & Measure (Gamma Spec.) aq_out->measure org_out->measure calc 4. Calculate D & SF measure->calc

Caption: A simplified workflow for the separation of this compound and Europium using solvent extraction.

Conceptual f-Orbital Bonding Differences

G Conceptual Bonding Differences in Am(III) and Eu(III) Complexes cluster_Eu Europium (Lanthanide) cluster_Am This compound (Actinide) Eu_ion Eu³⁺ Eu_4f 4f orbitals (core-like, shielded) Eu_bond Bonding: Predominantly Ionic Am_ion Am³⁺ Am_5f 5f orbitals (more extended) Am_bond Bonding: Ionic with some Covalent Character ligand_hard Hard Donor Ligand (e.g., Oxygen) ligand_hard->Eu_bond Strong Interaction ligand_hard->Am_bond Strong Interaction ligand_soft Soft Donor Ligand (e.g., Nitrogen) ligand_soft->Eu_bond Weak Interaction ligand_soft->Am_bond Stronger Interaction (due to covalency)

Caption: The role of f-orbital character in Am(III) vs. Eu(III) complexation with different ligands.

References

A Guide to Inter-Laboratory Comparison of Americium Measurement in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies and performance data from inter-laboratory studies on the measurement of Americium-241 (²⁴¹Am) in soil samples. It is intended for researchers, scientists, and professionals in environmental monitoring and radiochemistry to facilitate informed decisions on analytical strategies. The content is based on data from proficiency tests and the analysis of certified reference materials.

Data Presentation: Quantitative Comparison of Measurement Methods

The performance of laboratories and analytical methods in determining the concentration of ²⁴¹Am in soil is often evaluated through participation in proficiency tests or by analyzing certified reference materials (CRMs). The following tables summarize results from such comparative studies, showcasing the accuracy and precision of different techniques.

Table 1: Results from an International Atomic Energy Agency (IAEA) Proficiency Test for this compound-241 in Soil

Laboratory/Method CodeReported Value (Bq/kg)Uncertainty (Bq/kg)Reference Value (Bq/kg)Relative Bias (%)
Lab A (Short-term report)0.510.060.48 ± 0.03+6.25
Lab A (Long-term report)0.490.050.48 ± 0.03+2.08
Lab B (Long-term report)0.470.060.48 ± 0.03-2.08
Lab C (Long-term report)0.530.050.48 ± 0.03+10.42

Data synthesized from a CIEMAT report on participation in an IAEA proficiency test.[1]

Table 2: Comparison of Analytical Techniques for this compound-241 in a Peruvian Soil Standard Reference Material (NIST SRM 4355a)

Analytical TechniqueMeasured Concentration (atoms/g)Reported Uncertainty (atoms/g)Certified/Information Value (atoms/g)
Isotope Dilution - MC-ICP-MS1.18E+080.02E+08(1.22 ± 0.12)E+08
Alpha SpectrometryNot ReportedNot Reported(1.22 ± 0.12)E+08

This table presents a comparison of a high-precision mass spectrometry technique with the certified value, which is often determined by a consensus of results from various techniques, including alpha spectrometry.[1]

Experimental Protocols

The accurate determination of ²⁴¹Am in soil necessitates a multi-step analytical process, including sample preparation, chemical separation, and nuclear measurement. The following protocols are representative of the methodologies employed in the comparative studies.

Sample Preparation and Dissolution
  • Drying and Homogenization: Soil samples are typically dried at 105°C to a constant weight and sieved to remove large particles, ensuring homogeneity.

  • Acid Leaching/Digestion: A common approach involves leaching the soil sample with strong acids, such as nitric acid (HNO₃) and hydrochloric acid (HCl), often with the addition of hydrofluoric acid (HF) to dissolve silicate (B1173343) matrices. Microwave-assisted digestion can be employed to expedite this process.[2]

  • Fusion: For refractory soil matrices, fusion with a flux like sodium hydroxide (B78521) (NaOH) or lithium borate (B1201080) may be necessary to ensure complete dissolution of all this compound-containing particles.[3]

Radiochemical Separation

The primary challenge in this compound analysis is its separation from interfering radionuclides and matrix elements.

  • Co-precipitation: this compound can be co-precipitated with iron hydroxide [Fe(OH)₃] or calcium oxalate (B1200264) to concentrate it from the bulk sample solution.[4]

  • Anion Exchange Chromatography: This technique is widely used to separate this compound from plutonium and other actinides. In a nitric acid medium, plutonium forms anionic complexes that are retained on the resin, while this compound passes through.[4]

  • Extraction Chromatography: Resins with high selectivity for this compound, such as TEVA® and DGA®, are used for purification. These resins allow for the separation of this compound from lanthanides and other interfering elements.[2]

Source Preparation and Measurement
  • Electrodeposition: For alpha spectrometry, a thin, uniform source is prepared by electrodepositing the purified this compound onto a stainless steel disc. This minimizes self-absorption of the alpha particles.

  • Alpha Spectrometry: This is a widely used technique for the quantification of ²⁴¹Am. It involves measuring the energy of the alpha particles emitted by the radionuclide. The distinct energy of the alpha particles from ²⁴¹Am allows for its identification and quantification.[4]

  • Gamma Spectrometry: The 59.5 keV gamma-ray emitted by ²⁴¹Am can be measured directly in soil samples, particularly at higher concentrations. High-purity germanium (HPGe) detectors are used for this purpose.[5]

  • Mass Spectrometry (ICP-MS and TIMS): Inductively coupled plasma mass spectrometry (ICP-MS) and thermal ionization mass spectrometry (TIMS) offer high sensitivity and precision for the measurement of ²⁴¹Am. Isotope dilution, using a ²⁴³Am tracer, is often employed for accurate quantification.[1]

Mandatory Visualization

InterLab_Comparison_Workflow cluster_sample_prep Sample Preparation cluster_dissolution Dissolution & Tracer Spiking cluster_separation Radiochemical Separation cluster_measurement Measurement & Analysis SoilSample Soil Sample Collection Drying Drying & Sieving SoilSample->Drying Homogenization Homogenization Drying->Homogenization Aliquot Taking Aliquots Homogenization->Aliquot GammaSpec Gamma Spectrometry Homogenization->GammaSpec Tracer Add 243Am Tracer Aliquot->Tracer Fusion Fusion Aliquot->Fusion Leaching Acid Leaching Tracer->Leaching DissolvedSample Dissolved Sample Leaching->DissolvedSample Fusion->DissolvedSample CoPrecipitation Co-precipitation DissolvedSample->CoPrecipitation AnionExchange Anion Exchange CoPrecipitation->AnionExchange ExtractionChrom Extraction Chromatography AnionExchange->ExtractionChrom PurifiedAm Purified this compound ExtractionChrom->PurifiedAm SourcePrep Source Preparation (e.g., Electrodeposition) PurifiedAm->SourcePrep MassSpec Mass Spectrometry (ICP-MS/TIMS) PurifiedAm->MassSpec AlphaSpec Alpha Spectrometry SourcePrep->AlphaSpec DataAnalysis Data Analysis & Reporting AlphaSpec->DataAnalysis GammaSpec->DataAnalysis MassSpec->DataAnalysis FinalResult FinalResult DataAnalysis->FinalResult Final Result (Bq/kg or atoms/g)

Caption: Workflow for inter-laboratory comparison of this compound measurement in soil.

References

Navigating the Complex Chemistry of Americium: A Comparative Guide to Thermodynamic Databases for Accurate Speciation Modeling

Author: BenchChem Technical Support Team. Date: December 2025

Accurate prediction of americium's chemical behavior in various environments, from nuclear fuel reprocessing to geological disposal and biological systems, is critically dependent on the quality of thermodynamic data. This guide provides a comparative overview of key thermodynamic databases used for this compound speciation modeling, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

This guide delves into a comparison of prominent thermodynamic databases, presents key stability constants for major this compound complexes, and outlines the experimental protocols for their determination.

Comparative Analysis of Thermodynamic Databases

Several thermodynamic databases are widely used for geochemical and chemical speciation modeling. The most relevant for this compound include the OECD/NEA Thermochemical Database (NEA-TDB), ThermoChimie, the Japanese Atomic Energy Agency Thermochemical Database (JAEA-TDB), and the National Institute of Standards and Technology (NIST) Critical Stability Constants Database. Each of these databases undergoes rigorous review and updating processes, yet differences in selected data and their uncertainties persist.

Data Presentation: Stability Constants of Key this compound(III) Species

The following tables summarize the logarithm of the cumulative stability constants (log β) for selected Am(III) complexes from various sources. These values are crucial inputs for speciation modeling software such as PHREEQC, EQ3/6, and CHESS.[1][3] It is important to note that the experimental conditions (e.g., ionic strength, temperature) under which these constants were determined can vary, and users should consult the original publications for detailed information.

Table 1: Logarithm of Cumulative Stability Constants (log β) for this compound(III) Hydrolysis Species at 25 °C and Zero Ionic Strength

SpeciesReactionNEA-TDB (Grenthe et al., 2020)[4]Brown and Ekberg, 2016[4]NIST46[4]
AmOH²⁺Am³⁺ + H₂O ⇌ AmOH²⁺ + H⁺-7.2 ± 0.5-7.22 ± 0.03-6.5 ± 0.1
Am(OH)₂⁺Am³⁺ + 2H₂O ⇌ Am(OH)₂⁺ + 2H⁺-15.1 ± 0.7-14.9 ± 0.2-14.1 ± 0.3
Am(OH)₃(aq)Am³⁺ + 3H₂O ⇌ Am(OH)₃(aq) + 3H⁺-26.2 ± 0.5-26.0 ± 0.2-25.7
Am(OH)₃(am)Am³⁺ + 3H₂O ⇌ Am(OH)₃(am) + 3H⁺-16.9 ± 0.8-16.9 ± 0.8-16.9 ± 0.1
Am(OH)₃(cr)Am³⁺ + 3H₂O ⇌ Am(OH)₃(cr) + 3H⁺-15.6 ± 0.6-15.62 ± 0.04-15.2

Table 2: Logarithm of Cumulative Stability Constants (log β) for this compound(III) Carbonate Complexes at 25 °C and Zero Ionic Strength

SpeciesReactionNEA-TDBOther Sources
AmCO₃⁺Am³⁺ + CO₃²⁻ ⇌ AmCO₃⁺8.16 ± 0.10
Am(CO₃)₂⁻Am³⁺ + 2CO₃²⁻ ⇌ Am(CO₃)₂⁻12.8 ± 0.3

Note: Data for other complexes (e.g., phosphate (B84403), sulfate, fluoride, and organic ligands) are available within the respective databases but are not always presented in a simple comparative format in the readily available literature.

Experimental Protocols for Determining Thermodynamic Data

The reliability of any thermodynamic database hinges on the quality of the experimental data it is built upon. Several key experimental techniques are employed to determine the stoichiometry and stability of this compound complexes.

Solubility Experiments

Solubility studies are fundamental for determining the solubility products of solid phases and deriving stability constants for aqueous species.

Detailed Methodology:

  • Preparation of the Solid Phase: A well-characterized solid phase of the this compound compound of interest (e.g., Am(OH)₃, Am₂(CO₃)₃) is synthesized and purified.

  • Experimental Setup: A known amount of the solid is added to a series of solutions with varying compositions (e.g., different pH, ligand concentrations) in a thermostated vessel to maintain a constant temperature.

  • Equilibration: The suspensions are agitated for a sufficient period to reach equilibrium, which can range from days to months. The attainment of equilibrium is verified by periodically sampling and analyzing the aqueous phase until the this compound concentration remains constant.

  • Phase Separation: The solid and aqueous phases are separated by centrifugation and/or filtration.

  • Analysis: The concentration of this compound in the aqueous phase is determined using sensitive analytical techniques such as liquid scintillation counting, alpha spectrometry, or inductively coupled plasma mass spectrometry (ICP-MS). The pH and ligand concentrations in the final solution are also measured.

  • Data Analysis: The solubility product and stability constants are calculated from the measured concentrations and the known initial conditions using appropriate speciation modeling software.

Potentiometric Titrations

Potentiometry, particularly pH titration, is a classical and powerful method for determining the stability constants of metal-ligand complexes.

Detailed Methodology:

  • Electrode Calibration: The glass electrode is calibrated in terms of hydrogen ion concentration by titrating a known concentration of a strong acid with a standard strong base solution in the same background electrolyte that will be used for the complexation studies.

  • Titration of the Ligand: The protonation constants of the ligand are determined by titrating a solution of the ligand with a standard base in the absence of the metal ion.

  • Titration of the Metal-Ligand System: A solution containing known concentrations of this compound and the ligand is titrated with a standard base. The potential (pH) is measured after each addition of the titrant.

  • Data Analysis: The titration data (volume of titrant vs. pH) are analyzed using computer programs that solve the mass-balance equations for all components to refine the stability constants of the formed complexes.

Spectrophotometry (UV-Vis)

UV-Visible spectrophotometry is used to study the formation of colored this compound complexes. The change in the absorption spectrum of this compound upon addition of a ligand provides information on the stoichiometry and stability of the complexes formed.

Detailed Methodology:

  • Preparation of Stock Solutions: Standardized stock solutions of this compound and the ligand are prepared in a suitable non-complexing medium.

  • Spectral Measurements: The absorption spectrum of a solution with a fixed this compound concentration is recorded. Aliquots of the ligand stock solution are then incrementally added, and the spectrum is recorded after each addition. The temperature is maintained constant using a thermostated cell holder.

  • Data Analysis: The changes in absorbance at specific wavelengths are used to calculate the concentrations of the free and complexed this compound species. These data are then used to determine the stability constants, often with the aid of specialized software that can perform non-linear least-squares fitting of the spectral data.

Time-Resolved Laser-Induced Fluorescence Spectroscopy (TRLFS)

TRLFS is a highly sensitive and selective technique for studying the speciation of fluorescent actinide ions like Am(III) at environmentally relevant concentrations.

Detailed Methodology:

  • Instrumentation: A pulsed laser is used to excite the this compound ions in the sample. The resulting fluorescence emission is collected and analyzed by a spectrometer coupled to a time-gated detector.

  • Sample Preparation: Solutions containing trace concentrations of Am(III) and the ligand of interest are prepared.

  • Data Acquisition: The fluorescence emission spectrum and the fluorescence decay lifetime are measured. The decay lifetime is the characteristic time it takes for the fluorescence intensity to decrease and is sensitive to the coordination environment of the Am(III) ion.

  • Data Analysis: The number of different species in solution can be determined by analyzing the number of distinct fluorescence lifetimes. The emission spectra corresponding to each species can be resolved and used for identification by comparison with spectra of known standard species. The relative concentrations of the different species are determined from the amplitudes of the corresponding decay components.

Visualization of the Validation Workflow

The process of validating a thermodynamic database for this compound speciation modeling is a systematic workflow that involves both computational and experimental steps.

G Workflow for Thermodynamic Database Validation for this compound Speciation cluster_0 Database Compilation and Review cluster_1 Experimental Validation cluster_2 Modeling and Comparison cluster_3 Database Refinement DB_Selection Select Thermodynamic Database (e.g., NEA-TDB, ThermoChimie) Data_Extraction Extract Stability Constants for Am Species DB_Selection->Data_Extraction Model_Run_DB Run Model with Database Data Data_Extraction->Model_Run_DB Exp_Design Design Experiments (Solubility, Potentiometry, Spectroscopy) Exp_Execution Execute Experiments and Collect Data Exp_Design->Exp_Execution Data_Processing Process and Analyze Experimental Data Exp_Execution->Data_Processing Model_Run_Exp Run Model with Experimental Data Data_Processing->Model_Run_Exp Model_Setup Set up Speciation Model (e.g., PHREEQC, EQ3/6) Model_Setup->Model_Run_DB Model_Setup->Model_Run_Exp Comparison Compare Model Outputs and Experimental Results Model_Run_DB->Comparison Model_Run_Exp->Comparison Discrepancy_Analysis Analyze Discrepancies Comparison->Discrepancy_Analysis DB_Update Update/Refine Thermodynamic Database Discrepancy_Analysis->DB_Update DB_Update->DB_Selection Iterative Process

Caption: Workflow for validating a thermodynamic database for this compound speciation modeling.

Logical Relationship of Speciation Modeling Inputs and Outputs

The accuracy of this compound speciation modeling is a direct function of the quality of the input parameters, which are primarily derived from thermodynamic databases and experimental data.

G Inputs and Outputs in this compound Speciation Modeling cluster_0 Inputs cluster_1 Modeling Engine cluster_2 Outputs TDB Thermodynamic Database (Stability Constants, Solubility Products) Speciation_Code Geochemical Speciation Code (e.g., PHREEQC, GWB, CHESS) TDB->Speciation_Code Solution_Comp Solution Composition (pH, Eh, Ligand Concentrations) Solution_Comp->Speciation_Code Solid_Phases Potential Solid Phases Solid_Phases->Speciation_Code Aqueous_Speciation Aqueous Speciation (Distribution of Am complexes) Speciation_Code->Aqueous_Speciation Solid_Speciation Solid Phase Speciation (Precipitation/Dissolution) Speciation_Code->Solid_Speciation Saturation_Indices Saturation Indices Speciation_Code->Saturation_Indices

Caption: Relationship between inputs and outputs in this compound speciation modeling.

References

A Comparative Guide to Leaching Tests for Americium-Contaminated Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of standard leaching tests for evaluating the mobility of americium (Am) from various contaminated materials. Understanding the leachability of this compound is crucial for environmental risk assessment, waste management, and the development of safe disposal strategies. This document details the experimental protocols of key leaching tests, presents comparative data on their performance, and offers visualizations of the experimental workflows.

Introduction to Leaching Tests

Leaching tests are designed to simulate the process by which a contaminant, such as this compound, is released from a solid matrix into a liquid phase, typically water. These tests are essential for predicting the long-term behavior of contaminants in the environment and for assessing the durability of waste forms. Several standardized leaching tests are used internationally, each with specific applications and methodologies. This guide focuses on three prominent methods:

  • ANSI/ANS-16.1: A standard test for measuring the leachability of solidified low-level radioactive wastes.

  • Toxicity Characteristic Leaching Procedure (TCLP - EPA Method 1311): A regulatory test used in the United States to determine if a waste is hazardous.

  • IAEA Standard Leaching Test: A widely recognized method for inter-comparison of leaching data for radioactive waste forms.

The selection of an appropriate leaching test depends on the specific objectives of the study, the nature of the contaminated material, and the regulatory context.

Comparative Performance of Leaching Tests for this compound

The effectiveness of a leaching test for this compound is influenced by the chemical form of the this compound, the composition of the waste matrix, and the leaching conditions. The following table summarizes available quantitative data from studies on this compound leaching using different methods.

Leaching TestMatrix TypeThis compound Leaching Efficiency/RateKey Findings & Limitations
ANSI/ANS-16.1 Cementitious Waste FormsLeachability Index (LI) > 6 is generally considered acceptable for low-level waste disposal. Specific LI values for this compound vary depending on the cement formulation and waste loading.[1]Primarily designed for monolithic, solidified waste forms. The use of demineralized water may not represent the chemistry of all environmental scenarios.[2]
Toxicity Characteristic Leaching Procedure (TCLP) Contaminated SoilsRegulatory limit for toxicity characteristic is typically 5.0 mg/L in the leachate for many heavy metals. No specific regulatory limit for this compound is defined under TCLP, but the method is used to assess its mobility. Leaching of 241Am from soils has been shown to be relatively low, with over 98% retained in the upper soil layers in some studies.[3]Simulates aggressive landfill conditions with an acidic extraction fluid, which may not be representative of all environmental settings.[4]
IAEA Standard Leaching Test Vitrified Waste, CementLeach rates are typically reported in g·m⁻²·d⁻¹. For vitrified high-level waste, leach rates for actinides like this compound are generally very low.Provides a standardized method for international comparison of waste forms. The static or dynamic nature of the test can be adapted for different scenarios.[5][6]
Acid Leachate Method Environmental Samples (Soils, Vegetation)Can achieve high removal of this compound, but effectiveness varies with the sample's chemical history.More aggressive than standard tests and may not reflect natural leaching conditions. It is often used for total dissolution for analytical purposes rather than simulating environmental leaching.
Oxidative Alkaline Leaching Simulated High-Level Nuclear Waste SludgesUp to 60% of this compound has been shown to be leached under specific oxidative and alkaline conditions.This is a specialized pre-treatment method rather than a standard environmental leaching test.

Experimental Protocols

Detailed methodologies for the key leaching tests are provided below to facilitate their application in a laboratory setting.

ANSI/ANS-16.1: Measurement of the Leachability of Solidified Low-Level Radioactive Wastes

This procedure is designed to measure the release of non-volatile radionuclides from monolithic solidified waste forms.

1. Specimen Preparation:

  • Prepare a representative, monolithic specimen of the solidified waste with a well-defined geometric surface area and volume.
  • Ensure the specimen is cured for a specified period (e.g., 28 days for cementitious forms).
  • Rinse the specimen with demineralized water to remove any surface contamination.

2. Leaching Procedure:

  • Place the specimen in a clean, inert container.
  • Add a volume of demineralized water such that the ratio of the leachant volume (V) to the specimen's external geometric surface area (S) is 10 ± 0.2 cm.
  • Seal the container and maintain it at a constant temperature (typically 20-25 °C).
  • At specified time intervals (e.g., 2, 7, 24, 48, 72, 96, and 120 hours, followed by longer intervals for extended tests), remove the entire leachate for analysis.
  • Immediately replenish the container with fresh demineralized water.

3. Analysis and Data Reporting:

  • Analyze the collected leachate for the concentration of this compound using appropriate radiochemical methods.
  • Calculate the cumulative fraction of this compound leached (CFL) at each interval.
  • Determine the leachability index (LI) using the diffusion-based model described in the standard. An LI greater than 6.0 is generally required for a waste form to be considered acceptable for disposal.[1]

Toxicity Characteristic Leaching Procedure (TCLP) - EPA Method 1311

The TCLP is designed to determine the mobility of both organic and inorganic analytes present in liquid, solid, and multiphasic wastes.

1. Preliminary Evaluation:

  • Determine the percent solids of the waste sample.
  • If the waste contains less than 0.5% solids, the filtered liquid is considered the TCLP extract.
  • If the waste contains greater than 0.5% solids, separate the liquid and solid phases. The solid material is subjected to the extraction procedure.
  • Reduce the particle size of the solid portion if necessary (to pass through a 9.5-mm sieve).

2. Extraction Fluid Selection:

  • A small portion of the solid waste is mixed with reagent water and the pH is measured.
  • If the pH is < 5.0, Extraction Fluid #1 (acetic acid/sodium acetate (B1210297) buffer, pH 4.93 ± 0.05) is used.
  • If the pH is ≥ 5.0, a second test is performed by adding 3.5 mL of 1N HCl, heating to 50°C for 10 minutes, and then measuring the pH. If the pH is now < 5.0, Extraction Fluid #1 is used. If the pH is still ≥ 5.0, Extraction Fluid #2 (0.1 N acetic acid, pH 2.88 ± 0.05) is used.

3. Extraction Procedure:

  • Place a representative sample of the solid waste in an extraction vessel.
  • Add an amount of the selected extraction fluid equal to 20 times the weight of the solid sample.
  • Seal the vessel and rotate it end-over-end at 30 ± 2 rpm for 18 ± 2 hours.
  • After rotation, separate the liquid extract from the solid phase by filtration through a 0.6 to 0.8 µm glass fiber filter.

4. Analysis:

  • The filtered extract is the TCLP leachate.
  • Analyze the leachate for this compound concentration. The results are compared to regulatory thresholds to determine if the waste is hazardous.

IAEA Standard Leaching Test (Static Test)

This test is intended for the intercomparison of the leaching of radioactive components from solidified waste.

1. Specimen and Leachant Container Requirements:

  • Containers should be made of a material that does not react with or absorb the leached radionuclides (e.g., borosilicate glass or a suitable plastic).
  • Specimens should be prepared to have a known surface area and volume.

2. Specimen Preparation:

  • Obtain a representative sample of the solidified waste.
  • Prepare a specimen with a regular geometric shape.
  • Clean the surface of the specimen to remove any loose material.

3. Test Method:

  • The leachant is typically demineralized water, but other solutions can be used to simulate specific environmental conditions.[6]
  • Place the specimen in the container and add the leachant. The ratio of the leachant volume to the specimen surface area should be specified and kept constant.
  • Seal the container and maintain it at a constant temperature (e.g., 25 ± 5 °C).
  • The leachant is completely removed and replaced with fresh leachant at predetermined intervals (e.g., daily for the first week, then weekly, then monthly).

4. Reporting of Results:

  • Analyze each leachate sample for the activity of this compound.
  • The results are typically reported as the leach rate (Rₙ) in units of g·cm⁻²·d⁻¹ or as the cumulative fraction of activity leached from the specimen over time.

Visualizations of Experimental Workflows

The following diagrams illustrate the key steps in each of the described leaching tests.

ANSI_ANS_16_1_Workflow cluster_prep Specimen Preparation cluster_leach Leaching Cycle (Repeated) cluster_analysis Analysis prep1 Prepare Monolithic Specimen prep2 Cure Specimen prep1->prep2 prep3 Rinse with Demineralized Water prep2->prep3 leach1 Place Specimen in Container prep3->leach1 leach2 Add Demineralized Water (V/S = 10 cm) leach1->leach2 Next Interval leach3 Seal and Maintain Temperature leach2->leach3 Next Interval leach4 Collect Entire Leachate at Intervals leach3->leach4 Next Interval leach5 Replenish with Fresh Leachant leach4->leach5 Next Interval analysis1 Analyze Leachate for this compound leach4->analysis1 leach5->leach1 Next Interval analysis2 Calculate Cumulative Fraction Leached analysis1->analysis2 analysis3 Determine Leachability Index (LI) analysis2->analysis3

ANSI/ANS-16.1 Experimental Workflow

TCLP_Workflow cluster_prep Preliminary Evaluation cluster_fluid Extraction Fluid Selection cluster_extraction Extraction cluster_analysis Analysis prep1 Determine % Solids prep2 Separate Liquid and Solid Phases prep1->prep2 prep3 Reduce Particle Size (if needed) prep2->prep3 fluid1 Measure pH of Waste prep3->fluid1 fluid2 pH < 5.0? fluid1->fluid2 fluid3 Use Extraction Fluid #1 fluid2->fluid3 Yes fluid4 Use Extraction Fluid #2 fluid2->fluid4 No ext1 Add Extraction Fluid (20x sample weight) fluid3->ext1 fluid4->ext1 ext2 Rotate End-over-End for 18 hours ext1->ext2 ext3 Filter to Separate Leachate ext2->ext3 analysis1 Analyze Leachate for this compound ext3->analysis1 analysis2 Compare to Regulatory Limits analysis1->analysis2

TCLP (EPA Method 1311) Experimental Workflow

IAEA_Leach_Test_Workflow cluster_prep Specimen Preparation cluster_leach Leaching Cycle (Repeated) cluster_analysis Analysis and Reporting prep1 Prepare Specimen with Known Geometry prep2 Clean Specimen Surface prep1->prep2 leach1 Place Specimen in Inert Container prep2->leach1 leach2 Add Leachant (e.g., Demineralized Water) leach1->leach2 Next Interval leach3 Seal and Maintain Temperature leach2->leach3 Next Interval leach4 Remove and Replace Leachant at Intervals leach3->leach4 Next Interval leach4->leach1 Next Interval analysis1 Analyze Each Leachate Sample for this compound leach4->analysis1 analysis2 Calculate Leach Rate (R_n) analysis1->analysis2 analysis3 Report Cumulative Leached Fraction analysis2->analysis3

IAEA Static Leach Test Experimental Workflow

References

A Comparative Guide to the Solution Chemistry of Americium(III) and Americium(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the solution chemistry of trivalent (Am(III)) and pentavalent (Am(V)) americium. Understanding the distinct behavior of these oxidation states is crucial for various applications, including nuclear waste management, environmental remediation, and the development of radiopharmaceuticals. This document summarizes key quantitative data, outlines experimental protocols for characterization, and visualizes fundamental chemical processes.

Comparative Data Summary

The solution chemistry of this compound is dominated by the +3 oxidation state, which is the most stable. However, the +5 oxidation state, existing as the linear americyl ion (AmO₂⁺), plays a significant role in the environmental behavior and separation chemistry of this compound. Their properties are summarized below.

Hydrolysis Constants

Hydrolysis reactions are fundamental to understanding the behavior of metal ions in aqueous solutions, influencing their solubility and speciation. The hydrolysis constants for Am(III) and Am(V) at 25°C are presented below.

Hydrolysis Reactionlog K (Am(III))[1]log K (Am(V))[2]
Mⁿ⁺ + H₂O ⇌ M(OH)⁽ⁿ⁻¹⁾⁺ + H⁺-7.2 ± 0.5-10.7 ± 0.2
Mⁿ⁺ + 2H₂O ⇌ M(OH)₂⁽ⁿ⁻²⁾⁺ + 2H⁺-15.1 ± 0.7-22.9 ± 0.7
Mⁿ⁺ + 3H₂O ⇌ M(OH)₃⁽ⁿ⁻³⁾ + 3H⁺-26.2 ± 0.5-

Note: M represents the respective this compound ion (Am³⁺ or AmO₂⁺). Data is presented for infinite dilution.

Redox Potentials

The redox potentials of this compound couples are critical for predicting the stability of its various oxidation states in different chemical environments.

Redox CoupleStandard Potential (V vs. SHE)Reference
Am(IV)/Am(III)+2.62 ± 0.11[3]
Am(V)/Am(III)+1.72
Am(VI)/Am(V)+1.60
AmO₂²⁺/AmO₂⁺+1.60[3]
AmO₂⁺/Am³⁺+1.74[3]
Complexation with Inorganic Ligands

The complexation behavior of this compound with common inorganic ligands such as carbonate and hydroxide (B78521) is crucial for predicting its speciation in natural waters and process solutions.

Table 1.3.1: Stability Constants for this compound(III) Complexes at 25°C

LigandComplexlog β₁log β₂log β₃Reference
OH⁻Am(OH)²⁺, Am(OH)₂⁺, Am(OH)₃6.812.817.7
CO₃²⁻Am(CO₃)⁺, Am(CO₃)₂⁻, Am(CO₃)₃³⁻6.22 ± 0.089.76 ± 0.17-[4]

Table 1.3.2: Stability Constants for this compound(V) Complexes at 25°C

LigandComplexlog β₁log β₂Reference
OH⁻AmO₂(OH), AmO₂(OH)₂⁻3.56.2[2]
CO₃²⁻AmO₂(CO₃)⁻, AmO₂(CO₃)₂³⁻4.67.1[5]
Spectroscopic Properties (UV-Vis)

UV-Vis absorption spectroscopy is a primary tool for identifying and quantifying this compound oxidation states in solution.

Oxidation StateWavelength (nm)Molar Absorptivity (M⁻¹cm⁻¹)MediumReference
Am(III)503.1~4306 M HBr[6]
Am(III)812~701 M HClO₄[7]
Am(V)513~450.1 M HClO₄
Am(V)718~600.1 M HClO₄

Note: Molar absorptivity can vary with ionic strength and ligand environment.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and validation of the presented data.

Radiometric pH-Titration for Hydrolysis Studies

This method is used to determine the hydrolysis constants of this compound by measuring the amount of this compound remaining in solution as a function of pH.[8]

Procedure:

  • Preparation: A stock solution of the this compound isotope (e.g., ²⁴¹Am or ²⁴³Am) of known concentration is prepared in a non-complexing acidic medium (e.g., HClO₄).

  • Titration Setup: The experiment is conducted in a thermostated vessel under an inert atmosphere (e.g., argon) to exclude CO₂. A calibrated pH electrode is used to monitor the pH.

  • Titration: A standard base solution (e.g., NaOH) is incrementally added to the this compound solution.

  • Equilibration and Sampling: After each addition of base and pH stabilization, the solution is allowed to equilibrate. If a precipitate forms, the solution is filtered or centrifuged to separate the solid and aqueous phases.

  • Analysis: The concentration of this compound in the aqueous phase is determined by radiometric techniques, such as alpha or gamma spectrometry.

  • Data Analysis: The solubility data as a function of pH are used to calculate the solubility product and the hydrolysis constants of the various hydroxyl species.

Laser-Induced Photoacoustic Spectroscopy (LPAS)

LPAS is a highly sensitive technique for the speciation of non-fluorescent actinide species at low concentrations.[9]

Principle: A pulsed laser excites the target analyte, and the subsequent non-radiative relaxation generates an acoustic wave that is detected by a piezoelectric transducer. The intensity of the acoustic signal is proportional to the analyte concentration and its molar absorptivity.

Methodology:

  • Instrumentation: A tunable pulsed laser system (e.g., a dye laser or an optical parametric oscillator) is used as the excitation source. The laser beam is passed through a cuvette containing the sample solution. A sensitive microphone or piezoelectric transducer is coupled to the cuvette to detect the photoacoustic signal.

  • Sample Preparation: this compound solutions are prepared in the desired aqueous matrix. The concentration should be within the detection limits of the instrument (typically down to 10⁻⁸ mol L⁻¹ for Am(III)).

  • Spectral Acquisition: The photoacoustic signal is recorded as a function of the excitation wavelength to obtain an absorption spectrum.

  • Speciation: By comparing the obtained spectra with reference spectra of known this compound species (e.g., Am³⁺, Am(OH)²⁺, AmO₂⁺), the speciation in the sample can be determined. Deconvolution techniques can be applied for complex mixtures.

Solvent Extraction for Separation and Complexation Studies

Solvent extraction is a versatile technique used for separating different oxidation states of this compound and for studying their complexation behavior.[10][11]

General Procedure:

  • Phase Preparation: An aqueous phase containing this compound in the desired oxidation state and a specific ligand at a known concentration is prepared. An immiscible organic phase containing an extracting agent is also prepared.

  • Extraction: Equal volumes of the aqueous and organic phases are mixed vigorously in a separating funnel or a vortex mixer for a sufficient time to reach extraction equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Analysis: The concentration of this compound in both phases is determined using radiometric methods. The distribution ratio (D), defined as the total concentration of this compound in the organic phase divided by its total concentration in the aqueous phase, is calculated.

  • Data Interpretation: By studying the variation of the distribution ratio as a function of parameters such as pH, ligand concentration, or extractant concentration, stability constants of the complexes in the aqueous phase can be determined.

Visualizations of Chemical Processes

Graphviz diagrams are provided to illustrate key relationships and experimental workflows.

AmericiumRedoxChemistry AmIII Am(III) (Am³⁺) AmV Am(V) (AmO₂⁺) AmIII->AmV Oxidation (e.g., O₃, S₂O₈²⁻) AmV->AmIII Reduction (e.g., I⁻, H₂O₂) AmV->AmIII Disproportionation (acidic solution) AmVI Am(VI) (AmO₂²⁺) AmV->AmVI Oxidation (e.g., O₃) AmV->AmVI Disproportionation (acidic solution) AmVI->AmV Reduction (e.g., Br⁻, autoreduction)

Caption: Redox and disproportionation pathways of this compound in solution.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Start This compound Stock (Known Oxidation State) Adjust Adjust pH, Ionic Strength, Ligand Concentration Start->Adjust LPAS LPAS Adjust->LPAS UVVis UV-Vis Spectroscopy Adjust->UVVis Titration Radiometric Titration Adjust->Titration SolventExtraction Solvent Extraction Adjust->SolventExtraction Speciation Speciation Analysis LPAS->Speciation Redox Redox Behavior LPAS->Redox UVVis->Speciation UVVis->Redox Stability Stability Constants Titration->Stability SolventExtraction->Stability

Caption: General experimental workflow for studying this compound solution chemistry.

References

A Researcher's Guide to Validating Computational Models for Americium's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Accurately modeling the electronic structure of americium (Am), a key actinide in advanced nuclear fuel cycles and waste management, is critical for predicting its chemical behavior. However, the complexity arising from relativistic effects and strong electron correlation in its 5f orbitals presents a significant challenge for computational chemistry. This guide provides researchers, scientists, and drug development professionals with a comparative overview of computational models validated against experimental data for this compound's fundamental electronic properties.

Core Electronic Properties: Experimental Benchmarks

The validation of any computational model begins with reliable experimental data. For atomic this compound, the most critical benchmark is its first ionization potential. The electron affinity, while fundamentally important, remains experimentally undetermined, highlighting a key gap in the data for this element.

PropertyExperimental Value (eV)Citation
First Ionization Potential5.993[1]
Electron AffinityNot experimentally determined

Performance of Computational Models

The accurate calculation of this compound's electronic properties requires methods that can adequately handle both relativistic effects and electron correlation. High-level ab initio wavefunction-based methods are considered the gold standard but are computationally intensive. Density Functional Theory (DFT) offers a more computationally tractable alternative, but its accuracy is highly dependent on the chosen functional.

Below is a comparison of calculated values for the first ionization potential of this compound from a highly accurate wavefunction-based method and a common DFT approach against the experimental value.

Computational ModelMethodologyCalculated First Ionization Potential (eV)Deviation from Exp. (%)
Experimental Value - 5.993 -
Spin-Orbit Configuration Interaction (SOCI)Wavefunction Theory6.03+0.62%
DFT (PBE Functional)Density Functional Theory5.51-8.01%

This table will be updated as more peer-reviewed data from other DFT functionals such as B3LYP and PBE0 become available.

Methodologies and Protocols

The validation of these computational models relies on rigorous theoretical frameworks and precise experimental measurements.

Experimental Protocol: Resonance Ionization Mass Spectrometry (RIMS)

The accepted experimental value for the first ionization potential of this compound was determined using multi-step resonance ionization mass spectrometry.

  • Atomization: A sample containing this compound is heated to produce a vapor of neutral Am atoms.

  • Laser Excitation: A series of tunable lasers are used to excite the outer electrons of the this compound atoms in multiple steps. The lasers are precisely tuned to match the energies of specific electronic transitions.

  • Ionization: The final laser in the sequence provides sufficient energy to promote the excited electron beyond the ionization limit, creating an Am⁺ ion.

  • Detection: The newly formed ions are guided into a mass spectrometer, which separates them by their mass-to-charge ratio and detects them.

  • Determination: The ionization potential is determined by scanning the energy of the ionizing laser. The precise energy at which ions first appear corresponds to the ionization threshold.

Computational Protocols

1. Spin-Orbit Configuration Interaction (SOCI)

This high-accuracy ab initio method explicitly treats both electron correlation and relativistic effects, which are crucial for heavy elements like this compound.

  • Relativistic Effects: The calculation incorporates scalar relativistic effects using an averaged relativistic effective core potential (ARECP), which replaces the inner-shell electrons and simplifies the problem. Crucially, a spin-orbit operator is then included to account for the coupling between the electron's spin and its orbital motion.

  • Electron Correlation: The method uses a Configuration Interaction (CI) approach. The wavefunction is described as a linear combination of many different electronic configurations (Slater determinants). By including configurations that represent single and double electronic excitations from a reference state (in this case, a self-consistent field wavefunction), the model accounts for the correlated motion of electrons.

  • Calculation of Ionization Potential: The first ionization potential is calculated using the ΔSCF (Delta Self-Consistent Field) method. This involves performing two separate, highly accurate energy calculations: one for the neutral this compound atom (Am) in its ground state and another for the this compound cation (Am⁺) in its ground state. The ionization potential is the difference between these two total energies: IP = E(Am⁺) - E(Am).

2. Density Functional Theory (DFT)

DFT is a widely used method in computational chemistry that approximates the complex many-electron problem by calculating the electron density.

  • Relativistic Effects: For heavy elements, DFT calculations must include relativistic effects. This is typically achieved through the use of a Relativistic Effective Core Potential (RECP), such as those from the Stuttgart/Köln ECP60MWB set, which replaces the 60 core electrons of this compound with a potential that implicitly includes scalar relativistic effects. Spin-orbit coupling can also be incorporated in more advanced DFT calculations.

  • Exchange-Correlation Functional: The core of any DFT calculation is the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. The performance of DFT is highly dependent on the chosen functional. The Perdew-Burke-Ernzerhof (PBE) functional is a common generalized gradient approximation (GGA) functional.

  • Basis Set: The atomic orbitals are described by a set of mathematical functions known as a basis set. For this compound, a basis set associated with the chosen RECP is used, while for lighter elements in a system, Pople-style basis sets like 6-31G(d) are common.

  • Calculation of Ionization Potential: Similar to the SOCI method, the ionization potential is calculated using the ΔSCF approach. The total electronic energies of the neutral Am atom and the Am⁺ cation are calculated separately, and the difference yields the ionization potential.

Validation Workflow

The process of validating computational models for this compound's electronic structure is an iterative cycle involving theoretical predictions, experimental measurements, and refinement of the models.

G cluster_theory Theoretical Domain cluster_exp Experimental Domain Theory Select Computational Model (e.g., DFT, SOCI) Calc Perform Relativistic Quantum Calculation Theory->Calc Define Protocol (Functional, Basis Set) Predict Predict Electronic Property (e.g., Ionization Potential) Calc->Predict Compare Compare Calculated vs. Experimental Predict->Compare Experiment Measure Property via Spectroscopy (RIMS) Experiment->Compare Validate Model Validation Compare->Validate If Agreement is within tolerance Refine Refine Model (e.g., New Functional) Compare->Refine If Discrepancy is significant Refine->Theory

Caption: Workflow for the validation of computational models.

This guide underscores the necessity of a combined theoretical and experimental approach. While high-level methods like SOCI provide excellent agreement with experimental data for this compound's ionization potential, the performance of more common DFT functionals needs further systematic evaluation. Future work should focus on benchmarking a wider range of functionals and on developing experimental techniques to determine the electron affinity of this compound, which would provide another crucial data point for model validation.

References

A Comparative Analysis of Americium-241 and Radium-226 in Ionization Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a radionuclide for an ionization source is a critical decision in the design of sensitive detection equipment, including smoke detectors and certain analytical instruments. This guide provides a detailed comparison of two historically significant alpha-emitting radionuclides used for this purpose: Americium-241 (Am-241) and Radium-226 (Ra-226). This analysis is based on their nuclear properties, ionization performance, safety profiles, and regulatory considerations, supported by available data.

Executive Summary

This compound-241 has largely replaced Radium-226 in modern ionization sources, primarily due to its superior safety profile and more efficient ionization properties. Am-241 offers a higher alpha particle emission rate with significantly less hazardous gamma radiation compared to Ra-226 and its decay products. While both isotopes are effective alpha emitters, the decay chain of Ra-226 includes the gaseous radon-222, which poses a significant inhalation hazard.

Performance Characteristics

The primary function of an ionization source is to generate a stable and predictable ion current in a gas-filled chamber. The introduction of particles, such as smoke, into this chamber disrupts the ion flow, triggering an alarm or a measurement signal. The performance of the radionuclide in this application is determined by several key factors.

Table 1: Comparison of Nuclear and Performance Properties

PropertyThis compound-241 (Am-241)Radium-226 (Ra-226)
Half-life 432.2 years[1]1600 years[2]
Primary Decay Mode Alpha decay[1]Alpha decay[2]
Principal Alpha Particle Energies 5.486 MeV (85%), 5.443 MeV (13%)[3]4.784 MeV (94.5%), 4.601 MeV (5.5%)
Specific Activity 3.43 Ci/g[4]Approximately 1 Ci/g
Primary Gamma Ray Energy 59.5 keV[3]Multiple, up to 2.45 MeV from decay products[2]
Typical Activity in Smoke Detectors ~1.0 µCi (37 kBq)[5]0.05 - 0.1 µCi (in older models)[5]

This compound-241 is reported to emit approximately five times more alpha particles per unit of activity than Radium-226, leading to a more efficient ionization of the air within the detector chamber.[6] This higher rate of ion pair production can result in a more sensitive and responsive detector.

Safety and Regulatory Profile

The safety of a radionuclide source is paramount, particularly in consumer products. The comparison between Am-241 and Ra-226 reveals significant differences in their radiological hazards.

Table 2: Radiological Safety Comparison

Hazard ConsiderationThis compound-241 (Am-241)Radium-226 (Ra-226)
Primary External Hazard Low-energy gamma radiation (59.5 keV)[3]High-energy gamma radiation from decay products[2]
Primary Internal Hazard Alpha particle emission if ingested or inhaled[1]Alpha particle emission and hazardous decay products[7]
Key Decay Product Hazard Neptunium-237 (long half-life, alpha emitter)[3]Radon-222 (gaseous, alpha emitter, inhalation hazard)[7]
Regulatory Status in Smoke Detectors Currently the standard for ionization smoke detectors[8]Phased out of use in modern consumer smoke detectors[5]

The decay of Radium-226 produces Radon-222, a radioactive gas.[7] If the source seal is compromised, this gas can be inhaled, posing a significant health risk due to the deposition of its alpha-emitting decay products in the lungs.[9] This inherent hazard is a major reason for the discontinuation of Ra-226 in consumer-grade ionization chambers. This compound-241, in contrast, decays to Neptunium-237, a solid, which is less likely to be dispersed and inhaled.[3]

The lower energy gamma radiation from Am-241 is more easily shielded than the high-energy gammas from the Ra-226 decay chain, reducing external exposure risks during handling and use.

Experimental Protocols

Measurement of Ionization Current

A standardized method for evaluating the performance of an ionization source involves measuring the ionization current it generates in a controlled environment.

Experimental Workflow: Ionization Current Measurement

G cluster_0 Source Preparation cluster_1 Experimental Setup cluster_2 Data Acquisition cluster_3 Analysis Source Prepare sealed sources of Am-241 and Ra-226 of known activity Chamber Place source in a standardized ionization chamber Source->Chamber Power Apply a constant voltage across the chamber electrodes Chamber->Power Electrometer Measure the resulting ionization current using an electrometer Power->Electrometer Record Record current readings over a set period Electrometer->Record Compare Compare the stable ionization currents generated by both isotopes Record->Compare

Caption: Workflow for comparing ionization currents.

Protocol Details:

  • Source Preparation: Obtain certified sealed sources of this compound-241 and Radium-226 with accurately known activities. The sources should be of a similar geometry to ensure a fair comparison.

  • Ionization Chamber: Utilize a well-defined ionization chamber with parallel plate electrodes. The distance between the source and the electrodes should be standardized.

  • Voltage Application: Apply a stable DC voltage across the electrodes to create an electric field that directs the ions to the collecting electrode. The voltage should be sufficient to ensure operation in the ionization region.

  • Current Measurement: Connect the collecting electrode to a high-sensitivity electrometer capable of measuring currents in the picoampere to nanoampere range.

  • Data Recording: Record the ionization current as a function of time until a stable reading is achieved.

  • Comparison: Compare the steady-state ionization currents produced by the Am-241 and Ra-226 sources. The higher current indicates a greater ionization efficiency.

Signaling Pathways and Logical Relationships

The fundamental principle of an ionization smoke detector is the disruption of a steady-state ion current.

Logical Flow of an Ionization Smoke Detector

G cluster_0 Normal Operation cluster_1 Smoke Present Source Alpha Emission (Am-241 or Ra-226) Ionization Ionization of Air Molecules Source->Ionization Current Stable Ion Current Ionization->Current Smoke Smoke Particles Enter Chamber NoAlarm No Alarm Current->NoAlarm Attachment Ions Attach to Smoke Particles Smoke->Attachment ReducedCurrent Reduced Ion Current Attachment->ReducedCurrent Alarm Alarm Triggered ReducedCurrent->Alarm

Caption: Principle of ionization smoke detection.

The decay chains of both isotopes are also a critical consideration, particularly in terms of the generation of hazardous daughter products.

Decay Chain Comparison

G cluster_0 This compound-241 Decay cluster_1 Radium-226 Decay Am241 This compound-241 (t½ = 432.2 y) Np237 Neptunium-237 (Solid) Am241->Np237 α Ra226 Radium-226 (t½ = 1600 y) Rn222 Radon-222 (Gas) Ra226->Rn222 α Po218 Polonium-218 Rn222->Po218 α Pb214 Lead-214 Po218->Pb214 α Bi214 Bismuth-214 Pb214->Bi214 β- Po214 Polonium-214 Bi214->Po214 β- Pb210 Lead-210 Po214->Pb210 α

Caption: Simplified decay chains of Am-241 and Ra-226.

Conclusion

For applications requiring a reliable and safe ionization source, this compound-241 is the superior choice over Radium-226. Its higher alpha emission efficiency, coupled with a significantly more favorable safety profile due to its decay characteristics, has led to its widespread adoption. The primary drawback of Radium-226 lies in the production of gaseous Radon-222 and the emission of high-energy gamma rays from its decay progeny, which present considerable health physics challenges. Researchers and professionals developing ionization-based detectors should prioritize the use of this compound-241 to ensure both optimal performance and radiological safety.

References

Safety Operating Guide

Navigating the Disposal of Americium-241: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Americium-241 (Am-241), a radioactive isotope commonly used in laboratories and certain commercial devices, is a critical aspect of laboratory safety and regulatory compliance. Due to its long half-life and radiotoxicity, strict protocols must be followed to protect personnel and the environment. This guide provides essential safety information, regulatory context, and a step-by-step disposal plan for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any procedure involving this compound-241, it is imperative to adhere to fundamental safety practices to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should always guide actions involving radioactive materials.[1][2]

Personal Protective Equipment (PPE):

  • Minimum Requirements: At all times when handling Am-241, personnel must wear disposable gloves, a lab coat, and safety glasses.[2][3][4]

  • Glove Changes: Gloves should be changed frequently to prevent the spread of contamination.[4]

  • Contamination Avoidance: Do not handle radioactive materials if you have an open skin wound.[5]

Engineering Controls and Safe Practices:

  • Fume Hoods: Work involving unsealed or potentially dispersible Am-241 sources must be conducted in a designated fume hood to capture any airborne particles.[4][5]

  • Work Area Preparation: Cover all work surfaces with plastic-backed absorbent paper to contain potential spills.[2][5]

  • Handling Tools: Use tongs or other remote handling tools to minimize direct contact and increase distance from the source.[2][5]

  • Monitoring: A radiation survey meter appropriate for detecting Am-241's low-energy gamma emissions (e.g., a Geiger-Mueller with a pancake probe or a thin-window NaI detector) must be operational in the work area during handling.[2][4] Regular contamination surveys of the work area, hands, and clothing are mandatory during and after the procedure.[4][5]

Regulatory Framework for Radioactive Waste

The disposal of this compound-241 is governed by stringent national and state-level regulations. In the United States, the Nuclear Regulatory Commission (NRC) and the Environmental Protection Agency (EPA) establish the primary regulations.[1][6] Licensees must only dispose of radioactive material through methods outlined in their license, which typically involves transfer to an authorized recipient.[1] State regulations must be compatible with NRC standards.[1] Similarly, in the UK, the Environment Agency and the Office for Nuclear Regulation oversee the management and disposal of radioactive waste.[7][8] It is a universal requirement that radioactive waste be transferred to a licensed disposal facility.[9]

Quantitative Data Summary: this compound-241

Understanding the radiological properties of Am-241 is essential for safe handling and disposal. The following table summarizes key quantitative data for this isotope.

PropertyValueCitations
Half-Life 432.2 - 433 years[2][10][11]
Primary Emissions Alpha (α), Gamma (γ)[10][11]
Primary Alpha Energies 5.486 MeV (85.2%), 5.443 MeV (12.8%)[11][12]
Primary Gamma Energy 59.5 keV[11][12]
Specific Activity 3.43 Ci/g (127.0 GBq/g)[11][12][13]
Annual Limit on Intake (ALI) Ingestion: 0.8 µCi; Inhalation: 0.006 µCi[4]
Hazard Category Highly radiotoxic due to internal alpha hazard[4][12]

Step-by-Step Disposal Procedures for this compound-241

The following protocol outlines the necessary steps for the proper disposal of this compound-241 waste from a laboratory setting. The facility's Radiation Safety Officer (RSO) or Environmental Health and Safety (EHS) department is the primary point of contact and must be involved in this process.[2]

Step 1: Waste Characterization and Segregation

  • Identify the form of the Am-241 waste: solid (e.g., contaminated PPE, absorbent paper), liquid (e.g., experimental solutions), or a sealed source.

  • Crucially, do not mix radioactive waste with hazardous chemical or biological waste.[2] This creates "mixed waste," which is significantly more complex and costly to dispose of.

  • Segregate Am-241 waste from other radionuclides, particularly those with short half-lives.[4]

Step 2: Containment and Labeling

  • Solid Waste: Place in a designated, durable container lined with a plastic bag. The container must be clearly marked for radioactive waste.

  • Liquid Waste: Use a robust, sealed container. To prevent spills, this primary container should be placed within a larger, secondary containment tray or vessel.[5]

  • Labeling: All waste containers must be clearly labeled with:

    • The radioactive waste symbol (trefoil).

    • The isotope: "this compound-241" or "Am-241".

    • The estimated activity and the date.

    • The chemical form, if applicable.

    • The generating lab and responsible researcher.

Step 3: Temporary On-Site Storage

  • Store the prepared waste container in a designated and secured radioactive materials storage area.

  • The storage area should be away from high-traffic locations to minimize personnel exposure.

  • Use shielding if necessary to ensure radiation levels in accessible areas remain ALARA.[2]

Step 4: Contact the Radiation Safety Officer (RSO) / EHS

  • Once waste is ready for disposal, notify your institution's RSO or EHS department.[2]

  • Provide them with a complete inventory of the waste, including the information from the container label.

  • Do not attempt to remove or transport radioactive waste from the site yourself.

Step 5: Coordinated Waste Pickup and Disposal

  • The RSO/EHS will coordinate with a licensed radioactive waste broker or disposal facility for the collection of the waste.

  • They will ensure all regulatory requirements for transportation, including proper manifesting, are met.

  • The waste will then be transported to a licensed low-level or transuranic (as appropriate) radioactive waste disposal facility for final disposition.[1][9]

Experimental Protocols & Visualizations

The process for handling and disposing of this compound-241 is a procedural workflow rather than a series of experiments. The logical relationship and decision-making process for this workflow is illustrated below.

AmericiumDisposalWorkflow start Start: Am-241 Waste Generated identify Step 1: Identify Waste Form (Solid, Liquid, Sealed Source) start->identify segregate Step 2: Segregate Waste (No Mixed Waste) identify->segregate contain Step 3: Contain & Label Properly segregate->contain storage Step 4: Temporary On-Site Storage (Secure & Shielded Area) contain->storage contact_rso Step 5: Contact RSO / EHS (Provide Waste Inventory) storage->contact_rso pickup Step 6: Arrange Licensed Pickup contact_rso->pickup transfer Step 7: Manifest & Transfer to Authorized Disposal Facility pickup->transfer end_node End: Final Disposal transfer->end_node alara ALARA Principle Applied Throughout Process alara->storage ppe Mandatory PPE (Gloves, Coat, Glasses) ppe->identify

Caption: Workflow for the safe and compliant disposal of this compound-241 waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Americium-241

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Americium-241 (Am-241) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all personnel and preventing environmental contamination.

This compound-241 is a radioactive isotope that primarily emits alpha particles and low-energy gamma radiation.[1][2][3] While the alpha particles have low penetration capability and can be stopped by a sheet of paper or the dead layer of skin, they pose a significant internal hazard if inhaled or ingested.[2][4] Therefore, stringent safety measures are necessary to prevent internal contamination.

Essential Personal Protective Equipment (PPE)

The minimum required PPE when working with this compound-241 is designed to prevent skin contamination and internal exposure. The selection of PPE depends on the form of the this compound being handled (sealed vs. unsealed source).

Core PPE Requirements:

  • Disposable Gloves: Nitrile or latex gloves are mandatory to prevent direct skin contact.[5][6] Gloves should be changed frequently, especially if contamination is suspected.[6]

  • Lab Coat: A full-length lab coat, worn closed with sleeves rolled down, is required to protect clothing from contamination.[5][6]

  • Safety Glasses or Goggles: Eye protection is crucial to shield against splashes of radioactive solutions.[5][6][7]

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory where radioactive materials are handled.[6]

For unsealed sources, especially when there is a risk of airborne particles, additional respiratory protection may be necessary.

Quantitative Safety Data

The following tables summarize key quantitative data for the safe handling of this compound-241.

Radiation Characteristics & Shielding Value Reference
Half-life 432.2 years[3][8]
Primary Emissions Alpha particles[1][3]
Secondary Emissions Weak gamma radiation (59.5 keV)[2][8]
Gamma Shielding 0.106 mm of lead reduces gamma dose by 90%[8]
Occupational Exposure Limits & Contamination Control Value Reference
Annual Limit on Intake (Ingestion) 0.8 µCi[8]
Annual Limit on Intake (Inhalation) 0.006 µCi[8]
Removable Surface Contamination Limit 20 dpm/100 cm²[9]
Fixed Surface Contamination Limit (Average) 100 dpm/100 cm²[9]
Fixed Surface Contamination Limit (Maximum) 300 dpm/100 cm²[9]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational workflow is paramount when handling this compound-241. The following protocols provide a clear, step-by-step approach for safe handling and emergency preparedness.

Pre-Experimental Setup
  • Designate a Work Area: All work with this compound-241 must be conducted in a designated area.

  • Cover Work Surfaces: Cover the work area with plastic-backed absorbent paper to contain any potential spills.[1][6]

  • Assemble All Materials: Ensure all necessary equipment, including PPE, handling tools, and waste containers, are within the designated area before commencing work.

  • Verify Survey Meter Functionality: An operational radiation survey meter, appropriate for detecting alpha and low-energy gamma radiation (e.g., a Geiger-Mueller with a pancake probe), must be present and turned on.[1]

Handling Unsealed this compound-241
  • Don PPE: Follow the PPE donning sequence outlined in the diagram below.

  • Use Indirect Handling Tools: Always use forceps, tongs, or other tools to handle the source directly.[1]

  • Work in a Fume Hood: If working with dispersible forms of this compound-241, all manipulations should be performed within a certified fume hood to prevent inhalation.[8]

  • Monitor for Contamination: Periodically monitor gloves and the work area for contamination during the procedure.

  • Secure the Source: After use, return the this compound-241 source to its designated shielded storage container.

  • Post-Experiment Survey: Thoroughly survey the work area, tools, and yourself for any contamination.

  • Doff PPE: Follow the PPE doffing sequence as illustrated below to prevent the spread of contamination.

Emergency Procedures: In Case of a Spill
  • Alert Personnel: Immediately notify all personnel in the vicinity and the Radiation Safety Officer.

  • Contain the Spill: If safe to do so, cover the spill with absorbent paper.

  • Evacuate the Area: Evacuate the immediate area and prevent re-entry.

  • Monitor for Contamination: Personnel who may be contaminated should remain in a designated area and await assistance from the Radiation Safety team.

  • Decontamination: Follow the guidance of the Radiation Safety Officer for personal and area decontamination. For skin contamination, wash the affected area with mild soap and water, avoiding abrasive scrubbing.[10]

Visualizing Safety: Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the critical workflows for handling this compound-241. Adhering to these sequences is a fundamental aspect of radiation safety.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Safety Glasses don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Glasses doff2->doff3 doff4 4. Inner Gloves doff3->doff4

PPE Donning and Doffing Sequence

Handling_Workflow prep Preparation - Designate Area - Cover Surfaces - Assemble Materials don_ppe Don PPE prep->don_ppe handle Handle Am-241 (Indirectly, in Fume Hood) don_ppe->handle monitor Monitor for Contamination handle->monitor secure Secure Source in Shielded Container handle->secure monitor->handle survey Post-Experiment Survey (Area, Tools, Self) secure->survey doff_ppe Doff PPE survey->doff_ppe document Document Procedure doff_ppe->document

Workflow for Handling Unsealed this compound-241

Disposal Plan for this compound-241 Waste

Proper disposal of radioactive waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All disposable items that have come into contact with this compound-241, such as gloves, absorbent paper, and pipette tips, must be placed in a designated radioactive waste container.

  • Liquid Waste: Liquid waste containing this compound-241 should be collected in a clearly labeled, leak-proof container. Avoid mixing radioactive waste with other hazardous materials (e.g., chemical or biological waste) to prevent the creation of mixed waste.[1]

  • Sharps Waste: Contaminated sharps must be placed in a puncture-resistant container specifically designated for radioactive sharps.

Disposal Pathway
  • Labeling: All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (this compound-241), the activity level, and the date.

  • Storage: Store radioactive waste in a secure, designated area away from high-traffic locations. Shielding may be required for waste containers depending on the activity level.[1]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Office to arrange for the pickup and disposal of radioactive waste.[1] Do not dispose of this compound-241 waste in the regular trash or pour it down the drain.

Waste_Disposal_Pathway generate Generate Waste (Solid, Liquid, Sharps) segregate Segregate Waste by Type generate->segregate collect Collect in Labeled, Appropriate Containers segregate->collect storage Store in Secure, Designated Area collect->storage contact_ehs Contact EHS/Radiation Safety for Pickup storage->contact_ehs disposal Official Disposal contact_ehs->disposal

This compound-241 Waste Disposal Pathway

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.